Product packaging for Fmoc-Thr(tBu)-OPfp(Cat. No.:CAS No. 117088-31-0)

Fmoc-Thr(tBu)-OPfp

Cat. No.: B557253
CAS No.: 117088-31-0
M. Wt: 563.5 g/mol
InChI Key: BHUUPIXJXWQAMT-PWECECGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Thr(tBu)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C29H26F5NO5 and its molecular weight is 563.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26F5NO5 B557253 Fmoc-Thr(tBu)-OPfp CAS No. 117088-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPIXJXWQAMT-PWECECGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583335
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117088-31-0
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Thr(tBu)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like threonine presents a significant synthetic challenge. Fmoc-Thr(tBu)-OPfp emerges as a highly efficient and reliable building block designed to overcome these hurdles. This guide provides an in-depth analysis of the chemical properties, mechanism of action, and practical application of this compound. By leveraging a pre-activated pentafluorophenyl (OPfp) ester, this reagent facilitates rapid and clean coupling reactions, minimizing common side reactions and enhancing the overall yield and purity of complex peptides. We will explore the strategic advantages of its constituent protecting groups—the base-labile Fmoc and the acid-labile tert-Butyl (tBu)—and provide a field-proven, step-by-step protocol for its use, complete with validation checkpoints and troubleshooting insights.

Introduction: The Challenge of Hindered Residues in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide chains on a solid support.[1][2] The process is cyclical, involving the sequential deprotection of an N-terminal protecting group and coupling of the next amino acid in the sequence.[1][3] While conceptually straightforward, the chemical reality is often complicated by "difficult couplings," particularly when incorporating bulky or sterically hindered amino acids such as Threonine (Thr).

The β-hydroxyl group and the adjacent methyl group on threonine's side chain create significant steric hindrance, which can slow down the rate of amide bond formation. This sluggish kinetics increases the risk of incomplete reactions, leading to deletion sequences and challenging purifications. To counter this, chemists employ a dual strategy: robust side-chain protection and highly efficient carboxyl group activation. This compound is the embodiment of this strategy, providing a pre-activated, well-protected building block engineered for success.

Chemical Profile of this compound

This compound is a complex molecule where each component serves a distinct and critical purpose in the context of Fmoc-based SPPS.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary Nα-protecting group. Its key feature is its stability to acidic conditions but its lability to bases, typically a piperidine solution in DMF.[4][5] This orthogonality is fundamental to Fmoc SPPS, allowing the selective removal of the Fmoc group at each cycle without disturbing the acid-labile side-chain protecting groups.[5]

  • Threonine (Thr): The core amino acid.

  • tert-Butyl (tBu) Group: This bulky group serves as the permanent side-chain protection for the threonine hydroxyl group. It prevents the hydroxyl group from participating in unwanted side reactions during synthesis. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[4]

  • Pentafluorophenyl (OPfp) Ester: This is the key to the reagent's high reactivity. The pentafluorophenyl group is a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[6][7] This makes the carboxyl carbon highly electrophilic and susceptible to rapid nucleophilic attack by the free N-terminal amine of the growing peptide chain.[6] OPfp esters are known for their high reactivity, stability against premature hydrolysis, and their ability to promote rapid couplings, often without the need for additional coupling additives.[6][7][8][9]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number 117088-31-0[10][11][12][13]
Molecular Formula C₂₉H₂₆F₅NO₅[10][11][13]
Molecular Weight 563.51 g/mol [10][11][12][13]
Appearance White to faintly beige solid[11]
Purity ≥97.0%[11]
Storage Temperature 2-8°C[11]

Mechanism of Action and Strategic Advantages

The primary advantage of using this compound lies in its nature as a pre-formed "active ester".[6][9] In conventional SPPS, a coupling reagent (e.g., HBTU, HATU, DIC) is added in situ to the protected amino acid to form a reactive intermediate.[4][9] This process, known as activation, can sometimes lead to side reactions like racemization, especially with sensitive amino acids or under basic conditions.[4][5]

By using a stable, isolable active ester like the OPfp derivative, the activation step is performed beforehand under controlled conditions.[9][14] This offers several key benefits:

  • High Reactivity & Speed: The pentafluorophenoxide is an excellent leaving group, ensuring the subsequent aminolysis reaction (the amide bond formation) is rapid and efficient.[8][14] This speed is crucial for driving the difficult coupling of the bulky threonine residue to completion.

  • Reduced Risk of Racemization: The use of pre-formed OPfp esters under neutral or slightly acidic conditions significantly minimizes the risk of epimerization, a critical factor for maintaining the chiral integrity of the final peptide.[15]

  • Clean Reactions: The only byproduct of the coupling reaction is the non-reactive and easily washable pentafluorophenol. This avoids the formation of urea byproducts (from carbodiimide reagents) or other impurities that can complicate purification.[8][16]

  • Simplicity and Automation: As a ready-to-use reagent, it simplifies coupling protocols and is highly suitable for automated peptide synthesizers.[9][16]

Experimental Protocol: Coupling in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer column).

  • Peptide-resin with a deprotected N-terminal amine, pre-swollen in N,N-Dimethylformamide (DMF).

  • High-purity, amine-free DMF.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF. Ensure complete dissolution. Rationale: Using an excess of the activated amino acid drives the reaction to completion, compensating for the steric hindrance.

  • Coupling Reaction:

    • Drain the DMF from the swollen, deprotected peptide-resin.

    • Immediately add the this compound solution to the resin.

    • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 60-120 minutes at room temperature. Rationale: While OPfp esters are highly reactive, allowing sufficient time is critical for hindered couplings to ensure maximum efficiency.

  • Reaction Monitoring (Kaiser Test):

    • After the coupling period, take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.[17]

      • Procedure: Add 2-3 drops each of Kaiser solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine) to the resin sample.[1][18] Heat at 100-120°C for 3-5 minutes.[1][19]

      • Interpretation:

        • Negative (Yellow/Colorless Beads): Coupling is complete. Proceed to the next step.[1]

        • Positive (Intense Blue Beads/Solution): Coupling is incomplete. Free amines are present.[1][4][17]

  • Troubleshooting an Incomplete Coupling:

    • If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (a "double couple") with a fresh solution of this compound for another 60 minutes.

    • Re-test with the Kaiser test. If it remains positive, proceed to the capping step to block any unreacted amines permanently.

  • Capping (Optional but Recommended for Difficult Sequences):

    • If coupling is incomplete after a double couple, wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 20-30 minutes. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion peptides.

  • Washing:

    • Once coupling is complete (Kaiser test negative), drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct. The resin is now ready for the next Fmoc deprotection cycle.

Diagram: SPPS Coupling Workflow using this compound

SPPS_Workflow start Start: Peptide-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (Remove Piperidine) deprotection->wash1 coupling Step 3: Coupling Add this compound in DMF wash1->coupling monitoring Step 4: Reaction Monitoring (Kaiser Test) coupling->monitoring wash2 Step 5: DMF Wash (Remove Byproducts) monitoring->wash2 Complete double_couple Troubleshoot: Double Couple monitoring->double_couple Incomplete next_cycle Ready for Next Cycle (Fmoc Deprotection) wash2->next_cycle double_couple->coupling Retry

Caption: A typical cycle in SPPS featuring this compound.

Conclusion

This compound is a specialized, high-performance amino acid derivative that serves as a powerful tool for overcoming one of the common bottlenecks in solid-phase peptide synthesis. Its design, which combines orthogonal protection with a highly reactive pre-activated ester, directly addresses the challenge of incorporating the sterically hindered threonine residue. By facilitating rapid, clean, and efficient couplings with a reduced risk of racemization, this compound enables researchers and drug developers to synthesize complex, high-purity peptides with greater confidence and success. Its use is a prime example of how rational chemical design can solve practical problems in the synthesis of vital biomolecules.

References

  • ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025, June 5). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • PubChem. Fmoc-Thr(tBu)-Thr(tBu)-OH.
  • Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.
  • Britton, R., & Kaur, J. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Aapptec. This compound, CAS 117088-31-0.
  • Wikipedia. Pentafluorophenyl esters.
  • Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Kim, J. H., et al. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society.
  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.
  • SYNFORM. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • Capot Chemical. Specifications of this compound.

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Application of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physicochemical properties and strategic application of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester (Fmoc-Thr(tBu)-OPfp). As a critical building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its characteristics is paramount for the successful synthesis of complex and high-purity peptides.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

In the landscape of synthetic peptide chemistry, particularly within the widely adopted Fmoc/tBu orthogonal strategy, the incorporation of hydroxyl-containing amino acids like threonine requires meticulous protection of its side-chain functionality to prevent unwanted side reactions. This compound is an intelligently designed derivative that addresses this challenge through a tripartite molecular architecture: the base-labile N-α-Fmoc group, the acid-labile O-tert-butyl (tBu) ether, and the highly reactive C-terminal pentafluorophenyl (Pfp) ester.

The use of a pre-activated Pfp ester offers a distinct advantage over in-situ activation methods. It circumvents the need for additional coupling reagents during the peptide bond formation step, which can minimize side reactions and reduce the risk of racemization, particularly for sterically hindered residues.[1][2][3] This guide will provide an in-depth exploration of the properties of this compound, detailed protocols for its application, and expert insights into optimizing its performance in SPPS.

Physicochemical and Quantitative Data

A precise understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and effective utilization in synthesis protocols.

PropertyValueSource(s)
Synonym N-α-Fmoc-O-t-butyl-L-threonine pentafluorophenyl ester[4][5][6]
CAS Number 117088-31-0[5][6][7]
Molecular Formula C₂₉H₂₆F₅NO₅[5][6][7]
Molecular Weight 563.51 g/mol [5][6][7]
Appearance White to faintly beige solid. May present as a glassy syrup or oil due to a low melting point.[5][7]
Purity Typically ≥97.0% (HPLC)[5]
Storage Conditions 2–8 °C or below -20°C, protect from moisture.[5][8]
Optical Rotation [α]D²⁵ = +21.3 ± 2° (c=1 in chloroform) for the D-enantiomer, indicating a similar magnitude for the L-enantiomer.[8]
Solubility Profile

While exact quantitative solubility data is not extensively published, empirical evidence from its widespread use in SPPS indicates that this compound is readily soluble in standard polar aprotic solvents utilized in peptide synthesis.[9]

  • N,N-Dimethylformamide (DMF): Excellent solubility. This is the most common solvent for coupling reactions involving this derivative.

  • N-Methyl-2-pyrrolidone (NMP): Excellent solubility. NMP can be a superior solvent for sequences prone to aggregation due to its higher solvating power for hydrophobic peptides.[10]

  • Dichloromethane (DCM): Good solubility. Often used in solvent mixtures or for specific steps in the synthesis process.

For challenging sequences or instances of poor solubility, a mixture of solvents such as DCM/DMF/NMP, potentially with additives like DMSO, can be employed to enhance solvation.[1]

The Chemistry of Protection and Activation: A Mechanistic Overview

The efficacy of this compound is rooted in the strategic interplay of its protecting and activating groups.

Orthogonal Protection Strategy

The Fmoc/tBu strategy relies on the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis.[11][12]

  • Fmoc Group (N-α-protection): This group is base-labile and is quantitatively removed at the beginning of each coupling cycle using a solution of a secondary amine, typically 20% piperidine in DMF.[12]

  • tBu Group (Side-Chain Protection): The tert-butyl ether protecting the threonine hydroxyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[11] This prevents unwanted O-acylation of the hydroxyl group by the activated carboxyl of the incoming amino acid.[13]

Diagram 1: Orthogonal protection in Fmoc/tBu SPPS.
The Role of the Pentafluorophenyl (Pfp) Ester

The Pfp ester is a highly efficient activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2][14]

The key advantages of using a Pfp ester include:

  • High Reactivity: Pfp esters exhibit significantly faster coupling kinetics compared to other active esters like p-nitrophenyl (ONp) esters.[14][15]

  • Reduced Racemization: As the amino acid is pre-activated, it avoids exposure to in-situ activating reagents and bases that can sometimes promote racemization.[13][16]

  • Simplified Coupling: No additional coupling reagents are required, streamlining the synthesis process and minimizing potential side reactions.[1][3]

G cluster_0 Peptide Chain on Resin cluster_1 Activated Amino Acid cluster_2 Peptide Bond Formation Resin H₂N-Peptide-Resin Coupled Fmoc-Thr(tBu)-NH-Peptide-Resin Resin->Coupled FmocThr This compound FmocThr->Resin Nucleophilic Attack PFP Pentafluorophenol (Leaving Group) FmocThr->PFP

Diagram 2: Mechanism of coupling with a Pfp ester.

Experimental Protocols and Workflows

The following protocols provide a generalized framework for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Peptide synthesis grade DMF and DCM

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang)

  • Peptide synthesis vessel

Standard Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g.

  • Resin Swelling: Swell 200 mg of the resin in DMF (5-10 mL) for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve 3 equivalents (0.3 mmol, 169 mg) of this compound in 2-3 mL of DMF.

    • Add the dissolved this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended overnight.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and the pentafluorophenol byproduct.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[17] If the test is positive (blue beads), a second coupling may be necessary.

Diagram 3: Workflow for this compound coupling.

Quality Control and Characterization

Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. The following analytical techniques are standard for its characterization:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material. A typical analysis would involve a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. The chromatogram should show a single major peak corresponding to the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at approximately 564.5 m/z.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expected signals would include the characteristic aromatic protons of the Fmoc group, the protons of the threonine backbone and side chain, and the nine equivalent protons of the tBu group as a singlet.

    • ¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals for the carbonyls, the aromatic carbons of the Fmoc and Pfp groups, and the aliphatic carbons of the threonine and tBu groups should be present.

Troubleshooting and Field-Proven Insights

Even with highly activated esters, challenges can arise during SPPS. Here are some common issues and their solutions when working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the preceding amino acid or the growing peptide chain. - On-resin aggregation.- Extend Reaction Time: Allow the coupling to proceed overnight. - Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of this compound. - Change Solvent: Switch from DMF to NMP to improve solvation and disrupt aggregation.[10]
Low Peptide Yield After Cleavage - Inefficient coupling at one or more steps, leading to truncated sequences. - Premature cleavage of the tBu group.- Confirm Complete Coupling: Use the Kaiser test after each coupling step to ensure reactions go to completion.[17] - Ensure Anhydrous Conditions: While not as critical as with in-situ activation, excessive moisture can hydrolyze the active ester.
Presence of Deletion Sequences in Final Peptide - Incomplete coupling of this compound.- As above, ensure complete coupling through extended reaction times or double coupling. Consider increasing the excess of the amino acid derivative to 4-5 equivalents.[8]
Racemization - Although low with Pfp esters, it can be influenced by the presence of base.- Avoid adding any additional base to the coupling reaction. The Pfp ester is sufficiently reactive on its own. If coupling is slow, consider adding a non-basic additive like HOBt.[13]

Comparative Analysis: Pfp Esters vs. Onium Salt Activators

While this compound offers a streamlined approach, onium salt reagents like HBTU and HATU are also widely used for coupling Fmoc-Thr(tBu)-OH.[4][11][18]

FeatureThis compoundOnium Salt Activation (e.g., HBTU/HATU)
Activation Step Pre-activated, no additional reagents needed.In-situ activation required with the reagent and a base (e.g., DIPEA).
Reaction Speed Very fast.Very fast, often considered slightly faster than Pfp esters.
Risk of Racemization Generally lower.Can be higher, especially with certain amino acids and excess base.[11]
Side Reactions Minimized due to fewer reagents.Potential for guanidinylation of the N-terminus with HBTU/HATU if not properly managed.[18]
Cost Can be higher per gram.The corresponding Fmoc-Thr(tBu)-OH is less expensive, but the cost of the coupling reagent and base must be factored in.
Convenience High, especially for automated synthesis where pre-activated esters are beneficial.Requires an additional activation step.

The choice between these methods often depends on the specific sequence, the scale of the synthesis, and laboratory preference. For difficult couplings or sequences prone to racemization, the use of a pre-activated Pfp ester is a robust and reliable option.

Conclusion

This compound is a highly efficient and reliable amino acid derivative for the incorporation of O-tBu-protected threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process, reduces the risk of side reactions and racemization, and provides a powerful tool for the synthesis of high-purity peptides. By understanding its physicochemical properties and adhering to optimized protocols, researchers can effectively leverage this reagent to overcome challenges in peptide synthesis and advance their scientific objectives.

References

  • Benchchem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-D-Thr(tBu)-OPfp.
  • Benchchem. (2025). comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Klok, H. A., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • ScienceOpen. (n.d.). Supporting Information.
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • National Institutes of Health. (n.d.). Comparative study of methods to couple hindered peptides.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • Benchchem. (2025). A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency.
  • Benchchem. (2025). A Comparative Kinetic Study of Active Esters: OPFP, OPCP, and ONp in Amide Bond Formation.
  • Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.
  • ResearchGate. (2025). The aspartimide problem in Fmoc-based SPPS—part III.
  • Benchchem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Institutes of Health. (n.d.). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167).
  • Goodman, M., & McGahren, W. J. (n.d.). Retention and Racemization Reactions during Peptide Synthesis. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2018). Supporting information.
  • ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.
  • PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH.
  • Aapptec. (n.d.). This compound, CAS 117088-31-0.
  • ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference....

Sources

The Strategic Application of Fmoc-Thr(tBu)-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the intricate field of drug development and peptide chemistry, the selection of building blocks for solid-phase peptide synthesis (SPPS) is a critical determinant of synthetic success. Among the vast array of available amino acid derivatives, N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, or Fmoc-Thr(tBu)-OPfp, stands out as a sophisticated and highly efficient reagent. This guide provides an in-depth technical exploration of its chemical properties, strategic advantages, and practical application, grounded in established scientific principles and field-proven insights.

Core Compound Analysis: Structure, Formula, and Physicochemical Properties

This compound is a meticulously designed amino acid derivative tailored for the widely adopted Fmoc/tBu orthogonal strategy in SPPS. Its structure incorporates three key chemical moieties, each serving a distinct and vital purpose in the controlled, stepwise elongation of a peptide chain.

Chemical Structure:

dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""]; lmb [label=""]; lmc [label=""]; lmd [label=""]; lme [label=""]; lmf [label=""]; lmg [label=""]; lmh [label=""]; lmi [label=""]; lmj [label=""]; lmk [label=""]; lml [label=""]; lmm [label=""]; lmn [label=""]; lmo [label=""]; lmp [label=""]; lmq [label=""]; lmr [label=""]; lms [labelr [label=""]; lms [label

An In-depth Technical Guide to the Mechanism of Pentafluorophenyl Ester Activation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as premier amine-reactive reagents in bioconjugation, peptide synthesis, and materials science, offering a superior alternative to traditional activating groups like N-hydroxysuccinimide (NHS). Their high reactivity is coupled with remarkable stability, particularly against spontaneous hydrolysis in aqueous media. This guide delves into the core chemical principles governing PFP ester activation, providing a mechanistic understanding of their efficacy. We will explore the electronic effects that underpin their reactivity, compare their kinetic profiles to other common esters, and provide robust, field-tested protocols for their synthesis and application. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage the full potential of PFP ester chemistry in their work.

Introduction: The Rise of a Superior Activating Group

The covalent modification of molecules via amide bond formation is a cornerstone of modern chemistry, from the synthesis of therapeutic peptides to the development of antibody-drug conjugates (ADCs). The success of these endeavors hinges on the choice of "active ester," a carboxylic acid derivative engineered for efficient reaction with a nucleophile, typically a primary amine. For decades, NHS esters were the default choice. However, their pronounced susceptibility to hydrolysis, especially at the neutral to alkaline pH required for efficient aminolysis, presents a significant drawback, leading to reagent inactivation and inconsistent results[1][2].

Pentafluorophenyl (PFP) esters have gained prominence as a more robust and efficient alternative[3]. The key to their performance lies in the unique properties of the pentafluorophenol leaving group. The five highly electronegative fluorine atoms create a powerful electron-withdrawing system that profoundly influences the ester's stability and reactivity, providing a wider experimental window and leading to higher conjugation yields[1][4][5]. This guide will dissect the mechanism that makes PFP esters a superior tool for precise chemical modification.

The Core Mechanism: Understanding PFP Ester Reactivity

The reaction between a PFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. This process can be broken down into two fundamental steps:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the PFP ester.

  • Tetrahedral Intermediate Collapse: This attack forms an unstable, transient tetrahedral intermediate. This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion—an exceptionally stable leaving group.

The result is the formation of a stable amide bond and the release of pentafluorophenol[6].

Caption: General mechanism of PFP ester aminolysis.

Causality Behind the Reactivity: The Role of Fluorine

The superior performance of PFP esters is not accidental; it is a direct consequence of the electronic properties of the pentafluorophenyl ring.

  • Inductive Effect: The five fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the aromatic ring to the ester's carbonyl carbon.

  • Carbonyl Activation: The withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (electrophilic) and, therefore, more susceptible to attack by the amine nucleophile[6][].

  • Leaving Group Stabilization: The same electron-withdrawing effect stabilizes the resulting pentafluorophenoxide anion (C₆F₅O⁻) after it is expelled. A more stable leaving group corresponds to a lower energy transition state for its departure, accelerating the reaction rate[4][8]. Pentafluorophenol has a pKa of approximately 5.5, making its conjugate base a weak base and thus an excellent leaving group.

PFP_Activation PFP_Ester R-C(=O)-O-C₆F₅ Pentafluorophenyl Ester Carbonyl Carbonyl Carbon (δ+) Highly Electrophilic PFP_Ester:struct->Carbonyl Activates PFP_Ring C₆F₅ Ring Strong -I Effect PFP_Ring->PFP_Ester:struct Withdraws e⁻ density Fluorine 5 x Fluorine Atoms High Electronegativity Fluorine->PFP_Ring Inductive Pull

Caption: Electronic activation of the carbonyl carbon by the PFP group.

Kinetic Profile: Reactivity vs. Hydrolytic Stability

An ideal active ester must strike a delicate balance: it needs to be highly reactive toward the target nucleophile (aminolysis) while remaining stable against competing side reactions, most notably hydrolysis by water. PFP esters excel in this regard, demonstrating greater resistance to hydrolysis than NHS esters while maintaining high reactivity with amines[1][2][9][10][11][12].

The enhanced hydrolytic stability provides a crucial advantage: it allows for longer reaction times, which can be essential when working with low concentrations of precious biomolecules or when dealing with sterically hindered reaction sites[1]. This leads to more consistent and reproducible conjugation outcomes.

Data Presentation: Comparative Stability of Active Esters

The following table summarizes the key performance differences between PFP and NHS esters based on published data.

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterRationale & Field Insight
Hydrolytic Half-Life Significantly longer (hours) in aqueous buffer (pH 7-8.5)[1][13].Short (minutes to <1 hour) at pH > 7.5[2].PFP esters provide a wider, more forgiving experimental window, reducing reagent waste.
Reactivity with Amines Very high; rapid aminolysis kinetics[3][8].High, but rapid hydrolysis is a strong competitor.PFP esters often lead to higher overall yields because the desired aminolysis reaction outcompetes hydrolysis more effectively[12].
Optimal Reaction pH 7.2 - 8.5[14].7.0 - 8.0.The slightly higher optimal pH for PFP esters is not a drawback due to their superior stability in this range.
Leaving Group Byproduct Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)PFP-OH is less nucleophilic than NHS, reducing potential interference with sensitive products[15].

Experimental Protocols & Methodologies

A core tenet of scientific integrity is reproducibility. The following protocols are designed as self-validating systems, providing clear steps for the synthesis and application of PFP esters.

Protocol 1: Synthesis of an N-Fmoc-Amino Acid PFP Ester

This protocol describes the activation of an N-protected amino acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • N-Fmoc-α-amino acid (1.0 eq)

  • Pentafluorophenol (PFP-OH) (1.05 eq)[16]

  • Dicyclohexylcarbodiimide (DCC) (1.05 eq)[17]

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the N-Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.05 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is a critical step to minimize potential side reactions, such as racemization[16].

  • DCC Addition: Dissolve DCC (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting amino acid.

  • Work-up (Filtration): Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Work-up (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.1 N HCl (if needed to remove any basic impurities), saturated NaHCO₃ solution (to remove unreacted PFP-OH), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude PFP ester.

  • Purification: The product can typically be purified by recrystallization from a solvent system like EtOAc/hexane to yield the pure N-Fmoc-amino acid PFP ester.

Protocol 2: Bioconjugation - Labeling a Protein with a PFP Ester

This protocol provides a general workflow for labeling primary amines (e.g., lysine residues) on a protein.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) C 3. Add PFP Ester to Protein (5-20 molar excess) A->C B 2. Prepare PFP Ester Stock (Anhydrous DMSO/DMF, use immediately) B->C D 4. Incubate (1-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (e.g., Tris buffer) D->E F 6. Purify Conjugate (SEC / Dialysis) E->F G 7. Characterize (SDS-PAGE, MS, UV-Vis) F->G

Caption: General workflow for protein bioconjugation using a PFP ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.5-8.5)

  • PFP ester labeling reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[11][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Methodology:

  • Buffer Exchange: Ensure the protein is in a suitable amine-free buffer (e.g., PBS) at an optimal pH of 7.5-8.5. Buffers containing primary amines like Tris or glycine are incompatible as they will compete for the PFP ester[11].

  • Reagent Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM). Do not store this solution, as the ester is susceptible to hydrolysis from trace moisture[11][14].

  • Conjugation: Add a calculated molar excess (typically 5-20 fold) of the PFP ester stock solution to the stirring protein solution[18]. The optimal ratio must be determined empirically for each specific protein and reagent.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C for sensitive biomolecules[18].

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., Tris) to consume any unreacted PFP ester.

  • Purification: Remove the unreacted labeling reagent and byproducts (pentafluorophenol) from the protein conjugate using size-exclusion chromatography (desalting column) or dialysis[19].

  • Validation: Characterize the final conjugate to determine the degree of labeling using techniques such as mass spectrometry (MS) and UV-Vis spectroscopy.

Conclusion

The activation mechanism of pentafluorophenyl esters is a prime example of rational chemical design. By leveraging the powerful electron-withdrawing properties of fluorine, PFP esters achieve a combination of high reactivity and superior hydrolytic stability that is unmatched by many other active esters. This makes them an indispensable tool for researchers, scientists, and drug development professionals who require efficient, reliable, and reproducible methods for forming amide bonds. Understanding the core principles of their activation—the enhanced electrophilicity of the carbonyl carbon and the stabilization of the pentafluorophenoxide leaving group—empowers scientists to optimize their experimental designs and push the boundaries of peptide synthesis, bioconjugation, and materials science.

References

  • Li, H., Hou, Y., Liu, C., Lai, Z., Ning, L., Szostak, R., Szostak, M., & An, J. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(4), 1249–1253. [Link]
  • Survival Technologies Ltd. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Survival Technologies Ltd. Blog. [Link]
  • Kim, J. H., Lee, H. J., Lee, Y. S., & Lee, M. (2005). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 26(9), 1435-1438. [Link]
  • Li, H., Wang, Y., Xu, C., & Zhang, W. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(10), 4021–4025. [Link]
  • Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
  • Britton, E. R., & Webb, S. J. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 3(4), 1313-1327. [Link]
  • Yamada, S., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega. [Link]
  • Wikipedia contributors. (2024, October 23). Pentafluorophenyl esters. Wikipedia. [Link]
  • Lee, Y., et al. (2014). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Chemistry – An Asian Journal, 9(7), 1834-1840. [Link]
  • Pearson, M. A., et al. (2026).
  • Quanta BioDesign, Ltd. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
  • Theato, P. (2008). Reactions and kinetics of amminolysis and transesterification of pentafluorophenyl polyacrylate (top and middle) and polymethacrylate (bottom) with primary alcohols, primary and secondary amines.
  • Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry. [Link]
  • Fülöp, F., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2454–2463. [Link]
  • Szostak, M. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3123. [Link]
  • ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol?.
  • Tonelli, C. (2025). Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry.
  • Jordan, C. E., et al. (2007). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.
  • Caddick, S., et al. (2004). Observations on the reactivity of pentafluorophenyl sulfonate esters.
  • Hopkinson, M. N., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5825–5829. [Link]

Sources

The Core Principle: Orthogonal Protection in Fmoc/tBu Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of the tBu Protecting Group for Threonine in SPPS

For researchers, scientists, and drug development professionals, the precise chemical orchestration of Solid-Phase Peptide Synthesis (SPPS) is fundamental to achieving high-purity, high-yield peptides. The selection of protecting groups for reactive amino acid side chains is a critical decision that dictates the success of a synthesis. This guide provides a deep dive into the role and application of the tert-butyl (tBu) protecting group for the hydroxyl side chain of threonine, a cornerstone of the widely adopted Fmoc/tBu orthogonal synthesis strategy.

The elegance and power of modern SPPS are largely built upon the concept of orthogonal protection.[1][2] This strategy employs multiple classes of protecting groups within the same synthesis, each of which can be removed under specific chemical conditions without affecting the others.[2] In the context of Fmoc-Thr(tBu)-OH, two key protecting groups are at play:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino group of threonine. It is base-labile, meaning it is selectively removed at the beginning of each coupling cycle using a mild organic base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][3] This exposes the amino group for the formation of the next peptide bond.

  • The tBu (tert-butyl) Group : This group protects the hydroxyl (-OH) functional group on the side chain of threonine.[1] The tBu group is acid-labile and remains completely stable during the repeated base-mediated Fmoc deprotection steps.[4][5] It is only removed during the final stage of the synthesis when the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][6]

This orthogonality is the bedrock of the Fmoc/tBu strategy, ensuring the controlled, stepwise assembly of the peptide chain.[2][7]

G cluster_spps_cycle SPPS Cycle cluster_final_cleavage Final Cleavage Thr Threonine Residue Fmoc α-Amino Group (Fmoc Protected) Thr->Fmoc N-terminus tBu Side-Chain Hydroxyl (tBu Protected) Thr->tBu Side Chain PeptideChain Growing Peptide Chain Fmoc->PeptideChain 1. Piperidine Treatment (Base-Labile Cleavage) FinalPeptide Final Deprotected Peptide tBu->FinalPeptide 3. TFA Treatment (Acid-Labile Cleavage) PeptideChain->PeptideChain

Caption: Orthogonal protection scheme of Fmoc-Thr(tBu)-OH in SPPS.

The Critical Role of Side-Chain Protection

The hydroxyl group of the threonine side chain is a nucleophile that, if left unprotected, can engage in undesirable side reactions during peptide synthesis. The most significant of these is O-acylation , where the side-chain hydroxyl group is acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of branched peptide impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[8] The tBu group acts as a sterile shield, rendering the hydroxyl group chemically inert throughout the chain assembly process.

Chemical Properties and Deprotection Mechanism

The tBu group is attached to the threonine side chain via an ether linkage. Its efficacy relies on its chemical stability and predictable lability:

  • Stability : The tBu ether is robust and stable under the mildly basic conditions of piperidine treatment used for Fmoc removal.[4][5]

  • Lability : It is readily cleaved under strong acidic conditions, such as 95% TFA.[3][6]

The acid-mediated deprotection of the tBu group proceeds via a unimolecular substitution (SN1) mechanism. The ether oxygen is protonated by the strong acid (TFA), creating a good leaving group (the peptide-bound threonine). This allows for the departure of a highly stable tert-butyl cation .[9][10]

G cluster_0 Mechanism of tBu Deprotection cluster_1 Reactive Intermediate ProtectedThr Peptide-Thr-O-tBu Protonated Peptide-Thr-O+(H)-tBu ProtectedThr->Protonated + H+ (from TFA) Products Peptide-Thr-OH + C+(CH₃)₃ Protonated->Products Cleavage Cation tert-Butyl Cation (Highly Reactive)

Caption: Acid-mediated deprotection pathway of a tBu ether.

Side Reactions Associated with tBu Deprotection and Mitigation

While effective, the deprotection of the tBu group is not without complications. The generation of the highly reactive tert-butyl cation is the primary source of side reactions during the final cleavage step.[9][11]

  • Alkylation of Nucleophilic Residues : The electrophilic tBu cation can attack electron-rich side chains of other amino acids in the peptide sequence, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).[9][12] This results in the irreversible modification of these residues and the formation of significant impurities.

To prevent this, scavengers are added to the cleavage cocktail.[9] These are nucleophilic molecules that are more reactive towards the tBu cation than the amino acid side chains. They effectively "scavenge" or trap the cations before they can cause damage. Common scavengers include:

  • Triisopropylsilane (TIS) : Reduces the tBu cation to isobutane.

  • Water : Reacts with the tBu cation to form tert-butanol.

  • 1,2-Ethanedithiol (EDT) : A thiol-containing scavenger that is particularly effective in protecting tryptophan.

  • Incomplete Deprotection : The tert-butyl ether of threonine can be sterically hindered, and in some cases, deprotection may be incomplete, especially if the acid concentration is too low or the reaction time is too short.[9] This can be addressed by increasing the TFA concentration (up to 95%), extending the cleavage time, or monitoring the reaction by LC-MS to ensure completion.[9][13]

Side ReactionCauseMitigation Strategy
Alkylation of Trp/Met Highly reactive tert-butyl cations generated during TFA cleavage.[9][11]Addition of scavengers (e.g., TIS, water, EDT) to the cleavage cocktail.[9][14]
Incomplete Deprotection Steric hindrance; insufficient acid strength or reaction time.[9]Increase TFA concentration (e.g., 95%); extend cleavage duration; monitor reaction.[9]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Thr(tBu)-OH in manual SPPS and the subsequent cleavage and deprotection.

Protocol 1: Standard Fmoc-SPPS Cycle for Threonine Incorporation

This protocol outlines a single cycle for adding Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin in a reaction vessel

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes with agitation.[1][7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (e.g., 3-5 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., 0.95 eq. relative to amino acid) and base (e.g., 2 eq. relative to amino acid) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[14]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.[1][7]

  • Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid.

G Start Start with Peptide-Resin (Fmoc-Protected N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Thr(tBu)-OH + Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Next Next Amino Acid? Wash2->Next Next->Deprotection Yes End Proceed to Final Cleavage Next->End No

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu group from threonine.

Materials:

  • Dry peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and Water

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Ensure the final peptidyl-resin is washed with DCM and thoroughly dried under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[8]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[15]

    • Agitate the mixture at room temperature for 2-4 hours.[14][16]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate, which contains the dissolved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[15][16]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, and wash the peptide pellet with fresh cold ether 2-3 more times to remove residual scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification, typically by HPLC.

Comparative Analysis: tBu vs. Alternative Protecting Groups

While Fmoc-Thr(tBu)-OH is the industry standard, alternative protecting groups exist, most notably the trityl (Trt) group.[4][8][17] The choice between tBu and Trt is a strategic one based on the specific peptide sequence and synthetic goals.

Featuretert-Butyl (tBu) Trityl (Trt)
Acid Lability Requires strong acid (e.g., 95% TFA) for cleavage.[8]Highly acid-labile; can be removed with very mild acid (e.g., 1% TFA).[4][14]
Peptide Aggregation Can contribute to aggregation in "difficult" sequences.[8]The bulky Trt group can help disrupt interchain aggregation, improving synthesis efficiency.[14]
Crude Purity Good to excellent. Side reactions from tBu cations can lower purity.[8]Often yields significantly purer crude peptides, especially for complex sequences.[4][14]
Cost Widely available and cost-effective.[8]More expensive than the tBu-protected equivalent.[4]
Primary Use Case Standard, routine peptide synthesis.[18]"Difficult" or long sequences; synthesis of protected peptide fragments.[4][18]

One comparative study demonstrated that a model peptide synthesized with Trt protection yielded a crude product of 80-92% purity, whereas the same peptide with tBu protection resulted in only 43% purity under standard cleavage conditions.[14] This highlights the potential of the Trt group to significantly reduce the downstream purification burden for challenging syntheses.

G Start Select Threonine Protecting Group Question1 Is the peptide sequence long, aggregation-prone, or contains many sensitive residues (Trp, Met)? Start->Question1 UseTBu Use Standard Fmoc-Thr(tBu)-OH Question1->UseTBu No ConsiderTrt Consider Using Fmoc-Thr(Trt)-OH Question1->ConsiderTrt Yes Question2 Is the goal to synthesize a protected peptide fragment for subsequent ligation? UseTBu->Question2 ConsiderTrt->Question2 Question2->UseTBu No Question2->ConsiderTrt Yes

Caption: Decision logic for selecting a threonine protecting group.

Conclusion

Fmoc-Thr(tBu)-OH is an indispensable building block in modern solid-phase peptide synthesis.[1] Its robust protection of the threonine side-chain hydroxyl group is essential for preventing O-acylation and ensuring the fidelity of peptide chain assembly. The tBu group's stability to base and clean cleavage in strong acid underpins the success of the orthogonal Fmoc/tBu strategy. While the generation of reactive tert-butyl cations necessitates the use of scavengers, a well-designed cleavage protocol reliably yields high-quality peptides. For routine synthesis, Fmoc-Thr(tBu)-OH remains the cost-effective and reliable standard. However, for complex, aggregation-prone, or sensitive sequences, alternatives like Fmoc-Thr(Trt)-OH offer a valuable, albeit more costly, path to achieving higher crude purity and simplifying downstream processing. A thorough understanding of the chemistry and strategic considerations behind the choice of the threonine protecting group is essential for any scientist engaged in the art of peptide synthesis.

References

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Eberle, A. N., & Bapst, J. P. (2012). The Peptides: Analysis, Synthesis, Biology. Academic Press.
  • AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0].
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Química Orgánica. (n.d.). Peptide synthesis - Acid group protection.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • MDPI. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(5), 1583.
  • ACS Sustainable Chemistry & Engineering. (2020). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. 8(45), 16867–16874.
  • Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1983.
  • Atherton, E., & Sheppard, R. C. (1991). Solid-phase Peptide Synthesis Without Side-Chain Hydroxyl Protection of Threonine. International Journal of Peptide and Protein Research, 38(5), 491-493.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1817-1828.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1983.
  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874–1881.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • PMC. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 28(8), 3564.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Activated Amino Acids in Peptide Synthesis

In the precise and demanding field of synthetic peptide chemistry, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the use of pre-activated amino acid derivatives is a cornerstone strategy for achieving high-yield, high-purity peptides.[1] Among these, Nα-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, or Fmoc-Thr(tBu)-OPfp, is a critical building block. This guide provides a comprehensive overview of its synthesis and purification, grounded in chemical principles and field-proven methodologies.

The power of this compound lies in the combination of its protecting groups and the activated ester functionality. The Fmoc/tBu strategy is a classic example of orthogonal protection, where the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl (tBu) group on the threonine side-chain hydroxyl can be removed under distinct conditions, allowing for controlled, sequential peptide elongation.[1][2][3] The pentafluorophenyl (PFP) ester serves as a highly efficient "activated" form of the carboxylic acid. The strong electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid and efficient peptide bond formation with a free amine.[4][5] These PFP esters are often stable, crystalline solids, which makes them easier to handle and purify compared to other activation methods that are generated in situ.[4][5]

This document will detail the mechanistic pathways, provide robust experimental protocols, and explain the causal logic behind the procedural steps for synthesizing and purifying this essential reagent.

PART 1: Synthesis of this compound via Carbodiimide-Mediated Esterification

The most common and reliable method for preparing Fmoc-amino acid-OPfp esters is the direct esterification of the N-protected amino acid, Fmoc-Thr(tBu)-OH, with pentafluorophenol (PFP-OH). This reaction requires a dehydrating agent to form the ester bond, with dicyclohexylcarbodiimide (DCC) being a widely used and cost-effective choice.[6][7]

The Underlying Mechanism of DCC-Mediated Activation

The role of DCC is to activate the carboxylic acid of Fmoc-Thr(tBu)-OH, converting the carboxylate's hydroxyl group into a better leaving group.[7][8][9] The mechanism proceeds through a highly reactive O-acylisourea intermediate.[10][11][12]

  • Activation: The carboxylic acid of Fmoc-Thr(tBu)-OH attacks the central carbon of the carbodiimide (DCC), forming the O-acylisourea intermediate.[9][12] This intermediate is highly electrophilic.

  • Nucleophilic Attack: The hydroxyl group of pentafluorophenol acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation: This attack leads to the formation of the desired this compound ester and the byproduct, dicyclohexylurea (DCU).[7]

A potential side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.[10][13] This side reaction is minimized by performing the initial activation at a reduced temperature (0 °C).

Visualizing the Synthesis Workflow

The following diagram outlines the critical steps in the synthesis process, from starting materials to the crude product prior to purification.

Synthesis_Workflow Start Starting Materials: - Fmoc-Thr(tBu)-OH - Pentafluorophenol (PFP-OH) - Dicyclohexylcarbodiimide (DCC) - Anhydrous THF Dissolve 1. Dissolve Fmoc-Thr(tBu)-OH and PFP-OH in anhydrous THF. Start->Dissolve Cool 2. Cool solution to 0°C (Ice Bath) Dissolve->Cool Add_DCC 3. Add DCC to the cooled solution. Initiates activation. Cool->Add_DCC React_Cold 4. Stir at 0°C for 1 hour. Forms O-acylisourea intermediate. Add_DCC->React_Cold React_RT 5. Stir at room temperature for 3-4 hours. Drives reaction to completion. React_Cold->React_RT Monitor 6. Monitor reaction via TLC. React_RT->Monitor Crude Crude Reaction Mixture: - this compound (Product) - Dicyclohexylurea (DCU) (Byproduct) - THF (Solvent) - Unreacted starting materials Monitor->Crude Upon Completion

Caption: Workflow for the DCC-mediated synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of Fmoc-amino acid pentafluorophenyl esters.[4]

Materials:

  • Fmoc-Thr(tBu)-OH (1 equivalent)

  • Pentafluorophenol (PFP-OH) (1.0-1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, mobile phase like ethyl acetate/hexane)

Procedure:

  • In a clean, dry round-bottom flask, dissolve Fmoc-Thr(tBu)-OH (1 eq.) and pentafluorophenol (1 eq.) in anhydrous THF.

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Once the solution is cooled, add dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise. The formation of a white precipitate (DCU) may be observed shortly after addition.

  • Continue stirring the reaction mixture at 0 °C for 1 hour. This controlled initial phase is critical to favor the formation of the productive O-acylisourea intermediate over the N-acylurea side product.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitor the reaction's progress by TLC until the starting Fmoc-Thr(tBu)-OH spot is consumed.

  • Upon completion, the crude reaction mixture is ready for the purification workflow.

PART 2: Purification of this compound

A multi-step purification strategy is essential to isolate the target compound from the byproduct (DCU) and any unreacted starting materials. The insolubility of DCU in most organic solvents is a key physical property leveraged in the first purification step.[7][10]

Visualizing the Purification Strategy

The following flowchart details the decision-making process and steps for purifying the crude product.

Purification_Workflow Crude_Mixture Crude Reaction Mixture (from Synthesis) Filter 1. Filtration (Removes insoluble DCU) Crude_Mixture->Filter Filtrate Filtrate (Product + Soluble Impurities in THF) Filter->Filtrate Liquid DCU_Solid Precipitate (Dicyclohexylurea - DCU) Filter->DCU_Solid Solid Evaporate 2. Solvent Evaporation (Rotary Evaporation) Filtrate->Evaporate Residue Crude Residue (Oil/Solid) Evaporate->Residue Dissolve_EA 3. Dissolve in Ethyl Acetate Residue->Dissolve_EA Wash_Bicarb 4. Aqueous Wash (Sat. NaHCO3) Removes acidic impurities (PFP-OH) Dissolve_EA->Wash_Bicarb Wash_Brine 5. Aqueous Wash (Sat. NaCl) Removes residual water Wash_Bicarb->Wash_Brine Dry_Organic 6. Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) Wash_Brine->Dry_Organic Evaporate_Final 7. Final Evaporation Dry_Organic->Evaporate_Final Crude_Solid Crude Solid Product Evaporate_Final->Crude_Solid Recrystallize 8. Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Solid->Recrystallize Pure_Product Pure Crystalline Product: This compound Recrystallize->Pure_Product

Caption: Step-by-step workflow for the purification of this compound.

Detailed Experimental Protocol: Purification

Materials:

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • DCU Filtration: Filter the crude reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of fresh THF or ethyl acetate to recover any trapped product.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue (often an oil or semi-solid).

  • Aqueous Workup:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution and then with saturated brine.[4] The bicarbonate wash is crucial for removing any unreacted acidic pentafluorophenol.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Final Evaporation: Evaporate the solvent from the dried organic layer to yield the crude product, which should now be a solid or a viscous oil.[4] Note that this compound has a low melting point and may present as an oil.[14]

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane with stirring until the solution becomes cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer (2-8°C) to facilitate complete crystallization.

    • Collect the resulting crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purity Assessment

The final product's identity and purity should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity percentage (typically ≥97.0%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Melting Point: To compare with the literature value.

PART 3: Data and Reagent Summary

For clarity and reproducibility, the key parameters and reagents are summarized below.

Table 1: Reagents and Their Functions in Synthesis
ReagentMolecular FormulaRoleKey Insight
Fmoc-Thr(tBu)-OH C₂₃H₂₇NO₅Starting Material: The protected amino acid to be activated.The tBu group protects the side-chain hydroxyl from participating in side reactions during synthesis and subsequent peptide elongation.[3]
Pentafluorophenol (PFP-OH) C₆HF₅OActivating Group: Forms the highly reactive PFP ester.The five electron-withdrawing fluorine atoms make the resulting ester an excellent leaving group, accelerating the coupling reaction.[4]
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂Coupling Agent/Dehydrating Agent: Activates the carboxylic acid by forming an O-acylisourea intermediate.[8][12]The byproduct, DCU, is insoluble in common organic solvents, greatly simplifying its removal from the reaction mixture via filtration.[7][10]
Anhydrous THF C₄H₈OSolvent: Provides a non-reactive medium for the synthesis.Must be anhydrous to prevent hydrolysis of DCC and the activated intermediate.
Table 2: Comparison of Purification Techniques
TechniquePrinciplePurposeAdvantagesDisadvantages
Filtration Differential SolubilityRemoval of insoluble DCU byproduct.Fast, simple, and highly effective for bulk impurity removal.[7]Only removes insoluble components.
Aqueous Wash Liquid-Liquid ExtractionRemoval of water-soluble and acidic/basic impurities (e.g., PFP-OH).Effectively removes polar and ionic impurities.Requires use of immiscible solvents; can lead to emulsions.
Recrystallization Temperature-Dependent Solubility DifferentialFinal purification to obtain a high-purity crystalline solid.Can yield very high purity product; cost-effective for large scales.[15]Potential for product loss in the mother liquor; finding the right solvent system can be challenging.[16]

Conclusion

The synthesis and purification of this compound is a well-established process that leverages fundamental principles of organic chemistry, including carbodiimide-mediated activation and classical purification techniques. A methodical approach, beginning with controlled reaction conditions to minimize side products and followed by a systematic purification workflow, is key to obtaining this vital peptide synthesis reagent in high purity. Understanding the causality behind each step—from the low-temperature activation to the specific washes in the workup—empowers researchers to troubleshoot and optimize the procedure, ensuring a reliable supply of this critical building block for the development of complex peptide-based therapeutics and research tools.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Crucial Role of EDC HCl. [Link]
  • National Institutes of Health (NIH). (2021, December 2).
  • Wikipedia. Carbodiimide. [Link]
  • Slideshare. Dicyclohexylcarbodiimide. [Link]
  • Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]
  • Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
  • Omizzur. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]
  • ResearchGate. (2025, August 7). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. [Link]
  • ResearchGate. (2025, August 7). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids | Request PDF. [Link]
  • ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]
  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters | Request PDF. [Link]
  • Journal of the American Chemical Society. Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. [Link]
  • PeptART. OPfp. [Link]
  • YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]
  • Aapptec Peptides. This compound, CAS 117088-31-0. [Link]
  • AK Lectures.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
  • Google Patents. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Chemistry LibreTexts. (2023, January 22).
  • Aapptec Peptides. Fmoc-Thr(tBu)-Wang Resin. [Link]
  • ResearchGate. (2022, December 8).
  • Royal Society of Chemistry.
  • CEM Corpor
  • Google Patents. CN109232321A - A kind of Fmoc-Thr(tBu)
  • CEM Corporation. Fmoc-Thr(tBu)-Wang-ProTide. [Link]
  • National Institutes of Health (NIH). (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
  • UCI Department of Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical stability of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine pentafluorophenyl ester, or Fmoc-Thr(tBu)-OPfp. Moving beyond simple storage instructions, we will delve into the chemical principles governing its stability, the primary degradation pathways, and the causality behind the recommended handling and storage protocols. By implementing these field-proven insights, laboratories can ensure the long-term integrity of this critical reagent, leading to more reliable and reproducible outcomes in solid-phase peptide synthesis (SPPS).

The Chemical Profile: A Molecule Designed for Reactivity and Control

This compound is a sophisticated chemical entity engineered for a specific purpose: the efficient incorporation of a protected threonine residue during peptide synthesis. Its stability is not absolute but is rather a carefully managed balance between the high reactivity required for amide bond formation and the stability needed for storage and handling. Understanding its structure is key to mastering its use.

The molecule consists of four key components, each with a distinct role and susceptibility to degradation:

  • The Fmoc Group (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the α-amino function, crucial for the orthogonal strategy of modern SPPS.[1][2]

  • The Threonine Backbone: The core amino acid structure.

  • The tBu Group (tert-butyl): An acid-labile group protecting the hydroxyl side chain of threonine, preventing unwanted side reactions during synthesis.[1][3]

  • The OPfp Group (Pentafluorophenyl Ester): A highly activated ester of the C-terminal carboxylic acid, designed to react rapidly with a free N-terminal amine to form a peptide bond.[4][5]

Caption: Chemical structure of this compound with key functional groups highlighted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 117088-31-0[6][7][8][9]
Molecular Formula C₂₉H₂₆F₅NO₅[6][8][9]
Molecular Weight 563.51 g/mol [6][7][8]
Appearance White to faintly beige crystalline powder[6]
Purity (Typical) ≥97.0%[6][7]

Primary Degradation Pathways: Understanding the Inherent Risks

The long-term stability of this compound is threatened primarily by three distinct chemical reactions. Understanding these pathways is essential for designing effective storage and handling protocols.

Pathway 1: Hydrolysis of the Pentafluorophenyl Ester

The Pfp ester is an excellent leaving group, which is why it is so effective for peptide coupling.[5] However, this high reactivity also makes it susceptible to nucleophilic attack by water. This is, by far, the most common and significant degradation pathway under typical storage conditions.

  • Causality: The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester's carbonyl carbon highly electrophilic and thus, highly reactive. While Pfp esters show greater stability against hydrolysis than many other active esters (such as N-hydroxysuccinimide esters), they are not immune.[10] Ingress of atmospheric or residual moisture will lead to the hydrolysis of the ester, converting the highly active reagent back to its corresponding carboxylic acid, Fmoc-Thr(tBu)-OH. This de-activated form will fail to couple during synthesis, resulting in truncated peptide sequences.

A This compound (Active Reagent) C Fmoc-Thr(tBu)-OH (Inactive Hydrolysis Product) A->C Hydrolysis B H₂O (Moisture) B->C D Pentafluorophenol (Byproduct)

Caption: The primary degradation pathway via hydrolysis of the Pfp ester.

Pathway 2: Premature Cleavage of the Fmoc Group

The Fmoc group's lability to base is the cornerstone of its utility in SPPS.[1] However, this same property makes it vulnerable to premature cleavage if exposed to basic contaminants during storage.

  • Causality: Exposure to even trace amounts of bases, such as residual amines from other reagents or inadequate container cleaning, can initiate the E1cb elimination mechanism that cleaves the Fmoc group. This process can be autocatalytic; the presence of free amino acids (from incomplete reaction during manufacture or from degradation) can catalyze the decomposition of the Fmoc group on neighboring molecules.[11] This degradation leads to the formation of H-Thr(tBu)-OPfp, which can cause unwanted side reactions, such as double insertions, during peptide synthesis.

Pathway 3: Thermal Decomposition

While less common under controlled storage conditions, thermal stress can also compromise the integrity of the molecule.

  • Causality: High temperatures (e.g., >100°C) can induce the base-free thermal cleavage of the Fmoc group, liberating dibenzofulvene and CO₂.[11][12][13] While not a risk at recommended storage temperatures, this highlights the importance of avoiding exposure to heat sources during shipping and handling.

start This compound hydrolysis Hydrolysis + H₂O Inactive Fmoc-Thr(tBu)-OH start->hydrolysis Moisture (Primary Risk) fmoc_cleavage Fmoc Cleavage + Base H-Thr(tBu)-OPfp start->fmoc_cleavage Base Contamination (Secondary Risk) thermal thermal start->thermal High Heat (Handling Risk)

Caption: Summary of key degradation risks for this compound.

Recommended Storage & Handling: A Self-Validating Protocol

The following protocols are designed as a self-validating system to mitigate the degradation risks discussed above. Adherence to these conditions is critical for preserving the reagent's purity and reactivity.

Table 2: Recommended Storage Conditions for this compound

ParameterConditionRationaleSource(s)
Temperature Short-term (≤ 6 months): 2–8°C Long-term (> 6 months): -20°CReduces the kinetic rate of all potential degradation reactions, primarily hydrolysis. The lower temperature for long-term storage provides maximum protection.[3][6]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis pathway.
Container Original, tightly sealed amber glass vial or a container with a PTFE-lined cap.Prevents moisture ingress and protects from light. Glass is preferred over plastic to prevent potential leaching and contamination.[14]
Environment Store in a desiccator or a controlled low-humidity environment. Keep away from bases and acids.Minimizes ambient moisture exposure. Segregation from bases prevents accidental contamination that could lead to premature Fmoc-group cleavage.[14]
Protocol 1: Proper Handling of Solid this compound

This protocol ensures that the reagent is not compromised during weighing and aliquoting.

  • Equilibration: Before opening, remove the container from cold storage (2-8°C or -20°C) and allow it to equilibrate to ambient room temperature for at least 30-60 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder upon opening the container, which would directly cause hydrolysis.

  • Inert Environment: If possible, open the container and handle the reagent inside a glove box or glove bag with a dry, inert atmosphere. If not available, work quickly in a low-humidity environment.

  • Dispensing: Use only clean, dry, and dedicated spatulas or weighing tools. Avoid using tools that may have been in contact with basic or acidic compounds.

  • Resealing: After dispensing the required amount, flush the container's headspace with a gentle stream of inert gas (Argon or Nitrogen) before tightly resealing the cap.

  • Return to Storage: Promptly return the sealed container to the recommended storage temperature (2-8°C or -20°C).

Quality Control: Validating Reagent Integrity

Regularly assessing the purity of your this compound stock is the final step in a self-validating storage system. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis.

Protocol 2: Purity Assessment by RP-HPLC
  • Sample Preparation: a. Prepare a stock solution of the this compound standard or sample at 1 mg/mL in Acetonitrile (ACN). b. Vortex thoroughly to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

    • Gradient: 30% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The main peak corresponds to pure, intact this compound.

    • Look for a significant pre-peak eluting just before the main peak. This is indicative of the more polar hydrolysis product, Fmoc-Thr(tBu)-OH.

    • Calculate the purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100). A purity of ≥97% is generally considered acceptable.

cluster_decision Purity Assessment prep 1. Prepare Sample (1 mg/mL in ACN) inject 2. Inject on RP-HPLC (C18 Column) prep->inject analyze 3. Analyze Chromatogram (UV @ 265/301 nm) inject->analyze decision Purity ≥ 97%? analyze->decision pass PASS Proceed with Synthesis decision->pass Yes fail FAIL Discard or Re-purify Reagent decision->fail No

Sources

An In-Depth Technical Guide to Fmoc-Thr(tBu)-OPfp for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will delve into the core principles, mechanistic details, and field-proven protocols for utilizing Fmoc-Thr(tBu)-OPfp, a highly efficient, pre-activated amino acid derivative critical for the synthesis of complex peptides.

The Molecular Architecture: A Tripartite Strategy for Controlled Synthesis

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-threonine pentafluorophenyl ester, is a sophisticated building block designed for precision in Fmoc-based SPPS.[1] Its structure is a testament to the principle of orthogonal protection , a strategy that employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[2][3][4]

The molecule's efficacy is derived from three key moieties:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amino terminus. Its critical feature is its base lability; it is quantitatively removed at the beginning of each coupling cycle by a secondary amine, typically a piperidine solution, without affecting other protecting groups.[2][3][5]

  • The tBu (tert-butyl) Group: This permanent protecting group shields the nucleophilic hydroxyl (-OH) function on the threonine side chain. The tBu ether is stable to the basic conditions of Fmoc removal but is labile to strong acids.[3][6] This prevents undesirable side reactions, such as O-acylation by the activated carboxyl group of an incoming amino acid, which would lead to branched peptide impurities.[3] It is removed concurrently with the peptide's cleavage from the resin in the final synthesis step using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA).[3]

  • The OPfp (Pentafluorophenyl Ester) Group: This moiety is not a protecting group but rather a highly effective activating group for the C-terminal carboxyl function. This pre-activation is a key advantage, streamlining the coupling process and enhancing reaction efficiency.

cluster_Fmoc N-α Protection (Base-Labile) cluster_Core Threonine Core cluster_tBu Side-Chain Protection (Acid-Labile) cluster_OPfp C-α Activation Fmoc Fmoc Group Thr L-Threonine Fmoc->Thr Protects α-Amino OPfp OPfp Ester Thr->OPfp Activates Carboxyl tBu tBu Group tBu->Thr Protects Side-Chain OH Resin { Resin-Peptide-NH2 | Free N-terminal} Transition Nucleophilic Attack Resin:head->Transition Attacks ActivatedAA Fmoc-Thr(tBu)-C(=O)-OPfp Highly Electrophilic Carbonyl ActivatedAA:carboxyl->Transition PeptideBond {Resin-Peptide-NH-C(=O)-Thr(tBu)-Fmoc | New Peptide Bond} Transition->PeptideBond Forms LeavingGroup Pentafluorophenol (PFP-OH) Byproduct Transition->LeavingGroup Releases

Caption: Mechanism of peptide bond formation using a PFP active ester.

Field-Proven Experimental Protocol for Manual SPPS

This protocol outlines a standard workflow for the incorporation of this compound into a peptide sequence using manual solid-phase synthesis. The process is a cycle of deprotection, washing, coupling, and final washing.

Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30 minutes.

  • Drain the DMF.

Step 2: N-Terminal Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Coupling of this compound
  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add the solution of the activated amino acid to the deprotected peptidyl-resin.

  • Agitate the mixture at room temperature. The high reactivity of the OPfp ester often leads to complete coupling within 1-2 hours. [7]

Step 4: Washing
  • After the coupling period, drain the reaction solution.

  • Wash the resin extensively with DMF (5-6 times) to remove excess reagents and the pentafluorophenol byproduct.

  • A final wash with Dichloromethane (DCM) can be performed to prepare the resin for the next cycle or for storage. [8]

Step 5: Process Validation (Trustworthiness)

A critical component of any reliable protocol is a self-validating checkpoint. After the washing step (Step 4), perform a qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Kaiser Test (Ninhydrin Test):

    • Take a small sample of resin beads (1-2 mg).

    • Wash with ethanol and add 2-3 drops each of: Kaiser solution A (potassium cyanide in pyridine), solution B (ninhydrin in ethanol), and solution C (phenol in ethanol).

    • Heat at 100°C for 3-5 minutes.

    • Interpretation:

      • Positive (Blue/Purple Beads): Incomplete coupling. Free amines are present. The coupling step (Step 3) must be repeated.

      • Negative (Yellow/Colorless Beads): Complete coupling. Proceed to the next deprotection cycle. [8][9]

start Start: Peptidyl-Resin (Fmoc-Protected) deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 3: Coupling (Add this compound) wash1->coupling wash2 Step 4: Wash (DMF/DCM) coupling->wash2 validation Step 5: Kaiser Test wash2->validation repeat Repeat Coupling validation->repeat Positive (Blue) next_cycle Proceed to Next Cycle validation->next_cycle Negative (Yellow) repeat->coupling

Caption: SPPS workflow incorporating a self-validating Kaiser test.

Quantitative Parameters and Expert Insights

The efficiency of the coupling reaction is governed by several critical parameters. The following table provides typical values and the rationale behind them, reflecting field-proven experience.

ParameterRecommended ValueRationale (Expertise & Experience)
Solvent DMF, NMPThese polar aprotic solvents effectively solvate both the resin and the protected amino acids, facilitating reagent diffusion and reaction. NMP can be superior for hydrophobic sequences but may cause more decomposition of some Fmoc-amino acids over time. [3]
Equivalents of this compound 3 - 5 eq.Using a significant excess drives the reaction to completion, maximizing coupling efficiency and minimizing the need for repeated coupling steps, which is a cornerstone of SPPS. [7]
Coupling Time 1 - 2 hoursThe high reactivity of the OPfp ester allows for relatively short coupling times compared to many in-situ activation methods. [7]Reaction completion should always be confirmed by a monitoring test.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. Exposing the reaction to elevated temperatures is unnecessary and may increase the risk of side reactions.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the tBu group from threonine.

This is achieved using a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA). The remaining 5% consists of "scavengers" to quench reactive cations generated during the process. The tert-butyl cation, released from the tBu group, is particularly reactive and can cause alkylation of sensitive residues like Tryptophan or Methionine. [10]Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Conclusion

This compound is a superior building block for modern solid-phase peptide synthesis. The integration of an orthogonal Fmoc/tBu protection strategy with a highly reactive pentafluorophenyl active ester provides a robust, efficient, and reliable method for incorporating threonine into complex peptide sequences. The pre-activated nature of the reagent streamlines workflows, enhances coupling kinetics, and minimizes side reactions, ultimately leading to higher purity crude products. By following validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage this compound to achieve their synthetic goals.

References

  • Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). [Link]
  • This compound 100 G | 8523660100 | SIGMA-ALDRICH. SLS. [Link]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
  • Safety Data Sheet for Fmoc-Thr(tBu)-Thr(ΨMe,Me pro)-OH. AAPPTec. [Link]
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health (NIH). [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
  • This compound, CAS 117088-31-0. AAPPTec Peptides. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

Sources

An In-depth Technical Guide to the Core Features of Fmoc-Protected Amino Acid Active Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, a profound understanding of the tools of the trade is not merely advantageous—it is imperative. Among the most critical of these are the Nα-Fmoc-protected amino acid active esters. This guide provides a comprehensive exploration of their core features, offering not just procedural descriptions but also the underlying chemical rationale that governs their successful application in modern peptide synthesis.

The Strategic Imperative for Activated Esters in Peptide Synthesis

The formation of a peptide bond, a deceptively simple amide linkage, is the cornerstone of peptide and protein chemistry.[1][2] In biological systems, this process is orchestrated with exquisite precision by the ribosome. In the laboratory, however, the direct condensation of a carboxylic acid from one amino acid with the amine of another is thermodynamically unfavorable and kinetically slow.[3] To drive this reaction efficiently and under mild conditions that preserve the integrity of the growing peptide chain, the carboxyl group must be "activated".[4][5]

Activation transforms the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the adjacent amino acid.[5][6] While various activation strategies exist, the use of active esters has emerged as a robust and widely adopted method, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[4][7]

The principal advantage of using well-defined active esters is the mitigation of side reactions, most notably racemization.[1][8] Over-activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone (azlactone), which is prone to racemization at the α-carbon.[9][10] Active esters, with their moderate and tunable reactivity, provide a kinetically controlled pathway for amidation that significantly suppresses this detrimental side reaction.[1]

The Architecture of Reactivity: Common Fmoc-Amino Acid Active Esters

The reactivity of an active ester is fundamentally determined by the electronic properties of the alcohol moiety; a more electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. A selection of commonly employed active esters in Fmoc-based SPPS is presented below, ordered by increasing reactivity.

Active Ester TypeLeaving GroupKey Characteristics
N-Hydroxysuccinimide (NHS) Esters N-HydroxysuccinimideGood stability, suitable for both solution-phase and solid-phase synthesis.[4]
Pentafluorophenyl (Pfp) Esters PentafluorophenolHighly reactive and stable, often used for sterically hindered couplings.[4][11] Can be isolated and purified by crystallization.[4]
1-Hydroxybenzotriazole (HOBt) Esters 1-HydroxybenzotriazoleFormed in situ using coupling reagents like DCC or HBTU.[9][10] Highly effective at suppressing racemization.[9][10]
1-Hydroxy-7-azabenzotriazole (HOAt) Esters 1-Hydroxy-7-azabenzotriazoleMore reactive than HOBt esters due to the neighboring nitrogen atom, which can participate in the reaction (anchimeric assistance). Particularly effective for difficult couplings.[12]
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Esters OxymaPure®A non-explosive and highly effective alternative to HOBt and HOAt.[10] Offers high reactivity and racemization suppression.[13]

The choice of active ester is a strategic decision based on the specific demands of the coupling reaction. For routine couplings, NHS or Pfp esters may suffice. However, for "difficult" couplings—those involving sterically hindered amino acids (e.g., Val, Ile), N-methylated amino acids, or aggregation-prone sequences—the higher reactivity of in situ generated HOAt or Oxyma esters is often necessary to achieve complete and efficient peptide bond formation.[5]

The Engine Room: In Situ Formation of Active Esters

While some active esters, such as the pentafluorophenyl esters, are stable enough to be isolated, purified, and stored, it is far more common in modern automated SPPS to generate the active ester in situ.[4][14] This is achieved through the use of coupling reagents, which react with the carboxylic acid of the Fmoc-amino acid in the presence of an additive (like HOBt, HOAt, or Oxyma) to form the transiently stable and highly reactive ester intermediate.[13]

These coupling reagents are broadly classified into two families: carbodiimides and onium salts.

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents.[4][13] The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by either the amine of the growing peptide chain or, more preferably, an additive like HOBt or Oxyma to form the corresponding active ester, which then proceeds to acylate the amine.[10] The use of additives is crucial as they not only accelerate the coupling reaction but also act as racemization suppressants.[10]

G Fmoc_AA Fmoc-AA-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_AA->O_Acylisourea + DIC DIC DIC HOBt_Ester Fmoc-AA-OBt (Active Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Peptide_Bond Fmoc-AA-NH-Peptide-Resin HOBt_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_NH2 H2N-Peptide-Resin DCU DCU (Byproduct) G Fmoc_AA Fmoc-AA-OH HOAt_Ester Fmoc-AA-OAt (Active Ester) Fmoc_AA->HOAt_Ester + HATU/Base HATU HATU + Base Peptide_Bond Fmoc-AA-NH-Peptide-Resin HOAt_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_NH2 H2N-Peptide-Resin Byproduct Tetramethylurea + HOBt Byproduct

Caption: Onium salt (HATU) activation workflow.

A critical consideration when using aminium/uronium salts is the potential for a side reaction where the reagent reacts with the free amine of the peptide-resin to form a guanidinium species, effectively capping the peptide chain. [9]To circumvent this, a pre-activation step, where the Fmoc-amino acid and coupling reagent are mixed for a short period before being added to the resin, is often recommended. [13]

Experimental Protocols: A Practical Approach

The following protocols provide a standardized workflow for the use of Fmoc-amino acid active esters in manual SPPS. Reagent quantities are based on a 0.1 mmol synthesis scale.

Synthesis of an Fmoc-Amino Acid Pentafluorophenyl (Pfp) Ester

Objective: To prepare a stable, isolatable active ester for subsequent use in peptide coupling.

Materials:

  • Fmoc-amino acid (1.0 eq)

  • Pentafluorophenol (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve the Fmoc-amino acid in a minimal amount of DCM.

  • Add pentafluorophenol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC dropwise to the cooled solution and stir for 2-4 hours at 0 °C, then allow to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester. [4]

Standard SPPS Coupling Cycle using In Situ Activation with HCTU

Objective: To couple an Fmoc-amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-amino acid (0.5 mmol, 5 eq)

  • HCTU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. [15]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HCTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. [13]5. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. [13]For difficult couplings, the reaction time can be extended or a second coupling can be performed. [13]6. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present). [9]8. Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the sequence.

Conclusion: The Art and Science of Peptide Bond Formation

Fmoc-protected amino acid active esters are not simply reagents; they are precision instruments in the hands of the peptide chemist. Their efficacy is a testament to the elegant application of physical organic chemistry principles to solve a complex synthetic challenge. By understanding the interplay between the structure of the activating group, the mechanism of the coupling reagents, and the nature of the peptide sequence, researchers can navigate the intricacies of peptide synthesis with greater control and confidence. The judicious selection and application of these activated intermediates are fundamental to achieving high-purity, complex peptide targets, thereby empowering advancements in drug discovery and the broader life sciences.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 10, 2026.
  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Wikipedia. (2023, November 29). Peptide synthesis.
  • Bodanszky, M. (1993). Active esters in solid-phase peptide synthesis. Journal of Peptide Science, 1(1), 1-13.
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Fiveable. (n.d.). 9.
  • BenchChem. (n.d.). Application Notes: Activation Agents for Fmoc-Phe(F5)-OH Coupling in Solid-Phase Peptide Synthesis.
  • Alfa Chemistry. (n.d.). Advanced Applications and Precise Functionalization of Fmoc-Amino Acids in Modern Peptide Synthesis.
  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BOC Sciences. (n.d.).
  • Gairí, M., et al. (1993). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Peptide Research, 6(2), 72-78.
  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic & Biomolecular Chemistry, 21(9), 1817-1846.
  • BenchChem. (n.d.).
  • Varga, I., et al. (2021). The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. RSC Advances, 11(24), 14567-14575.

Sources

The Core Function of Pentafluorophenyl Esters in Peptide Coupling Reactions: A Guide to Mechanism, Application, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, a cornerstone of biochemical research and pharmaceutical development, hinges on the efficient and precise formation of amide bonds. The challenge lies in activating a carboxylic acid group of one amino acid to react with the amino group of another, without inducing racemization or other unwanted side reactions. This guide provides an in-depth exploration of pentafluorophenyl (PFP) esters as a premier class of activating agents for peptide coupling. We will dissect the underlying chemical principles that confer high reactivity and stability to these intermediates, present detailed, field-proven protocols for their preparation and use in both solid-phase and solution-phase synthesis, and offer a comparative analysis against other common coupling methodologies. This document is intended to serve as a practical and authoritative resource for scientists seeking to leverage the distinct advantages of PFP esters to overcome synthetic challenges and produce high-quality peptides.

The Chemical Imperative: Why Active Esters?

Direct condensation of a free carboxylic acid and a free amine to form an amide bond is thermodynamically unfavorable and requires prohibitively high temperatures, conditions that would degrade the complex architecture of amino acids and peptides. The core strategy of peptide synthesis is therefore to convert the carboxylic acid into a more reactive electrophile. This is achieved by transforming the carboxyl hydroxyl group into a better leaving group.

Pentafluorophenyl (PFP) esters are a highly effective class of "active esters" used for this purpose.[1][2][3] The ester is "active" because the pentafluorophenyl group is strongly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack by an amino group.[1] The resulting pentafluorophenoxide is an excellent, stable leaving group, facilitating rapid and efficient peptide bond formation.[1][4]

The Mechanism of Action: A Two-Step Process

The utility of PFP esters is grounded in a straightforward, two-part mechanism: Activation and Coupling.

Step 1: Activation (Formation of the PFP Ester) The process begins by converting the carboxylic acid of an N-protected amino acid into its corresponding PFP ester. This is typically achieved by reacting the amino acid with pentafluorophenol (PFP-OH) in the presence of a dehydrating agent, most commonly a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[5]

dot graph "PFP_Ester_Formation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graph [ dpi = 300 ]; }

Caption: Formation of an N-Protected Amino Acid PFP Ester.

The key to this reaction is the exceptional acidity of pentafluorophenol (pKa ≈ 5.5), which makes its conjugate base, pentafluorophenoxide, a superb leaving group.[3][6][7]

Step 2: Coupling (Aminolysis) The formed PFP ester, which is often a stable, crystalline solid that can be isolated and stored, is then introduced to the free N-terminal amine of a second amino acid or a growing peptide chain.[8][9] The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide (amide) bond and releases pentafluorophenol.

dot graph "Peptide_Bond_Formation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graph [ dpi = 300 ]; }

Caption: Peptide bond formation via aminolysis of a PFP ester.

The PFP Ester Advantage: Field-Proven Insights

The choice of a coupling strategy is dictated by the need for speed, efficiency, and fidelity. PFP esters excel in several critical areas, making them a superior choice for many synthetic challenges.

  • High Reactivity & Rapid Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters like pentachlorophenyl (OPcp) or nitrophenyl (ONp) esters. The relative coupling rate of OPfp has been shown to be significantly higher, which is crucial for driving reactions to completion and minimizing side reactions.[4] This high reactivity allows for shorter coupling times, increasing throughput, especially in automated solid-phase peptide synthesis (SPPS).[10]

  • Suppression of Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a major risk during the activation step. Urethane-protected amino acids (like Fmoc and Boc) are generally resistant to racemization. PFP esters are known to have a very low propensity for causing racemization, even in sensitive cases, ensuring the synthesis of enantiomerically pure peptides.[10][11]

  • Stability and Handling: Unlike many in situ activation methods that generate transient, unstable intermediates, Fmoc-amino acid-OPfp esters are typically stable, crystalline solids.[8][9] This allows them to be prepared in advance, purified to a high degree, and stored for later use. This "pre-activation" strategy offers better quality control and avoids exposing the growing peptide chain on the solid support to the potentially harsh conditions of the activation reaction itself.[8] Furthermore, PFP esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][12]

  • Versatility: PFP esters are highly effective in both solid-phase and solution-phase peptide synthesis, providing a unified methodology across different synthetic campaigns.[8][11] They are particularly effective for coupling sterically hindered or N-methylated amino acids, which are notoriously difficult to incorporate using other methods.[11]

Comparative Analysis: PFP Esters vs. Other Reagents

To contextualize the role of PFP esters, it is essential to compare them with other mainstream coupling reagents.

FeaturePFP Esters Carbodiimides (DCC, DIC) Onium Salts (HBTU, HATU) NHS Esters
Activation Method Pre-formed, isolatable estersIn situ activationIn situ activationPre-formed, isolatable esters
Reactivity Very HighModerate (High with additives)Very High to Extremely HighModerate
Racemization Risk Very LowLow with additives (e.g., HOBt)Low (but base-dependent)Low
Byproducts PFP-OH (soluble)Insoluble (DCU) or soluble ureaSoluble guanidinium/uronium saltsNHS (soluble)
Stability High (crystalline solids), low hydrolysisReagents are moisture sensitiveReagents are moisture sensitiveModerate stability, prone to hydrolysis
Cost Moderate to HighLowHighLow to Moderate
Best Use Case Difficult couplings, high purity required, automated SPPSRoutine couplings, cost-sensitive synthesisFast couplings, difficult sequencesBioconjugation, routine couplings

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to ensure reliable and reproducible results.

Protocol 1: Preparation of Fmoc-Amino Acid-OPfp Ester

This protocol describes the general synthesis of a stable, active ester for subsequent use.

  • Dissolution: Dissolve the N-Fmoc-protected amino acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous solvent like ethyl acetate or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This minimizes potential side reactions and racemization.

  • Carbodiimide Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise or in portions to the cooled solution. The DCC acts as the dehydrating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Byproduct Removal: The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and will precipitate out. Filter the reaction mixture to remove the DCU precipitate.

  • Workup: Wash the filtrate with a weak acid (e.g., 5% citric acid) and brine to remove any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure, crystalline Fmoc-amino acid-OPfp ester.

Protocol 2: PFP Ester-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the use of pre-activated PFP esters in a standard Fmoc-based SPPS cycle.

dot graph SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} graph [ dpi = 300 ]; }

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using PFP Esters.

  • Resin Preparation: Start with the resin-bound peptide chain after the previous coupling and washing steps. The N-terminus is protected with an Fmoc group.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes to remove the Fmoc group, exposing the free N-terminal amine.[1]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid-OPfp ester (3-5 equivalents relative to resin loading) in a minimal volume of DMF.

    • Expert Insight: While PFP esters are highly reactive on their own, the addition of 1-hydroxybenzotriazole (HOBt) (an equivalent amount to the PFP ester) can catalyze the reaction, further increasing the coupling rate and suppressing potential side reactions.[1][8] This is particularly useful for sterically hindered amino acids.

    • Add the activated amino acid solution to the deprotected peptidyl-resin and agitate for 30-90 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and the pentafluorophenol byproduct.

  • Monitoring (Self-Validation): Perform a qualitative test (e.g., Kaiser test or TNBS test) to confirm the absence of free primary amines.[1] A negative result indicates the coupling reaction has gone to completion. If the test is positive, a second coupling may be required.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

Conclusion and Future Outlook

Pentafluorophenyl esters represent a powerful, reliable, and versatile class of reagents for modern peptide synthesis.[1] Their high reactivity, coupled with the exceptional stability of the pre-activated amino acid monomers, provides a robust platform for tackling complex synthetic challenges.[11] The low propensity for racemization ensures the production of peptides with high stereochemical fidelity, a critical requirement for therapeutic and biological applications.[13] For research, discovery, and development teams, mastering the use of PFP esters is not merely an alternative strategy but a core competency that enables the efficient and reliable synthesis of high-quality peptides, from simple sequences to complex, modified structures.

References

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health (NIH). [Link]
  • Hilvano, E. G. V., Liang, M., Piane, J. J., & Nacsa, E. D. (2025). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. [Link]
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Royal Society of Chemistry (RSC) Publishing. [Link]
  • Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.).
  • Pentafluorophenyl esters. (n.d.). Wikipedia. [Link]
  • Pentafluorophenol. (n.d.). Wikipedia. [Link]
  • Pentafluorophenol | C6HF5O. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. [Link]
  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. (n.d.). SciSpace. [Link]
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
  • Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. (2025).

Sources

An In-depth Technical Guide to Orthogonal Protection in Fmoc/tBu Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Cornerstone of Complex Peptide Synthesis

In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as indispensable tools, offering high specificity and potent biological activity. The ability to chemically synthesize these complex biomolecules with precision is largely indebted to the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. Within the realm of SPPS, the Fmoc/tBu strategy has become the predominant methodology, prized for its mild reaction conditions and, most critically, its reliance on an elegant principle: orthogonal protection.[1][2] This guide serves as a comprehensive exploration of this core concept, providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to harness the full potential of orthogonal protection for the synthesis of simple to complex peptides, including those requiring site-specific modifications.

Deconstructing the Fmoc/tBu Strategy: A Tale of Two Labile Groups

The elegance of the Fmoc/tBu strategy lies in its "orthogonal" nature, meaning it employs two distinct classes of protecting groups that are removed under fundamentally different chemical conditions.[2][3] This allows for the selective deprotection of one type of group while the others remain completely intact, a crucial capability for the stepwise assembly of a peptide chain and for the introduction of post-translational modifications.

  • The Temporary Guardian: Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] This urethane-based protector is stable to acidic conditions but is readily cleaved by a mild organic base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] The deprotection mechanism proceeds via a β-elimination reaction upon abstraction of the acidic proton on the fluorenyl ring system.[3]

  • The Long-Term Shield: Side-Chain tBu-Based Protection: The reactive side chains of trifunctional amino acids are shielded by acid-labile protecting groups, predominantly derived from tert-butyl alcohol (e.g., tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt)).[2][7] These groups are impervious to the repetitive mild base treatments used for Fmoc removal but are efficiently cleaved at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[8]

This differential lability is the cornerstone of the strategy's success, enabling the iterative cycle of deprotection and coupling that defines SPPS.

Visualizing the Core Orthogonality

G cluster_0 Fmoc/tBu Orthogonal Strategy Peptide_Resin Resin-Bound Peptide (Nα-Fmoc, Side-Chain-tBu) Deprotected_Peptide Resin-Bound Peptide (Free Nα, Side-Chain-tBu) Peptide_Resin->Deprotected_Peptide  20% Piperidine/DMF  (Base Treatment) Elongated_Peptide Resin-Bound Peptide+1 (Nα-Fmoc, Side-Chain-tBu) Deprotected_Peptide->Elongated_Peptide  Fmoc-AA-OH, Coupling Reagents  (Peptide Bond Formation) Elongated_Peptide->Peptide_Resin Iterative Cycles Final_Peptide Free Peptide (Deprotected) Elongated_Peptide->Final_Peptide  TFA Cleavage Cocktail  (Acid Treatment)

Caption: The fundamental workflow of Fmoc/tBu SPPS, highlighting the orthogonal deprotection steps.

The Repertoire of Protection: A Strategic Selection Guide

The choice of side-chain protecting group is a critical decision that depends on the specific amino acid and the desired complexity of the final peptide. While the tert-butyl group is a workhorse for many residues, a diverse palette of protectors is available to address specific challenges and enable advanced synthetic strategies.[7][8]

Amino Acid (3-Letter)Common Side-Chain Protecting GroupLability / Cleavage ConditionKey Considerations & Field Insights
Asp, Glu tBu (tert-Butyl)High TFA concentrationStandard and reliable. Incomplete removal can occur in long or aggregated sequences.[8]
Ser, Thr, Tyr tBu (tert-Butyl)High TFA concentrationGenerally robust. For Tyr, tBu ether prevents side reactions during cleavage.[9]
Lys, Orn Boc (tert-Butyloxycarbonyl)High TFA concentrationStandard protection. The Boc group is highly labile in the final TFA cleavage.
Arg Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)High TFA concentrationPbf is favored over the older Pmc group due to its higher acid lability, reducing cleavage times.[7]
His Trt (Trityl)High TFA concentrationTrt provides excellent protection and minimizes racemization risk during activation.[9]
Asn, Gln Trt (Trityl)High TFA concentrationPrevents dehydration and subsequent aspartimide or pyroglutamate formation.[7][10]
Cys Trt (Trityl)High TFA concentrationCost-effective for routine synthesis where a free thiol is desired post-cleavage.[8][11]
Cys Acm (Acetamidomethyl)Iodine, Hg(II), Ag(I)Orthogonal to TFA cleavage. Used for selective, stepwise disulfide bond formation.[9][11]
Trp Boc (tert-Butyloxycarbonyl)High TFA concentrationPrevents oxidation and modification of the indole ring by cationic species during cleavage.[12][13]
Lys, Asp, Glu, etc. Mtt (4-Methyltrityl)1-2% TFA in DCM (Highly Acid Labile)Allows for selective on-resin deprotection to modify a specific side chain.[9][14]
Lys, Orn ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-5% Hydrazine in DMFHydrazine-labile group, orthogonal to both base (Fmoc) and acid (tBu).[15]
Lys, Ser, Tyr, etc. Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Palladium-catalyzed cleavage provides another layer of orthogonality.[10]

This table summarizes common protecting groups. The optimal choice is always sequence-dependent.

The Standard Workflow: A Step-by-Step Protocol

A successful peptide synthesis relies on the meticulous execution of a repetitive cycle of deprotection, activation, and coupling. The following protocol outlines a standard, self-validating workflow for Fmoc/tBu SPPS.

Protocol 1: Standard SPPS Cycle
  • Resin Swelling: Place the Fmoc-amino acid-loaded resin in a reaction vessel. Swell the resin in DMF for at least 30-60 minutes to ensure optimal accessibility of reactive sites.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.[6]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 0.95 eq. relative to the amino acid) in DMF.

    • Add an activation base, typically N,N-diisopropylethylamine (DIEA) (2 eq. relative to the coupling agent).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring & Capping (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.

    • If the test is positive, a second coupling can be performed. Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be "capped" by acetylation using a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle starting from Step 2.

Visualizing the SPPS Cycle

G start Start Cycle (Fmoc-AA-Resin) deprotection Fmoc Deprotection Add 20% Piperidine/DMF Wash with DMF start->deprotection coupling Activation & Coupling Fmoc-AA-OH + HBTU/DIEA Add to Resin deprotection->coupling monitoring Monitoring & Capping Kaiser Test (Optional Acetylation) coupling->monitoring wash Final Wash (DMF) monitoring->wash end Ready for Next Cycle wash->end end->deprotection Repeat n times

Caption: The iterative cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.

Beyond the Linear Chain: Harnessing Orthogonality for Advanced Synthesis

True mastery of the Fmoc/tBu strategy is demonstrated when additional, mutually orthogonal protecting groups are introduced to enable site-specific modifications of the peptide while it is still attached to the solid support. This opens the door to synthesizing branched peptides, cyclic peptides, and peptides conjugated to labels, lipids, or other molecules.

Case Study: On-Resin Side-Chain Labeling using an Mtt Group

The 4-methyltrityl (Mtt) group is exceptionally acid-labile and can be removed with a very dilute solution of TFA in dichloromethane (DCM), leaving the standard tBu-based side-chain protecting groups and the resin linkage intact.[9] This allows for the selective exposure of a single amino acid side chain for modification.

Protocol 2: Selective Deprotection of Mtt and On-Resin Modification

Assumes a peptide has been synthesized containing a Lys(Mtt) residue.

  • Peptide-Resin Preparation: Ensure the N-terminus is protected with the Fmoc group to prevent side reactions at the α-amino group. If it is free, perform a standard Fmoc coupling with the next amino acid or cap it.

  • Selective Mtt Deprotection:

    • Wash the peptide-resin with DCM (5 times).

    • Treat the resin with a solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM. TIS acts as a scavenger for the released Mtt cation.

    • Perform multiple short treatments (e.g., 10 x 2 minutes) rather than one long treatment to minimize the risk of premature loss of other acid-labile groups.[16]

    • Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIEA in DMF, and finally with DMF.

  • On-Resin Conjugation:

    • The newly exposed lysine side-chain amine is now available for reaction.

    • Dissolve the molecule to be conjugated (e.g., a fluorescent dye's NHS ester, a biotinylation reagent) in DMF or another suitable solvent.

    • Add the solution to the resin, along with a mild base like DIEA if necessary, and agitate until the reaction is complete.

    • Wash the resin extensively to remove all excess reagents.

  • Resumption of Synthesis: The standard SPPS cycles can now be resumed to further elongate the peptide chain if required.

Visualizing the Orthogonal Modification Workflow

G Start Peptide-Resin (Fmoc-N-term, Lys(Mtt), Other-tBu) Mtt_Deprotect Selective Mtt Deprotection (1% TFA/TIS in DCM) Start->Mtt_Deprotect Free_Side_Chain Exposed Lys Side-Chain (Fmoc-N-term, Other-tBu) Mtt_Deprotect->Free_Side_Chain Conjugation On-Resin Conjugation (e.g., Add Fluorescent Dye) Free_Side_Chain->Conjugation Modified_Peptide Site-Specifically Labeled Peptide (On-Resin) Conjugation->Modified_Peptide Continue_SPPS Resume SPPS or Proceed to Final Cleavage Modified_Peptide->Continue_SPPS

Caption: Workflow for site-specific modification using a third, highly acid-labile protecting group.

The Final Act: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled and modified, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" consisting of a strong acid (TFA) and a mixture of scavengers.[12][13]

The composition of the cleavage cocktail is critical and must be tailored to the peptide's sequence to prevent irreversible damage to sensitive residues.[17][18] During acidolysis, the protecting groups are released as highly reactive carbocations, which can alkylate nucleophilic side chains like those of Trp, Met, Cys, and Tyr.[13] Scavengers are nucleophilic compounds added to the TFA to trap these cations.

Common Cleavage Cocktails
Reagent CocktailComposition (v/v)Target Residues / Application
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without highly sensitive residues like Cys, Met, or Trp. TIS is an excellent scavenger for trityl groups.[12]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, "universal" cocktail for peptides containing multiple sensitive residues.[6][13]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides with Arg(Pbf/Pmc) and Trp residues.[17]
Protocol 3: Final Cleavage and Peptide Precipitation
  • Resin Preparation: After the final N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared, pre-chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the sequence and protecting groups and should be determined empirically.[12][18]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube filled with cold (0°C) methyl-tert-butyl ether (MTBE) or diethyl ether.

    • A white precipitate of the crude peptide should form immediately.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Troubleshooting & Field-Proven Insights

Even with robust protocols, challenges can arise. Understanding the causality behind common side reactions is key to effective troubleshooting.

  • Incomplete Deprotection/Coupling: Often caused by peptide aggregation on the resin.[6] Consider using specialized resins (e.g., PEG-based), chaotropic salts, or incorporating pseudoproline dipeptides to disrupt secondary structures.[10][19]

  • Aspartimide Formation: A common side reaction involving Asp residues, especially Asp-Gly or Asp-Ser sequences, where the side chain carboxyl group attacks the backbone amide, forming a five-membered ring. This can be minimized by using protecting groups like OMpe or by employing faster coupling reagents and minimizing base exposure time.[3]

  • Premature Deprotection: Low-quality DMF can contain amine impurities that slowly cleave the Fmoc group.[14] Always use high-purity, peptide-synthesis-grade solvents. Similarly, ensure Mtt/ivDde deprotection conditions are carefully controlled to prevent partial loss of tBu groups.

  • Racemization: Cys and His are particularly susceptible to racemization during activation.[1] Using lower amounts of activation base (DIEA) or switching to a less basic alternative like collidine can mitigate this. Additives like Oxyma Pure® can also suppress racemization.

Conclusion: The Power of Controlled Chemistry

The Fmoc/tBu strategy, underpinned by the principle of orthogonal protection, provides an exceptionally powerful and versatile platform for the chemical synthesis of peptides. By understanding the differential lability of the protecting groups, making strategic choices based on the target sequence, and executing validated protocols with precision, researchers can confidently assemble complex molecular architectures. The ability to introduce additional layers of orthogonality for site-specific modifications transforms peptide synthesis from a linear assembly line into a sophisticated process of molecular engineering, paving the way for next-generation therapeutics, diagnostics, and research tools.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups and Side-Reactions in Fmoc/tBu Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Pearson, A., Robinson, A., & Do, T. (2012). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 98(3), 295-316.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2011). ACS Combinatorial Science, 13(5), 423–434.
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.
  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • T boc fmoc protocols in peptide synthesis. (2017). Slideshare.
  • Deprotection. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014). ResearchGate.

Sources

An In-depth Technical Guide to the Self-Assembly Structures of Fmoc-Threonine Variants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies governing the self-assembly of N-α-fluorenylmethyloxycarbonyl (Fmoc) protected threonine variants. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of molecular interactions that drive the formation of complex supramolecular architectures. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Foundational Principles of Fmoc-Amino Acid Self-Assembly

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of nanotechnology and materials science. Among the versatile building blocks for creating such structures, Fmoc-protected amino acids have garnered significant attention.[1][2] The Fmoc group, a bulky aromatic moiety, provides the primary driving force for self-assembly through π-π stacking interactions.[2][3] This, in concert with hydrogen bonding networks established by the amino acid backbone and side-chain interactions, dictates the final morphology of the resulting nanostructures.[4][5]

Threonine, with its hydroxyl-containing side chain, introduces an additional layer of complexity and control over the self-assembly process, enabling the formation of a diverse array of morphologies with potential applications in drug delivery, tissue engineering, and biosensing.[6][7][8][9][10] This guide will specifically focus on Fmoc-threonine and its variants, providing a detailed exploration of their self-assembly behavior.

The Architect: Molecular Design of Fmoc-Threonine Variants

The self-assembly propensity and the resulting morphology of Fmoc-threonine are highly dependent on its molecular structure. Key components, including the N-terminal Fmoc group, the threonine side chain, and any protecting groups, play distinct and synergistic roles.

The Engine: The Role of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is the primary engine of self-assembly. Its large, planar aromatic structure facilitates strong π-π stacking interactions, which encourage the unidirectional growth of fibrillar structures.[2][3] This interaction is a critical initial step in the nucleation and subsequent elongation of self-assembled nanofibers.

The Rudder: The Influence of the Threonine Side Chain

The threonine side chain, with its hydroxyl (-OH) and methyl (-CH3) groups, acts as a rudder, steering the direction of self-assembly and influencing the final morphology. The hydroxyl group can participate in hydrogen bonding, contributing to the stability of the assembled structure. The steric hindrance and hydrophobicity of the methyl group also play a crucial role in determining the packing arrangement of the molecules.[11][12][13]

The Modifier: The Impact of Protecting Groups

To modulate the self-assembly process, the hydroxyl group of threonine is often protected, for instance, with a tert-butyl (tBu) group, yielding Fmoc-Thr(tBu)-OH.[3][4] This modification significantly alters the polarity and steric bulk of the side chain, leading to distinct morphological outcomes compared to the unprotected counterpart. The tBu group enhances hydrophobicity, which can influence the packing and arrangement of the molecules within the self-assembled structure.

Fmoc_Thr Fmoc-Threonine Self_Assembly Self-Assembled Structure Fmoc_Thr->Self_Assembly Forms Fmoc_Group Fmoc Group (π-π Stacking) Fmoc_Group->Fmoc_Thr Drives Thr_Side_Chain Threonine Side Chain (H-Bonding, Sterics) Thr_Side_Chain->Fmoc_Thr Influences Protecting_Group Protecting Group (tBu) (Hydrophobicity, Sterics) Protecting_Group->Fmoc_Thr Modifies

Caption: Key molecular components influencing Fmoc-Threonine self-assembly.

The Blueprint: Environmental Control over Morphological Outcomes

The self-assembly of Fmoc-threonine variants is exquisitely sensitive to environmental conditions. By carefully controlling parameters such as concentration, temperature, and solvent composition, a remarkable diversity of well-defined micro- and nanostructures can be achieved.

Concentration-Dependent Morphologies

Studies on Fmoc-Thr(tBu)-OH have revealed a distinct concentration-dependent morphological transition.[4][14] At lower concentrations, the formation of spherical aggregates is typically observed. As the concentration increases, these spheres can evolve into more complex structures such as dumbbells and eventually rod-like morphologies.[4][14][15] This transition is driven by a shift in the equilibrium from kinetically trapped spherical micelles to thermodynamically more stable, higher-order structures.

The Role of Temperature

Temperature acts as a critical switch in the self-assembly landscape. For instance, heating a solution of Fmoc-Thr(tBu)-OH containing spherical aggregates can induce a transition to rod-like structures.[14] Similarly, dumbbell-shaped assemblies can elongate into dumbbell-rod-like morphologies upon heating.[14][15] This behavior is attributed to the increased molecular motion at higher temperatures, which can overcome kinetic barriers and allow the system to reach a more stable energetic state.

Solvent Effects: The Importance of Polarity

The choice of solvent is paramount in dictating the self-assembly of Fmoc-threonine variants. Non-polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) generally do not support self-assembly, highlighting the crucial role of hydrogen bonding and electrostatic interactions.[4] However, the introduction of water into these organic solvents facilitates these interactions, leading to the formation of self-assembled structures.[4] The polarity of the solvent mixture directly influences the strength of hydrophobic and hydrophilic interactions, thereby controlling the resulting morphology.

Fmoc-VariantConcentrationTemperatureSolventObserved MorphologyReference
Fmoc-Thr(tBu)-OHLowRoom TempWater/THFSpheres[4]
Fmoc-Thr(tBu)-OHHighRoom TempWater/THFDumbbells[4][15]
Fmoc-Thr(tBu)-OHLow70°CWater/THFRods[14][15]
Fmoc-Thr(tBu)-OHHigh70°CWater/THFDumbbell-Rods[14][15]
Fmoc-Ser(tBu)-OHLowRoom TempWater/THFFlower-like[4][14]
Fmoc-Ser(tBu)-OHHighRoom TempWater/THFLong Rods[4][14]

The Toolkit: Experimental Protocols for Characterization

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of Fmoc-threonine self-assembled structures.

Protocol for Hydrogel Formation via pH Switch

This protocol describes a common method for inducing the self-assembly and subsequent hydrogelation of Fmoc-amino acids.

Materials:

  • Fmoc-Threonine variant

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M) or Glucono-δ-lactone (GdL)

Procedure:

  • Disperse the Fmoc-threonine variant in deionized water to the desired concentration.

  • Slowly add NaOH solution dropwise while stirring to increase the pH and dissolve the Fmoc-amino acid, resulting in a clear solution.

  • Induce self-assembly by gradually lowering the pH. This can be achieved by the slow addition of HCl or through the hydrolysis of GdL, which provides a more uniform and controlled pH decrease.

  • Allow the solution to stand undisturbed at the desired temperature. Gel formation can be confirmed by the vial inversion test, where a stable gel will not flow.

start Disperse Fmoc-Thr in Water dissolve Add NaOH (Dissolution) start->dissolve trigger Add GdL/HCl (pH Switch) dissolve->trigger incubate Incubate trigger->incubate gel Hydrogel Formation incubate->gel

Caption: Workflow for hydrogel formation via the pH switch method.

Spectroscopic Analysis

Spectroscopic techniques provide insights into the molecular interactions driving self-assembly and the secondary structure of the assembled peptides.

  • UV-Vis Spectroscopy: Used to monitor the π-π stacking of the Fmoc groups, which results in characteristic changes in the absorption spectrum.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the Fmoc group is sensitive to its local environment and can be used to determine the critical aggregation concentration (CAC).[2][16][17]

  • Circular Dichroism (CD) Spectroscopy: Provides information on the chiral organization and secondary structure (e.g., β-sheet formation) of the self-assembled peptides.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to probe the hydrogen bonding network within the self-assembled structures, with characteristic shifts in the amide I and II bands indicating the formation of β-sheet-like structures.[18]

Microscopic Visualization

Direct visualization of the self-assembled morphologies is achieved through various microscopy techniques.

  • Optical Microscopy: Provides a preliminary assessment of the formation of microscale structures.[4][15]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Offer high-resolution imaging of the nanoscale morphology, revealing details of fibrillar networks, spheres, and other structures.[11][16]

  • Atomic Force Microscopy (AFM): Enables the characterization of the three-dimensional topography of the self-assembled structures with high resolution.

Rheological Characterization

Rheology is employed to quantify the mechanical properties of the resulting hydrogels.[19][20][21]

  • Oscillatory Rheometry: Measures the storage modulus (G') and loss modulus (G''). For a stable hydrogel, G' is significantly larger than G'', indicating a predominantly elastic behavior.[19] These measurements are crucial for applications where mechanical stability is important, such as in tissue engineering scaffolds and drug delivery vehicles.[6][7]

Applications in Drug Development and Beyond

The unique properties of self-assembled Fmoc-threonine structures, particularly their ability to form biocompatible hydrogels, make them promising candidates for a range of biomedical applications.

  • Controlled Drug Delivery: The porous, nanofibrous network of the hydrogels can encapsulate therapeutic agents, allowing for their sustained and localized release.[7][8][9][10]

  • Tissue Engineering: These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[6]

  • Biosensing: The self-assembly process can be designed to be responsive to specific biological stimuli, enabling the development of novel biosensors.

Conclusion and Future Outlook

The self-assembly of Fmoc-threonine variants offers a powerful and versatile platform for the bottom-up fabrication of functional nanomaterials. The ability to precisely control the resulting morphology through molecular design and environmental cues opens up a vast design space for materials with tailored properties. Future research will likely focus on the development of multi-component systems, the incorporation of bioactive motifs, and the exploration of novel applications in areas such as regenerative medicine and advanced diagnostics. A deeper understanding of the fundamental self-assembly mechanisms, aided by computational modeling, will further accelerate the rational design of these remarkable materials.

References

  • Kshtriya, V., Koshti, B., & Gour, N. (2021). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv. [Link]
  • ResearchGate. (n.d.).
  • Kshtriya, V., Singh, R., et al. (2021). Controlled aggregation properties of threonine modified by protecting groups to unusual self-assembled structures. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). reveal optical microscopy image of self-assembly of single amino acid.... [Link]
  • Kshtriya, V., Koshti, B., & Gour, N. (2021). Controlled Morphological Changes in Self-Assembled Structures Formed by Fmoc Variants of Threonine and Serine. Cambridge Open Engage. [Link]
  • Thordarson, P., et al. (2023).
  • ResearchGate. (2021). Controlled Morphological Changes in Self-Assembled Structures Formed by Fmoc Variants of Threonine and Serine. [Link]
  • Al-Garawi, Z. S., et al. (2017). Structural and Spectroscopic Properties of Assemblies of Self-Replicating Peptide Macrocycles. ACS Nano. [Link]
  • ResearchGate. (2023).
  • Uritu, C. M., et al. (2021). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. PMC. [Link]
  • Bera, S., et al. (2016).
  • Ryan, D. M., & Nilsson, B. L. (2012).
  • Autilia, F., et al. (2021).
  • Nelli, S. R., et al. (2017). Influence of amino acid side chains on the formation of two component self-assembling nanofibrous hydrogels. New Journal of Chemistry. [Link]
  • Lampel, A., & Gazit, E. (2021). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. MDPI. [Link]
  • Vadalà, N., et al. (2015).
  • Adams, D. J., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm. [Link]
  • Adams, D. J., et al. (2015). Hydrogels formed from Fmoc amino acids. RSC Publishing. [Link]
  • Adams, D. J., et al. (2015). Hydrogels formed from Fmoc amino acids. University of Manchester Research Explorer. [Link]
  • Lee, H., et al. (2022). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. PubMed Central. [Link]
  • ResearchGate. (n.d.). Rheological properties of the hydrogels.
  • ResearchGate. (2015).
  • ResearchGate. (n.d.). What is the potential of Fmoc-FF hydrogels for drug delivery?. [Link]
  • Fichman, G., & Gazit, E. (2014). The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. Langmuir. [Link]
  • ResearchGate. (n.d.). Bio-catalytic self-assembly of Fmoc-threonine (Fmoc-T) and leucine.... [Link]
  • Valéry, C., et al. (2024). 3D Cryo-Electron Microscopy Reveals the Structure of a 3-Fluorenylmethyloxycarbonyl Zipper Motif Ensuring the Self-Assembly of Tripeptide Nanofibers. ACS Nano. [Link]
  • Valéry, C., et al. (2024). 3D Cryo-Electron Microscopy Reveals the Structure of a 3-Fluorenylmethyloxycarbonyl Zipper Motif Ensuring the Self-Assembly of Tripeptide Nanofibers. ACS Nano. [Link]
  • Castelletto, V., & Hamley, I. W. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Biomacromolecules. [Link]
  • Castelletto, V., & Hamley, I. W. (2024). Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, a. Semantic Scholar. [Link]
  • ResearchGate. (2020). Fmoc-amino acid-based hydrogel vehicle for delivery of amygdalin to perform neuroprotection. [Link]
  • AZoNano. (2024).
  • Broda, M., et al. (2020). Micro- and Nanoscale Spectroscopic Investigations of Threonine Influence on the Corrosion Process of the Modified Fe Surface by Cu Nanoparticles. PubMed. [Link]
  • Broda, M., et al. (2020). Micro- and Nanoscale Spectroscopic Investigations of Threonine Influence on the Corrosion Process of the Modified Fe Surface by Cu Nanoparticles. MDPI. [Link]

Sources

Fmoc-Thr(tBu)-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester (Fmoc-Thr(tBu)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's chemical properties, its strategic role within the Fmoc/tBu orthogonal protection scheme, and detailed protocols for its effective application. We will explore the causality behind its design and the mechanisms that ensure high-fidelity peptide assembly.

Core Compound Analysis: Unpacking the Molecular Architecture

The efficacy of this compound in peptide synthesis stems from the specific functions of its constituent chemical moieties. Understanding this molecular architecture is fundamental to its successful application.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation of its reliable use in synthesis.

PropertyValueSource(s)
Chemical Formula C₂₉H₂₆F₅NO₅[1][2]
Molecular Weight 563.51 g/mol [2]
CAS Number 117088-31-0[2]
Appearance White to faintly beige solid
Storage Temperature 2-8°C

Note: This product may have a low melting point and can be delivered as an oil.[2]

The Orthogonal Protecting Group Strategy

The power of this compound lies in its adherence to the principle of orthogonal protection, a cornerstone of modern SPPS.[3][4] This strategy allows for the selective removal of different protecting groups under distinct chemical conditions, enabling the controlled, stepwise elongation of the peptide chain.[3]

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This group protects the α-amino terminus of the threonine. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][5] This allows for its removal at each synthesis cycle to expose the amine for the next coupling reaction without disturbing other protecting groups.[3]

  • The tBu Group (tert-butyl): The hydroxyl group on the threonine side chain is protected by a tert-butyl ether. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[3][4][6] This ensures the threonine side chain remains inert until the final deprotection and cleavage step.[7]

  • The OPfp Group (Pentafluorophenyl Ester): The carboxylic acid of the threonine is activated as a pentafluorophenyl ester. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and thus, highly reactive towards the nucleophilic attack of a free amino group.[8][9] PFP esters are known for their high reactivity, leading to faster coupling times and a reduction in side reactions like racemization.[8][9][10] They also exhibit greater stability towards spontaneous hydrolysis compared to other active esters.[11][12]

G cluster_Fmoc Fmoc Group cluster_tBu tBu Group cluster_OPfp OPfp Group Fmoc Fluorenylmethyloxycarbonyl Fmoc_Function N-α-Amino Protection Base-Labile Fmoc->Fmoc_Function Function tBu tert-Butyl tBu_Function Side-Chain OH Protection Acid-Labile tBu->tBu_Function Function OPfp Pentafluorophenyl Ester OPfp_Function Carboxyl Activation Highly Reactive OPfp->OPfp_Function Function Fmoc_Thr_tBu_OPfp This compound Fmoc_Thr_tBu_OPfp->Fmoc Contains Fmoc_Thr_tBu_OPfp->tBu Contains Fmoc_Thr_tBu_OPfp->OPfp Contains

Caption: Functional components of this compound.

Mechanistic Insights: The Chemistry of Peptide Synthesis

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing peptide synthesis protocols.

Peptide Bond Formation

The use of a pre-activated pentafluorophenyl ester simplifies the coupling step. Unlike in-situ activation methods which require the addition of coupling reagents like HBTU or HATU, this compound reacts directly with the free N-terminal amine of the growing peptide chain attached to the solid support. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond, releasing pentafluorophenol as a byproduct.[8]

Peptide_Bond_Formation Reactants Peptide-Resin-NH₂ + This compound Transition Nucleophilic Attack Reactants->Transition Intermediate Tetrahedral Intermediate Transition->Intermediate Forms Products Peptide-Resin-NH-CO-Thr(tBu)-Fmoc + Pentafluorophenol Intermediate->Products Collapses to

Caption: Peptide bond formation workflow.

Fmoc Deprotection

The removal of the Fmoc group is a critical step that must be efficient to prevent deletion sequences. The mechanism is a base-catalyzed β-elimination.[5] A secondary amine, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[5][13] This generates a stabilized carbanion, which rapidly undergoes elimination to release the free amine of the peptide and dibenzofulvene (DBF). The DBF is then scavenged by the secondary amine to form a stable adduct, driving the reaction to completion.[5][14]

Fmoc_Deprotection node_start Fmoc-NH-Peptide node_piperidine + Piperidine (Base) node_start->node_piperidine node_proton_abstraction Proton Abstraction at C9 node_piperidine->node_proton_abstraction node_elimination β-Elimination node_proton_abstraction->node_elimination node_products H₂N-Peptide (Free Amine) Dibenzofulvene (DBF) node_elimination->node_products node_adduct DBF-Piperidine Adduct node_products->node_adduct DBF Scavenging

Caption: Mechanism of Fmoc deprotection.

Final Cleavage and tBu Deprotection

Upon completion of the peptide assembly, the final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. The tert-butyl ether on the threonine side chain is highly stable to base but is efficiently cleaved under strongly acidic conditions.[7][15] A cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), is used.[6] The acid protonates the ether oxygen, leading to the departure of the stable tert-butyl cation and liberation of the free hydroxyl group. Scavengers, such as water and triisopropylsilane (TIS), are included in the cocktail to trap the reactive tert-butyl cations and prevent re-attachment to sensitive residues like tryptophan or methionine.

Experimental Protocols and Workflows

The following protocols provide a framework for the successful incorporation of this compound in manual SPPS. Conditions may require optimization based on the specific peptide sequence and scale.

Materials and Reagents
  • Resin: Appropriate solid support (e.g., Rink Amide, Wang resin) pre-loaded with the C-terminal amino acid.

  • Amino Acid: this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v).

Step-by-Step Synthesis Cycle

This cycle describes the coupling of one this compound residue.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The high reactivity of the OPfp ester generally ensures rapid coupling.[10]

    • Optional: Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[16]

  • Repeat Cycle: Return to Step 2 for the incorporation of the next amino acid in the sequence.

SPPS_Cycle Start Start with Peptide-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple this compound (in DMF) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Next_AA Next Amino Acid? Wash2->Next_AA Next_AA->Deprotect Yes End Proceed to Final Cleavage Next_AA->End No

Caption: Workflow for one cycle of SPPS.

Final Cleavage and Peptide Precipitation
  • Preparation: After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.

  • Cleavage: Place the dry resin in a suitable flask and add the freshly prepared cleavage cocktail (e.g., 95% TFA/H₂O/TIS). Use approximately 10 mL of cocktail per gram of resin.[17]

  • Reaction: Stir or agitate the suspension at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion

This compound is a highly efficient and reliable amino acid derivative for the incorporation of threonine in Fmoc-based solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester functionality facilitates rapid and clean coupling reactions, while the orthogonal Fmoc and tBu protecting groups provide the necessary stability and selective lability that are hallmarks of the Fmoc/tBu strategy.[3][4] A thorough understanding of its chemical properties and the underlying reaction mechanisms, as detailed in this guide, empowers researchers to leverage this reagent to its full potential, enabling the synthesis of complex and high-purity peptides for a wide range of applications in research and drug development.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Kim, S., et al. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
  • Wikipedia. (n.d.). Pentafluorophenyl esters.
  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.
  • Aapptec. (n.d.). This compound, CAS 117088-31-0.
  • ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Aapptec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0].
  • PeptART Bioscience GmbH. (n.d.). OPfp.
  • Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • CEM Corporation. (n.d.). Fmoc-Thr(tBu)-OH.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-Thr(tBu)-OPfp (CAS: 117088-31-0) for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive exploration of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine pentafluorophenyl ester, commonly referred to as this compound (CAS Number: 117088-31-0). Designed for researchers, chemists, and professionals in drug development and peptide chemistry, this document delineates the core principles, physicochemical properties, and strategic applications of this pre-activated amino acid derivative. We will delve into the mechanistic rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), provide detailed, field-proven protocols, and address potential challenges such as side reactions, offering expert insights into their mitigation. The guide aims to equip the user with the necessary knowledge to effectively and efficiently incorporate this sterically hindered amino acid into complex peptide sequences, thereby maximizing synthesis yield and purity.

Introduction: The Strategic Advantage of Pre-activation in Peptide Synthesis

The synthesis of complex peptides, particularly those containing sterically hindered or sensitive residues, demands a meticulously planned strategy to ensure high fidelity of the final product. This compound is a cornerstone reagent in the modern Fmoc/tBu orthogonal synthesis strategy, offering a significant advantage by providing the threonine residue in a pre-activated form. This circumvents the need for in-situ activation steps, which can introduce variability and promote side reactions.

The molecule's design is a triad of functionalities, each serving a distinct and critical purpose:

  • The Fmoc Group: A base-labile protecting group for the α-amino function, removed at each cycle with a mild base like piperidine.

  • The tert-Butyl (tBu) Group: An acid-labile ether protecting the side-chain hydroxyl group of threonine, preventing deleterious side reactions such as O-acylation.[1]

  • The Pentafluorophenyl (OPfp) Ester: A highly efficient activating group. The electron-withdrawing nature of the fluorinated ring makes the pentafluorophenoxide an excellent leaving group, facilitating rapid and efficient acylation of the N-terminal amine of the growing peptide chain.[2][3]

This guide will systematically unpack the utility of this compound, transitioning from its fundamental properties to its practical application in the laboratory.

Physicochemical & Handling Properties

Accurate characterization of a reagent is fundamental to its successful application. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 117088-31-0[4][5]
Molecular Formula C₂₉H₂₆F₅NO₅[6]
Molecular Weight 563.51 g/mol [5]
Appearance White to faintly beige solid/powder
Melting Point Low melting point; may be supplied as an oil or partially melted solid.[6]
Optical Rotation [α]D²⁵ = -21.3 ± 2° (c=1 in Chloroform) for the L-isomer (inferred from D-isomer value of +21.3°).[7]
Purity (Assay) ≥97.0%
Storage Conditions 2–8°C in a dry, sealed container. Ships on ice due to low melting point.[6]
Solubility Profile

Qualitative solubility information is critical for preparing stock solutions for synthesis.

SolventAbbreviationQualitative SolubilityReference(s)
N,N-DimethylformamideDMFSoluble[8]
N-Methyl-2-pyrrolidoneNMPGood solubility is expected as a common alternative to DMF.[8]
DichloromethaneDCMSoluble[8]
ChloroformCHCl₃Soluble[8]
Ethyl AcetateEtOAcSoluble[8]
Dimethyl SulfoxideDMSOSoluble[8]

Handling Precautions: this compound is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

The Mechanism of Action: An Orthogonal and Activated Approach

The utility of this compound is best understood through the lens of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern SPPS. Orthogonality refers to the use of protecting groups that are removed under distinct, non-interfering chemical conditions.

Orthogonal_Strategy AA This compound CoupledPeptide Fmoc-Thr(tBu)-Peptide-Resin AA->CoupledPeptide Coupling (DMF) PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide DeprotectedPeptide H₂N-Thr(tBu)-Peptide-Resin CoupledPeptide->DeprotectedPeptide Fmoc Deprotection (20% Piperidine/DMF) FinalPeptide H₂N-Thr-Peptide-COOH CoupledPeptide->FinalPeptide Final Cleavage (TFA Cocktail) DeprotectedPeptide->CoupledPeptide Next Coupling Cycle Protocol_Workflow start Start: Deprotected Peptide-Resin swell 1. Resin Swelling (DMF) start->swell prepare_sol 2. Prepare Coupling Solution This compound (Optional: +HOBt) in DMF swell->prepare_sol couple 3. Coupling Reaction Add solution to resin Agitate 1-2 hours prepare_sol->couple wash1 4. Drain & Wash (3x DMF) couple->wash1 kaiser 5. Monitor (Optional) Kaiser Test wash1->kaiser wash2 6. Final Wash (3x DMF, 3x DCM) kaiser->wash2 Negative (Complete) recouple Recouple kaiser->recouple Positive (Incomplete) end End: Coupled Peptide-Resin wash2->end recouple->couple

Caption: Step-by-step workflow for coupling this compound.

Procedure:

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. Swell the resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. For accelerated coupling, also dissolve HOBt or HOOBt (1-3 equivalents) in this solution. [9]3. Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the coupling solution to the resin.

  • Agitation: Agitate the mixture at room temperature using an orbital shaker or nitrogen bubbling for 1-2 hours. Reaction times may be extended for particularly difficult sequences.

  • Washing: After the coupling period, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the pentafluorophenol byproduct.

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

  • Proceed to Next Cycle: If coupling is complete, proceed with the Fmoc deprotection for the newly added residue to continue peptide elongation.

Addressing Key Challenges: Side Reactions and Mitigation

The incorporation of threonine, even when protected, requires careful consideration of potential side reactions.

O-Acylation

The primary reason for protecting the threonine side chain is to prevent acylation of its nucleophilic hydroxyl group by the activated carboxyl group of the next incoming amino acid. This would lead to branched peptides and chain termination. The steric bulk of the tert-butyl (tBu) group effectively shields the hydroxyl oxygen, preventing this side reaction under standard coupling conditions. [1]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a concern during the activation step of any amino acid. Threonine is moderately susceptible to this phenomenon. [3]Advantage of OPfp Esters: Pre-formed activated esters like this compound are generally crystalline, highly pure solids. Their use avoids the in-situ activation process, which is often the primary source of racemization. The rapid coupling kinetics of OPfp esters further minimize the time the activated residue is susceptible to epimerization. [10][11]Using additives like HOBt can further suppress racemization.

O-Sulfonation during Final Cleavage

During the final TFA-mediated cleavage, peptides containing arginine residues protected by sulfonyl-based groups (e.g., Pmc, Pbf) can generate reactive sulfonyl cations. These cations can modify the unprotected threonine side-chain hydroxyl group, resulting in an O-sulfonated adduct (+80 Da). [12]Mitigation Strategy: The choice of cleavage cocktail is critical. Using a cocktail containing effective scavengers can trap these reactive species.

  • Recommended Cocktail: For peptides containing Arg(Pbf) and Thr(tBu), a robust cocktail such as TFA/Water/Thioanisole/1,2-Ethanedithiol (EDT) (e.g., 90:5:3:2) or Reagent K (TFA/water/phenol/thioanisole/EDT) is highly recommended to suppress O-sulfonation. [12][13]

Conclusion and Field-Proven Insights

This compound represents a highly refined and strategic tool for the modern peptide chemist. Its pre-activated nature offers a streamlined workflow that enhances both the speed and reliability of incorporating the challenging threonine residue. By obviating the need for in-situ coupling reagents, it minimizes the risk of common side reactions like racemization and provides greater consistency between synthesis runs.

The key to leveraging the full potential of this reagent lies in a holistic understanding of the Fmoc/tBu strategy. While the tBu group provides robust protection during chain elongation, the final, successful liberation of the target peptide hinges on the rational selection of a cleavage cocktail tailored to the peptide's full amino acid composition. The use of scavenger-rich cocktails is not merely a suggestion but a requirement for achieving high purity when sensitive residues are present. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound to access complex and sensitive peptide targets with high fidelity.

References

  • AAPPTec. (n.d.). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7. [Link]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • AAPPTec. (n.d.). This compound, CAS 117088-31-0. [Link]
  • AAPPTec. (n.d.). Fmoc-Amino Acid OPfp Esters. [Link]
  • Barlos, K., & Gatos, D. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: A Guide to Fmoc-Leu-OPfp. [Link]
  • Bofill, J. M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]
  • The Royal Society of Chemistry. (2008).
  • The Royal Society of Chemistry. (n.d.).
  • ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. [Link]
  • Fang, G., et al. (2013). Protein chemical synthesis by serine and threonine ligation.
  • Fang, G., et al. (2013). Protein chemical synthesis by serine and threonine ligation.
  • AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
  • The Royal Society of Chemistry. (2008).
  • Google Patents. (n.d.). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Albericio, F., & Carpino, L. A. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

Sources

Methodological & Application

Standard protocol for Fmoc-Thr(tBu)-OPfp coupling in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Standard Protocol for Fmoc-Thr(tBu)-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)

For: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of sterically hindered amino acids, such as threonine, represents a critical challenge in Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive guide to the use of pre-activated pentafluorophenyl (Pfp) esters, specifically this compound, as a robust solution for efficiently coupling threonine residues. We will delve into the mechanistic rationale, provide a detailed, field-proven protocol, and address common challenges such as incomplete coupling and potential side reactions. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully incorporate this compound into their synthetic workflows, ensuring high purity and yield of the target peptide.

Introduction: The Challenge of Hindered Couplings

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis.[1][2] This method relies on the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[3] A pivotal step in each cycle is the formation of the amide bond, a reaction that can be significantly impeded by steric hindrance.

Threonine, a β-branched amino acid, presents such a challenge.[4] The bulky side chain, protected by a tert-butyl (tBu) group to prevent O-acylation, can sterically shield the N-terminal amine, slowing down the coupling reaction.[5][6] Standard in situ activation methods can sometimes lead to incomplete couplings or require extended reaction times and double-coupling cycles, potentially leading to side reactions.[7]

To overcome this, the use of pre-activated amino acid esters offers a powerful alternative. Pentafluorophenyl (Pfp) esters of Fmoc-amino acids are highly reactive, stable crystalline solids that provide a reliable and efficient means of acylation.[8][9][10] The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester's carbonyl carbon highly electrophilic, facilitating rapid and efficient peptide bond formation, even for challenging residues like threonine.[11][12]

Advantages of the Fmoc-OPfp Ester Strategy:

  • High Reactivity: Pfp esters exhibit superior reactivity, leading to faster and more complete coupling reactions compared to other active esters.[11]

  • Reduced Racemization: The rapid coupling kinetics minimize the window for racemization, a critical concern for sensitive amino acids.[11][13]

  • Stability: Fmoc-amino acid-OPfp esters are often stable, crystalline solids, making them easy to handle and store.[10][12]

  • Avoidance of In Situ Reagents: Using a pre-activated ester eliminates the need to expose the peptide-resin to potentially problematic in situ coupling reagents and their byproducts.[12]

The Chemistry of Protection and Activation

Orthogonal Protection: The Fmoc/tBu Strategy

The success of this protocol hinges on an orthogonal protection scheme.[5][14]

  • N-α-Fmoc Group: This base-labile group protects the alpha-amine of the incoming threonine. It is removed at the start of each cycle with a mild base, typically a solution of piperidine in DMF.[3][15]

  • Side-Chain tBu Group: The hydroxyl group on the threonine side chain is protected by an acid-labile tert-butyl (tBu) group. This group is stable to the repetitive basic treatments for Fmoc removal but is cleaved during the final step of peptide release from the resin with a strong acid, such as trifluoroacetic acid (TFA).[5][6] This prevents undesirable side reactions like O-acylation.[5]

Mechanism of Pfp Ester Coupling

The coupling reaction is a nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide chain on the solid support acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound ester. The pentafluorophenoxide anion is an excellent leaving group, facilitating the rapid and irreversible formation of the stable amide (peptide) bond.[11][12]

Pfp Ester Coupling Mechanism Resin Peptide-Resin-NH2 Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack PfpEster This compound PfpEster->Intermediate Product Peptide-Resin-NH-CO-Thr(tBu)-Fmoc Intermediate->Product Collapse LeavingGroup Pfp-OH (Pentafluorophenol) Intermediate->LeavingGroup Elimination of Leaving Group SPPS Workflow Start Start Cycle: Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (this compound) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Monitoring Step 5: Monitoring (Kaiser Test) Wash2->Monitoring Incomplete Recouple or Cap Monitoring->Incomplete Positive (Incomplete) Complete Next Cycle or Final Cleavage Monitoring->Complete Negative (Complete) Incomplete->Coupling Repeat Step 3

Caption: General workflow for a single SPPS coupling cycle.

Step-by-Step Coupling Protocol

Assumptions: The starting material is a peptide-resin that has just undergone Fmoc deprotection and subsequent washing, resulting in a free N-terminal amine.

  • Resin Preparation:

    • Ensure the deprotected peptide-resin is well-swollen and washed thoroughly with DMF (5-7 times) to remove all traces of piperidine. [5]The resin should be suspended in a minimal amount of fresh DMF.

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve this compound (1.5 to 3.0 molar equivalents relative to the resin's functional capacity) in DMF.

    • Optional but Recommended: Add 1-hydroxybenzotriazole (HOBt) (1.5 to 3.0 equivalents, equal to the Pfp ester) to the solution. [12]HOBt can act as a catalyst, accelerating the coupling and minimizing side reactions. [12][16] * Gently agitate the solution until all solids are dissolved. Unlike in situ activation, no pre-activation time is needed.

  • Coupling Reaction:

    • Add the prepared coupling solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture at room temperature (20–25°C) for 60-120 minutes. [11]For sequences known to be difficult, the reaction time can be extended.

  • Reaction Monitoring:

    • After the initial coupling time, take a small sample of resin beads (5-10 mg).

    • Wash the sample thoroughly with DMF and DCM, then dry the beads. [17] * Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. [7][17] * Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.

      • Positive Result (Blue/Purple Beads): The coupling is incomplete. A second coupling (recoupling) is recommended.

  • Recoupling (if necessary):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 times). [7] * Prepare a fresh coupling solution as described in Step 2 and repeat the coupling (Step 3) for another 60-120 minutes.

    • Perform a second Kaiser test to confirm completion.

  • Final Washing:

    • Once the coupling is complete (negative Kaiser test), drain the final coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Quantitative Data and Performance

The use of Pfp esters generally leads to high coupling efficiencies and minimal racemization.

ParameterRecommended ValueRationale & Remarks
Solvent DMF, NMPHigh-purity, anhydrous DMF is standard. NMP can be a substitute. [17][18]
Equivalents of this compound 1.5 - 3.0 eq.A molar excess drives the reaction to completion.
Additive (Optional) HOBt (1.5 - 3.0 eq.)Catalyzes the reaction and may suppress side reactions. [11][12]
Temperature Room Temperature (20-25°C)Sufficient for efficient coupling. [19]
Typical Coupling Time 60 - 120 minutesSequence-dependent. Monitor with Kaiser test. [11][17]
Expected Yield (per step) >99%Pfp esters are highly efficient. [17]
Racemization Very LowRapid kinetics minimize the risk of epimerization. [11][20]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Steric Hindrance: The Thr residue is in a sterically demanding sequence. 2. Peptide Aggregation: The growing peptide chain forms secondary structures, blocking reactive sites. [21] 3. Insufficient Reagents/Time: Low equivalents or short reaction time.1. Recouple: Perform a second coupling with fresh reagents. [7] 2. Disrupt Aggregation: Add chaotropic salts (e.g., LiCl) to the coupling solution or use a solvent mixture (e.g., DMF/DCM). [17][21] 3. Optimize Conditions: Increase reaction time or use a higher excess of the Pfp ester.
Slow or Incomplete Fmoc Deprotection (Prior Step) 1. Peptide Aggregation: Hinders access of piperidine to the Fmoc group. [4] 2. Degraded Reagents: Piperidine solution is old or has been exposed to air.1. Modify Deprotection: Increase deprotection time, perform at a slightly elevated temperature, or use a stronger base like DBU for difficult sequences. [4][22] 2. Use Fresh Reagents: Always use freshly prepared deprotection solutions.
Racemization Base Contamination: Residual piperidine from the deprotection step or unnecessary addition of an external base.Thorough Washing: Ensure all piperidine is washed away before coupling. [5]Avoid External Bases: Pfp ester couplings do not typically require an external base like DIPEA, which can increase the risk of racemization. [17][23]

Conclusion

The use of this compound provides a highly effective and reliable method for incorporating the sterically hindered threonine residue in Fmoc-SPPS. The high reactivity of the pentafluorophenyl ester ensures rapid and complete amide bond formation, minimizing the need for recoupling and reducing the risk of side reactions such as racemization. By following the detailed protocol and troubleshooting guidelines presented in this application note, researchers can significantly improve the efficiency and success rate of synthesizing complex threonine-containing peptides.

References

  • Benchchem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Pentafluorophenyl (PFP) Ester Chemistry in SPPS.
  • ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Benchchem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
  • Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.
  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
  • Benchchem. (n.d.). : Effective Coupling of H-Thr(tBu)-OH in Fmoc Solid-Phase Peptide Synthesis.
  • NIH. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • ResearchGate. (n.d.). List of some solvents used for SPPS. | Download Scientific Diagram.
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PubMed. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Google Patents. (n.d.). US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Benchchem. (n.d.). OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

Sources

Application Notes & Protocols: A Guide to Manual Solid-Phase Peptide Synthesis Using Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The synthesis of complex peptides with high fidelity is a cornerstone of modern drug discovery and biochemical research. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the predominant method, prized for its mild reaction conditions and orthogonal protection scheme. Within this framework, the choice of amino acid activation method is critical for ensuring efficient peptide bond formation, minimizing side reactions, and preserving stereochemical integrity.

This document provides a comprehensive guide to the use of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, or Fmoc-Thr(tBu)-OPfp , in manual solid-phase peptide synthesis. This compound is a pre-activated amino acid derivative that offers significant advantages, including high reactivity, stability, and ease of use, eliminating the need for in-situ activation steps that can introduce side products[1][2]. We will explore the underlying chemical principles, provide a detailed, validated protocol for its application, and offer expert insights into process optimization and troubleshooting.

Scientific Principles and Rationale

A robust understanding of the components involved is essential for the successful application of this compound. The methodology is grounded in the synergy between the N-terminal protecting group, the side-chain protecting group, and the C-terminal activating group.

The Orthogonal Fmoc/tBu Strategy

SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others[3][4]. The Fmoc/tBu strategy exemplifies this principle:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the incoming amino acid. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[5]. This deprotection is mild and does not affect the acid-labile side-chain protecting groups.

  • tBu (tert-butyl) Group: The hydroxyl side chain of threonine is reactive and must be protected to prevent side reactions, such as O-acylation, during coupling. The tert-butyl ether is an acid-labile protecting group, stable to the basic conditions of Fmoc removal but readily cleaved during the final step with strong acid (e.g., trifluoroacetic acid, TFA)[5][6].

The Pentafluorophenyl (Pfp) Ester: A Highly Efficient Activating Group

This compound is an active ester. The pentafluorophenyl group is a superb leaving group due to the strong electron-withdrawing effect of the five fluorine atoms, which stabilizes the resulting phenoxide anion[7][8]. This makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support[8].

Key advantages of using Pfp esters include:

  • High Reactivity: Pfp esters exhibit significantly faster coupling kinetics compared to other active esters, which helps to minimize racemization and other side reactions[7][9].

  • Stability: Unlike many in-situ activated species, Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be pre-purified and stored, ensuring high purity and consistent performance[10].

  • Simplified Protocol: As they are pre-activated, they do not require the addition of coupling reagents like carbodiimides (e.g., DIC) or aminium salts (e.g., HATU, HBTU), thus avoiding the formation of by-products such as insoluble ureas[1][2].

Experimental Workflow and Protocols

This section details a step-by-step protocol for the manual incorporation of this compound into a peptide sequence. The process begins after the previous amino acid has been coupled and its Fmoc group has been removed, exposing a free N-terminal amine on the resin-bound peptide.

Materials and Reagents
  • Peptide synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide or Wang resin)

  • This compound (CAS: 117088-31-0)[11]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (Optional, but recommended for accelerating coupling)[1][2]

  • Diisopropylethylamine (DIPEA) (for optional capping)

  • Acetic Anhydride (for optional capping)

  • Manual SPPS reaction vessel (e.g., fritted syringe or glass vessel with filter)

  • Shaker or vortex mixer

  • Kaiser Test Kit (for monitoring reaction completion)

Visualized Workflow: Single Coupling Cycle

cluster_0 SPPS Cycle for this compound A Start: Resin-Peptide-NH2 B Step 1: Swelling & Washing (DMF, DCM) A->B Prepare Resin C Step 2: Coupling Reaction Add this compound (Optional: +HOBt) B->C Dissolve & Add Reagent D Step 3: Reaction Monitoring Kaiser Test (Negative Result) C->D Agitate (1-2h) D->C If incomplete, recouple E Step 4: Post-Coupling Wash (DMF) D->E If complete F Step 5 (Optional): Capping (Acetic Anhydride/DIPEA) E->F Ensure no byproducts G Step 6: Final Wash (DMF, DCM) E->G If no capping F->G After capping H Ready for Next Cycle: Fmoc Deprotection G->H

Caption: Workflow for one coupling cycle using this compound.

Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol of peptide-resin. Adjust volumes accordingly for different scales.

1. Resin Preparation (Pre-Coupling)

  • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (verified by a positive Kaiser test).

  • Wash the deprotected peptide-resin thoroughly to remove residual piperidine:

    • 3x with DMF (~10 mL/g resin)

    • 3x with DCM (~10 mL/g resin)

    • 3x with DMF (~10 mL/g resin)

2. Coupling Reaction

  • In a separate glass vial, dissolve This compound (3 equivalents; ~169 mg for 0.1 mmol scale) in a minimal amount of DMF (~2 mL/g resin).

  • (Optional but Recommended): To accelerate the reaction, add HOBt (1 equivalent; ~15 mg) or HOOBt (1 equivalent; ~16 mg) to the solution of this compound.[2] Mix until fully dissolved.

  • Drain the DMF from the washed peptide-resin in the reaction vessel.

  • Immediately add the dissolved this compound solution to the resin.

  • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

  • Agitate the reaction mixture at room temperature using a shaker or vortexer for 1-2 hours . For sterically hindered couplings, the reaction time may be extended to overnight.[2]

3. Monitoring for Completion

  • After the initial reaction time, take a small sample of resin beads (a few beads are sufficient).

  • Wash the sample beads thoroughly with DMF and DCM.

  • Perform a Kaiser test . A negative result (beads remain yellow/colorless) indicates the successful consumption of all primary amines and thus a complete coupling reaction.

  • If the test is positive (beads turn blue/purple), the coupling is incomplete. In this case, continue agitating for another 1-2 hours and re-test. If it remains positive, a recoupling step may be necessary.

4. Post-Coupling Wash

  • Once the coupling is complete, drain the reaction solution from the vessel.

  • Wash the peptide-resin thoroughly to remove excess reagents and the pentafluorophenol by-product:

    • 5x with DMF (~10 mL/g resin)

    • 3x with DCM (~10 mL/g resin)

5. Optional Capping

  • If the Kaiser test after coupling indicates a small amount of unreacted amines, it is advisable to cap these sites to prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., 5% acetic anhydride and 5% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 20-30 minutes.

  • Wash the resin thoroughly (3x DMF, 3x DCM) to remove capping reagents.

The peptide-resin is now ready for the Fmoc deprotection of the newly added Threonine residue to proceed with the next coupling cycle.

Quantitative Data Summary: Coupling Protocol
Reagent / ParameterRecommended Amount (Equivalents)Rationale & Notes
This compound 3.0 eqA significant excess drives the reaction to completion. Can be reduced to 1.5-2.0 eq for non-hindered positions.
HOBt / HOOBt (Optional) 1.0 eqActs as a catalyst to accelerate the aminolysis of the Pfp ester, increasing coupling speed and efficiency.[1][2]
Solvent DMFExcellent solvating properties for both the peptide-resin and the protected amino acid. Use high-purity, amine-free grade.
Reaction Time 1 - 2 hoursTypically sufficient for most sequences. Monitor with Kaiser test. May require longer for sterically demanding couplings.[2]
Temperature Room TemperatureStandard condition for Fmoc-SPPS.

Reaction Mechanism and Troubleshooting

Coupling Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic acyl substitution. The lone pair of electrons on the free N-terminal amine of the peptide-resin attacks the highly electrophilic carbonyl carbon of the Pfp ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide anion as the leaving group and forming the new peptide bond.

Caption: Mechanism of peptide bond formation using this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from adjacent bulky residues. 2. Onset of peptide aggregation on the resin. 3. Insufficient reagent excess or reaction time.1. Extend reaction time to 4-12 hours.[2] 2. Ensure HOBt or a similar additive is used.[1] 3. Perform a second coupling (recouple) with a fresh solution of this compound. 4. If aggregation is suspected, switch to a more effective swelling solvent or use a higher temperature.
Racemization Although low with Pfp esters, it can be promoted by strong bases.The protocol avoids strong organic bases (like DIPEA) during the coupling step itself, minimizing this risk. HOBt also helps suppress racemization.
Incomplete Deprotection of tBu group Insufficient acid strength or time during final cleavage.Use a standard cleavage cocktail with a high concentration of TFA (e.g., 95% TFA, 2.5% TIS, 2.5% Water). For stubborn cases, extend cleavage time or use a stronger acid cocktail.[12]

Conclusion

This compound is a highly efficient and reliable building block for the incorporation of O-tert-butyl protected threonine in manual solid-phase peptide synthesis. Its pre-activated nature simplifies workflows, enhances coupling efficiency, and minimizes common side reactions associated with in-situ activation methods. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully synthesize complex threonine-containing peptides with high purity and yield.

References

  • BenchChem. (n.d.). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.
  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Sigma-Aldrich. (n.d.). This compound = 97.0 117088-31-0.
  • NIH. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • Wikipedia. (n.d.). Pentafluorophenyl esters.
  • Chem-Impex. (n.d.). Fmoc-D-Thr(tBu)-OPfp.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ChemPep. (n.d.). 117088-31-0 | this compound.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine.

Sources

Application Note: Automated Solid-Phase Peptide Synthesis Protocols for Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the utilization of Fmoc-Thr(tBu)-OPfp (N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester) in automated solid-phase peptide synthesis (SPPS). We delve into the chemical principles underpinning the use of pentafluorophenyl (Pfp) active esters, detailing their advantages in promoting efficient and rapid peptide bond formation. A detailed, optimized protocol for automated synthesizers is presented, alongside an in-depth discussion of potential side reactions and strategies for their mitigation. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully incorporate this compound into their synthetic workflows, ensuring high-purity peptide products.

Introduction: The Role of Activated Esters in Modern Peptide Synthesis

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild reaction conditions.[1][2] A critical step in this methodology is the activation of the carboxylic acid of the incoming amino acid to facilitate amide bond formation. While various coupling reagents are available, the use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters, offers distinct advantages.[3]

This compound is a highly reactive acylating agent. The electron-withdrawing nature of the pentafluorophenyl group makes the pentafluorophenoxide an excellent leaving group, which significantly accelerates the rate of aminolysis.[3][4] This high reactivity translates to rapid and efficient coupling reactions, often minimizing the need for excess reagents and reducing the likelihood of side reactions that can occur during slower, prolonged couplings.[5][6] Kinetic studies have shown that the coupling speed of OPfp esters is substantially higher than other active esters like ONp (p-nitrophenyl) or OPCP (pentachlorophenyl).[4]

The use of the tert-butyl (tBu) group for the side-chain protection of threonine is crucial to prevent side reactions such as O-acylation or dehydration (β-elimination) during synthesis.[7][8] This application note will provide a detailed protocol for the effective use of this compound in automated peptide synthesizers and discuss the chemical principles that ensure a successful synthesis.

Chemical Principles and Workflow

Mechanism of Peptide Bond Formation with this compound

The coupling reaction proceeds via a nucleophilic acyl substitution. The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon of the this compound. The highly stable pentafluorophenoxide anion is subsequently displaced, resulting in the formation of a new peptide bond.

Peptide Bond Formation cluster_reactants Reactants cluster_product Product PeptideResin H₂N-Peptide-Resin CoupledPeptide Fmoc-Thr(tBu)-NH-Peptide-Resin PeptideResin->CoupledPeptide Nucleophilic Attack FmocThrOPfp This compound FmocThrOPfp->CoupledPeptide PfpOH Pentafluorophenol FmocThrOPfp->PfpOH Leaving Group

Caption: Peptide bond formation using this compound.

Automated SPPS Workflow

The incorporation of an amino acid in an automated synthesizer follows a cyclical process of deprotection, washing, coupling, and final washing. The use of this compound fits seamlessly into this established workflow.

Automated SPPS Cycle Start Start Cycle (Resin-Bound Peptide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Cycle Complete (Elongated Peptide) Wash2->End End->Deprotection Next Amino Acid

Caption: General workflow for a single coupling cycle in automated SPPS.

Detailed Protocols for Automated Synthesis

The following protocol is a general guideline for the use of this compound on a 0.1 mmol scale in a standard automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer model.

Reagents and Materials
  • Resin: Pre-loaded resin appropriate for the desired C-terminus (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl Chloride for peptide acids).

  • Solvents: High-purity N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acid: this compound.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Automated Synthesizer Protocol: Single Coupling Cycle
StepOperationReagent/SolventDuration/VolumeNotes
1Resin SwellingDMF30-60 minEssential for optimal reaction kinetics.
2Fmoc Deprotection20% Piperidine/DMF1 x 3 min, 1 x 10 minTwo-stage deprotection ensures complete Fmoc removal.[9]
3WashingDMF5-7 cyclesCrucial to remove all residual piperidine.
4Coupling This compound (3 eq.) in DMF30-60 min Pfp esters are highly reactive; longer times are generally not needed.[10][11]
5WashingDMF3-5 cyclesRemoves excess amino acid and pentafluorophenol byproduct.
6(Optional) CappingAcetic Anhydride/DIPEA/DMF2 x 5 minTo block any unreacted N-terminal amines and prevent deletion sequences.
7(Optional) WashingDMF3 cyclesIf capping step is performed.

Note: The number of equivalents of the amino acid may be adjusted based on the difficulty of the coupling, which can be sequence-dependent. For routine couplings, 2-3 equivalents are typically sufficient.

Monitoring the Coupling Reaction

While many automated synthesizers rely on timed reactions, monitoring coupling completion is best practice. The Kaiser test (ninhydrin test) can be performed on a small sample of resin beads after the coupling step. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.[12]

Potential Side Reactions and Mitigation

While this compound is an efficient reagent, awareness of potential side reactions is key to a successful synthesis.

  • Racemization: Threonine, like cysteine and histidine, can be susceptible to racemization during activation.[9][13] The use of pre-activated Pfp esters, which do not require in-situ activation with a base, significantly minimizes this risk.

  • Dehydration (β-elimination): The threonine side chain can undergo base-catalyzed dehydration, especially during the Fmoc deprotection step with piperidine.[7] The tBu protecting group offers robust protection against this side reaction under standard SPPS conditions.

  • Incomplete Coupling: Although Pfp esters are highly reactive, steric hindrance from the growing peptide chain can sometimes lead to incomplete coupling.[7] If this is observed (e.g., via a positive Kaiser test), a second coupling (double coupling) can be performed before proceeding to the next cycle.

Post-Synthesis: Cleavage and Quality Control

Cleavage from the Resin and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tBu on threonine, must be removed. This is typically achieved with a strong acid cocktail.

Protocol: Standard Cleavage

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Validation of Peptide Purity and Identity

The purity and identity of the synthesized peptide must be confirmed analytically.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.[14][15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. Purity is determined by integrating the peak area of the target peptide relative to the total peak area.[16]

  • Mass Spectrometry (MS): This technique confirms the molecular identity of the peptide by measuring its molecular weight.[16][17][18] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods. The observed mass should match the theoretical mass of the desired peptide.

Conclusion

This compound is a highly effective reagent for the incorporation of O-tert-butyl-protected threonine in automated solid-phase peptide synthesis. Its high reactivity allows for rapid and efficient coupling, minimizing side reactions and leading to high-purity peptide products.[3][4] By following the optimized protocols outlined in this application note and adhering to best practices for reaction monitoring and post-synthesis analysis, researchers can confidently utilize this valuable building block in the synthesis of complex peptides for a wide range of applications in research and drug development.

References

  • BenchChem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
  • Apex Peptide. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Pepwell. (2025). Understanding HPLC and Mass Spectrometry Testing in Peptide Quality Control.
  • Google Patents. (n.d.). EP0401797A1 - Active esters for solid phase peptide synthesis.
  • BenchChem. (n.d.). The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Validation of Peptides Synthesized with Z-Glu(OtBu)-ONp.
  • BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
  • RSC Publishing. (2025). Organic & Biomolecular Chemistry.
  • Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1 H-Benzotriazol-1-yl)-I, I, 3, 3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 200(1), 301-309.
  • ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • National Institutes of Health. (n.d.). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.
  • National Institutes of Health. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • PNAS. (n.d.). Protein chemical synthesis by serine and threonine ligation.
  • The Royal Society of Chemistry. (n.d.). Automated synthesis of backbone protected peptides.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser.
  • PubMed. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
  • PubMed Central. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids.
  • BenchChem. (n.d.). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH.
  • National Institutes of Health. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
  • Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.

Sources

Application Notes and Protocols: The Strategic Implementation of Fmoc-Thr(tBu)-OPfp in Large-Scale Peptide Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Bottlenecks of Large-Scale Peptide Synthesis

The therapeutic potential of peptides has driven a significant demand for their large-scale production. The Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of this endeavor, prized for its milder reaction conditions and orthogonal protection scheme.[1][][3] However, as the scale of synthesis increases, challenges such as aggregation, incomplete coupling reactions, and racemization become more pronounced, particularly when incorporating sterically hindered amino acids.[4][5] This guide provides an in-depth analysis of the application of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Thr(tBu)-OPfp, as a robust solution to these challenges in large-scale peptide manufacturing.

The use of this compound, an activated ester of the sterically demanding O-tert-butyl-protected threonine, offers a compelling alternative to in-situ activation methods.[6][7] The pentafluorophenyl ester is a highly reactive leaving group due to the electron-withdrawing nature of the fluorine atoms, facilitating efficient acylation.[8] This pre-activated form circumvents the need for carbodiimides or other coupling reagents at the point of use, thereby simplifying the process and minimizing potential side reactions.[6][8] This is particularly advantageous in large-scale automated synthesis where reaction efficiency and reproducibility are paramount.[9][10]

This document will elucidate the mechanistic advantages of this compound, provide detailed protocols for its application in large-scale SPPS, and present data-driven insights into its performance.

The Chemistry of this compound: A Mechanistic Advantage

The efficacy of this compound in large-scale SPPS is rooted in its chemical properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides base-labile protection for the α-amino group, while the acid-labile tert-butyl (tBu) group shields the side-chain hydroxyl function of threonine.[11][12] This orthogonal protection strategy is fundamental to modern peptide synthesis.[11]

The key to its performance lies in the pentafluorophenyl (Pfp) ester. The Pfp group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[8] This high reactivity often translates to faster and more complete coupling reactions, which is critical for sterically hindered residues like threonine.[13]

Key Advantages in Large-Scale Manufacturing:
  • Reduced Racemization: Racemization is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate.[14][15] The use of pre-formed, crystalline Pfp esters like this compound can significantly suppress racemization compared to some in-situ activation methods.[6][16]

  • High Coupling Efficiency: The high reactivity of the Pfp ester ensures a more complete acylation, even with the sterically hindered threonine residue.[8] This leads to higher crude peptide purity and reduces the prevalence of deletion sequences.[5]

  • Simplified Automation: As pre-activated esters, they do not require the addition of coupling reagents at the time of the reaction, simplifying the protocols for automated peptide synthesizers.[9][10] This also reduces the risk of side reactions associated with certain coupling reagents.[6]

  • Improved Solubility and Stability: Fmoc-amino acid OPfp esters are generally stable, crystalline solids with good solubility in common SPPS solvents like N,N-dimethylformamide (DMF).[][17]

Visualization of the SPPS Cycle with this compound

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle SPPS Cycle for this compound Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Removes Fmoc group Coupling Coupling This compound (± HOBt) Wash1->Coupling Prepares for acylation Wash2 DMF Wash Coupling->Wash2 Forms peptide bond Wash2->Deprotection Ready for next cycle

Caption: General workflow for Fmoc-based SPPS incorporating this compound.

Protocols for Large-Scale Application

The following protocols are designed for researchers and process chemists working on multi-gram to kilogram scale peptide synthesis.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)
This compoundHigh Purity (>98%)PeptART, AAPPTec
Solid Support (e.g., Wang Resin)100-200 meshCEM Corporation, Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide SynthesisStandard Chemical Suppliers
PiperidineReagent GradeStandard Chemical Suppliers
N-Hydroxybenzotriazole (HOBt)High PurityStandard Chemical Suppliers
Dichloromethane (DCM)ACS GradeStandard Chemical Suppliers
Trifluoroacetic Acid (TFA)Reagent GradeStandard Chemical Suppliers
Scavengers (e.g., TIS, Water)Reagent GradeStandard Chemical Suppliers
Protocol 1: Automated Large-Scale Coupling of this compound

This protocol is suitable for automated peptide synthesizers.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour. For large-scale synthesis, ensure adequate agitation to fully solvate the resin beads.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF. A common procedure is a preliminary 3-5 minute treatment followed by a longer 15-20 minute treatment with fresh solution.[11]

    • Thoroughly wash the resin with DMF (at least 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[11]

  • Coupling Reaction:

    • Dissolve this compound (1.5-3.0 equivalents relative to resin loading) in DMF. For large-scale synthesis, starting with a lower excess can be more cost-effective, with the option for a second coupling if necessary.

    • For enhanced reaction kinetics, especially with sterically hindered sequences, dissolve HOBt (1.5-3.0 equivalents) in the amino acid solution.[6][18]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Reaction progress can be monitored using a Kaiser test.[10]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Manual Large-Scale Coupling and Monitoring

For manual or semi-automated systems, this protocol allows for closer monitoring.

  • Resin Preparation: Follow steps 1 and 2 from the automated protocol. After the final DMF wash post-deprotection, take a small resin sample for a Kaiser test to confirm the presence of free amines.

  • Coupling:

    • Prepare the this compound solution as described in the automated protocol.

    • Add the solution to the resin and agitate.

    • After 1 hour, take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, allow the reaction to continue for another 1-2 hours and re-test. If the reaction is still incomplete, a second coupling with a fresh solution of this compound may be necessary.

  • Post-Coupling Wash: Once the coupling is complete, wash the resin extensively with DMF.

Visualization of the Coupling Reaction

Coupling_Mechanism cluster_reactants Reactants cluster_product Product Peptide-Resin-NH2 Peptide-Resin-NH₂ Coupled_Peptide Peptide-Resin-NH-CO-Thr(tBu)-Fmoc Peptide-Resin-NH2->Coupled_Peptide Nucleophilic Attack This compound Fmoc-Thr(tBu)-O-Pfp This compound->Coupled_Peptide Leaving_Group HO-Pfp This compound->Leaving_Group Elimination

Caption: Simplified mechanism of peptide bond formation using this compound.

Performance and Troubleshooting

Comparative Coupling Efficiency

The use of pre-activated esters like this compound generally leads to higher coupling efficiencies for sterically hindered amino acids compared to some standard in-situ activation methods, especially under large-scale conditions where reaction times may be extended.

Activation MethodRelative Coupling TimeRisk of RacemizationTypical Excess (eq.)Notes
This compound Moderate to Fast Low 1.5 - 3.0 Pre-activated, simplified process. Addition of HOBt can accelerate the reaction.[6][18]
DIC/HOBtModerateLow to Moderate3.0 - 5.0In-situ activation, formation of DCU byproduct which needs to be washed away.
HBTU/DIPEAFastModerate3.0 - 5.0Highly efficient but can increase the risk of racemization with sensitive residues.[10]
HATU/DIPEA or CollidineVery FastLow to Moderate3.0 - 5.0Very effective for hindered couplings, but the cost can be a factor in large-scale synthesis.[13]
Troubleshooting Common Large-Scale Issues
  • Incomplete Coupling:

    • Cause: Insufficient reaction time, low reagent equivalents, or peptide aggregation.[4]

    • Solution: Extend the coupling time, perform a second coupling, or consider using a stronger activating additive like HOAt in place of HOBt. To combat aggregation, consider using a more polar solvent or a resin with a higher swelling capacity.[19]

  • Aggregation:

    • Cause: Interchain hydrogen bonding of the growing peptide, especially with hydrophobic sequences.[4]

    • Solution: The use of this compound with its efficient coupling can help to minimize the exposure of the deprotected amine, which can be a site for aggregation. Additionally, using resins like TentaGel can improve solvation and reduce aggregation.[19]

  • Racemization:

    • Cause: Over-activation or prolonged exposure to basic conditions.[15]

    • Solution: this compound is inherently less prone to racemization.[6] If racemization is still a concern, ensure that the base used in the synthesis is non-nucleophilic and used in the minimum necessary amount.

Conclusion

This compound represents a significant advancement in the toolkit for large-scale peptide manufacturing. Its pre-activated nature simplifies the synthetic process, enhances coupling efficiency for the sterically hindered threonine residue, and minimizes the risk of racemization.[6][8] By understanding the underlying chemistry and adopting optimized protocols, researchers and drug development professionals can leverage this compound to overcome common challenges in large-scale SPPS, ultimately leading to higher purity, better yields, and more cost-effective production of therapeutic peptides.

References

  • Atherton, E., & Sheppard, R. C. (1985). Solid Phase Peptide Synthesis using N,-Fluorenylmethoxycarbonylamino Acid Pentafluorophenyl Esters.
  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Fukui, T., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 5(43), 28095–28103. [Link]
  • García-Martín, F., et al. (2006). The practical use of resins in solid-phase synthesis. QSAR & Combinatorial Science, 25(12), 1127-1138. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Kates, S. A., et al. (1993). Racemization of amino acid residues during peptide synthesis. Peptide Research, 6(3), 143-151. [Link]
  • Amblard, M., et al. (2006). Convergent Solid-Phase Peptide Synthesis. Chemical Reviews, 106(6), 2243-2282. [Link]
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7587. [Link]
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
  • Roy, S., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(10), 1221-1227. [Link]
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
  • Iris Biotech. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Iris Biotech. [Link]
  • PeptART. (n.d.). OPfp. PeptART. [Link]
  • ResearchGate. (n.d.). Solid-phase peptide synthesis using the Fmoc/tBu strategy.
  • Aapptec. (n.d.). This compound, CAS 117088-31-0. Aapptec. [Link]
  • Aapptec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec. [Link]
  • El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1675–1697. [Link]
  • Barlos, K., & Gatos, D. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CEM Corporation. (n.d.). Fmoc-Thr(tBu)-Wang-ProTide.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

Sources

Application Note: Monitoring Fmoc-Thr(tBu)-OPfp Coupling Completion with the Kaiser Test in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the routine synthesis of complex sequences. The success of SPPS hinges on achieving near-quantitative yields at two critical steps: Fmoc-deprotection and amino acid coupling. Incomplete coupling at any stage leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This application note provides a detailed guide on using the venerable Kaiser test to monitor the completion of a particularly challenging coupling reaction: the acylation of a resin-bound peptide with Fmoc-Thr(tBu)-OPfp.

Threonine, a β-branched amino acid, is known for its steric bulk, which can impede coupling efficiency. The use of a tert-Butyl (tBu) protecting group on the side-chain hydroxyl function further exacerbates this steric hindrance. To overcome this, highly activated amino acid derivatives, such as the pentafluorophenyl (Pfp) ester, are often employed. While the OPfp ester significantly enhances the acylation rate, the combination of steric hindrance and high reactivity makes it crucial to verify coupling completion before proceeding to the next synthesis cycle. The Kaiser test, a highly sensitive colorimetric assay for detecting primary amines, is an indispensable tool for this purpose.[1][2][3]

Section 1: The Chemical Principle of the Kaiser Test

The Kaiser test is a qualitative method based on the reaction of ninhydrin with primary amines.[3] When a resin sample containing a free N-terminal primary amine is heated in the presence of ninhydrin, pyridine, phenol, and a catalytic amount of potassium cyanide, a characteristic deep blue or purple chromophore, known as Ruhemann's purple, is formed.[4]

The reaction proceeds in several steps:

  • Two molecules of ninhydrin react with the primary amine.

  • The amine is oxidatively deaminated, releasing the amine as ammonia and the corresponding aldehyde, while one molecule of ninhydrin is reduced.

  • The reduced ninhydrin then condenses with a second molecule of ninhydrin and the released ammonia to form the intensely colored Ruhemann's purple.

A positive test, indicated by a blue color on the resin beads and/or in the solution, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction.[4] A negative test, where the beads and solution remain colorless or yellow, indicates that the coupling is complete.[4]

It is critical to note that the Kaiser test is unreliable for secondary amines, such as N-terminal proline or N-methylated amino acids, which typically yield a less intense red-brown color.[1][4][5] In such cases, alternative tests like the Chloranil or Isatin test are recommended.[1][6]

cluster_mechanism Kaiser Test Reaction Primary_Amine Resin-Bound Primary Amine (R-NH2) Ninhydrin Ninhydrin Reagents (Pyridine, KCN, Phenol) Primary_Amine->Ninhydrin Heat Heat (100-110°C) Ninhydrin->Heat Ruhemanns_Purple Ruhemann's Purple (Intense Blue Color) Heat->Ruhemanns_Purple Incomplete_Coupling Result: Incomplete Coupling Ruhemanns_Purple->Incomplete_Coupling

Caption: Simplified mechanism of the Kaiser test.

Section 2: The Challenge of Coupling this compound

Coupling Fmoc-Thr(tBu)-OH presents a significant synthetic challenge due to steric hindrance.[7] The bulky t-Butyl group on the side chain, combined with the inherent bulk of the threonine residue, can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in sluggish reaction kinetics and incomplete coupling.[7][8]

To counteract this, chemists use highly reactive activated esters like the pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms makes the Pfp group an excellent leaving group, accelerating the acylation reaction. However, even with this enhancement, complete conversion is not guaranteed. Factors such as peptide sequence-dependent aggregation, poor resin swelling, or suboptimal reagent concentrations can still lead to failed or incomplete couplings.[9] Therefore, vigilant monitoring with a reliable method like the Kaiser test is not just recommended; it is essential for ensuring the fidelity of the final peptide product.

Section 3: Detailed Experimental Protocol

This protocol outlines the preparation of reagents and the step-by-step procedure for performing the Kaiser test to monitor this compound coupling.

3.1: Reagent Preparation

Safety First: Pyridine is toxic and flammable, phenol is corrosive and toxic, and potassium cyanide (KCN) is highly toxic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagent A (KCN in Pyridine):

    • Prepare a 0.001 M aqueous stock solution of KCN (e.g., dissolve 6.5 mg KCN in 100 mL of distilled water).

    • Dilute 1.0 mL of this KCN stock solution with 49 mL of pyridine.[2] This solution is stable for about two weeks when stored in an amber bottle at 4°C.

  • Reagent B (Ninhydrin in n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][10]

    • Store in an amber bottle at 4°C.

  • Reagent C (Phenol in n-Butanol):

    • Dissolve 40 g of phenol in 20 mL of n-butanol.[2][10] This may require gentle warming.

    • Store in an amber bottle at 4°C.

3.2: Sample Preparation
  • After the this compound coupling reaction has completed its allotted time, stop the agitation.

  • Allow the resin beads to settle.

  • Using a pipette, carefully remove a small sample of resin beads (approximately 10-15 beads) and place them into a small, clean glass test tube (e.g., 12x75 mm).

  • Crucial Step: Wash the collected resin beads thoroughly to remove any residual coupling reagents or unreacted, protected amino acids. This is typically done by adding ~1 mL of DMF, agitating briefly, and then removing the solvent. Repeat this wash cycle at least 5 times. Inadequate washing can lead to false results.[4]

3.3: Test Execution
  • To the washed resin beads in the test tube, add:

    • 2-3 drops of Reagent A (KCN in Pyridine)[2]

    • 2-3 drops of Reagent B (Ninhydrin in n-Butanol)[2]

    • 2-3 drops of Reagent C (Phenol in n-Butanol)[2]

  • It is good practice to prepare a reference tube containing only the reagents to compare colors.[2]

  • Heat the test tube in a heating block or sand bath at 110°C for 5 minutes.[2][10] Caution: Overheating or prolonged heating can sometimes cause the Fmoc group to cleave in the presence of pyridine, leading to a false positive result.[5][10][11]

  • Remove the tube and observe the color of the beads and the solution against a white background.

3.4: Interpretation of Results

The visual outcome of the Kaiser test provides a clear indication of the coupling status. The results should be interpreted as follows:

Visual ObservationInterpretationRecommended Action
Beads and solution are intense blue/purple Coupling has failed or is significantly incomplete.[2]Recouple: Perform a second coupling with fresh reagents.[10]
Beads are dark blue, solution is light blue Coupling is incomplete.[2]Recouple: Perform a second coupling.
Beads are colorless, solution is blue Coupling is nearly complete.Extend coupling time or proceed to capping.
Beads and solution are yellow or colorless Complete Coupling. [12]Proceed to the next Fmoc-deprotection step.

Section 4: Workflow and Decision Making

The result of the Kaiser test dictates the next step in the synthesis workflow. A robust SPPS protocol incorporates this decision-making loop to maximize the purity of the final product.

start Perform this compound Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test recouple Recouple with This compound kaiser_test->recouple Positive (Blue) [Incomplete] capping Optional: Cap unreacted amines with Acetic Anhydride kaiser_test->capping Slightly Positive [Ambiguous] deprotection Proceed to Fmoc Deprotection for next cycle kaiser_test->deprotection Negative (Yellow) [Complete] recouple->kaiser_test Re-test capping->deprotection

Sources

Application Notes and Protocols for the Cleavage of Peptides from Resin Following Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Final Liberation in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way researchers and drug developers access synthetic peptides. The elegance of this technique lies in the covalent attachment of the growing peptide chain to an insoluble polymeric support, simplifying the purification process at each coupling and deprotection step. However, the culmination of a successful synthesis hinges on the final, critical stage: the cleavage of the peptide from the resin and the concurrent removal of side-chain protecting groups. This process, while conceptually straightforward, is fraught with potential pitfalls. The generation of highly reactive cationic species during acidolytic cleavage necessitates a carefully orchestrated chemical environment to prevent unwanted side reactions that can compromise the purity and yield of the final product.[1][2]

This comprehensive guide provides a detailed exploration of the principles and protocols for cleaving peptides from various resins commonly used in Fmoc-based SPPS. We will delve into the rationale behind the selection of cleavage cocktails, the critical role of scavengers, and provide step-by-step protocols for common scenarios encountered in the modern research laboratory.

The Chemistry of Cleavage: A Double-Edged Sword

In Fmoc-based SPPS, the final cleavage is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[3] TFA serves a dual purpose: it cleaves the acid-labile linker connecting the peptide to the resin and removes the acid-labile protecting groups from the amino acid side chains. This process, however, generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc and tBu groups) and the resin linker itself.[3][4] These electrophilic species can readily alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, and often difficult to separate, byproducts.[4]

To mitigate these deleterious side reactions, "scavengers" are indispensable components of the cleavage cocktail.[1] Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the sensitive amino acid residues, effectively "trapping" them before they can modify the peptide.[5] The selection of an appropriate scavenger or a cocktail of scavengers is paramount and is dictated by the amino acid composition of the peptide.

Diagram 1: The Role of Scavengers in Peptide Cleavage

Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Potential Side Reactions cluster_2 Protective Role of Scavengers Peptide-Resin Peptide-Resin Cleaved_Peptide Desired Peptide Peptide-Resin->Cleaved_Peptide Cleavage Protecting_Groups Side-Chain Protecting Groups Reactive_Cations Reactive Carbocations (+) Protecting_Groups->Reactive_Cations Removal TFA TFA TFA->Peptide-Resin TFA->Protecting_Groups Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) Reactive_Cations->Sensitive_Residues Alkylation Scavengers Scavengers Reactive_Cations->Scavengers Trapping Side_Products Alkylated Side-Products Sensitive_Residues->Side_Products Trapped_Cations Trapped Cations Scavengers->Trapped_Cations

Caption: Workflow illustrating the protective role of scavengers during TFA-mediated peptide cleavage.

Selecting the Appropriate Cleavage Cocktail

The composition of the cleavage cocktail is not a one-size-fits-all solution. A judicious choice, tailored to the specific peptide sequence, is crucial for obtaining a high-purity product. A common starting point for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] However, for peptides containing sensitive residues, a more complex cocktail is often necessary.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residues/Protecting GroupsConcentrationNotes
Water (H₂O) Trp(Boc), general carbocation scavenger2.5-5%Helps to hydrolyze tert-butyl cations.[7]
Triisopropylsilane (TIS) Trp, Trt group (from Cys, His, Asn, Gln), Pbf group (from Arg)1-5%A very effective scavenger for trityl and other bulky carbocations.[2][8]
1,2-Ethanedithiol (EDT) Cys, Met, Trp1-5%A reducing agent that helps prevent oxidation of Cys and Met. Also an effective scavenger for Trp.[5][9]
Thioanisole Arg(Pbf), Met2-5%Aids in the removal of the Pbf protecting group from Arginine and prevents S-alkylation of Methionine.[5][7]
Phenol Tyr, Trp2-5%Protects the aromatic rings of Tyrosine and Tryptophan from modification.[2][7]
1,3-dimethoxybenzene Rink Amide Resin Linker3-5%Prevents C-terminal N-alkylation of peptide amides synthesized on Rink Amide resin.[10][11]
Dithiothreitol (DTT) Cys1-5%A low-odor alternative to EDT for preventing cysteine-related side reactions.[12][13]

A widely used and robust, albeit malodorous, cleavage cocktail for complex peptides is Reagent K .[2]

Table 2: Composition of Reagent K

ComponentPercentage (v/v or w/v)
Trifluoroacetic Acid (TFA)82.5%
Phenol5% (w/v)
Water (H₂O)5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocols for Peptide Cleavage

Safety First: Handling Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a corrosive and volatile liquid that can cause severe burns.[14] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: General Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)

This protocol provides a general workflow for the cleavage of peptides synthesized on standard acid-labile resins.[3][15]

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (See Tables 1 & 2 for guidance)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Sintered glass funnel

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Resin Preparation:

    • If the N-terminal amino acid is Fmoc-protected, perform a final deprotection step using 20% piperidine in DMF.[15][16]

    • Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove residual DMF.[17]

    • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least one hour.[3][17]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the appropriate cleavage cocktail to the resin (typically 10-20 mL per gram of resin).[3]

    • Gently agitate the mixture at room temperature for 1-4 hours. The reaction vessel should be capped to prevent the evaporation of TFA.[3] The optimal time can be determined through a time-course study for new peptides.[6]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture through a sintered glass funnel directly into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[3][15] A white precipitate of the crude peptide should form.

    • Rinse the resin with a small amount of fresh TFA and add this to the ether.[15]

  • Peptide Isolation and Washing:

    • Centrifuge the tube to pellet the precipitated peptide.[3]

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved protecting group fragments. Repeat this wash step 2-3 times.[3][4]

  • Drying:

    • After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[3][4]

  • Solubilization and Analysis:

    • Dissolve the dried peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) for subsequent purification by HPLC and analysis by mass spectrometry.[3]

Diagram 2: General Peptide Cleavage and Isolation Workflow

Cleavage_Workflow A 1. Dry Peptide-Resin B 2. Add Cleavage Cocktail (1-4 hours, RT) A->B C 3. Filter Resin B->C D 4. Precipitate in Cold Ether C->D E 5. Centrifuge D->E F 6. Decant Ether E->F G 7. Wash Pellet with Ether (x3) F->G H 8. Dry Crude Peptide G->H I 9. Solubilize for HPLC/MS H->I

Caption: Step-by-step workflow for the cleavage and isolation of a synthetic peptide.

Protocol 2: Cleavage of Peptides from Rink Amide Resin

Peptides synthesized on Rink Amide resin yield a C-terminal amide upon cleavage.[10][16] A specific consideration for this resin is the potential for C-terminal N-alkylation by a linker-derived side product. The addition of 1,3-dimethoxybenzene to the cleavage cocktail can prevent this side reaction.[11]

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • For the cleavage cocktail, a typical mixture is 94% TFA, 3% 1,3-dimethoxybenzene, and 3% of other appropriate scavengers (e.g., TIS, water) based on the peptide sequence.[10]

  • The cleavage time is typically 15-45 minutes. If the peptide contains Arginine residues, extend the time to 1-2 hours.[10]

Troubleshooting Incomplete Cleavage

Low peptide yield after cleavage can be frustrating. The first step in troubleshooting is to confirm that the peptide has not been efficiently cleaved from the resin.[6]

Post-Cleavage Kaiser Test:

The Kaiser test is a sensitive colorimetric assay for detecting free primary amines.[6] If the peptide is still attached to the resin after the cleavage procedure, the N-terminal amine will be present and will give a positive Kaiser test result (a deep blue or purple color).

Common Causes of Incomplete Cleavage and Solutions:

  • Degraded Reagents: TFA and scavengers can degrade over time. Always use fresh, high-quality reagents.[6]

  • Insufficient Cleavage Time: For some peptides, especially those with sterically hindered C-termini or certain protecting groups, a longer cleavage time may be necessary.[18]

  • Inappropriate Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and the amino acid composition of your peptide.[6]

  • Peptide Precipitation Issues: Highly hydrophobic peptides may not precipitate well in diethyl ether.[19] In such cases, concentrating the TFA solution before adding ether can improve precipitation.[20] Alternatively, other non-solvents can be tested.

Boc-SPPS Cleavage: A Note on Harsher Conditions

While this guide focuses on Fmoc-SPPS, it is worth noting that Boc-SPPS employs a different protection strategy that requires harsher cleavage conditions. The final cleavage and deprotection in Boc-SPPS are typically performed using anhydrous hydrogen fluoride (HF).[21][22] This is a highly hazardous procedure that requires specialized equipment and training.[21] Alternatives to HF, such as TFMSA (trifluoromethanesulfonic acid), have been developed but also require careful handling.[22][23]

Conclusion

The successful cleavage of a synthetic peptide from its solid support is a testament to a well-executed synthesis. By understanding the underlying chemistry, carefully selecting the cleavage cocktail, and adhering to established protocols, researchers can maximize the yield and purity of their target peptides. This final step, while challenging, is the gateway to the myriad applications of synthetic peptides in research, diagnostics, and therapeutics.

References

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. [Link]
  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
  • Aapptec Peptides.
  • Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. [Link]
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. [Link]
  • Aapptec Peptides.
  • Hart, R. A., & G. B. Fields. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 1083, 13-24. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • Harris, P. W. R. (2014). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?".
  • Giraud, M., Cavelier, F., & Martinez, J. (2000). TFA cleavage of DSIP synthesis on a Wang resin.
  • CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
  • Farnsworth, D. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
  • Kumar, V., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39035-39043. [Link]
  • Merck. Novabiochem® - Fmoc resin cleavage protocols. [Link]
  • Bark, S. (2018). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?".
  • Fields, G. B. (2003). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. [Link]
  • Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
  • DeForest, C. A., et al. (2015). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. ACS Biomaterials Science & Engineering, 1(11), 1147-1155. [Link]
  • Kumar, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894-1903. [Link]
  • Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. [Link]
  • Freudl, R., et al. (2023). Signal Peptide Efficiency: From High-Throughput Data to Prediction and Explanation. Journal of the American Chemical Society, 145(3), 1759-1770. [Link]
  • Fang, J., et al. (2017). Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells. mAbs, 9(1), 148-157. [Link]
  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. [Link]
  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

Sources

Application Note: Strategic Incorporation of Fmoc-Thr(tBu)-OPfp to Overcome Aggregation in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling critical advancements in drug discovery, biochemistry, and materials science. The most prevalent methodology, Fmoc/tBu SPPS, relies on a repetitive cycle of deprotection and coupling steps to assemble a peptide chain on a solid support.[1] While highly effective for many sequences, the synthesis can be severely hampered by on-resin aggregation of the growing peptide chain. This phenomenon, driven by intermolecular hydrogen bonding, leads to the formation of secondary structures that render the N-terminus inaccessible, resulting in incomplete coupling and the generation of deletion impurities that are often difficult to remove.[2][3]

Sequences containing sterically hindered β-branched amino acids, such as Threonine (Thr) and Valine, are particularly prone to aggregation and present significant synthetic challenges.[4] The bulky side chains and the constrained geometry around the α-carbon can slow coupling kinetics and promote the formation of intractable peptide assemblies. This application note provides a detailed guide for overcoming these challenges through the strategic use of Fmoc-Thr(tBu)-OPfp, a pre-activated pentafluorophenyl (Pfp) ester of threonine. We will explore the mechanistic basis for its efficacy and provide robust, field-proven protocols for its successful incorporation into aggregation-prone sequences.

The Challenge: On-Resin Aggregation and Steric Hindrance

Peptide chain aggregation is a sequence-dependent phenomenon that typically emerges when the growing peptide reaches 5-7 residues in length.[2][5] It is primarily caused by the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between the backbones of adjacent peptide chains.[2] This process leads to a "collapse" of the peptide-resin matrix, physically blocking the N-terminal amine and preventing the access of incoming activated amino acids.

The incorporation of Fmoc-Thr(tBu)-OH presents a dual challenge:

  • Steric Hindrance: The tert-butyl (tBu) protecting group on the threonine side chain, combined with the bulky Fmoc group on the α-amine, creates significant steric bulk. This slows down the approach of the activated amino acid to the resin-bound amine, requiring highly efficient coupling chemistry to achieve completion.[4]

  • Promotion of Aggregation: Threonine, along with other residues like Gln and Ser, can participate in and stabilize hydrogen bond networks, contributing to the aggregation problem.[2]

When standard carbodiimide or aminium/uronium salt-based coupling methods (e.g., DIC/HOBt, HBTU) are used for these "difficult couplings," the reaction kinetics may be too slow to go to completion before the peptide chains aggregate and become unreactive. This leads to failed synthesis, characterized by low purity of the crude product and the presence of deletion sequences.

The Solution: Highly Reactive this compound Esters

A superior strategy for incorporating hindered residues into difficult sequences is the use of pre-formed active esters. Pentafluorophenyl (Pfp) esters are among the most reactive and useful active esters for SPPS.[6]

The high reactivity of this compound stems from the strong electron-withdrawing nature of the pentafluorophenyl group.[7][8] This effect makes the ester's carbonyl carbon highly electrophilic and an excellent leaving group, leading to rapid and efficient acylation of the N-terminal amine.[6][8]

Key Advantages of this compound:

  • High Reactivity & Rapid Kinetics: Pfp esters react significantly faster than many other active esters and can drive difficult couplings to completion, often outcompeting the rate of peptide aggregation.[7][9]

  • Stability and Purity: Unlike reagents that are activated in situ, Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be isolated, purified, and stored.[7][10] This ensures high purity of the acylating species and avoids side reactions associated with coupling reagents.[8]

  • Reduced Racemization: The use of pre-formed Pfp esters is a recommended method for minimizing racemization, particularly for sensitive amino acids.[7][10]

  • Simplicity: The protocol is straightforward, avoiding the pre-activation steps required for many other coupling reagents and eliminating byproducts like DCU (from DCC) or HOBt adducts.[6]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Reagents for Kaiser Test[11]

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most applications, including those where aggregation is anticipated.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform the deprotection for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12] Perform a final wash with DCM and then DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) in a minimal volume of DMF. While optional, the addition of HOBt (3.0 eq.) is recommended as it can act as a catalyst and accelerate the coupling rate.[6][8]

  • Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Withdraw a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (or other appropriate ninhydrin-based test).[11][13]

    • Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.

    • Positive Test (Blue/Purple Beads): The coupling is incomplete. Continue agitating for another 1-2 hours and re-test. If the test remains positive, proceed to a double coupling (Step 7).[11]

  • Double Coupling (if required): Drain the reaction vessel and wash the resin with DMF (3 times). Prepare a fresh coupling solution as in Step 4 and repeat the coupling reaction (Step 5). A second coupling is often sufficient to drive the reaction to completion.[14]

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove all excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: Enhanced Protocol for Severely Aggregating Sequences

For sequences known to be exceptionally difficult, modifications to the solvent system can be employed to disrupt secondary structure formation.

  • Follow Steps 1-3 from Protocol 1.

  • Coupling in Disruptive Solvents: Prepare the coupling solution as described in Protocol 1, Step 4.

  • Solvent Exchange: After the final DMF wash (Step 3), perform an additional wash with a 1:1 mixture of DMF/DCM.

  • Coupling Reaction: Add the coupling solution to the resin. Add enough additional 1:1 DMF/DCM to ensure the resin is well-solvated and can be agitated freely. The presence of DCM helps to disrupt hydrogen-bonded aggregates.[7]

  • Proceed with monitoring and subsequent steps as described in Protocol 1 (Steps 6-8).

Data Presentation & Comparative Analysis

The choice of coupling method can dramatically impact the purity of the final peptide. Below is a comparative table illustrating the typical performance of this compound against standard coupling reagents for a known difficult sequence.

Coupling MethodReagents (eq.)Coupling TimeCrude Purity (HPLC)Notes
This compound This compound (3), HOBt (3) 1.5 hours >95% Highly efficient, clean reaction profile.
HBTU / DIPEAFmoc-Thr(tBu)-OH (3), HBTU (2.9), DIPEA (6)2 hours~75%Significant deletion product observed.
DIC / HOBtFmoc-Thr(tBu)-OH (3), DIC (3), HOBt (3)3 hours~70%Slow kinetics, incomplete coupling.

Data are representative and may vary based on the specific peptide sequence and synthesis conditions.[7]

Visualization of Workflows

SPPS Cycle using this compound

spss_workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple: This compound (+ HOBt) in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete: Proceed to Next Cycle kaiser->complete Negative incomplete Incomplete kaiser->incomplete Positive incomplete->coupling Double Couple

Caption: Standard SPPS workflow for incorporating this compound.

Coupling Mechanism

coupling_mechanism reactants This compound (Highly Electrophilic Carbonyl) + Resin-NH2-Peptide (Nucleophilic Amine) attack Nucleophilic Attack reactants->attack intermediate Tetrahedral Intermediate attack->intermediate release Release of Pfp-OH intermediate->release product Resin-NH-CO-Thr(tBu)-Fmoc (New Peptide Bond) release->product

Caption: Simplified mechanism of peptide bond formation using a Pfp ester.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Kaiser test remains positive after double coupling. Severe on-resin aggregation; Steric hindrance preventing access to the N-terminus.1. Capping: Acetylate the unreacted amines with acetic anhydride to prevent deletion sequences.[15] 2. Temperature: Gently heat the reaction to 37-50°C to increase reaction kinetics (use with caution).[7] 3. Solvents: Use the enhanced protocol with DMF/DCM or consider other disruptive solvents like NMP.[7][15]
Low final purity despite negative Kaiser tests. Aggregation may be giving a false negative result by masking amine groups.[2]Proactively use the enhanced protocol (Protocol 2) for sequences known to be aggregation-prone. Consider incorporating pseudoproline dipeptides or other "difficult sequence" strategies in the peptide design.[16]
Poor resin swelling. A clear sign of peptide aggregation.Before coupling, attempt to disrupt aggregates by washing with a DCM/DMF mixture. Ensure adequate solvent volume during all steps to maintain solvation.[7]

Conclusion

The incorporation of sterically hindered amino acids like threonine into aggregation-prone sequences represents a significant hurdle in solid-phase peptide synthesis. Standard coupling methods often fail, leading to low yields and impure products. The use of pre-activated this compound esters provides a robust and highly effective solution. The superior reactivity and rapid coupling kinetics of Pfp esters can successfully drive the reaction to completion, overcoming both steric hindrance and the challenges of on-resin aggregation. By employing the protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly improve the success rate for the synthesis of these "difficult" peptides, leading to higher purity products and more reliable scientific outcomes.

References

  • Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Technical Support Center: Pentafluorophenyl (PFP) Ester Chemistry in SPPS.
  • Wade, J. D., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1209-1215. [Link]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bachem. (2022). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-Thr(tBu)-OH into Hydrophobic and Difficult Peptide Sequences.
  • Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of H-Thr(tBu)-OH in Glycopeptide Synthesis.
  • Verma, D., et al. (2020). Role of capping in peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228.
  • Benchchem. (n.d.). Comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • Amso, Z. T., & Brimble, M. A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 3(4), 1313-1346. [Link]
  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 100(3), 237-253.
  • Benchchem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • Benchchem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pentafluorophenol: Enhancing Peptide Coupling and Enabling Advanced Syntheses. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. News.
  • Yamada, S., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. The Journal of Organic Chemistry, 85(22), 14696-14706. [Link]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application Note: High-Efficiency Microwave-Assisted Coupling of Fmoc-Thr(tBu)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of microwave-assisted coupling protocols for the sterically hindered, pre-activated amino acid derivative, Fmoc-Thr(tBu)-OPfp. Threonine, a β-branched amino acid, presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete acylation and the formation of deletion sequences. The use of a pentafluorophenyl (Pfp) active ester derivative in conjunction with microwave energy offers a robust solution to overcome these hurdles. Microwave irradiation dramatically accelerates reaction kinetics, enhancing coupling efficiency, while the highly reactive nature of the OPfp ester minimizes the need for in-situ activation, thereby reducing potential side reactions.[1][2][3][4] This document outlines the fundamental principles, provides detailed, field-proven protocols, and offers in-depth troubleshooting strategies to ensure the successful incorporation of this compound into complex peptide sequences with high fidelity.

Introduction: Overcoming Steric Hindrance with Advanced Synthesis Technologies

The synthesis of peptides containing sterically demanding amino acids, such as N-methylated residues or β-branched residues like Threonine (Thr) and Valine, is a persistent challenge in SPPS.[5] The bulky tert-butyl (tBu) protecting group on the threonine side-chain further exacerbates this issue, shielding the N-terminus of the growing peptide chain and impeding the approach of the incoming activated amino acid. Conventional room temperature coupling protocols often require extended reaction times or double coupling strategies to drive the reaction to completion, increasing the risk of side reactions like racemization.[6][7]

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology, utilizing controlled microwave energy to rapidly and uniformly heat the reaction mixture.[3][8] This precise heating mechanism overcomes the activation energy barrier for difficult couplings, significantly reducing reaction times from hours to minutes and improving crude peptide purity.[2][8][9][10] The benefits are particularly pronounced for sterically hindered couplings and for sequences prone to aggregation.[1][2][11]

The strategic use of pre-activated amino acid esters, specifically pentafluorophenyl (Pfp) esters, offers a synergistic advantage. Pfp esters are highly reactive towards nucleophilic attack by the free amine of the peptide chain, facilitating rapid amide bond formation without the need for traditional carbodiimide or onium salt activators during the coupling step.[12][13][14] This approach avoids exposing the growing peptide to activating reagents, which can reduce side reactions.[13] The combination of a highly reactive this compound ester with the kinetic enhancement of microwave energy provides a powerful and efficient methodology for incorporating this challenging residue.

Core Principles and Mechanistic Insight

The efficacy of this protocol hinges on two key elements: the reactivity of the Pfp ester and the kinetic enhancement provided by microwave energy.

The Role of the Pentafluorophenyl (Pfp) Ester

The Pfp ester is a highly efficient acylating agent due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This electronic effect makes the pentafluorophenoxy group an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the terminal amine of the peptide-resin.[12][13][15] Kinetic studies have shown that the coupling speed of OPfp esters is significantly faster than other active esters, which is crucial for minimizing undesirable side reactions.[14]

Microwave Heating in SPPS

Microwave energy directly interacts with polar molecules in the reaction medium (primarily the DMF solvent), causing rapid and uniform heating throughout the reaction vessel.[2][8] This is distinct from conventional oil bath heating, which relies on slower thermal conduction.[8] The accelerated molecular motion at elevated temperatures increases the frequency and energy of collisions between the reactants, dramatically speeding up both the Fmoc deprotection and coupling steps.[4][16] For sterically hindered residues like this compound, this energy input is critical for overcoming the spatial barriers to reaction.[5]

The logical workflow for this process is depicted below, outlining the key stages from resin preparation to the final coupled product.

SPPS_Workflow cluster_prep Preparation cluster_coupling Microwave Coupling cluster_post Post-Coupling Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Washes Fmoc_Deprotection->Washing_1 Add_Reagent Addition of This compound Solution Washing_1->Add_Reagent Microwave Microwave Irradiation (e.g., 75°C, 5-10 min) Add_Reagent->Microwave Washing_2 DMF Washes Microwave->Washing_2 Kaiser_Test Coupling Completion Check (Kaiser Test) Washing_2->Kaiser_Test Capping Capping (Optional) (Acetic Anhydride) Kaiser_Test->Capping Positive (Incomplete) Next_Cycle Proceed to Next Deprotection/Coupling Cycle Kaiser_Test->Next_Cycle Negative (Complete) Capping->Next_Cycle

Caption: Reaction scheme for the coupling of this compound.

Protocol 2: Capping of Unreacted Amines
  • Preparation: After an incomplete coupling and subsequent DMF washes, prepare a capping solution of acetic anhydride/DIPEA/DMF (ratio 1:2:3).

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 20-30 minutes. Microwave heating is generally not required for this step.

  • Washing: Wash the resin thoroughly with DMF (5 x 7 mL) and DCM (3 x 7 mL) before proceeding to the next deprotection cycle. [6]

Protocol 3: Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling cycle, perform a terminal Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Thr(tBu) and other acid-labile protecting groups, a common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5). [17][18]TIS is a critical scavenger for the tert-butyl cations generated during deprotection. [17]4. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours. [17]5. Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Peptide Isolation and Analysis: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final peptide pellet under vacuum. Analyze the crude peptide by HPLC and Mass Spectrometry to confirm identity and purity. [17][19][20]

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected outcomes for the microwave-assisted coupling of this compound. Actual results are sequence-dependent.

ParameterRecommended ValueRationale & Expected Outcome
Reagent Excess 3-5 equivalentsEnsures the reaction is driven to completion, especially for a hindered residue.
Microwave Power 25-40 WSufficient power to reach and maintain the target temperature without causing overheating.
Microwave Temperature 75-80 °COptimal temperature to accelerate coupling kinetics without inducing significant racemization for most residues. [2][21]
Coupling Time 5-10 minutesDrastically reduced from conventional methods (1-4 hours), improving throughput. [9][10]
Additive (Optional) 1 eq. HOBtMay enhance reaction rate and suppresses potential racemization. [22]
Expected Purity >85% (Crude)Microwave methods generally yield higher purity crude products compared to room temperature synthesis. [3]
Coupling Efficiency >99.5%High efficiency is expected, minimizing deletion sequences which are common with hindered amino acids.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time/temperature.- Peptide aggregation.- Steric hindrance from preceding residues.- Perform a Double Coupling: Immediately repeat the coupling step with fresh reagents.<[6][7]br>- Increase Temperature/Time: Cautiously increase the microwave temperature to 80°C or extend the coupling time to 15 minutes.- Capping: Cap unreacted amines to prevent deletion sequences. [6]
Racemization - Excessive temperature or prolonged exposure to basic conditions.- Over-activation of the amino acid.- Optimize Temperature: While Thr is not as prone to racemization as Cys or His, avoid excessive temperatures (>80°C). Lowering the temperature to 50°C and extending the time can be effective.<[21]br>- Use Additives: The use of HOBt can suppress racemization.<[23]br>- Avoid Base: The Pfp ester protocol avoids the use of strong bases like DIPEA during coupling, which inherently reduces the risk of racemization compared to onium salt methods. [24]
Side Reactions during Cleavage - Generation of reactive t-butyl cations from the deprotection of Thr(tBu) and other groups.- Use an Optimized Scavenger Cocktail: Ensure the cleavage cocktail contains efficient scavengers like TIS to trap t-butyl cations. For peptides with Trp, Arg(Pbf), etc., a more robust cocktail like Reagent K is recommended. [17]
N→O Acyl Shift - A potential side reaction for Thr-containing peptides, forming a depsipeptide (ester) isomer.- Reversal Protocol: If detected, the O-acyl isomer can often be reversed back to the native N-acyl (amide) bond by incubating the crude peptide in a mild basic buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0) for 2-4 hours before final purification. [17]

Conclusion

The integration of microwave-assisted synthesis with the use of pre-activated this compound esters represents a highly effective and efficient strategy for incorporating this challenging amino acid into synthetic peptides. The rapid, controlled heating provided by microwave energy dramatically accelerates the coupling reaction, while the inherent reactivity of the Pfp ester ensures high acylation efficiency. This combination not only increases the speed and success rate of synthesizing complex, threonine-containing peptides but also often results in higher crude product purity, simplifying subsequent purification efforts. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and reliably overcome the challenges associated with sterically hindered residues in SPPS.

References

  • Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis - Benchchem.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer N
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Application Notes and Protocols for the Use of H-Thr(tBu)
  • Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Introduction to Peptide Synthesis - PMC - NIH.
  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjug
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF - ResearchG
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group str
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM)
  • Pentafluorophenol and its deriv
  • Microwave SPPS Technology | AmbioPharm.
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Technical Support Center: Troubleshooting H-Thr(tBu)-OH Coupling - Benchchem.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Automated synthesis of backbone protected peptides - The Royal Society of Chemistry.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Microwave heating - a route to better quality crude peptides - Biotage.
  • Using double coupling to improve your peptide synthesis - Biotage.
  • Microwave technology for solid phase peptide synthesis It's not just for difficult peptides | Request PDF - ResearchG
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Peptide Synthesis Workflow | Biotage.
  • SPPS Technology - CEM Corpor
  • Methods and protocols of modern solid phase peptide synthesis.
  • HPLC Analysis Methods for Peptide Characterization | Labor
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Comparative study of conventional and microwave assisted synthesis - Sigma-Aldrich.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides—a gentle he
  • Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Choosing Solvents for Fmoc-Thr(tBu)-OPfp Coupling Reactions: A Guide to Maximizing Purity and Yield

Introduction: The Critical Role of Solvents in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the choice of solvent is a foundational parameter that dictates the success of coupling reactions, influencing everything from reaction kinetics to the final purity of the target peptide. This is particularly true when incorporating sterically hindered amino acids like Fmoc-Thr(tBu)-OH. The use of pre-activated esters, such as the pentafluorophenyl (Pfp) ester of this threonine derivative, streamlines the coupling process by eliminating the need for in-situ activation reagents.[1] However, the selection of an optimal solvent system remains a critical decision point for researchers. This guide provides an in-depth analysis of solvent selection for this compound coupling reactions, offering a framework for rational decision-making to enhance peptide purity and yield.

The principle of orthogonal protection, employing the base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl (tBu) group for the threonine side chain, is central to modern peptide synthesis.[2] The tBu group is crucial for preventing O-acylation, a significant side reaction that can lead to branched peptide impurities.[2] While the Pfp ester provides a highly reactive species for aminolysis, its efficiency is profoundly modulated by the solvent environment.

The Pillars of Solvent Selection in SPPS

The ideal solvent for SPPC must fulfill several key functions:

  • Solubilization of Reactants: The solvent must effectively dissolve the this compound ester to ensure its availability for reaction with the N-terminal amine of the growing peptide chain. Poor solubility can lead to incomplete coupling and the formation of deletion sequences.[3]

  • Resin Swelling: Adequate swelling of the solid support is essential to expose the reactive sites on the growing peptide chain.[4][5] The choice of solvent directly impacts the degree of resin swelling.[6]

  • Reaction Kinetics: The solvent polarity influences the rate of the coupling reaction. A suitable solvent will facilitate the formation of the transition state, leading to efficient peptide bond formation.[7]

  • Minimization of Side Reactions: The solvent can play a role in suppressing undesirable side reactions, such as racemization and aggregation.[8][9]

A Comparative Analysis of Common Solvents

The most frequently employed solvents in Fmoc-based SPPS are polar aprotic solvents. Each possesses a unique set of properties that make it more or less suitable for a given coupling reaction.

SolventKey Properties & Considerations for this compound Coupling
N,N-Dimethylformamide (DMF) Pros: Excellent solubilizing power for most Fmoc-amino acids and coupling reagents.[3][10] Promotes good resin swelling.[4] Cons: Can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[2][11] May promote peptide aggregation in some sequences.[10]
N-Methyl-2-pyrrolidone (NMP) Pros: Higher polarity and solvating power than DMF, often beneficial for difficult or hydrophobic sequences.[10][11] Can improve coupling yields by reducing aggregation.[4][10] Cons: More viscous and expensive than DMF. Some studies suggest greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[2][11]
Dichloromethane (DCM) Pros: Historically used in peptide synthesis. Cons: Generally a poor solvent for Fmoc-protected amino acids, leading to solubility issues.[10] Does not swell polystyrene resins as effectively as DMF or NMP.[11] Rarely used as the primary solvent in modern Fmoc-SPPS.[11]
Solvent Mixtures (e.g., DMF/DCM, NMP/DMSO) Pros: Can be tailored to optimize reactant solubility and resin swelling.[5] The addition of DMSO can help disrupt peptide aggregation.[9] A "magic mixture" of DCM, DMF, and NMP has been used for synthesizing hydrophobic peptides.[12] Cons: Requires optimization for each specific application. The compatibility of all components must be considered.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent for an this compound coupling reaction.

Solvent_Selection_Workflow Start Start: this compound Coupling Reaction Solubility_Check Assess Solubility of This compound Start->Solubility_Check Difficult_Sequence Is the sequence known to be difficult or hydrophobic? Solubility_Check->Difficult_Sequence Soluble Standard_Conditions Use DMF as Primary Solvent Aggregation_Check Monitor for signs of aggregation (e.g., poor swelling, incomplete coupling) Standard_Conditions->Aggregation_Check Difficult_Sequence->Standard_Conditions No Switch_to_NMP Switch to NMP Difficult_Sequence->Switch_to_NMP Yes Aggregation_Check->Switch_to_NMP Aggregation Observed Successful_Coupling Successful Coupling Aggregation_Check->Successful_Coupling No Aggregation Switch_to_NMP->Aggregation_Check Solvent_Mixture Consider a solvent mixture (e.g., NMP/DMSO) Switch_to_NMP->Solvent_Mixture If aggregation persists Solvent_Mixture->Aggregation_Check

Caption: A decision workflow for solvent selection in this compound coupling.

Experimental Protocol: Standard Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Kaiser test kit or equivalent ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Preparation of Amino Acid Solution: Dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF. Ensure complete dissolution.

  • Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added threonine residue.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, a second coupling can be performed. Alternatively, switching to a more powerful solvent system like NMP may be necessary. For particularly difficult couplings, the use of additives such as 1-hydroxybenzotriazole (HOBt) can accelerate the reaction rate, even with pre-activated esters.[1][13]

  • Peptide Aggregation: For sequences prone to aggregation, consider using NMP as the primary solvent or a mixture of NMP and DMSO.[9] Elevated temperatures can also be employed to disrupt secondary structures, but this should be done with caution to avoid side reactions.

  • "Difficult Sequences": Peptides containing stretches of hydrophobic amino acids or those that can form intra-chain hydrogen bonds are often challenging to synthesize. In these cases, a proactive approach to solvent selection, such as starting with NMP, is often warranted.

Conclusion

The rational selection of solvents is a cornerstone of successful solid-phase peptide synthesis. For the coupling of this compound, DMF serves as an excellent starting point for most applications due to its robust solvating properties. However, for challenging sequences prone to aggregation, NMP often provides a superior alternative. By understanding the fundamental principles of solvent function and employing a logical decision-making process, researchers can significantly enhance the efficiency and outcome of their peptide synthesis endeavors, ultimately leading to higher purity and yield of the final product.

References

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Costanzo, M. J., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters.
  • Atherton, E., et al. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications.
  • Ouchi, H., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.
  • AAPPTec. (n.d.). Fmoc-Amino Acid OPfp Esters.
  • Royal Society of Chemistry. (2021, April 7). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis.
  • ACS Publications. (n.d.). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ACS Publications. (n.d.). The Dielectric Constant of Solutions of Amino Acids and Peptides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Solvent-Induced Side Reactions in Peptide Synthesis.
  • University of Waterloo. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

Sources

Fmoc-Thr(tBu)-OPfp use in therapeutic peptide development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Fmoc-Thr(tBu)-OPfp in Therapeutic Peptide Development

Abstract

In the landscape of therapeutic peptide synthesis, the demand for high purity, efficiency, and reliability is paramount. The strategic selection of building blocks is a critical determinant of success, particularly when navigating complex or aggregation-prone sequences. This technical guide provides an in-depth examination of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester (this compound), a highly activated amino acid derivative designed for robust performance in Fmoc/tBu solid-phase peptide synthesis (SPPS). We will explore the chemical rationale behind its design, its advantages over conventional coupling methods, and provide detailed, field-proven protocols for its application, analysis, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of therapeutic peptides.

The Molecular Architecture: A Trifecta of Chemical Strategy

The efficacy of this compound stems from the synergistic function of its three core components: the Fmoc N-terminal protecting group, the tBu side-chain protecting group, and the OPfp carboxyl-activating group. This combination exemplifies the principle of orthogonal protection, a cornerstone of modern SPPS.[1][2]

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This base-labile protecting group shields the α-amino function. Its removal is achieved under mild, non-acidic conditions, typically with a solution of piperidine in DMF, leaving acid-labile side-chain protecting groups unaffected.[3] This orthogonality is crucial for the stepwise elongation of the peptide chain.[1][4]

  • The tBu Group (tert-butyl): The hydroxyl side chain of threonine is nucleophilic and, if unprotected, can lead to significant side reactions, most notably O-acylation by activated carboxyl groups, resulting in branched peptide impurities.[1][5] The acid-labile tBu ether provides robust protection against this and other side reactions throughout the synthesis.[6][7] It remains stable during the repetitive base-mediated Fmoc deprotection cycles and is efficiently removed during the final acidolytic cleavage step.[8][9]

  • The OPfp Group (Pentafluorophenyl Ester): The Pfp ester is a highly activated leaving group, making this compound a pre-activated building block.[10][11] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester exceptionally reactive towards nucleophilic attack by the free N-terminal amine of the growing peptide.[11][12] This high reactivity translates into several key advantages:

    • Rapid Coupling Kinetics: Pfp esters exhibit significantly faster coupling rates compared to many alternatives, which is critical for minimizing side reactions such as racemization.[13]

    • Additive-Free Coupling: As an activated ester, this compound does not require the in-situ addition of traditional coupling reagents (e.g., HBTU, HATU, DIC), simplifying protocols and eliminating byproducts associated with these reagents.[14][15]

    • Reduced Risk of Side Reactions: By avoiding the use of carbodiimides or other activators in the reaction vessel, the growing peptide is not exposed to potentially harmful reagents that can cause modifications.[11]

Diagram 1: Orthogonal protection strategy in Fmoc/tBu SPPS.

Core Applications in Therapeutic Peptide Synthesis

The unique properties of this compound make it particularly valuable for addressing common challenges in the synthesis of complex therapeutic peptides.

  • Overcoming Steric Hindrance: The high reactivity of the Pfp ester can drive couplings to completion where standard carbodiimide or onium salt-based methods may be sluggish due to sterically hindered N-termini.

  • Minimizing Aggregation: Peptide chain aggregation during SPPS is a primary cause of failed syntheses. The rapid acylation kinetics of Pfp esters can help to complete the coupling reaction before significant peptide aggregation occurs, improving outcomes for difficult sequences.

  • Synthesis of Peptides with Sensitive Residues: The elimination of in-situ activating agents reduces the risk of side reactions on sensitive amino acid residues that might be modified by coupling reagent byproducts.

Experimental Protocols

The following protocols are designed for manual SPPS and can be adapted for automated synthesizers.

Protocol 3.1: Solid-Phase Coupling of this compound

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine terminus (e.g., post-Fmoc deprotection)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Following N-terminal Fmoc deprotection and thorough washing with DMF, ensure the peptide-resin is well-swelled in a minimal volume of DMF within the reaction vessel.[16]

  • Reagent Preparation: In a separate vial, dissolve 1.5 to 3.0 equivalents of this compound (relative to the resin's initial loading) in DMF.

    • Expert Insight: While Pfp esters are highly reactive on their own, for particularly challenging couplings, the addition of 1 equivalent of an additive like HOBt or HOOBt can further accelerate the reaction rate.[15][17]

  • Coupling Reaction: Add the dissolved this compound solution to the peptide-resin.

  • Incubation: Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. For sterically hindered positions or sequences prone to aggregation, the reaction time may be extended to 2 hours or overnight.[15]

  • Washing: Once the coupling is complete (see Protocol 3.2), drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove all soluble reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the sequence.

Diagram 2: General SPPS workflow incorporating this compound.

Protocol 3.2: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and the acid-labile side-chain protecting groups (including tBu) are removed.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and deionized water are essential. Other scavengers like 1,2-ethanedithiol (EDT) may be needed for peptides containing Cys, Met, or Trp.[18][19]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard, robust mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[18]

    • Causality: During acidolysis, the tBu group is released as a highly reactive tert-butyl cation.[18][20] This cation can irreversibly modify nucleophilic side chains, especially Trp and Met. Scavengers like TIS and water act as cation traps, quenching these reactive species and preventing side product formation.[18][19]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.[19]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Reduce the filtrate volume slightly under a stream of nitrogen.

  • Precipitation and Washing: Add the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). The crude peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum. The product is now ready for analysis and purification.

Protocol 3.3: Crude Peptide Analysis

It is essential to analyze the crude peptide to assess the success of the synthesis before committing to large-scale purification.

Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining peptide purity.[21] A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[22] The purity is calculated by integrating the area of the target peptide peak relative to the total area of all peaks detected at a specific wavelength (typically 214-220 nm for the peptide bond).[21][23]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the synthesized peptide.[24] The observed molecular weight should match the calculated theoretical mass of the desired peptide sequence. This confirms that the correct sequence was assembled and that all protecting groups were successfully removed.[21][24]

Data Presentation & Comparative Analysis

The selection of a coupling strategy has a direct impact on synthesis outcomes. While direct quantitative comparisons are sequence-dependent, the following table summarizes the qualitative and operational differences between using pre-activated Pfp esters and a standard in-situ activation method.

ParameterThis compoundStandard HBTU/DIPEA ActivationRationale & Expert Insight
Reagents Required Fmoc-AA-OPfp, DMFFmoc-AA-OH, HBTU, DIPEA, DMFPfp esters simplify the process by eliminating the need for an activating agent and a base, reducing reagent cost and potential side reactions from DIPEA.[14][17]
Coupling Time Fast (typically 30-60 min)Standard (typically 1-2 hours)The high reactivity of the Pfp ester leads to faster acylation, which is beneficial for throughput and for minimizing on-resin aggregation.[12][13]
Byproducts Pentafluorophenol (Pfp-OH)Tetramethylurea, HOBtPfp-OH is highly soluble and easily washed away. Byproducts from HBTU can sometimes be difficult to remove completely.
Racemization Risk Very LowLow to ModeratePre-activated esters are generally less prone to causing racemization compared to some in-situ activation methods, especially if excess base is used.[17][25]
Ideal Use Case Difficult couplings, aggregation-prone sequences, automated synthesis where simplicity is key.General-purpose synthesis, cost-effective for standard sequences where Fmoc-AA-OH is readily available.Pfp esters provide a robust solution for challenging syntheses where maximizing crude purity and success rate is the primary goal.[15]

Table 1. Comparison of Coupling Strategies.

AnalysisExpected ResultInterpretation
RP-HPLC A major peak with a specific retention time. Purity >70% for crude product is common.Confirms the presence of a primary product and provides a quantitative measure of crude purity.[26]
LC-MS A mass peak corresponding to the calculated [M+H]⁺ of the target peptide.Confirms the molecular identity of the major HPLC peak. Absence of +56 Da peaks confirms complete tBu group removal.[19]

Table 2. Typical Analytical Results for a Crude Peptide Post-Cleavage.

References

  • The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. (n.d.). Peptide Synthesis. [Link]
  • Pentafluorophenyl esters. (2024). In Wikipedia. [Link]
  • Al-Sha'er, M. A., & Basso, A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). Paradigm Peptides. [Link]
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
  • HPLC Analysis Methods for Peptide Characteriz
  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025). PekCura Labs. [Link]
  • Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. (2025). PurityChems. [Link]
  • From peptides to their alternating ester-urea analogues: synthesis and influence of hydrogen bonding motif and stereochemistry on aggreg
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2008). PubMed. [Link]
  • Active ester-based peptide bond formation and its application in peptide synthesis. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025).
  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.).
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]
  • Active esters for solid phase peptide synthesis. (1993).
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
  • Active esters for solid phase peptide synthesis. (1990).
  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.).
  • Advances in Fmoc solid-phase peptide synthesis. (2010).

Sources

Step-by-step guide for Fmoc deprotection before coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to Fmoc Deprotection: Mechanism, Optimization, and Troubleshooting in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide sequences with high fidelity. Its removal, or deprotection, is a critical and recurring step in the synthetic cycle. This guide provides a comprehensive overview of the Fmoc deprotection process, grounded in its chemical mechanism. We will delve into a detailed, field-proven protocol, explore methods for monitoring reaction completion, and discuss strategies for mitigating common side reactions. This document is intended to serve as an authoritative resource for researchers, empowering them to optimize their peptide synthesis workflows and troubleshoot challenges effectively.

The Chemical Logic of Fmoc Deprotection

The utility of the Fmoc group in SPPS lies in its base-lability, which provides an orthogonal protection strategy to the acid-labile side-chain protecting groups.[1][2] This allows for the selective deprotection of the Nα-amine without prematurely cleaving side-chain protectors or the peptide from its solid support.

The removal of the Fmoc group is a two-step process driven by a base-catalyzed β-elimination mechanism.[1][3][4]

  • Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][3]

  • β-Elimination and Dibenzofulvene (DBF) Formation: This proton abstraction results in a stabilized carbanion intermediate. This unstable species rapidly undergoes elimination, breaking the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1][4]

  • DBF Scavenging: The liberated DBF is immediately trapped by the excess amine base to form a stable adduct (e.g., dibenzofulvene-piperidine adduct).[1][4][5] This scavenging step is crucial; failure to trap the DBF can lead to its reaction with the newly deprotected peptide N-terminus, causing irreversible chain termination.[1][4]

Critical Parameters for Optimal Fmoc Deprotection

Achieving complete and clean Fmoc deprotection requires careful consideration of several experimental parameters. The following table summarizes the key variables and their impact on the reaction.

ParameterStandard ConditionRationale & Considerations
Deprotection Reagent 20% (v/v) Piperidine in DMFPiperidine is an effective secondary amine for both proton abstraction and DBF scavenging.[3][6] Concentrations can range from 20-50%, but 20% is a widely accepted standard that balances efficiency with minimizing side reactions.[6][7][8][9]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is necessary to swell the resin and facilitate the reaction.[3][6] High-purity, amine-free DMF is critical to prevent premature deprotection or side reactions.[9]
Reaction Time 1-3 minutes (first treatment), 5-15 minutes (second treatment)A two-step deprotection is standard practice.[7][8] The initial short treatment removes the bulk of the Fmoc groups, while the second, longer treatment ensures complete removal, especially in "difficult" sequences.[10]
Temperature Room TemperatureThe reaction is typically rapid at ambient temperature. Elevated temperatures are generally unnecessary and may increase the rate of side reactions like aspartimide formation.[8][11]
Washing Extensive washing with DMF post-deprotectionThorough washing is critical to remove all traces of piperidine and the DBF-piperidine adduct.[7][8] Residual base can neutralize the subsequent activated amino acid, leading to failed coupling.

Standard Protocol for Fmoc Deprotection

This protocol describes a robust, two-step deprotection procedure for a resin-bound peptide in a manual or automated synthesizer.

Reagent Preparation
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in high-purity, peptide-synthesis-grade DMF. It is recommended to prepare this solution fresh for optimal performance.[8]

Step-by-Step Deprotection Procedure
  • Resin Swelling (if starting): If the peptide-resin is dry, swell it in DMF for at least 30-60 minutes before the first deprotection.[9]

  • Solvent Removal: Drain the solvent (from the previous coupling or swelling step) from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the slurry using a shaker or by bubbling with an inert gas (e.g., nitrogen) for 1-3 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

  • Agitate: Agitate the mixture for 10-15 minutes at room temperature.[8] For sequences known to be difficult, this time can be extended.[10]

  • Drain: Drain the second deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is as follows:

    • DMF (3-5 times)

    • Isopropanol (IPA) (2-3 times) - helps to remove residual DMF and the adduct.

    • DMF (3-5 times) - to prepare the resin for the next coupling step.

The resin is now ready for the subsequent amino acid coupling step.

Monitoring Fmoc Deprotection

Ensuring the complete removal of the Fmoc group before proceeding to the next coupling step is paramount to prevent the formation of deletion sequences.[8] Two common methods are employed for this purpose.

Qualitative Monitoring: The Kaiser Test

The Kaiser test (or ninhydrin test) is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[1][12]

  • Procedure: A small sample of resin beads is taken after the final DMF wash. The beads are washed and then treated with ninhydrin reagents and heated.[1][12]

  • Interpretation:

    • Intense Blue/Purple Color: Indicates the presence of free primary amines, confirming successful Fmoc deprotection.

    • Yellow/No Color Change: Indicates the absence of free primary amines, suggesting incomplete deprotection. In this case, the deprotection steps should be repeated.

Quantitative Monitoring: UV-Vis Spectrophotometry

The dibenzofulvene-piperidine adduct exhibits a characteristic UV absorbance maximum around 301 nm.[1][8] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group cleaved. This method is particularly useful for determining the initial loading of the resin or for monitoring the efficiency of the synthesis in real-time on automated synthesizers. The amount of Fmoc released can be calculated using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) of the DBF-piperidine adduct is a known constant.[1]

SPPS Workflow Visualization

The following diagram illustrates the position of the Fmoc deprotection step within a single cycle of solid-phase peptide synthesis.

SPPS_Cycle Start Start Cycle: Peptide-Resin (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Washing (DMF/IPA) Deprotection->Wash1 Removes Piperidine & DBF-Adduct Coupling Step 3: Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Removes Excess Reagents End End Cycle: Peptide-Resin+1 (Fmoc-AA(n+1)-Peptide-Resin) Wash2->End End->Deprotection Next Cycle

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Troubleshooting and Mitigation of Side Reactions

While generally robust, base-mediated Fmoc deprotection can lead to undesirable side reactions, which can compromise the purity and yield of the final peptide.

Issue / Side ReactionCauseMitigation Strategy
Incomplete Deprotection Peptide aggregation ("difficult sequences") hindering reagent access.[13][14]Increase deprotection time; use stronger base systems (e.g., DBU/piperidine); incorporate chaotropic agents or perform synthesis at elevated temperatures.[10]
Aspartimide Formation The backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) or asparagine (Asn) residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[5][11][15]Use protecting groups on the preceding residue that sterically hinder this cyclization. Adding 0.1M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also suppress this side reaction.[5][15]
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is particularly problematic for sequences with Proline or Glycine at the N-terminus.[11]Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin stage.
Racemization Epimerization of optically active amino acids, particularly C-terminal Cysteine (Cys) and Histidine (His), due to the basic conditions.[11][15]For C-terminal Cys, use resins that are less prone to promoting racemization (e.g., 2-chlorotrityl chloride resin). For His, ensure the side-chain protecting group is robust.[10][15]

Conclusion

The successful removal of the Fmoc protecting group is a cornerstone of high-fidelity solid-phase peptide synthesis. A thorough understanding of the underlying β-elimination mechanism empowers researchers to make informed decisions regarding reaction conditions. By adhering to optimized protocols, diligently monitoring reaction completion, and being aware of potential side reactions and their mitigation strategies, scientists can navigate the challenges of peptide synthesis and consistently produce high-quality products for research and therapeutic development.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • BenchChem. (2025). Evaluating Fmoc-His(Fmoc)
  • Góngora-Benítez, M., et al. (2022). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
  • BenchChem. (2025). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)
  • BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11994-12011.
  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13919-13928.
  • Guryanov, I., et al. (2020). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis.
  • Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23457-23465.
  • Fields, G. B. (2007). Methods for Removing the Fmoc Group.
  • Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 37(42), 7527-7530.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Amblard, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Loffet, A. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Thompson, S., et al. (2024).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Bofill, J. M., et al. (2022). Green Chemistry - In situ Fmoc removal. RSC Green Chemistry.
  • Coin, I., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(23), 6334-6373.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Góngora-Benítez, M., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.

Sources

Application Note: Fmoc-Thr(tBu)-OPfp for the Synthesis of Complex and Aggregation-Prone Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Critical Bottlenecks in Peptide Synthesis

The synthesis of complex peptides, particularly those with sterically hindered residues or sequences prone to aggregation, represents a significant challenge in modern drug discovery and chemical biology. Threonine, a β-branched amino acid, is frequently implicated in difficult couplings that can lead to deletion sequences and low yields.[1] Furthermore, growing peptide chains containing threonine can form stable secondary structures on the solid support, physically blocking reactive sites and halting synthesis.[1][2]

Standard in-situ activation methods, while powerful, introduce additional reagents into the reaction vessel that can lead to side reactions or may not be reactive enough to overcome severe steric hindrance.[3] This application note details the strategic use of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester (Fmoc-Thr(tBu)-OPfp) , a pre-activated amino acid derivative designed to address these challenges. By providing a highly reactive, yet stable building block, this compound enables efficient and high-fidelity incorporation of threonine, proving invaluable for the synthesis of "difficult" sequences, long peptides, and molecules with a high degree of structural complexity.

The Chemical Rationale: A Trifecta of Strategic Design

The efficacy of this compound stems from the synergistic function of its three key chemical moieties: the Fmoc group, the tert-butyl (tBu) ether, and the pentafluorophenyl (OPfp) ester.

  • The Fmoc Group (N-α-Protection): The fluorenylmethyloxycarbonyl group is a base-labile protecting group fundamental to modern solid-phase peptide synthesis (SPPS).[4][5] Its stability to acid allows for the use of acid-labile side-chain protecting groups in an orthogonal protection scheme.[6][7] The Fmoc group is reliably cleaved at each cycle with a mild base, typically piperidine in DMF, to reveal the N-terminal amine for the next coupling step.[4][8]

  • The tert-Butyl Group (Side-Chain Protection): The hydroxyl side chain of threonine is nucleophilic and, if left unprotected, can cause debilitating side reactions, primarily O-acylation by the incoming activated amino acid, leading to branched peptide impurities.[4] The acid-labile tert-butyl (tBu) ether provides robust protection against such side reactions. It is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[4][9][10]

  • The Pentafluorophenyl Ester (Carboxyl Activation): The OPfp ester is a highly active ester used for forming amide bonds.[11] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the N-terminal amine.[12][13] This results in exceptionally rapid coupling kinetics, which can significantly reduce racemization and other side reactions.[12][14] Crucially, as a pre-activated ester, this compound can be isolated, purified, and stored, avoiding the need to use potentially problematic in-situ coupling reagents with the growing peptide chain.[13][15]

cluster_0 This compound Structure Fmoc Fmoc Group (Base-Labile) Core Threonine Backbone Fmoc->Core N-α Protection tBu tBu Group (Acid-Labile) tBu->Core Side-Chain Protection OPfp OPfp Ester (Highly Reactive) Core->OPfp C-Terminus Activation

Caption: Orthogonal protection and activation strategy of this compound.

Comparative Advantages Over In-Situ Activation

While standard coupling reagents like HBTU and DIC are workhorses in SPPS, the use of pre-activated this compound offers distinct advantages, especially for complex sequences.

FeatureThis compoundStandard In-Situ Activation (e.g., HBTU/DIPEA)
Activation Step Pre-activated, no additional reagents needed at coupling stage.[3]Requires activation in the reaction vessel just before coupling.[16]
Coupling Speed Very rapid due to the highly activated OPfp ester.[12][14]Generally high, but can be slow for hindered couplings.[1][16]
Side Reactions Minimizes byproducts by avoiding in-situ activating agents and their breakdown products.[13]Risk of side reactions from coupling agents (e.g., guanidinylation from uronium salts).[17]
Racemization Risk Low, due to rapid, clean coupling and stability of the purified active ester.[15]Can be higher, especially with excess base or prolonged activation times.[15][17]
Difficult Couplings Highly effective for sterically hindered residues and aggregation-prone sequences.[3][13]May require extended coupling times, double coupling, or specialized reagents.[1][2]
Convenience Simple addition to the vessel; simplifies automation protocols.Requires preparation of activation mixture and careful control of stoichiometry.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the manual incorporation of this compound in an Fmoc/tBu SPPS workflow. Optimization may be required based on the specific peptide sequence and solid support.

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Rink Amide, Wang) and the previous amino acid has just been coupled.

Materials:

  • Peptide-resin with a free N-terminal Fmoc group

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (Optional, but recommended for faster coupling)[3][13]

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling & Pre-Wash:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the solvent and wash the resin thoroughly with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[4]

    • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • (Optional but Recommended): Add HOBt or HOOBt (1-3 equivalents) to the this compound solution.[3]

    • Add the dissolved reagent mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time may be extended.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and the pentafluorophenol byproduct.

  • Monitoring for Completion (Kaiser Test):

    • Take a small sample of resin beads and perform a Kaiser test.[1]

    • A negative result (yellow/colorless beads) indicates complete coupling (absence of free primary amines). Proceed to the deprotection step for the next amino acid.

    • A positive result (blue/purple beads) indicates incomplete coupling. Re-couple by repeating step 3, potentially for a longer duration. If coupling remains incomplete, consider a capping step with acetic anhydride to terminate unreacted chains.

Start Start: Peptide-Resin-(AA)n-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling Add this compound (± HOBt) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Kaiser Step 5: Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Re-couple) Next_Cycle Proceed to Next Cycle Peptide-Resin-(AA)n+1-Fmoc Kaiser->Next_Cycle Negative

Caption: SPPS workflow for incorporating this compound.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the tBu side-chain protecting group.

Materials:

  • Dry, protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.[4]

  • Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4] For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[18]

    • Safety Note: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.[4]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate to a large volume (10-20x) of cold diethyl ether.[4]

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Steric Hindrance/Aggregation: The peptide chain is folded, blocking the N-terminus.[1][2]1. Extend Coupling Time: Allow the reaction to proceed for 4-6 hours or overnight. 2. Ensure Additive Use: If not already used, repeat the coupling with 1-3 eq. of HOBt or HOOBt to accelerate the reaction.[3] 3. Solvent Disruption: Switch the coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to help disrupt secondary structures.
Low Yield of Final Peptide Incomplete Coupling: Accumulation of deletion sequences ([des-Thr]) due to failed coupling at the threonine residue.[1] Premature Chain Termination: Unreacted amines from incomplete coupling were capped.1. Optimize Coupling: Implement solutions from the "Positive Kaiser Test" section. 2. Use Pseudoproline Dipeptides: For sequences with known aggregation issues preceding the threonine, consider using a pseudoproline dipeptide to disrupt β-sheet formation.[19][20]
Peptide Fails to Precipitate in Ether Hydrophobicity/Short Length: The peptide is soluble in the TFA/ether mixture.[21]1. Concentrate the Solution: Carefully evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[21] 2. Use a Different Solvent: Try precipitating in a less polar mixture, such as 1:1 hexanes/ether.

Conclusion

This compound is a powerful and highly effective reagent for overcoming common challenges associated with the incorporation of threonine in solid-phase peptide synthesis. Its pre-activated nature provides rapid and clean coupling kinetics, minimizing side reactions and reducing the risk of racemization. This makes it an invaluable tool for researchers synthesizing long, complex, or aggregation-prone peptides, ultimately leading to higher purity crude products and streamlining downstream purification efforts. By understanding the chemical principles behind its design and implementing optimized protocols, scientists can confidently tackle even the most demanding peptide synthesis targets.

References

  • The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.
  • A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. (n.d.). Benchchem.
  • Pentafluorophenyl esters. (2023, September 23). In Wikipedia.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021, December 2). National Institutes of Health (NIH).
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications.
  • Pentafluorophenol and its derivatives. (n.d.). Suzhou Highfine Biotech.
  • A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). CEM Corporation.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2016, August 29). National Institutes of Health (NIH).
  • A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis. (n.d.). Benchchem.
  • Fmoc-D-Thr(tBu)-OPfp. (n.d.). Chem-Impex.
  • Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Thr-OH. (n.d.). Benchchem.
  • The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine. (n.d.). Benchchem.
  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (2017, June 1). National Institutes of Health (NIH).
  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
  • A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis. (n.d.). Benchchem.
  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1963, May 1). Journal of the American Chemical Society.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, March 15). Nature Protocols.
  • Active Esters. (n.d.). Thieme.
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.
  • Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (2015, January 1). National Institutes of Health (NIH).
  • Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ... (n.d.). ResearchGate.
  • This compound, CAS 117088-31-0. (n.d.). Aapptec Peptides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Greening Fmoc/tBu solid-phase peptide synthesis. (2018). RSC Publishing.
  • Solid‐phase peptide synthesis using the Fmoc/tBu strategy. Synthesis... (n.d.). ResearchGate.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation.
  • This compound = 97.0 117088-31-0. (n.d.). Sigma-Aldrich.
  • Peptide synthesis troubleshooting. (2023, June 28). Reddit.
  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). MilliporeSigma.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018, August 17). Organic Process Research & Development.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018, February 1). National Institutes of Health (NIH).
  • Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. (n.d.). CBL Patras.
  • Fmoc-Thr(tBu)-Wang-ProTide. (n.d.). CEM Corporation.
  • Fmoc-Thr(tBu)-OH. (n.d.). CEM Corporation.

Sources

Application Note & Protocols: Strategies for the Efficient Incorporation of Sterically Hindered Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptides, particularly those containing "difficult sequences," presents significant challenges in solid-phase peptide synthesis (SPPS).[1][2] Steric hindrance, arising from bulky amino acid side chains and their protecting groups, is a primary contributor to sluggish reaction kinetics, leading to incomplete couplings and the formation of deletion-sequence impurities.[3][4] This guide provides an in-depth analysis of the chemical principles underlying sterically hindered couplings, with a specific focus on the incorporation of demanding residues like O-tert-butyl-L-threonine (Thr(tBu)). We present a comparative analysis of coupling strategies and deliver field-proven protocols for utilizing highly reactive pentafluorophenyl (Pfp) active esters, such as Fmoc-Thr(tBu)-OPfp, as a proactive and efficient method to overcome these synthetic hurdles.

The Challenge: Understanding Steric Hindrance in Peptide Synthesis

The efficiency of peptide bond formation is fundamentally governed by the accessibility of the reacting electrophilic and nucleophilic centers. In SPPS, this translates to the activated C-terminus of the incoming amino acid and the N-terminal amine of the resin-bound peptide chain. Steric hindrance occurs when bulky chemical groups physically obstruct the optimal trajectory for this interaction, dramatically slowing reaction rates.[5]

Key contributors to steric hindrance include:

  • β-Branched Amino Acids: Residues like Valine, Isoleucine, and Threonine have branching at the β-carbon, which restricts conformational freedom close to the peptide backbone.[2]

  • Bulky Protecting Groups: Side-chain protecting groups, such as the tert-butyl (tBu) ether on Threonine or the Pbf group on Arginine, add significant bulk that can impede the approach of the reacting species.[6][7][8]

  • Peptide Aggregation: As a peptide chain elongates, it can form secondary structures (e.g., β-sheets) that lead to inter-chain aggregation on the solid support.[1] This process masks reactive sites, effectively preventing reagents from diffusing to the N-terminus and is often exacerbated by the presence of hydrophobic or sterically bulky residues.[2]

The combination of a β-branched side chain and a bulky tBu protecting group makes Fmoc-Thr(tBu)-OH a classic example of a sterically demanding building block. Failure to achieve complete coupling of such residues results in deletion sequences that are often difficult to separate from the target peptide during purification.

The Pfp Active Ester Strategy: A Proactive Approach to Difficult Couplings

Instead of relying on in situ activation, where a coupling reagent is mixed with the carboxylic acid immediately before addition to the resin, the use of pre-formed active esters offers a highly efficient alternative. Pentafluorophenyl (Pfp) esters are among the most reactive active esters used in peptide synthesis.[9]

The high reactivity of Fmoc-amino acid-OPfp derivatives is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9][10][11]

Key Advantages of the Pfp Ester Strategy:

  • High Reactivity & Speed: Kinetic studies show Pfp esters couple significantly faster than other active esters, which helps to minimize side reactions.[9]

  • Reduced Side Reactions: By using a pre-activated building block, the growing peptide chain is not exposed to potentially aggressive coupling reagents and their byproducts, which can cause modifications like guanidinylation when using uronium salts in excess.[12][13]

  • Stability: Pfp esters are generally less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, allowing for more efficient reactions.[14][15]

Pfp_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Fmoc_AA_Pfp Fmoc-AA-OPfp (Highly Electrophilic) TS Tetrahedral Intermediate Fmoc_AA_Pfp->TS Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin (Nucleophile) Peptide_Resin->TS Peptide_Bond Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) TS->Peptide_Bond Collapse & Bond Formation Pfp_LG Pentafluorophenol (Leaving Group) TS->Pfp_LG

Caption: Mechanism of peptide bond formation using a Pfp active ester.

Comparative Analysis of Coupling Strategies

The choice of coupling strategy is critical for success, especially when dealing with difficult sequences. While Pfp esters provide a powerful proactive approach, other methods are widely used, each with distinct advantages and limitations.

Strategy ClassReagent ExamplesActivation MechanismRelative ReactivityKey Features & Considerations
Carbodiimides DIC, DCCForms O-acylisourea intermediate; often used with additives (HOBt, Oxyma) to form active esters in situ and suppress racemization.[16]ModerateCost-effective. DIC is preferred for SPPS as its urea byproduct is soluble.[16] Can be insufficient for very hindered residues.[4]
Phosphonium Salts PyBOP, PyAOPForms active esters (in situ) with HOBt or HOAt derivatives.High to Very HighPyAOP is highly efficient as it forms reactive OAt esters.[17] Byproducts are generally less hazardous than those from BOP.[16]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUForms active esters (in situ). HATU and HCTU are considered among the most powerful reagents for overcoming steric hindrance.[5]High to Very HighHATU is often the gold standard for difficult couplings.[5] Excess reagent can cause guanidinylation of the N-terminus.[12] COMU shows excellent performance and has a better safety profile than HOBt-based reagents.[12]
Pre-formed Active Esters Fmoc-AA-OPfp , Fmoc-AA-ONpThe amino acid is already activated, requiring no additional coupling reagent at the point of use.[18]High (Pfp)Excellent for avoiding side reactions from coupling reagents.[11] The high reactivity of Pfp esters drives difficult couplings to completion.[9]

Experimental Protocols

The following protocols provide step-by-step methodologies for incorporating Fmoc-Thr(tBu)-OH using different activation strategies. These are designed for a standard 0.1 mmol synthesis scale on a rink amide resin.

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol represents a common approach for routine couplings but may be insufficient for severely hindered residues.

Materials:

  • Fmoc-Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Thr(tBu)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide Synthesis Grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling & Deprotection: Swell 200 mg of resin (0.1 mmol) in DMF for 30 minutes. Drain and treat with 20% piperidine/DMF for 5 minutes, then drain and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5x).[6]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (159 mg, 0.4 mmol, 4 eq.), HBTU (152 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (139 µL, 0.8 mmol, 8 eq.).[19] Allow to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.[19]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 3.[19]

Protocol 2: High-Reactivity Coupling using this compound

This proactive protocol leverages the high intrinsic reactivity of the Pfp ester to drive the coupling to completion.

Materials:

  • Deprotected Peptide-Resin (from Protocol 1, Step 1)

  • This compound

  • HOBt (1-Hydroxybenzotriazole) or HOOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine)

  • DMF (Peptide Synthesis Grade)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is fully deprotected and washed as described in Protocol 1, Step 1.

  • Coupling Solution Preparation: Dissolve this compound (226 mg, 0.4 mmol, 4 eq.) and HOBt (54 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF. Note: Pfp esters do not require pre-activation with a base. The addition of HOBt or HOOBt is recommended as an additive to accelerate the reaction.[18]

  • Coupling Reaction: Add the coupling solution directly to the resin. Agitate the mixture for 1-2 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[18]

  • Washing & Monitoring: Drain the coupling solution and wash the resin thoroughly with DMF (5x). Perform a Kaiser test to confirm reaction completion.

Protocol 3: Salvage Strategy - Double Coupling with HATU

This protocol is employed when a primary coupling (e.g., from Protocol 1) is found to be incomplete. HATU is one of the most powerful coupling reagents for overcoming severe steric hindrance.[5]

Materials:

  • Peptide-Resin with incomplete coupling

  • Fmoc-Thr(tBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF (Peptide Synthesis Grade)

Procedure:

  • Resin Preparation: After a failed or incomplete coupling, wash the resin thoroughly with DMF (3x) to remove any residual reagents from the first attempt. Do not proceed to the deprotection step.

  • Second Activation: Prepare a fresh activation solution as in Protocol 1, Step 2, but replacing HBTU with HATU (152 mg, 0.4 mmol, 4 eq.).

  • Double Coupling: Add the fresh HATU-activated solution to the resin and agitate for an additional 2 hours or overnight.[17]

  • Washing & Monitoring: Drain and wash the resin as before. Perform a final Kaiser test. If the test is still positive, a capping step (e.g., with acetic anhydride) may be necessary to terminate the unreacted chains before proceeding to the next cycle.

SPPS Workflow and Troubleshooting

Effective management of hindered couplings requires a self-validating workflow where reaction completeness is checked at each critical step.

SPPS_Workflow node_start Start: Free Amine on Resin node_deprot Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprot If Fmoc-protected node_wash1 DMF Wash node_deprot->node_wash1 node_couple Perform Coupling (e.g., Protocol 1 or 2) node_wash1->node_couple node_wash2 DMF Wash node_couple->node_wash2 node_check Kaiser Test node_wash2->node_check node_double_couple Incomplete: Double Couple (Protocol 3) node_check->node_double_couple Positive node_next Complete: Proceed to Next Cycle node_check->node_next Negative node_double_couple->node_wash2

Caption: Decision workflow for an SPPS cycle with a hindered amino acid.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Steric Hindrance: Reaction kinetics are too slow for standard conditions.[5] 2. Peptide Aggregation: Reactive sites are inaccessible. 3. Reagent Degradation: Coupling reagents or activated amino acid have low potency.1. Double Couple: Repeat the coupling step with a fresh, potent reagent like HATU (Protocol 3).[7][17] 2. Increase Temperature: Use microwave-assisted synthesis to provide the necessary activation energy.[17] 3. Disrupt Aggregation: Use a more effective solvating solvent mixture (e.g., NMP or DCM/DMF/NMP).[1][17]
Low Yield of Final Peptide 1. Cumulative Incomplete Couplings: Multiple deletion sequences were generated. 2. Premature Chain Termination: Capping of unreacted amines after failed couplings.1. Proactive Strategy: For known difficult sequences, use a high-reactivity protocol (e.g., Protocol 2 with OPfp esters) from the outset. 2. Optimize Conditions: Increase reagent equivalents (e.g., 5 eq.) and extend coupling times for difficult residues.
Difficult Purification 1. Deletion Sequences: Target peptide is co-eluting with very similar impurities (n-1, n-2). 2. Side-Reaction Products: Byproducts from protecting groups or coupling reagents.[6][20]1. Improve Coupling Efficiency: Implement rigorous monitoring (Kaiser test) and double coupling for all difficult steps. 2. Use Pfp Esters: This strategy avoids side reactions associated with in situ coupling reagents.[11] 3. Consider Alternative Protection: For Thr, Fmoc-Thr(Trt)-OH can sometimes reduce aggregation compared to the tBu-protected version.[6][20]

Conclusion

The successful incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH is a critical capability in modern peptide synthesis. While standard coupling protocols are sufficient for many sequences, they often fail when confronted with significant steric bulk or on-resin aggregation. A thorough understanding of the underlying chemical challenges allows for the rational selection of advanced synthetic strategies. The use of pre-activated Fmoc-amino acid-OPfp esters represents a robust, proactive approach that leverages high reactivity to achieve rapid and efficient couplings, minimizing the formation of impurities and simplifying downstream purification. For salvage operations or sequences of extreme difficulty, the use of powerful uronium salt reagents like HATU in a double-coupling protocol provides an essential tool for the synthetic chemist's arsenal.

References

  • Benchchem. (n.d.). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • PubMed. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Benchchem. (n.d.). A Researcher's Guide to H-Thr(tBu)-OH: Applications, Limitations, and Alternatives in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Han, Y., & Kim, H. (2011). Peptide Coupling Reagents, More than a Letter Soup. Molecules, 16(8), 6511-6549.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.). Pentafluorophenyl esters.
  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • NIH. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Semantic Scholar. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • BroadPharm. (2022, January 18). PEG PFP Ester Reagents.
  • Benchchem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • Oxford Academic. (n.d.). 5 Difficult peptides.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Request PDF. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
  • Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals experiencing challenges with the incorporation of sterically hindered amino acids. Here, we specifically address the common issue of incomplete coupling of Fmoc-Thr(tBu)-OPfp (9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester).

As Senior Application Scientists, we understand that even with pre-activated esters, certain residues present significant challenges. This guide provides in-depth troubleshooting, detailed protocols, and the scientific reasoning behind our recommendations to help you achieve successful peptide synthesis.

Troubleshooting Guide: Incomplete Coupling

Question: My primary analytical test (e.g., Kaiser or Chloranil) indicates a significant number of unreacted free amines after the this compound coupling step. What are the underlying causes and how can I resolve this?

Answer: A positive colorimetric test post-coupling points to a failure in achieving complete acylation of the N-terminal amine on the resin-bound peptide. While OPfp esters are designed for efficient coupling, the inherent steric bulk of the Threonine residue, compounded by its tert-butyl (tBu) side-chain protection, is the primary obstacle.[1] Several factors can exacerbate this issue. Below is a systematic guide to diagnosing and solving the problem.

1. Primary Cause: Steric Hindrance

The bulky tBu group on the threonine side chain, combined with the rigid structure of the amino acid backbone, physically obstructs the approach of the activated carboxyl group to the resin-bound amine.[1] This slows down the reaction kinetics significantly, often leading to incomplete coupling within standard timeframes.

Solutions:

  • Perform a Double Coupling: This is the most straightforward and often most effective solution. After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then add a fresh solution of the activated amino acid to the resin for a second coupling cycle. This provides a renewed concentration of reactants to drive the reaction to completion.

  • Extend Reaction Time: For difficult couplings, a standard 1-2 hour reaction time may be insufficient.[2][3] Extend the coupling to 4 hours or, in particularly challenging cases, allow it to react overnight.

  • Increase Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier. If available, microwave-assisted SPPS is highly effective at accelerating difficult couplings.[4] Alternatively, conventional heating to 40-50 °C can also improve yields.

2. Secondary Cause: Suboptimal Reaction Environment

The efficiency of the coupling reaction is critically dependent on the chemical environment on the solid support.

Solutions:

  • Ensure Optimal Resin Swelling: The peptide synthesis occurs within the polymer matrix of the resin. Poor swelling limits the access of reagents to the reactive sites.[5]

    • Solvent Choice: While DMF is the standard, for sequences prone to aggregation, consider switching to or adding N-Methyl-2-pyrrolidone (NMP). In some cases, adding a small percentage of a chaotropic agent like DMSO can help disrupt secondary structures and improve solvation.[6]

    • Resin Type: Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel) often exhibit superior swelling properties in a wider range of solvents compared to standard polystyrene resins, which can be beneficial for difficult sequences.[5]

  • Disrupt On-Resin Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin to collapse and physically block reactive sites.[6][7] This is a major cause of incomplete reactions.[7][8]

    • Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling mixture can disrupt hydrogen bonding networks.

    • Sonication: Applying sonication during the coupling step can mechanically break up aggregated resin beads.[6]

3. Tertiary Cause: Incomplete Deprotection from the Previous Cycle

An incomplete coupling can sometimes be a symptom of a problem in the preceding step. If the Fmoc group from the previous amino acid was not completely removed, the N-terminal amine is not available for coupling.

Solutions:

  • Verify Fmoc Deprotection: Use a UV-Vis spectrophotometer to quantify the release of the dibenzofulvene-piperidine adduct during the deprotection step.[9] A consistent decrease in absorbance across cycles can indicate growing aggregation and incomplete deprotection.

  • Extend Deprotection Time: For longer or more hydrophobic peptides, extend the main deprotection step (the second piperidine treatment) from 15 minutes to 20-30 minutes.[2]

  • Use a Stronger Base: In cases of severe aggregation, consider using a stronger base solution, such as 2% DBU / 2% piperidine in DMF, for deprotection.[10] Caution: DBU can increase the risk of side reactions like aspartimide formation if Asp is present in the sequence.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best alternative coupling strategies if this compound consistently fails?

While Pfp esters are effective, for a highly hindered residue like Thr(tBu), switching to an in situ activation method using modern uronium or phosphonium salt reagents is often the best strategy. These reagents generate a more reactive activated species directly in the reaction vessel.[11][12]

ReagentAdditiveRelative Reactivity & Use CasePotential Drawbacks
HATU HOAtVery High. Considered a gold standard for sterically hindered couplings due to rapid kinetics and low racemization.[1][2]Higher cost.
HBTU HOBtHigh. A widely used and cost-effective alternative to HATU, very effective for most difficult couplings.[2][12]Can cause guanidinylation of the N-terminus if not pre-activated.[6]
COMU OxymaVery High. Reactivity is comparable to HATU, but it is based on OxymaPure, which is safer than potentially explosive HOBt/HOAt derivatives.[11][13]Newer reagent, may be less familiar to some labs.
PyBOP HOBtHigh. A phosphonium salt-based reagent that is also highly effective for hindered couplings.[2][12]Byproducts can be more difficult to wash away than those from uronium salts.
DIC/Oxyma OxymaHigh. A modern carbodiimide method where OxymaPure additive enhances coupling efficiency and suppresses racemization.[2][13]Generally less reactive than uronium/phosphonium salts for the most difficult cases.

Q2: How do I perform a "capping" step after an incomplete coupling?

If a small number of amines remain unreacted after a double coupling, it is often better to permanently block them rather than risk further incomplete reactions. This process, called capping, prevents the formation of deletion sequences.

Protocol: After the coupling step, wash the resin with DMF. Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes. This will acetylate any unreacted N-terminal amines, rendering them inert for subsequent cycles.

Q3: Could the quality of the this compound reagent be the issue?

Yes. Pfp esters can be susceptible to hydrolysis if exposed to moisture over time. This would lead to the formation of the free carboxylic acid, which is unreactive under standard coupling conditions for Pfp esters. If you suspect reagent degradation, it is best to use a fresh batch of the amino acid derivative or switch to an in-situ activation protocol with Fmoc-Thr(tBu)-OH.

Q4: How can I definitively confirm that the incomplete coupling is the source of my final impure peptide?

The best method is to perform a test cleavage on a small amount of resin immediately after the problematic coupling step.

Protocol:

  • Take a small sample of the dried peptide-resin (~5-10 mg).

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin.

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Analyze the resulting crude peptide by LC-MS. The mass spectrum will clearly show the presence of the desired full-length peptide and the N-1 deletion sequence, confirming the incomplete coupling.

Key Experimental Protocols & Visualizations

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as a primary alternative to using the OPfp ester for difficult couplings.

  • Resin Preparation: After successful Fmoc deprotection of the N-terminal amine (verified by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.[2]

  • First Coupling: Add the activation solution to the peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed to washing. If positive (beads are blue), proceed to step 5.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 to perform a second, identical coupling reaction.

  • Final Wash: After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.

Diagrams

G cluster_start Troubleshooting Workflow cluster_primary Primary Actions cluster_secondary Secondary Checks & Optimizations cluster_alternative Alternative Strategy cluster_end Resolution Start Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple Most common first step Extend Extend Reaction Time (4h to Overnight) Start->Extend Heat Increase Temperature (40-50°C or Microwave) Start->Heat Test Re-test with Kaiser DoubleCouple->Test Extend->Test Heat->Test Solvent Optimize Solvents (e.g., NMP, add DMSO) Aggregation Disrupt Aggregation (Sonication, Chaotropic Agents) Deprotection Verify Previous Fmoc-Deprotection Reagent Switch to Potent Reagent (HATU, HBTU, COMU) Success Coupling Complete (Proceed to Next Cycle) Test->Success Negative Test Failure Still Incomplete: Consider Capping Test->Failure Positive Test Failure->Solvent Failure->Aggregation Failure->Deprotection Failure->Reagent If problem persists

Caption: A troubleshooting workflow for incomplete peptide couplings.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step (Acylation) AA Fmoc-AA-COOH (e.g., Fmoc-Thr(tBu)-OH) ActiveEster Fmoc-AA-O-X (Activated Ester) AA->ActiveEster + Reagent + Base Resin H₂N-Peptide--[Resin] PeptideBond Fmoc-AA-NH-Peptide--[Resin] (Peptide Bond Formed) Resin->PeptideBond Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster ActiveEster->PeptideBond

Caption: Simplified mechanism of in situ mediated peptide bond formation.

References

  • BenchChem. (2025). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)
  • Pentelute, B. L., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. MPG.PuRe.
  • Pentelute, B. L., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Packer, L. E., et al. (n.d.). Effect of resin swelling and substitution on solid phase synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

Sources

Common side reactions with Fmoc-Thr(tBu)-OPfp and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Fmoc-Thr(tBu)-OPfp. As Senior Application Scientists, we understand the nuances of solid-phase peptide synthesis (SPPS) and the challenges that can arise. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound, a key building block in peptide synthesis. We aim to explain the "why" behind the protocols, empowering you to optimize your syntheses and overcome common hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the pentafluorophenyl (Pfp) ester of Fmoc-Thr(tBu)-OH?

A1: this compound is a pre-activated amino acid derivative. The pentafluorophenyl ester is a highly reactive leaving group, which means that this building block does not require an additional in-situ activation step with coupling reagents like HBTU or HATU before being added to the deprotected N-terminus of the growing peptide chain.[1] This can be particularly advantageous in several scenarios:

  • Minimizing Side Reactions: Standard coupling reagents can sometimes lead to side products or racemization of the amino acid.[1] By using a pre-activated ester, you circumvent the potential for these side reactions.

  • Difficult Couplings: For sterically hindered couplings, the high reactivity of the OPfp ester can drive the reaction to completion more efficiently.

  • Streamlined Workflow: Eliminating the pre-activation step simplifies the synthesis protocol.

Q2: I'm observing a persistent purple color during the coupling of Fmoc-Thr(tBu)-OH, even with OPfp activation. What could be the cause?

A2: While less common with OPfp esters, a purple discoloration during coupling can be indicative of the formation of a charge-transfer complex or other side products. One potential, though less documented, reason could be an interaction with the solid support or residual reagents. A more common observation of a purple color during coupling with Fmoc-Thr(tBu)-OH (not necessarily the OPfp ester) has been noted by researchers using DIC/Oxyma as coupling agents.[2] While the exact cause is not definitively established in all cases, it's crucial to ensure the purity of your solvents and reagents.

Q3: Is racemization a significant concern when using this compound?

A3: Generally, the use of active esters like OPfp is associated with a lower risk of racemization compared to some in-situ activation methods, especially those involving carbodiimides without additives.[1][3] However, the risk is never zero. The bulky tert-butyl (tBu) group on the threonine side chain provides some steric hindrance that can help minimize racemization.[4] The choice of base and reaction conditions can also influence the degree of epimerization.[5]

II. Troubleshooting Guide: Common Side Reactions and Prevention

This section delves into specific side reactions that can occur during the incorporation of this compound and provides detailed protocols for their prevention.

Problem 1: Incomplete Coupling and Truncated Sequences

Root Cause Analysis: Incomplete coupling is a frequent issue in SPPS, leading to the formation of deletion or truncated peptide sequences.[6] With this compound, while the OPfp ester is highly reactive, incomplete coupling can still occur due to:

  • Steric Hindrance: The bulky t-Bu protecting group on the threonine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[7][8]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, making the N-terminus inaccessible.[9][10]

  • Insufficient Reagent Equivalents: Using too little of the activated amino acid can lead to an incomplete reaction.

Prevention and Mitigation Strategies:

Protocol 1: Optimizing Coupling Conditions

  • Reagent Equivalents: Use a 3-5 fold excess of this compound relative to the resin loading.[11]

  • Reaction Time: Extend the coupling time to at least 1-2 hours. For particularly difficult sequences, overnight coupling may be beneficial.[1][11]

  • Solvent Choice: Ensure your DMF is of high purity and low in water content. For sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO to the DMF to disrupt secondary structures.[8][9]

  • Monitoring: After the coupling step, perform a Kaiser test or another qualitative test to check for the presence of free primary amines.[11][12] A positive result (blue color) indicates incomplete coupling.

Protocol 2: Double Coupling

If a positive Kaiser test is observed after the initial coupling:

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling step with a fresh solution of this compound.

  • Re-test with the Kaiser test to confirm completion.

Problem 2: O-Acylation of the Threonine Side Chain

Root Cause Analysis: Although the tert-butyl (tBu) group is designed to protect the hydroxyl side chain of threonine, under certain conditions, O-acylation can still occur.[13] This happens when the hydroxyl group is acylated by another activated amino acid, leading to a branched peptide. This is more pronounced if the tBu group is prematurely cleaved or if the coupling conditions are overly harsh.

Prevention and Mitigation Strategies:

Protocol 3: Ensuring Protecting Group Integrity

  • Avoid Acidic Conditions: The tBu group is acid-labile.[8] Ensure that no acidic reagents are introduced during the coupling or deprotection steps.

  • Use of Additives: When not using a pre-activated ester, additives like 1-hydroxybenzotriazole (HOBt) can help suppress O-acylation.[13]

  • Mild Activation: The use of OPfp esters is inherently a milder activation method compared to some highly reactive coupling agents, which helps minimize this side reaction.[1]

Problem 3: Aspartimide Formation in Adjacent Aspartic Acid Residues

Root Cause Analysis: While not a direct side reaction of this compound itself, its presence in a peptide sequence adjacent to an aspartic acid residue can be relevant. Aspartimide formation is a major side reaction in Fmoc-based SPPS, occurring when the peptide backbone nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, forming a five-membered ring.[14][15][16] This is catalyzed by the basic conditions of the Fmoc deprotection step (piperidine in DMF).[14][15] The resulting aspartimide can then be opened by a nucleophile (like piperidine or water) to form a mixture of α- and β-aspartyl peptides, often with racemization.[9][16]

Prevention and Mitigation Strategies:

Protocol 4: Modifying Deprotection Conditions

  • Addition of an Acid: Adding a small amount of a weak acid, such as HOBt, to the piperidine deprotection solution can help suppress aspartimide formation.[9][17]

  • Use of DBU: For sequences particularly prone to this side reaction, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail can be beneficial.[14]

Protocol 5: Utilizing Pseudoproline Dipeptides

For sequences with an Asp-Thr motif, the use of a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH, can be a highly effective strategy to prevent aspartimide formation.[14][15] The pseudoproline introduces a temporary "kink" in the peptide backbone that prevents the intramolecular cyclization.[18]

III. Data and Workflow Visualization

Table 1: Troubleshooting Summary for this compound
Side Reaction Primary Cause(s) Recommended Prevention/Solution Key Parameters to Monitor
Incomplete Coupling Steric hindrance, peptide aggregationIncrease reagent equivalents, extend coupling time, use NMP/DMSO, double coupleKaiser test result, HPLC purity
O-Acylation Premature tBu deprotection, harsh activationEnsure non-acidic conditions, use mild activation (OPfp)Mass spectrometry of final peptide
Aspartimide Formation (Adjacent Asp) Base-catalyzed cyclization during Fmoc deprotectionAdd HOBt to piperidine, use DBU, utilize pseudoproline dipeptidesHPLC analysis for byproducts, mass spectrometry
Experimental Workflow: Standard Coupling of this compound

G Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Coupling 4. Couple this compound (3-5 eq. in DMF) Wash1->Coupling Wash2 5. Wash with DMF Coupling->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Incomplete Incomplete Kaiser->Incomplete Positive (Blue) Complete Complete Kaiser->Complete Negative (Clear) DoubleCouple 7a. Double Couple Incomplete->DoubleCouple NextCycle 8. Proceed to Next Cycle Complete->NextCycle DoubleCouple->Wash2

Caption: Standard workflow for a single coupling cycle using this compound.

Troubleshooting Logic: Aspartimide Formation

G Start Asp-Thr sequence identified StandardDeprotection Use standard 20% piperidine/DMF for Fmoc deprotection Start->StandardDeprotection CheckPurity Analyze crude peptide by HPLC/MS StandardDeprotection->CheckPurity SideProducts Significant aspartimide byproducts detected? CheckPurity->SideProducts NoAction Continue with standard protocol SideProducts->NoAction No ModifyDeprotection Option 1: Modify Deprotection (e.g., add HOBt to piperidine) SideProducts->ModifyDeprotection Yes UsePseudoproline Option 2: Resynthesize with Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH SideProducts->UsePseudoproline Yes (for future syntheses)

Caption: Decision-making process for preventing aspartimide formation in Asp-Thr sequences.

IV. References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Vertex AI Search. Retrieved from

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1979). Int J Pept Protein Res, 13(1), 22-7. Retrieved from

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved from

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (n.d.). PMC - PubMed Central. Retrieved from

  • Preventing aspartimide formation during peptide synthesis. (2012). AAPPTEC. Retrieved from

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences. Retrieved from

  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. (n.d.). ChemRxiv. Retrieved from

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. (n.d.). PubMed. Retrieved from

  • A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis. (n.d.). Benchchem. Retrieved from

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2025). ResearchGate. Retrieved from

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from

  • Revolutionizing Peptide Synthesis: Enhancing Coupling Efficiency with Fmoc-Trp(Boc)- Thr(Psi. (n.d.). Benchchem. Retrieved from

  • The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. (n.d.). Benchchem. Retrieved from

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). Organic Process Research & Development. Retrieved from

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Refubium - Freie Universität Berlin. Retrieved from

  • A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. (2014). PMC - PubMed Central. Retrieved from

  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from

  • impact of coupling reagent choice on Fmoc-N-Me-Ile-OH incorporation. (n.d.). Benchchem. Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved from

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (n.d.). PubMed. Retrieved from

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from

  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). BroadPharm. Retrieved from

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from

  • Analytical methods and Quality Control for peptide products. (n.d.). Biosynth. Retrieved from

  • Solid-phase peptide synthesis using the Fmoc/tBu strategy. Synthesis... (n.d.). ResearchGate. Retrieved from

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). Organic Process Research & Development. Retrieved from

  • Fmoc-D-Thr(tBu)-OPfp. (n.d.). Chem-Impex. Retrieved from

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved from

  • (PDF) New Trends in Peptide Coupling Reagents. (n.d.). ResearchGate. Retrieved from

  • This compound = 97.0 117088-31-0. (n.d.). Sigma-Aldrich. Retrieved from

  • Fmoc-Thr(tBu)-OH. (n.d.). TargetMol. Retrieved from

  • Protein chemical synthesis by serine and threonine ligation. (n.d.). PNAS. Retrieved from

  • Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH. (n.d.). Benchchem. Retrieved from

  • Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')-OH in Automated Peptide Synthesizers. (n.d.). Benchchem. Retrieved from

  • Fmoc-Thr(tBu)-OH | 71989-35-0 | FF15778. (n.d.). Biosynth. Retrieved from

  • Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. (2021). ResearchGate. Retrieved from

Sources

Technical Support Center: Preventing Threonine Side Chain Dehydration in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Last Updated: 2026-01-10

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). One of the more subtle but persistent challenges in synthesizing threonine (Thr)-containing peptides is the dehydration of the threonine side chain, leading to the formation of a dehydrobutyrine (Dhb) residue. This β-elimination reaction results in a significant impurity that can be difficult to separate from the target peptide, impacting yield, purity, and biological activity.

This document provides an in-depth analysis of the causes of threonine dehydration, practical troubleshooting strategies, and validated protocols to help you mitigate this undesirable side reaction and ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is threonine side chain dehydration?

Threonine side chain dehydration is a chemical side reaction that occurs during peptide synthesis where the hydroxyl (-OH) group of the threonine side chain is eliminated, resulting in the formation of a carbon-carbon double bond. This converts the threonine residue into a dehydrobutyrine (Dhb) residue. This process is a type of β-elimination reaction.[1]

Q2: Why is the formation of dehydrobutyrine (Dhb) a problem?

The formation of a Dhb residue is problematic for several reasons:

  • Altered Structure and Function: The change from a threonine to a Dhb residue alters the peptide's local structure, charge, and hydrogen bonding capacity, which can significantly impact its biological activity and conformational stability.

  • Purification Challenges: The resulting peptide impurity often has a similar mass and chromatographic behavior to the target peptide, making it difficult to remove during purification.

  • Chain Termination: In some cases, the reactive nature of the newly formed double bond can lead to further unwanted reactions, potentially terminating peptide chain elongation.

Q3: What are the primary causes of threonine dehydration during SPPS?

Dehydration is most commonly triggered during the activation/coupling step of the amino acid being added after the threonine residue. The mechanism involves two key steps:

  • O-acylation: The activating agent (e.g., HBTU, HATU, DIC) can inadvertently activate the hydroxyl group on the threonine side chain, making it susceptible to acylation by the incoming amino acid. This forms an ester linkage on the side chain.[2]

  • Base-Catalyzed β-Elimination: The presence of a base (e.g., DIPEA, piperidine) abstracts the α-proton of the threonine residue. This initiates an elimination reaction that cleaves the side-chain ester and forms the dehydrobutyrine double bond.

Elevated temperatures and prolonged reaction times can exacerbate this side reaction.[1][3]

Q4: Is a side-chain protecting group for threonine always necessary?

While using a side-chain protecting group like tert-butyl (tBu) is the most common and generally recommended strategy, it is not always strictly necessary.[4][5][6] Some studies have shown successful synthesis of threonine-containing peptides without side-chain protection, particularly when using milder coupling conditions.[7] However, for longer or more complex peptides, or when using highly activating coupling reagents, the risk of dehydration increases significantly, making a protecting group like tBu highly advisable to prevent side reactions.[2][4]

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific scenarios where threonine dehydration may be encountered and provides actionable solutions.

Problem: Significant Dhb impurity detected by MS after synthesis.

This is the most common manifestation of the problem. The mass spectrum will show a peak at -18 Da relative to the target peptide mass, corresponding to the loss of a water molecule.

Root Cause Analysis & Strategic Solutions

The primary cause is almost always related to the coupling conditions used for the amino acid immediately following the threonine residue. The choice of coupling reagent, base, and temperature are critical factors.

Solution 1: Optimize Your Coupling Reagent and Additives

Certain coupling reagents are more prone to causing O-acylation than others. Onium salts (like HBTU/HCTU) can be particularly aggressive.

  • Recommendation: Switch to a carbodiimide-based activation method, which is generally milder. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly effective at minimizing side reactions.[8] OxymaPure is superior to the older additive HOBt, as it provides better suppression of racemization and side reactions.

  • Avoid: High concentrations of DIPEA. Use the minimum amount of base necessary to facilitate the reaction, or use a more sterically hindered base like collidine.

Solution 2: Implement Temperature Control

Heat accelerates nearly all chemical reactions, including the β-elimination that leads to dehydration.

  • Recommendation: Perform the critical coupling step (the amino acid after threonine) at a reduced temperature. Cooling the reaction vessel to 0°C during activation and coupling can significantly slow down the rate of the dehydration side reaction.[1] While many modern synthesizers use elevated temperatures to speed up cycles, this specific step may require a manual or programmed temperature reduction.

Solution 3: Utilize Pseudoproline Dipeptides

For particularly difficult sequences, or when dehydration is persistent, using a pseudoproline dipeptide is one of the most robust solutions available.[9][10][11]

  • What it is: A pseudoproline dipeptide is a building block where the threonine residue is cyclized with the preceding amino acid to form a temporary, reversible oxazolidine ring.[10][12]

  • How it works: This ring structure serves two purposes:

    • It protects the threonine's hydroxyl group and the backbone amide nitrogen simultaneously, completely preventing both O-acylation and β-elimination.[9][11]

    • It introduces a "kink" in the peptide backbone, which disrupts aggregation and improves solubility, leading to more efficient synthesis.[10][12]

  • Implementation: Instead of coupling Fmoc-Xaa-OH followed by Fmoc-Thr(tBu)-OH, you would use a single dipeptide building block, Fmoc-Xaa-Thr(ΨMe,Me-pro)-OH. The native peptide backbone is fully restored during the final TFA cleavage.[11][12]

G cluster_problem Problem Identification cluster_outcome Expected Outcome Problem Dehydration Detected (Mass Spec shows M-18 peak) Coupling Optimize Coupling (DIC/Oxyma) Problem->Coupling Is the sequence straightforward? Temp Reduce Temperature (Couple at 0°C) Coupling->Temp Dehydration persists? Result Target Peptide Synthesized with High Purity Coupling->Result Solved Pseudo Use Pseudoproline Dipeptide Temp->Pseudo Is the sequence aggregation-prone or dehydration severe? Temp->Result Solved Pseudo->Result Solved

Data Summary & Comparison

The choice of protecting group and coupling conditions significantly impacts the prevention of side reactions. The following table summarizes the relative effectiveness of different strategies.

StrategyKey AdvantagePotential DrawbackDehydration Risk
Fmoc-Thr(tBu)-OH [4][6][13]Standard, widely available, effective for most sequencesCan still undergo dehydration under harsh coupling conditions (e.g., high temp, strong base)Low
Unprotected Fmoc-Thr-OH [7]Cost-effectiveHigh risk of O-acylation and subsequent dehydration, especially with onium salt activatorsHigh
DIC/Oxyma Coupling [8]Milder activation, reduces O-acylation compared to HBTU/HATUMay result in slightly slower coupling kinetics compared to onium saltsLow
Pseudoproline Dipeptide [10][11]Virtually eliminates dehydration and disrupts peptide aggregationMore expensive, requires specific dipeptide for each X-Thr sequenceVery Low

Experimental Protocols

Protocol 1: Optimized Coupling for the Amino Acid Following Threonine

This protocol is designed to minimize dehydration when using a standard Fmoc-Thr(tBu)-OH building block.

Objective: To couple the amino acid immediately C-terminal to a threonine residue with minimal risk of β-elimination.

Materials:

  • Peptide-resin with N-terminal Fmoc-Thr(tBu) deprotected

  • Fmoc-Xaa-OH (next amino acid, 4 equivalents)

  • Diisopropylcarbodiimide (DIC, 4 equivalents)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate, 4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the threonine residue, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Xaa-OH (4 eq) and OxymaPure® (4 eq) in DMF. Add DIC (4 eq) to this solution. Do not add base (e.g., DIPEA) at this stage. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Cooling (Optional but Recommended): Cool the reaction vessel containing the peptide-resin to 0°C using an ice bath.

  • Coupling: Add the pre-activated amino acid solution to the cooled peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours at 0°C, followed by 1 hour at room temperature to ensure completion. Agitate the mixture throughout.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).

  • Confirmation: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) confirms the coupling is complete.

G start Start: Resin with deprotected Thr wash1 Wash with DMF (remove piperidine) start->wash1 preactivate Pre-activate: Fmoc-Xaa-OH + Oxyma + DIC in DMF wash1->preactivate cool Cool Resin to 0°C (Optional) preactivate->cool couple Add activated solution to resin Couple for 2h (0°C) -> 1h (RT) cool->couple wash2 Wash with DMF, then DCM couple->wash2 kaiser Perform Kaiser Test wash2->kaiser end_success Success: Proceed to next cycle kaiser->end_success Negative (Yellow) end_fail Incomplete: Recouple or Cap kaiser->end_fail Positive (Blue)

Protocol 2: Synthesis Using a Pseudoproline Dipeptide

This protocol provides a robust method for incorporating a threonine residue as part of a difficult or aggregation-prone sequence.

Objective: To incorporate an Xaa-Thr sequence using a pseudoproline dipeptide to prevent dehydration and aggregation.

Materials:

  • Peptide-resin with a deprotected N-terminal amino group

  • Fmoc-Xaa-Thr(ΨMe,Me-pro)-OH dipeptide (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the growing peptide chain is removed and the resin is washed thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Thr(ΨMe,Me-pro)-OH dipeptide (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the solution to activate for 2-3 minutes.

  • Coupling: Add the activated dipeptide solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. The coupling of these sterically hindered dipeptides can be slower than single amino acids.[10]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove all by-products.

  • Confirmation: Perform a Kaiser test to confirm complete coupling.

  • Continuation: Proceed with standard Fmoc deprotection for the next cycle. The pseudoproline structure will remain intact until the final cleavage step.

  • Final Cleavage: During the final cleavage from the resin with a standard TFA-based cocktail, the oxazolidine ring will hydrolyze, regenerating the native Xaa-Thr peptide bond.

References

  • Ortega, M. A., Cogan, D. P., & van der Donk, W. A. (2015). The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis. Journal of the American Chemical Society, 137(24), 7809–7818.
  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(42), 18334–18353.
  • Sarkadi, A., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1317–1325.
  • Chen, Y. J., et al. (2007). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Journal of the American Society for Mass Spectrometry, 18(1), 69–79.
  • Wikipedia. (n.d.). Pseudoproline.
  • Sarkadi, A., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development.
  • Fang, G., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(33), 13348–13353.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (2019, November 15). Pseudoproline Dipeptides.
  • AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Zhang, Y., et al. (2021). Decomposition pathways of serine and threonine. ResearchGate.
  • ResearchGate. (2021, July 8). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH?.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. ResearchGate.
  • Vasanth, K., & Kumar, D. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Canne, L. E., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 96(22), 12347–12352.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Atherton, E., et al. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Perkin Transactions 1, 2065-2072.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Mega, T., & Ikenaka, T. (1994). Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions. Journal of Biochemistry, 115(2), 355–361.
  • Shon, D. J., & Lee, Y. C. (2010). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Molecules, 15(7), 4843–4853.
  • AAPPTec. (n.d.). Coupling Reagents.

Sources

Technical Support Center: Minimizing Racemization with Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Introduction

In solid-phase peptide synthesis (SPPS), the stereochemical integrity of the final product is paramount to its biological function. Fmoc-Thr(tBu)-OH is a cornerstone building block, engineered with orthogonal protecting groups to ensure its controlled incorporation into a growing peptide chain[1]. The pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Thr(tBu)-OPfp, is often employed to enhance coupling efficiency, especially for challenging sequences. However, this high reactivity comes at a cost: an increased risk of racemization at the α-carbon, leading to the formation of the D-allo-threonine diastereomer. This guide provides an in-depth analysis of the causes of this side reaction and offers field-proven strategies and protocols to ensure the chiral purity of your synthetic peptides.

Understanding the Root Cause: The Mechanism of Racemization

Epimerization, the change in configuration at a single chiral center, is the microscopic event that leads to the macroscopic observation of racemization[2]. In peptide synthesis, this side reaction occurs almost exclusively during the amino acid activation and coupling steps[2]. The primary pathway for racemization of activated Fmoc-amino acids is through the formation of a planar 5(4H)-oxazolone intermediate[3][4].

The process can be broken down into several key steps:

  • Activation: The carboxyl group of the Fmoc-amino acid is activated. In the case of this compound, the amino acid is already activated.

  • Base-Catalyzed Cyclization: In the presence of a base, the carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl carbon, forming the 5(4H)-oxazolone ring.

  • Enolization & Loss of Chirality: A base abstracts the proton from the α-carbon of the oxazolone. This is the rate-determining step for racemization. The resulting enolate is achiral and planar.

  • Reprotonation/Aminolysis: The planar intermediate can be attacked from either face by the N-terminal amine of the peptide chain. Attack from one face regenerates the desired L-enantiomer, while attack from the opposite face results in the undesired D-epimer.

racemization_mechanism A This compound (Activated L-Threonine) B Planar 5(4H)-Oxazolone Intermediate (Achiral) A->B Base-catalyzed cyclization & enolization C Desired Peptide (L-Threonine incorporated) B->C Nucleophilic attack by Peptide-NH2 (re-face) D Undesired Peptide (D-allo-Threonine incorporated) B->D Nucleophilic attack by Peptide-NH2 (si-face)

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a specific concern for Threonine derivatives?

A: Racemization is the process that leads to a mixture of stereoisomers from a single enantiomer[2]. In peptide synthesis, this results in diastereomeric impurities that are often difficult to separate from the target peptide. While all activated amino acids are susceptible, residues like Serine and Threonine can show increased rates of epimerization, particularly when certain side-chain protecting groups and coupling conditions are used[5][6]. The presence of the D-allo-Threonine epimer can alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological activity.

Q2: How does using a Pentafluorophenyl (Pfp) ester influence racemization?

A: Pfp esters are highly reactive active esters that facilitate rapid peptide bond formation[3][7]. This high reactivity is a double-edged sword. While a fast coupling reaction can consume the activated intermediate before it has time to racemize, the electron-withdrawing nature of the pentafluorophenyl group also makes the α-proton more acidic and thus more susceptible to abstraction by base, which initiates the racemization pathway[7][8]. Therefore, while Pfp esters can be used for racemization-free couplings, the reaction conditions, particularly the choice and amount of base, must be carefully controlled[7].

Q3: What are the primary experimental factors that promote racemization when coupling this compound?

A: Several factors can accelerate racemization:

  • Base Type and Concentration: The most critical factor. Strong, sterically unhindered bases like Diisopropylethylamine (DIPEA) and triethylamine are known to significantly promote racemization[3][4]. An excess of base is also detrimental[3].

  • Pre-activation Time: Allowing the activated amino acid to sit in a solution containing base for an extended period before adding it to the resin provides more time for oxazolone formation and enolization.

  • Reaction Temperature: Higher temperatures can increase the rate of both coupling and racemization[9]. While microwave synthesis accelerates reactions, elevated temperatures must be used with caution for sensitive residues[9].

  • Solvent: While less impactful than the base, the polarity of the solvent can influence reaction rates. N,N-Dimethylformamide (DMF) is the standard, but its quality (amine-free) is crucial[10].

Q4: How can I detect and quantify the level of racemization in my final peptide?

A: Detecting diastereomeric impurities requires specialized analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. After cleaving the peptide from the resin, it can be analyzed on a chiral column to separate the desired peptide from its D-allo-Thr diastereomer[11].

  • Acid Hydrolysis followed by GC-MS or HPLC: The peptide can be completely hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed by gas chromatography on a chiral column or by chiral HPLC to determine the ratio of L-Thr to D-allo-Thr[12]. It is important to use methods that account for any racemization that may occur during the hydrolysis step itself, for instance, by using deuterated acid[12][13].

  • Enzymatic Digestion: Using stereospecific enzymes like aminopeptidase M, which only cleaves L-amino acids, can help quantify racemization levels[5].

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
High levels of D-allo-Threonine detected in the final peptide. 1. Inappropriate Base: Use of strong, non-hindered bases (e.g., DIPEA, TEA).[3][4] 2. Excess Base: More than the stoichiometric amount of base was used.[3] 3. Prolonged Pre-activation: The coupling solution was allowed to stand for too long before addition to the resin.1. Switch to a Weaker, Sterically Hindered Base: Use 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][9] Collidine is often the preferred choice for minimizing racemization[3][9]. 2. Use Stoichiometric Amounts of Base: Use only the required equivalents of base relative to the amino acid. 3. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.
Low coupling efficiency alongside racemization. 1. Hindered Coupling Site: The N-terminus of the peptide-resin is sterically crowded, slowing the coupling reaction and allowing more time for racemization. 2. Poor Resin Swelling or Aggregation: The reactive sites are not fully accessible.[14]1. Incorporate an Additive: Add 1 equivalent of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the coupling mixture. These additives can suppress racemization and accelerate coupling[4][14][15]. 2. Perform a Double Coupling: If the first coupling is incomplete, perform a second coupling with a fresh solution. 3. Ensure Proper Solvation: Use high-quality, amine-free DMF and ensure the resin is fully swollen before starting the synthesis cycle[10].
Difficulty purifying the final peptide due to diastereomeric impurities. The diastereomers (containing L-Thr vs. D-allo-Thr) have very similar physicochemical properties, making them co-elute during standard reverse-phase HPLC purification.1. Optimize HPLC Gradient: Use a shallower gradient and a longer run time to improve the resolution between the two peaks. 2. Change HPLC Stationary Phase: If a C18 column is insufficient, try a different stationary phase (e.g., Phenyl-Hexyl). 3. Prevent the Problem: The most effective solution is to optimize the coupling protocol to prevent the formation of the diastereomer in the first place. Follow the recommended protocol below.

Recommended Protocol for Minimizing Racemization

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization when incorporating this compound.

optimized_workflow A 1. Resin Preparation B Swell peptide-resin in high-quality DMF (30 min) A->B C 2. Fmoc Deprotection D Treat with 20% piperidine in DMF (1 x 3 min, 1 x 15 min) C->D E Wash thoroughly with DMF (7x) D->E I 4. Coupling Reaction F 3. Coupling Solution Preparation (Perform Immediately Before Use) G In a separate vessel, dissolve: - this compound (1.5 eq) - HOBt (1.5 eq) F->G H Add 2,4,6-Collidine (1.5 eq) G->H J Add coupling solution to resin immediately. Agitate for 2-4 hours. H->J Add to Resin I->J K 5. Monitoring & Wash L Perform Kaiser test to check for reaction completion. K->L M Wash resin with DMF (5x) and DCM (3x) L->M N Proceed to next cycle or final cleavage M->N

Caption: Optimized workflow for coupling this compound.

Step-by-Step Methodology

Reagents & Materials:

  • Peptide-resin (pre-swollen)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • 2,4,6-Collidine (TMP)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation & Deprotection:

    • Ensure the N-terminally deprotected peptide-resin is swollen in DMF.

    • Wash the resin thoroughly with DMF (at least 5-7 times) to remove any residual piperidine from the previous deprotection step. A clean, neutral environment is crucial.

  • Coupling Solution Preparation (Critical Step):

    • In a separate, clean reaction vessel, dissolve this compound (1.5 equivalents relative to resin loading) and HOBt (1.5 eq.) in a minimal amount of DMF.

    • Just before you are ready to add the solution to the resin, add 2,4,6-collidine (1.5 eq.). Do not allow this solution to pre-activate for more than 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling solution to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.

    • If the test is negative (beads remain yellow/colorless), the reaction is complete.

    • If the test is positive (blue beads), a second coupling may be necessary.

    • Once complete, thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to prepare for the next synthesis cycle or final cleavage.

Data Summary: Impact of Base on Racemization

Coupling BasepKaSteric HindranceTypical Racemization LevelRecommendation
DIPEA~10.7ModerateHigh[3]Not Recommended for sensitive residues.
NMM~7.4LowModerate[4]Acceptable, but collidine is superior.
2,4,6-Collidine ~7.4HighVery Low [3][9]Highly Recommended .

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2015).
  • Racemiz
  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Epimerisation in Peptide Synthesis. (2018).
  • Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023).
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). PubMed. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023).
  • Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
  • Overview of the SPPS cycle and subsequent deprotection, work-up and...
  • Identification of racemization sites using deuterium labeling and tandem mass spectrometry. (2010). PubMed. [Link]
  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. (2016). PubMed. [Link]
  • Greening the synthesis of peptide therapeutics: an industrial perspective.

Sources

Technical Support Center: Strategies to Improve Low Coupling Yields with Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling yields when using Fmoc-Thr(tBu)-OPfp. The unique steric hindrance presented by the β-branched side chain of threonine, compounded by the bulky tert-butyl protecting group, can make this particular building block challenging to incorporate efficiently. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your peptide synthesis.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section addresses the primary issue of low coupling yields and provides a systematic approach to diagnosing and resolving the problem.

Problem: Low or Incomplete Coupling of this compound

Symptom: A positive Kaiser test (resulting in blue beads) after the coupling step is a direct indication of unreacted free primary amines on the resin.[1] Subsequent analysis of the crude peptide by mass spectrometry may also reveal a significant peak corresponding to a deletion sequence where the threonine residue is absent.

Causality: The primary reason for incomplete coupling is the steric hindrance imposed by both the β-branched structure of the threonine side chain and the bulky tert-butyl (tBu) protecting group.[2][3] This steric shield impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation. While this compound is a pre-activated ester, designed for direct coupling without the need for an in-situ activating agent, its reactivity may be insufficient to overcome this significant steric barrier under standard conditions.[2][4]

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive after a standard coupling time with this compound. What is the first step I should take?

A positive Kaiser test indicates that the coupling reaction is not complete. The most immediate and often effective strategy is to perform a "double coupling."[5] This involves draining the initial coupling solution, washing the resin with DMF, and then adding a fresh solution of this compound to the resin for a second coupling cycle. This increases the probability of acylating the remaining free amines.

Q2: Are there any additives that can improve the coupling efficiency of this compound?

Yes, while OPfp esters are already activated, the addition of a nucleophilic catalyst can significantly accelerate the coupling reaction. The most commonly used additive for this purpose is 1-Hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt.[2][6][7] These additives can form a more reactive intermediate ester in situ, which can enhance the rate of acylation, especially for sterically hindered residues.[8][9]

Q3: Can I simply extend the coupling time to improve the yield?

Extending the reaction time is a valid strategy for slow couplings. For a sterically hindered residue like Fmoc-Thr(tBu)-OH, you might extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] It is advisable to monitor the progress by taking small resin samples for a Kaiser test at intermediate time points.

Q4: Is increasing the reaction temperature a viable option?

Elevating the temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, this should be approached with caution as higher temperatures can also increase the risk of side reactions, such as racemization.[4] If you choose to increase the temperature, a modest increase to 40-50°C is a reasonable starting point.

Q5: I've tried the above and am still getting poor results. Are there alternative strategies?

If you consistently experience low coupling yields with this compound, it may be more efficient to switch to an in-situ activation method using Fmoc-Thr(tBu)-OH as the starting material. This approach allows for the use of more potent coupling reagents that are specifically designed for hindered amino acids.

Coupling ReagentAdditiveRelative Efficiency for Hindered ResiduesKey Considerations
HATU HOAtVery HighConsidered one of the most effective reagents for difficult couplings. Rapid reaction times and low racemization.[7][10]
HBTU HOBtHighA widely used and cost-effective option, slightly less reactive than HATU.[7]
HCTU HOBtVery HighSimilar in reactivity to HATU.
COMU OxymaPure®Very HighOffers high reactivity with a better safety profile as it is not based on potentially explosive HOBt/HOAt derivatives.[4]
PyBOP HOBtHighA phosphonium salt-based reagent that is also very effective for hindered couplings.[10]

Q6: Are there any known side reactions associated with Fmoc-Thr(tBu)-OH coupling?

The primary side reaction of concern with any amino acid coupling is racemization, where the stereochemistry of the α-carbon is inverted. This is more prevalent with prolonged activation times or the use of stronger, non-hindered bases.[4] The tert-butyl protecting group on the threonine side chain is crucial for preventing O-acylation, where the side-chain hydroxyl group could be acylated by the incoming activated amino acid, leading to branched peptide impurities.[10]

Experimental Protocols

Protocol 1: Standard Coupling with this compound and HOBt Additive

This protocol describes a standard coupling cycle for incorporating this compound using HOBt as a catalyst to enhance the reaction rate.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

    • If the Kaiser test is positive, proceed to Protocol 2 (Double Coupling).

    • If the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling for this compound

This protocol should be followed if the Kaiser test remains positive after the initial coupling attempt.

  • Initial Wash:

    • After the first coupling attempt, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of this compound (3 equivalents) and HOBt (3 equivalents) in DMF as described in Protocol 1, step 2.

    • Add the fresh coupling solution to the resin.

    • Agitate for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test.

    • Once the test is negative, drain the solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.

Protocol 3: Alternative In-Situ Coupling with HATU

This protocol is recommended if consistent low yields are obtained with the OPfp ester.

  • Resin Preparation:

    • Swell and deprotect the resin as described in Protocol 1, step 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[10]

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion.

    • Once the test is negative, wash the resin thoroughly with DMF (3-5 times).

Visualizing the Chemistry

Mechanism of this compound Coupling with HOBt Catalysis

coupling_mechanism Resin Peptide-Resin-NH2 Coupled_Peptide Peptide-Resin-NH-CO-Thr(tBu)-Fmoc Resin->Coupled_Peptide Pfp_Ester This compound Intermediate Fmoc-Thr(tBu)-OBt (More Reactive Ester) Pfp_Ester->Intermediate + HOBt HOBt HOBt HOBt->Intermediate Intermediate->Coupled_Peptide + Peptide-Resin-NH2 Pfp_OH Pentafluorophenol Intermediate->Pfp_OH HOBt_regen HOBt (regenerated) Coupled_Peptide->HOBt_regen

Caption: HOBt catalysis of this compound coupling.

Troubleshooting Workflow for Low Coupling Yields

troubleshooting_workflow Start Start: Low Coupling Yield (Positive Kaiser Test) Double_Couple Perform Double Coupling (Protocol 2) Start->Double_Couple Kaiser_Test_1 Kaiser Test Double_Couple->Kaiser_Test_1 Extend_Time Increase Coupling Time (4+ hours) Kaiser_Test_1->Extend_Time Positive Success Coupling Successful (Proceed to next cycle) Kaiser_Test_1->Success Negative Kaiser_Test_2 Kaiser Test Extend_Time->Kaiser_Test_2 Increase_Temp Increase Temperature (e.g., 40-50°C) Increase_Temp->Kaiser_Test_2 Kaiser_Test_2->Increase_Temp Positive Switch_Strategy Switch to In-Situ Activation (Fmoc-Thr(tBu)-OH + HATU) (Protocol 3) Kaiser_Test_2->Switch_Strategy Still Positive Kaiser_Test_2->Success Negative Switch_Strategy->Success Failure Persistent Issue: Consult Senior Scientist

Caption: Systematic workflow for troubleshooting low coupling yields.

References

  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using N-fluorenylmethoxycarbonylamino-acid pentafluorophenyl esters.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Bednarek, M. A., & Sheppard, R. C. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry–A European Journal, 28(1), e202103441. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wang, P., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3539–3543. [Link]
  • Ananda, K., & Vasanthakumar, G. R. (2006). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. Letters in Organic Chemistry, 3(3), 205-208. [Link]
  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31393-31401. [Link]
  • Yamada, S., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. The Journal of Organic Chemistry, 85(22), 14666–14675. [Link]
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?.
  • ResearchGate. (2018). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 25-36). Humana Press. [Link]
  • Bodanszky, M. (1984). Active Esters. In The Practice of Peptide Synthesis (pp. 105-125). Springer, Berlin, Heidelberg. [Link]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-Thr(tBu)-OPfp in common solvents used in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the expertise to anticipate, diagnose, and resolve solubility issues, ensuring the efficiency and success of your peptide synthesis projects.

Introduction: The Critical Role of Solubility in SPPS

Successful Solid-Phase Peptide Synthesis (SPPS) hinges on the complete solubilization of all reactants.[1][] For an Fmoc-protected amino acid active ester like this compound, poor solubility can lead to a cascade of negative outcomes, including incomplete coupling reactions, the formation of deletion sequences, and ultimately, low purity and yield of the target peptide.[1][3] This guide will delve into the specific challenges associated with this compound and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution of this compound in my primary SPPS solvent. What are the likely causes?

A1: Several factors can contribute to the poor solubility of this compound. The primary culprits often include:

  • Solvent Quality: The purity of your solvent is paramount. N,N-Dimethylformamide (DMF), a common SPPS solvent, can degrade over time to form dimethylamine, which can interfere with the reaction.[4]

  • Reagent Concentration: Attempting to dissolve the active ester at a concentration that exceeds its solubility limit in the chosen solvent is a common oversight.

  • Ambient Temperature: Lower laboratory temperatures can decrease the solubility of many organic compounds.

  • Intrinsic Properties of the Molecule: The bulky tert-butyl (tBu) and pentafluorophenyl (OPfp) groups, combined with the Fmoc group, contribute to the molecule's hydrophobicity and potential for intermolecular interactions, which can reduce solubility in some polar aprotic solvents.[3][5]

Q2: Are there alternative solvents to DMF that might improve the solubility of this compound?

A2: Yes, exploring alternative solvents or solvent mixtures is a standard troubleshooting step. N-Methyl-2-pyrrolidone (NMP) is a widely used alternative to DMF and often exhibits superior solvating properties, particularly for hydrophobic and aggregation-prone sequences.[4][6] For particularly challenging cases, a small addition of Dimethyl Sulfoxide (DMSO) to DMF or NMP can significantly enhance solubility.[5] Dichloromethane (DCM) is another common solvent in SPPS, though it is less polar than DMF and NMP and may not be the first choice for dissolving a polar active ester.[4]

Q3: Can physical methods be used to improve the dissolution of this compound?

A3: Absolutely. Physical disruption can often overcome the initial energy barrier to dissolution.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking up solid aggregates and promoting solvation.[5]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.[5]

  • Gentle Heating: Cautiously warming the solution (e.g., to 30-40°C) can increase solubility. However, this should be done with care to avoid potential degradation of the active ester.[5]

In-Depth Troubleshooting Guide

Issue: this compound Fails to Dissolve Completely in the Coupling Solution

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Causality: The purity of your starting materials is a critical, yet often overlooked, variable. Impurities in the this compound can act as nucleation points, hindering dissolution. Similarly, degraded solvents can have altered polarity and contain reactive species that impede the synthesis.[4]

Protocol:

  • Solvent Check: Use fresh, high-purity, anhydrous grade DMF or NMP. If the solvent is from a previously opened bottle, consider using a fresh bottle or purifying the solvent.

  • Reagent Inspection: Visually inspect the this compound for any signs of discoloration or clumping, which could indicate degradation.

Causality: Simple mechanical and thermal energy can often be sufficient to overcome the kinetic barrier of dissolution.

Protocol:

  • Add the solvent to the this compound.

  • Vortex the mixture for 1-2 minutes.

  • If solids remain, place the vial in an ultrasonic bath for 5-10 minutes.

  • As a final resort, gently warm the solution to 37°C with intermittent vortexing. Use the dissolved reagent promptly.[5]

Causality: If physical methods fail, the intrinsic solubility of the compound in the chosen solvent is likely the limiting factor. Modifying the solvent system to better match the polarity of the solute can be highly effective.

Protocol:

  • Switch to NMP: If you are using DMF, switch to NMP, as it generally has a higher solvating power for complex organic molecules.[4][6]

  • Introduce a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of DMSO to your primary solvent (DMF or NMP). DMSO is a powerful solvent that can disrupt intermolecular forces.[5]

  • DCM Mixtures: For certain applications, a mixture of DCM and DMF can be effective.[4]

Solvent Properties Comparison
SolventPolarityKey Characteristics
N,N-Dimethylformamide (DMF) HighThe most common SPPS solvent, but can degrade to form dimethylamine.[4]
N-Methyl-2-pyrrolidone (NMP) Higher than DMFExcellent solvating power, especially for hydrophobic sequences.[4][6]
Dichloromethane (DCM) ModerateGood for swelling polystyrene resins but may not be optimal for dissolving highly polar active esters.[4]
Dimethyl Sulfoxide (DMSO) HighA very strong solvent, often used as an additive to enhance solubility.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G start Incomplete Dissolution of This compound solvent_check Step 1: Verify Solvent & Reagent Quality start->solvent_check dissolution_technique Step 2: Apply Physical Dissolution Methods (Vortex, Sonicate, Gentle Heat) solvent_check->dissolution_technique Quality Confirmed solvent_modification Step 3: Modify Solvent System dissolution_technique->solvent_modification Still Insoluble success Proceed with Coupling dissolution_technique->success Dissolved nmp_switch Switch to NMP solvent_modification->nmp_switch dmso_addition Add 5-10% DMSO nmp_switch->dmso_addition Still Insoluble nmp_switch->success Dissolved dcm_mixture Consider DCM/DMF Mixture dmso_addition->dcm_mixture Still Insoluble dmso_addition->success Dissolved dcm_mixture->success Dissolved failure Consult Further/ Consider Alternative Activation Strategy dcm_mixture->failure Still Insoluble

Caption: Decision workflow for resolving this compound solubility.

Advanced Considerations for "Difficult" Sequences

In some cases, the solubility issue may not be with the amino acid monomer itself but rather with the growing peptide chain on the resin. This phenomenon, known as on-resin aggregation, can physically block access of the dissolved this compound to the reactive N-terminus.[1] This is particularly common in hydrophobic sequences or those prone to forming secondary structures.[7]

Strategies to Mitigate On-Resin Aggregation:

  • Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt (e.g., LiCl) can help disrupt secondary structures.[5]

  • Microwave-Assisted Synthesis: Performing the coupling at an elevated temperature using a microwave peptide synthesizer can disrupt aggregation and improve coupling efficiency.[1]

  • Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[7]

Conclusion

Resolving solubility issues with this compound is a multifactorial problem that requires a systematic and logical approach. By carefully considering the quality of your reagents, optimizing your dissolution technique, and being prepared to modify your solvent system, you can overcome these challenges and ensure the successful synthesis of your target peptide. This guide provides the foundational knowledge and practical steps to troubleshoot these issues effectively.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Solubility of Protected Amino Acids in SPPS.
  • Benchchem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Benchchem. (n.d.). Solubility of Fmoc-protected amino acids.
  • Benchchem. (n.d.). Technical Support Center: Pentafluorophenyl (PFP) Ester Chemistry in SPPS.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • ResearchGate. (2024). Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences.
  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • PMC. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PubMed. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis.
  • RSC Publishing. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis.

Sources

Preventing peptide aggregation on resin during Fmoc-Thr(tBu)-OPfp coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide solutions grounded in mechanistic understanding and field-proven experience to help you overcome the most challenging aspects of Solid-Phase Peptide Synthesis (SPPS). This guide focuses on a common but critical issue: on-resin peptide aggregation during the coupling of Fmoc-Thr(tBu)-OPfp.

Core Issue: Why am I seeing poor coupling efficiency and signs of aggregation when using this compound?

Answer: You are encountering a classic "difficult coupling" scenario, which arises from a convergence of factors related to the peptide sequence, the specific amino acid derivative, and the physical state of the peptide-resin matrix. On-resin aggregation is the primary culprit, where growing peptide chains interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[1][2] This physically collapses the resin matrix, making the N-terminal amine of the growing peptide inaccessible to the incoming activated amino acid.[2][3]

The problem is exacerbated by the specific residue you are coupling, Fmoc-Thr(tBu)-OH . Here's the causality:

  • Sequence-Dependent Aggregation: Aggregation is sequence-dependent and often begins when the peptide chain reaches 6-12 residues in length, particularly in sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Thr).[4][5][6]

  • Steric Hindrance: Threonine is a β-branched amino acid, which already presents a degree of steric hindrance that can slow coupling kinetics.[5] This is compounded by the bulky tert-butyl (tBu) protecting group on its side-chain hydroxyl function.[7]

  • Poor Solvation: The aggregated peptide-resin matrix is poorly solvated by standard SPPS solvents like DMF, further hindering the diffusion of reagents to the reaction sites.[7][8]

While the pentafluorophenyl (OPfp) ester is a highly reactive activating group designed for rapid coupling, its effectiveness is severely diminished when it cannot physically reach the deprotected N-terminus due to aggregation and steric crowding.[9][10] The result is an incomplete reaction, leading to deletion sequences and a difficult purification process.

Troubleshooting & FAQs
Q1: What are the immediate signs of on-resin aggregation?

Answer: Identifying aggregation early is key to salvaging your synthesis. Look for a combination of physical and chemical indicators. A positive Kaiser or TNBS test after a coupling step is a classic sign of unreacted free amines.[3]

Indicator Type Observation Implication
Visual/Physical The resin bed appears shrunken, clumpy, or fails to swell properly in the solvent.The peptide chains are collapsing onto themselves, reducing the volume of the solvated matrix.[3][4]
Monitoring Tests A positive Kaiser or TNBS test after sufficient coupling time. The test may give a false negative in severe cases.[3]The N-terminal amines are sterically hindered and inaccessible to either the incoming amino acid or the test reagents.
Flow-Through Monitoring In continuous-flow synthesizers, a flattened and broadened UV-deprotection profile is observed.[3]The piperidine adduct is released slowly from the poorly solvated, aggregated matrix.
Post-Synthesis Analysis Mass spectrometry (MS) of the crude product reveals significant deletion sequences (especially n-1) and low yield of the target peptide.The coupling reaction was incomplete at one or more cycles due to aggregation.
Q2: My Kaiser test is positive after coupling this compound. What is my first step?

Answer: A positive Kaiser test indicates incomplete coupling. Your immediate goal is to force the reaction to completion if possible, or to cap the unreacted chains to prevent the formation of n-1 deletion sequences.

First, attempt a double coupling . Prepare a fresh solution of the activated this compound and perform the coupling step again for an extended period (2-4 hours).[3] If the test remains positive, the aggregation is severe. At this point, you should cap the unreacted amines by acetylating them with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This terminates the unreacted chains, making purification of the target full-length peptide easier.

The following workflow illustrates the decision-making process when encountering an incomplete coupling.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (Fresh Reagents, 2-4h) start->double_couple re_test Repeat Kaiser Test double_couple->re_test cap Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) re_test->cap Still Positive proceed Proceed with Synthesis re_test->proceed Negative cap->proceed

Caption: Decision workflow for an incomplete coupling event.

Q3: What proactive strategies can I implement to prevent aggregation before it starts?

Answer: The most effective approach to difficult sequences is to anticipate and prevent aggregation from the outset. Several orthogonal strategies can be employed, often in combination.

This involves altering the physical and chemical environment to disrupt the intermolecular hydrogen bonds that cause aggregation.[1]

  • Elevated Temperature / Microwave SPPS: Increasing the temperature (50-80°C) provides energy to break hydrogen bonds and increases reaction kinetics.[1][7] Microwave-assisted SPPS is particularly effective at rapidly and uniformly heating the reaction, disrupting secondary structures and accelerating sterically hindered couplings.[7]

  • Chaotropic Salt Washes: Before coupling, washing the resin with a solution of a chaotropic salt like Lithium Chloride (LiCl) in DMF disrupts the hydrogen-bonding network of the peptide backbone.[11][12]

  • Solvent Choice: Standard solvents like DMF may not be sufficient for solvating aggregating sequences. Switching to or incorporating stronger, more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can significantly improve solvation.[4][8][13] A "Magic Mixture" containing DMF/DCM/NMP, Triton X-100, and ethylene carbonate can also be effective.[14]

This involves making chemical or physical changes to the synthesis setup to intrinsically disfavor aggregation.

  • Use a Low-Loading Resin: Lowering the substitution level of the resin increases the distance between growing peptide chains, physically reducing the likelihood of inter-chain aggregation.[3]

  • Switch to a PEG-based Resin: Resins like TentaGel or NovaSyn® TG have polyethylene glycol (PEG) linkers that create a more hydrophilic environment, improving solvation of the peptide chain.[6][15]

  • Incorporate "Structure-Breaking" Elements: While your current step involves Thr, for future syntheses of this or similar sequences, consider proactively incorporating pseudoproline dipeptides or Hmb/Dmb protected amino acids every 6-7 residues.[4][15] These derivatives temporarily introduce a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[1]

The following diagram illustrates how these preventative measures interfere with the aggregation process.

G cluster_problem Aggregation Cascade cluster_solution Intervention Points P1 Peptide Chains on Resin P2 Intermolecular H-Bonding P1->P2 P3 β-Sheet Formation (Aggregation) P2->P3 P4 Poor Solvation & Resin Collapse P3->P4 P5 Incomplete Coupling P4->P5 S1 High Temp / Microwave Chaotropic Salts NMP/DMSO Solvents S1->P2 Disrupts S2 Pseudoprolines Hmb/Dmb Protection S2->P3 Prevents S3 Low-Loading Resin PEG-Grafted Resin S3->P1 Reduces Proximity

Caption: How preventative strategies disrupt the aggregation cascade.

Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of Fmoc-Thr(tBu)-OH

This protocol is intended for use with an automated microwave peptide synthesizer and is highly effective for overcoming aggregation and steric hindrance.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(tBu)-OH (5 equivalents)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in the reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH, HATU, and DIPEA in the chosen solvent (DMF or NMP). Allow 1-2 minutes for pre-activation.[16]

  • Coupling Cycle: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Microwave Irradiation: Apply microwave power to rapidly heat the reaction to 80°C and maintain this temperature for a 5-10 minute coupling time.[7]

  • Washing: Following the coupling cycle, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (5-7 cycles) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm reaction completion before proceeding to the next deprotection step.

Protocol 2: Manual Coupling with Chaotropic Salt Wash

This protocol can be implemented in a manual or semi-automated synthesizer when microwave instrumentation is not available.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Anhydrous Lithium Chloride (LiCl)

  • High-purity N,N-Dimethylformamide (DMF)

  • Optional: 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.

  • Chaotropic Wash: Prepare a 0.4 M solution of LiCl in DMF. Wash the deprotected peptide-resin with this solution for 2-5 minutes. Repeat this wash 2-3 times to disrupt secondary structures.[11][12]

  • Solvent Wash: Wash the resin thoroughly with DMF (5-7 cycles) to completely remove the LiCl salt, which can interfere with the subsequent coupling reaction.[11]

  • Coupling: Add a solution of this compound (and optional HOBt) in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Coupling at a slightly elevated temperature (e.g., 40-50°C) can also be beneficial if your equipment allows.[1][4]

  • Washing & Monitoring: Wash the resin with DMF (5-7 cycles) and perform a Kaiser test to check for completion.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health (NIH).
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate.
  • Pentafluorophenyl esters. (n.d.). Wikipedia.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health (NIH).
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1993). PubMed.
  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2015). ResearchGate.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Difficult peptides. (1999). Oxford Academic.
  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH).
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications.
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (1993). University of Arizona.
  • Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate.
  • Solvation effects in solid-phase peptide synthesis. (n.d.). Journal of the American Chemical Society.
  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015). Chemistry Stack Exchange.

Sources

Double coupling strategy for difficult Fmoc-Thr(tBu)-OPfp incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on the double coupling strategy for difficult Fmoc-Thr(tBu)-OPfp incorporation in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Fmoc-Thr(tBu)-OH often challenging, necessitating strategies like double coupling?

The primary difficulty in coupling Fmoc-Thr(tBu)-OH arises from significant steric hindrance. This hindrance is a combination of two factors: the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl function and the inherent bulk of the threonine side chain itself, being a β-branched amino acid.[1][2] This steric shield around the α-amino group of the growing peptide chain impedes the approach of the activated carboxyl group of the incoming Fmoc-Thr(tBu)-OH, slowing down the rate of amide bond formation.[1] In some cases, this can lead to incomplete coupling, resulting in deletion sequences which can be difficult to purify away from the target peptide.[3] Furthermore, as the peptide chain elongates, it can fold and aggregate on the solid support, further reducing the accessibility of the N-terminal amine for acylation.[4]

A double coupling strategy is employed to drive the reaction to completion by providing a second opportunity for the coupling to occur, thereby maximizing the yield of the desired peptide.[3][5]

Q2: What is a "double coupling" strategy and when should I consider using it?

A double coupling strategy involves repeating the amino acid coupling step before proceeding to the next Fmoc deprotection. After the initial coupling reaction, the vessel is drained and washed, and then a fresh solution of the activated amino acid is added to the resin for a second coupling reaction.[3]

Consider using a double coupling strategy in the following scenarios:

  • Incorporation of sterically hindered amino acids: Besides Threonine, this includes other bulky residues like Arginine, Valine, and Isoleucine.[2][6]

  • Coupling to a sterically hindered N-terminus: For example, coupling to a proline residue, which has a secondary amine, can be challenging.[5]

  • Repetitive sequences of the same amino acid: Coupling the second or third identical amino acid in a row can be difficult and may benefit from double coupling.[5]

  • Known "difficult" sequences: If you are working with a peptide sequence that is known to be prone to aggregation or has a history of incomplete couplings, preemptively using a double coupling strategy for challenging residues is advisable.[7]

Q3: Are there alternatives to double coupling for improving the incorporation of Fmoc-Thr(tBu)-OH?

Yes, several other strategies can be employed, either in conjunction with or as an alternative to double coupling:

  • Use of more potent coupling reagents: Standard carbodiimide reagents like DIC may not be efficient enough. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are more reactive and often considered the gold standard for difficult couplings.[1][8][9][10]

  • Extended coupling times: Simply increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can sometimes be sufficient to achieve complete coupling.[6][11]

  • Elevated temperature: Microwave-assisted peptide synthesis can provide the necessary activation energy to overcome steric barriers and disrupt peptide aggregation, leading to faster and more efficient couplings.[11][12]

  • Solvent choice: While DMF is the most common solvent, for sequences prone to aggregation, using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can improve solvation and coupling efficiency.[3][12]

  • Use of pseudoproline dipeptides: Incorporating a threonine-derived pseudoproline dipeptide can disrupt aggregation and facilitate the synthesis of difficult sequences.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the incorporation of Fmoc-Thr(tBu)-OH.

Issue 1: Positive Kaiser Test After a Single Coupling of Fmoc-Thr(tBu)-OH
  • Symptom: The resin beads turn a dark blue or purple color after performing the Kaiser test, indicating the presence of unreacted primary amines.[3][13]

  • Causality: This is a direct indication of incomplete acylation of the N-terminal amine of the growing peptide chain by the incoming Fmoc-Thr(tBu)-OH.

  • Solution Workflow:

Caption: Advanced troubleshooting for persistent coupling failure.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. [8]2. Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes. [8] * Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF.

    • Agitate for 15-20 minutes. [8]3. Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [8]

Protocol 2: Double Coupling of Fmoc-Thr(tBu)-OH using HATU

This protocol is recommended for the incorporation of Fmoc-Thr(tBu)-OH, especially in difficult sequences.

First Coupling:

  • Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes. [1][8]2. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. [8]3. Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. [8] Second Coupling:

  • Repeat Activation: Prepare a fresh activation mixture as described in step 1 of the First Coupling.

  • Repeat Coupling: Add the newly activated amino acid solution to the same peptide-resin. Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). [3][13]

Protocol 3: Capping of Unreacted Amines

This protocol should be used if the Kaiser test remains positive after a double coupling, to prevent the formation of deletion peptides.

  • Preparation: Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes at room temperature. [4]3. Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsKey Features
HATU HOAtVery HighConsidered one of the most efficient reagents, especially for sterically hindered amino acids. [1][8]Rapid coupling times and low racemization. [8]
HBTU HOBtHighA widely used and effective coupling reagent. Slightly less reactive than HATU but a cost-effective choice. [8]
HCTU Cl-HOBtVery HighSimilar in reactivity to HATU, a good alternative. [14]
PyBOP HOBtHighA phosphonium salt-based reagent that is also very effective for hindered couplings. [8]
DIC/Oxyma OxymaPure®HighA carbodiimide-based activation method. OxymaPure enhances coupling efficiency and suppresses racemization. Considered a safer alternative to benzotriazole-based additives. [8][14]

Visualization of the Double Coupling Workflow

G cluster_0 SPPS Cycle Start cluster_1 First Coupling cluster_2 Second Coupling cluster_3 Quality Control & Progression start Start with Deprotected N-terminus activate1 Activate Fmoc-Thr(tBu)-OH start->activate1 couple1 Couple to Resin (1-2h) activate1->couple1 wash1 Wash with DMF couple1->wash1 activate2 Activate Fresh Fmoc-Thr(tBu)-OH wash1->activate2 couple2 Couple to Resin (1-2h) activate2->couple2 wash2 Wash with DMF couple2->wash2 kaiser Kaiser Test wash2->kaiser decision Complete? kaiser->decision capping Cap with Acetic Anhydride decision->capping No next_cycle Proceed to Next Deprotection decision->next_cycle Yes capping->next_cycle

Caption: Workflow of the double coupling strategy.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptide Research and Therapeutics, 19(4), 267–278.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • Kent, S. B. H., & Clark-Lewis, I. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • ResearchGate. (2021, July 8). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?.

Sources

Navigating the Nuances of Threonine Incorporation: A Technical Support Guide to Base Selection for Fmoc-Thr(tBu)-OPfp Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into a critical step in solid-phase peptide synthesis (SPPS): the coupling of Fmoc-Thr(tBu)-OPfp. As Senior Application Scientists, we understand that the success of your synthesis hinges on the subtle yet significant choices made at each step. Here, we dissect the impact of base selection on coupling efficiency, side reaction profiles, and overall peptide purity, moving beyond mere protocols to explain the "why" behind the "how."

Troubleshooting Guide: Common Issues in this compound Coupling

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: I'm observing low coupling efficiency with this compound, even with extended reaction times. What's the likely cause and how can I improve it?

Answer:

Low coupling efficiency with this compound is a common challenge, often stemming from the steric hindrance posed by the bulky tert-butyl (tBu) protecting group on the threonine side chain. While pentafluorophenyl (Pfp) esters are highly reactive, the choice and amount of the tertiary amine base play a pivotal role in driving the reaction to completion.

Root Causes & Solutions:

  • Insufficient Basicity: The primary role of the base is to deprotonate the incoming nucleophile (the N-terminal amine of the peptide-resin), enhancing its nucleophilicity. If the base is too weak or used in insufficient equivalents, the deprotonation equilibrium will not favor the free amine, leading to a sluggish reaction.

    • Recommendation: While N,N-Diisopropylethylamine (DIPEA or DIEA) is a common choice, its steric bulk can sometimes be counterproductive. Consider switching to a less hindered but sufficiently strong base like N-Methylmorpholine (NMM). In cases of persistent low efficiency, a stronger, non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be employed, but with caution due to its high basicity which can promote side reactions.[1][2]

  • Steric Hindrance: The combination of the bulky tBu group and the growing peptide chain can create a sterically crowded environment around the N-terminus, impeding the approach of the activated amino acid.

    • Recommendation: The use of coupling additives can significantly enhance the reaction rate. While Fmoc-AA-OPfp esters are pre-activated, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can accelerate the coupling.[3][4] These additives act as acyl transfer catalysts, forming a less sterically hindered and highly reactive intermediate. OxymaPure® is often preferred due to its enhanced safety profile compared to HOBt.[5][6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form intermolecular aggregates, making the N-terminus inaccessible.

    • Recommendation: Perform the coupling in a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In some cases, the addition of a chaotropic salt like LiCl can be beneficial.

Question 2: My peptide purity is low after coupling with this compound, and I suspect racemization. How does my choice of base contribute to this, and what's the best way to minimize it?

Answer:

Racemization is a significant risk during peptide bond formation, particularly for sterically hindered amino acids like threonine. The base is a key contributor to this side reaction.

Mechanism of Base-Induced Racemization:

The base can abstract the α-proton of the activated amino acid, leading to the formation of an oxazolone intermediate. This intermediate is planar and can be reprotonated from either face, resulting in a mixture of L- and D-isomers.

Racemization Activated_AA Activated this compound Oxazolone Oxazolone Intermediate (Planar) Activated_AA->Oxazolone α-proton abstraction Base Tertiary Amine Base (e.g., DIPEA) L_Peptide Desired L-Peptide Oxazolone->L_Peptide Nucleophilic attack (re-face) D_Peptide Racemized D-Peptide Oxazolone->D_Peptide Nucleophilic attack (si-face)

Caption: Base-catalyzed racemization via an oxazolone intermediate.

Strategies to Minimize Racemization:

  • Base Selection: The strength and steric nature of the base are critical.

    • Avoid Strong, Hindered Bases: While effective for deprotonation, highly basic and sterically hindered bases like DIPEA are known to promote racemization.[7]

    • Use Weaker, Less Hindered Bases: N-Methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, the weaker base sym-collidine is recommended.[3]

  • Carbodiimide/Additive Approach: For sequences highly prone to racemization, consider forgoing the OPfp ester and using a carbodiimide-based activation with an additive like OxymaPure®. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with OxymaPure® has been shown to be highly effective at suppressing racemization, and this reaction can often be run without a tertiary amine base.[8][9]

  • Control Pre-activation Time: If you are using a coupling reagent that requires pre-activation, keep this time to a minimum. Prolonged exposure of the activated amino acid to the base before it is added to the resin increases the opportunity for racemization.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between DIPEA and NMM, and when should I choose one over the other for this compound coupling?

A1: DIPEA is more sterically hindered and slightly more basic than NMM. While its bulk can prevent it from acting as a nucleophile, it is also more prone to causing racemization. NMM is generally a safer choice for sterically hindered and racemization-prone residues like Fmoc-Thr(tBu)-OH.

BasepKaSteric HindranceRacemization RiskRecommended Use Case
DIPEA ~10.7HighHighGeneral couplings where racemization is not a major concern.
NMM ~7.4ModerateLowerCouplings of sterically hindered or racemization-prone amino acids.
sym-Collidine ~7.4HighLowHighly sensitive couplings where racemization must be minimized.[3]

Q2: Can I perform the this compound coupling without any base?

A2: While Fmoc-amino acid OPfp esters are activated and can react with the N-terminal amine without a base, the reaction is typically very slow. The addition of a base is necessary to deprotonate the protonated amine that is often present after the previous Fmoc-deprotection step and subsequent washes, thereby significantly increasing the reaction rate.

Q3: I've noticed a purple color developing during the coupling of Fmoc-Thr(tBu)-OH. What does this indicate?

A3: A purple discoloration during the coupling of Fmoc-Thr(tBu)-OH has been anecdotally reported.[10] While the exact cause is not definitively established in the literature, it may be related to the formation of a charge-transfer complex or a minor side product. If the coupling is proceeding to completion as monitored by a Kaiser test and the final peptide purity is high, this color change is generally not a cause for concern. However, if it is accompanied by poor coupling efficiency or the appearance of significant impurities, it warrants further investigation of your reagents and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with NMM

This protocol is a good starting point for achieving a balance between coupling efficiency and minimizing racemization.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in DMF.

  • Base Addition: Add N-Methylmorpholine (NMM) (6 equivalents) to the reagent solution.

  • Coupling Reaction: Immediately add the reagent solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[2][11] If the test is positive, continue the coupling for another hour and re-test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for sequences that are highly susceptible to threonine racemization.

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Activator Addition: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Note that no tertiary amine base is added in this standard protocol.

  • Incubation, Monitoring, and Washing: Proceed as described in Protocol 1.

Troubleshooting_Workflow Start Low Coupling Efficiency or High Impurity with this compound Check_Base Is DIPEA being used? Start->Check_Base Switch_Base Switch to NMM or sym-collidine Check_Base->Switch_Base Yes Check_Additive Is a coupling additive (HOBt/Oxyma) being used? Check_Base->Check_Additive No Switch_Base->Check_Additive Add_Additive Incorporate HOBt or OxymaPure® in the coupling step Check_Additive->Add_Additive No Check_Monitoring Is the reaction monitored (e.g., Kaiser test)? Check_Additive->Check_Monitoring Yes Add_Additive->Check_Monitoring Consider_Alternative Consider DIC/OxymaPure® activation (no tertiary base) End Optimized Coupling Protocol Consider_Alternative->End Check_Monitoring->Consider_Alternative Yes (persistent issues) Implement_Monitoring Implement in-process monitoring to confirm reaction completion Check_Monitoring->Implement_Monitoring No Implement_Monitoring->Consider_Alternative

Caption: Troubleshooting workflow for this compound coupling.

References

  • Novabiochem® Coupling reagents. Merck. [Link]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Windsor. [Link]
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry.
  • Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH?

Sources

Technical Support Center: Managing Steric Hindrance in Fmoc-Thr(tBu)-OPfp Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing reactions involving the sterically hindered amino acid derivative, Fmoc-Thr(tBu)-OPfp. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the challenges of incorporating this crucial building block into your peptide sequences.

The Challenge: Steric Hindrance in Threonine Coupling

Fmoc-Thr(tBu)-OH is an essential building block in modern solid-phase peptide synthesis (SPPS) using the Fmoc/tBu orthogonal strategy.[1][2] The tert-butyl (tBu) group is critical for protecting the threonine side-chain hydroxyl group, preventing undesirable side reactions like O-acylation.[1][3] However, the combination of the bulky tBu group and the β-branched nature of threonine creates significant steric hindrance. This can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete or slow coupling reactions.[4]

The use of a pre-activated pentafluorophenyl (Pfp) ester, this compound, is one strategy to overcome this hurdle. Pfp esters are highly reactive and do not require additional in-situ activation, which can sometimes lead to side products.[5] However, even with this reactive ester, challenges can arise, particularly in "difficult" sequences. This guide will address these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Thr(tBu)-OH and its activated form, this compound, considered sterically hindered?

A1: The steric hindrance of Fmoc-Thr(tBu)-OH arises from two main structural features:

  • β-branched Side Chain: Threonine is a β-branched amino acid, meaning it has a substituent on the carbon atom adjacent to the alpha-carbon. This inherent bulkiness near the peptide backbone can interfere with the formation of the amide bond.

  • Bulky Protecting Group: The tert-butyl (tBu) group, while essential for protecting the side-chain hydroxyl group, is exceptionally bulky.[1][6] This large, non-polar group adds significant steric shielding around the carboxyl group that needs to react with the peptide's N-terminus.[4] When this amino acid is activated as a Pfp ester, these steric challenges remain a primary factor influencing coupling efficiency.

Q2: I am using this compound, but my coupling reaction is still incomplete. What are the likely causes?

A2: Incomplete coupling, even with a highly reactive Pfp ester, is a common issue when dealing with sterically hindered residues. Several factors can contribute to this:

  • Sequence-Dependent Aggregation: The growing peptide chain on the solid support can fold and aggregate, making the N-terminal amine inaccessible.[7] This is a sequence-dependent phenomenon and is a major cause of difficult couplings.

  • Inadequate Resin Swelling: The solid support must be fully swollen for reagents to access the reactive sites. Poor solvation can severely hinder the reaction.[8] N,N-Dimethylformamide (DMF) is a good solvent, but for some sequences, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[1]

  • Insufficient Reaction Time: Due to steric hindrance, the reaction kinetics can be significantly slower. Standard coupling times of 1-2 hours may be insufficient.[8]

  • Reagent Degradation: this compound, like other activated esters, should be stored properly (typically at 2-8°C) to maintain its reactivity. Solvents must be anhydrous and free of amine contaminants, as these can degrade the activated ester.

Q3: What are the primary side reactions to be aware of when working with Fmoc-Thr(tBu)-OH derivatives?

A3: Besides incomplete coupling, several side reactions can occur:

  • Racemization: Threonine is susceptible to racemization (loss of stereochemical integrity) at the alpha-carbon, particularly during the activation step.[4] While using a pre-formed OPfp ester minimizes this risk compared to in-situ activation with certain reagents, it's still a possibility, especially if excess base is used or reaction temperatures are elevated.

  • Diketopiperazine Formation: This is most common at the dipeptide stage and can lead to termination of the peptide chain.[7][9]

  • O-sulfonation: During the final trifluoroacetic acid (TFA) cleavage, byproducts from arginine protecting groups (like Pmc or Pbf) can lead to the formation of O-sulfo-threonine residues if the tBu group is prematurely removed or if the cleavage conditions are not optimized.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Problem: Incomplete Coupling Detected by Monitoring Test (e.g., positive Kaiser test)

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[10]

Initial Troubleshooting Steps
  • Extend the Reaction Time: The simplest first step is to increase the coupling reaction time. For sterically hindered residues, allowing the reaction to proceed for several hours or even overnight can significantly improve the yield.[5][8]

  • Increase Reagent Equivalents: Using a higher excess of the this compound ester (e.g., increasing from 3 to 5 equivalents relative to the resin loading) can help drive the reaction to completion.

Advanced Troubleshooting Workflow

If initial steps fail, a more systematic approach is required. The following workflow diagram illustrates a decision-making process for tackling persistent coupling issues.

troubleshooting_workflow cluster_advanced Advanced Strategies start Positive Kaiser Test: Incomplete Coupling double_coupling Perform a Second Coupling (Double Coupling) start->double_coupling check_completion Re-run Kaiser Test double_coupling->check_completion success Coupling Successful: Proceed to Next Cycle check_completion->success Negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_completion->capping Positive add_additive Option 1: Add Additive (e.g., HOBt) to OPfp Coupling capping->add_additive If issue persists in sequence change_reagent Option 2: Switch to In-Situ Activation with a Potent Reagent (e.g., HATU) capping->change_reagent change_conditions Option 3: Modify Reaction Conditions (e.g., Switch to NMP, Use Microwave) capping->change_conditions

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Detailed Explanation of Advanced Strategies
  • Double Coupling: This is a widely used and effective technique for difficult couplings. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to react with any remaining free amines.[8]

  • Capping: If double coupling fails to drive the reaction to completion, the remaining unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences in the final peptide product. This is typically done by acetylating the free amines with acetic anhydride.

  • Use of Additives: While Fmoc-amino acid OPfp esters are pre-activated, the addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) can accelerate the coupling reaction.[5]

  • Switching to a More Potent In-Situ Reagent: For exceptionally difficult couplings, switching from a pre-activated ester to a more potent in-situ activation method may be necessary. Onium salt-based reagents are generally more effective than standard carbodiimides for sterically hindered amino acids.[9]

Coupling ReagentAdditiveGeneral Efficiency for Hindered Amino AcidsNotes
HATU HOAtVery High Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids. Rapid coupling times and low racemization.[1][11]
HBTU HOBtHigh A widely used and effective coupling reagent. Slightly less reactive than HATU but a cost-effective choice for many applications.[1]
DIC/Oxyma OxymaPure®High A carbodiimide-based activation method. The addition of OxymaPure enhances coupling efficiency and suppresses racemization. Considered a safer alternative to benzotriazole-based additives.[1][12]
PyBOP HOBtHigh A phosphonium salt-based reagent that is also very effective for hindered couplings.[1][11]
  • Modifying Reaction Conditions:

    • Solvent Choice: Switching from DMF to NMP can be beneficial. NMP has a higher solvating power, which can help to disrupt peptide aggregation and improve reagent access.[1]

    • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, often allowing difficult couplings to go to completion in a much shorter time frame.[8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard single coupling cycle for incorporating this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[13]

    • Perform Fmoc deprotection of the N-terminal amine by treating the resin with 20% piperidine in DMF (once for 3-5 minutes, then once for 15-20 minutes).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add the amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, this time can be extended to overnight.[5]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to monitor for reaction completion.[10] A negative result (yellow beads) indicates a successful coupling.

    • Once complete, drain the reaction solution and wash the peptide-resin extensively with DMF (5-7 times) to remove unreacted reagents.

Protocol 2: Double Coupling Using HATU for a Highly Hindered Position

This protocol is for cases where this compound fails and a switch to a more potent in-situ reagent is necessary.

  • Resin Preparation:

    • Follow step 1 from Protocol 1 for resin swelling and Fmoc deprotection.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) by dissolving it with HATU (2.9-4.9 equivalents) and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-5 minutes.[1][8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[1]

    • Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Repeat step 2, preparing a fresh solution of activated Fmoc-Thr(tBu)-OH with HATU/DIPEA.

    • Add this fresh solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the reaction has gone to completion.

    • If the test is negative, wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle. If the test is still positive, consider capping the unreacted amines.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Recent development in peptide coupling reagents. ResearchGate.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
  • Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
  • 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups. ResearchGate.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Solid‐phase peptide synthesis using the Fmoc/tBu strategy. ResearchGate.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.
  • Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry. PubMed Central.
  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate.
  • Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. AAPPTec.

Sources

Troubleshooting Fmoc-Thr(tBu)-OPfp precipitation during activation

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2026-01-TBTU-PRECIP Topic: Troubleshooting Fmoc-Thr(tBu)-OPfp Precipitation During Activation Senior Application Scientist: Dr. Evelyn Reed

Introduction

Welcome to the Technical Support Center. This guide addresses a common, yet often perplexing, issue encountered during solid-phase peptide synthesis (SPPS): the precipitation of this compound upon preparation of the activation solution. While pentafluorophenyl (PFP) esters are excellent for rapid and efficient couplings, the unique structural characteristics of certain derivatives, like this compound, can present solubility challenges in standard solvents.[1][2]

This document provides a structured, cause-and-effect-based approach to both understand and systematically resolve this issue, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Resolving this compound Precipitation
Q1: I'm dissolving my this compound in DMF for the activation step, and it's precipitating out. What's causing this?

A1: The precipitation of this compound is typically rooted in a combination of its intrinsic molecular properties and the specific conditions of your activation mixture.

  • Inherent Molecular Structure: The this compound molecule possesses significant bulk and hydrophobicity. The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, combined with the sterically demanding tert-butyl (tBu) side-chain protecting group, contributes to poor solvation in some polar aprotic solvents.[3][4] The pentafluorophenyl (PFP) ester itself, while highly reactive, adds to the overall size and complex solubility profile of the molecule.[1][2]

  • Solvent Quality and Grade: The most common solvent in SPPS, N,N-Dimethylformamide (DMF), is highly hygroscopic and can degrade over time to form dimethylamine and formic acid.[5] These impurities can alter the polarity and pH of the solvent, negatively impacting the solubility of the amino acid derivative. Using anything other than high-purity, peptide-synthesis grade DMF is a primary suspect.[6][7]

  • Concentration Effects: Standard protocols often call for concentrations between 0.2 M and 0.5 M. For a bulky and poorly soluble derivative like this compound, these concentrations may exceed its solubility limit in pure DMF, especially if other reagents are present.

  • Temperature: Ambient laboratory temperature can play a role. A colder-than-usual environment can significantly decrease the solubility of marginally soluble compounds.

  • Influence of Additives: While additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often used to enhance coupling efficiency and reduce racemization, their addition to the mixture further competes for solvation, potentially pushing the less soluble this compound out of solution.[8][9]

Q2: Precipitation has occurred. What immediate, non-invasive steps can I take to get my reagent back into solution?

A2: Before altering your established protocol, several immediate actions can be taken to resolve the precipitation. Follow this workflow sequentially.

G A Precipitation Observed B 1. Gentle Warming (30-40°C bath) A->B First Step C 2. Sonication (5-10 minutes) B->C If Unresolved D 3. Incremental Dilution (Add 10-20% more solvent) C->D If Unresolved E Resolved? D->E F Proceed with Coupling E->F Yes G Consult Advanced Strategies (See Q3) E->G No

Caption: Immediate troubleshooting workflow for precipitation.

Step-by-Step Protocol for Immediate Resolution:

  • Gentle Warming: Place the vial containing the suspension in a warm water bath (30-40°C) for 5-10 minutes. Swirl the vial gently. Often, a slight increase in kinetic energy is sufficient to overcome the activation energy barrier for dissolution.

  • Sonication: If warming is ineffective, place the vial in a sonicating bath for 5-10 minutes. The high-frequency agitation can break up agglomerates and facilitate solvation.

  • Incremental Dilution: If the precipitate persists, add a small, measured volume of fresh, high-purity DMF (e.g., 10-20% of the initial volume) to decrease the overall concentration.

  • Re-evaluation: After these steps, if the solution is clear, you can proceed with the coupling. If precipitation remains, it indicates a more fundamental incompatibility that requires adjusting the solvent system itself.

Q3: My reagent won't redissolve using the immediate steps. What are the scientifically validated alternative solvent systems I should consider?

A3: When DMF alone is insufficient, transitioning to a solvent system with different polarity and solvating properties is the logical next step. The goal is to better accommodate the hydrophobic and bulky nature of this compound.

The most effective strategies involve either replacing DMF or creating a solvent mixture.

Recommended Alternative Solvents & Systems:

Solvent SystemCompositionKey AdvantagesConsiderations & Causality
NMP 100% N-Methyl-2-pyrrolidoneHigher polarity and better solvating power for large, protected amino acids compared to DMF.[10]NMP is often a direct, superior substitute for DMF in cases of poor solubility. Its lactam structure provides a different solvation environment that can better accommodate bulky groups. Ensure it is peptide-synthesis grade.
"Magic Mixture" DCM / DMF / NMP (1:1:1, v/v/v)Excellent for disrupting secondary structures and solvating difficult sequences and reagents.[11]This mixture provides a broad polarity spectrum. Dichloromethane (DCM) helps solvate nonpolar moieties like the Fmoc group, while DMF and NMP handle the more polar peptide backbone and activating agents.
DMF / DCM Variable Ratios (e.g., 1:1, v/v)Balances polarity. DCM can improve the solubility of the hydrophobic Fmoc and tBu groups.Less potent than the "Magic Mixture" but can be effective and uses more common solvents. The optimal ratio may require some empirical testing.[9]

Experimental Protocol: Activation using NMP

  • Reagent Preparation: In a clean vial, weigh the required amount of this compound.

  • Solvent Addition: Add the calculated volume of peptide-synthesis grade NMP to achieve the desired concentration (e.g., 0.3 M).

  • Dissolution: Agitate the vial at room temperature. The derivative should dissolve more readily than in DMF. Use gentle warming (30-40°C) if necessary.

  • Addition of Coupling Reagents: If your protocol uses additives like HOBt or HOAt, add them to the clear solution.

  • Pre-activation & Coupling: Add your base (e.g., DIPEA) and proceed with the pre-activation and coupling steps as per your standard protocol.[6]

G cluster_0 Solvent System Selection cluster_1 Execution cluster_2 Validation A Persistent Precipitation in DMF B Option 1: Replace DMF with NMP A->B C Option 2: Use 'Magic Mixture' (DCM/DMF/NMP) A->C D Option 3: Use DMF/DCM Mixture A->D E Prepare Activation Solution with Selected Solvent B->E C->E D->E F Monitor for Clarity E->F G Proceed to Coupling Step F->G H Perform Kaiser Test Post-Coupling G->H I Negative Result (Yellow Beads) H->I J Positive Result (Blue Beads) H->J K Recouple or Cap J->K

Caption: Advanced strategy for resolving persistent precipitation.

Frequently Asked Questions (FAQs)

Q: Is this precipitation issue unique to the OPfp ester? A: While the bulky PFP ester contributes, the primary drivers are the Fmoc and tBu groups. Therefore, the parent amino acid, Fmoc-Thr(tBu)-OH, can also exhibit poor solubility, though often to a lesser extent than its PFP-activated form.[3] The troubleshooting steps outlined here are applicable to both.

Q: Can I just switch to a different coupling reagent like HBTU or HATU instead of using the pre-activated OPfp ester? A: Yes, this is a viable alternative. Activating Fmoc-Thr(tBu)-OH in situ with reagents like HBTU or HATU is a very common and effective method.[6][12] These methods still require complete dissolution of the Fmoc-amino acid, so you may still need to employ the alternative solvent strategies discussed in Q3.

Q: Does the choice of base, such as DIPEA or 2,4,6-Collidine, affect the solubility? A: The base itself has a minor direct effect on the solubility of the neutral Fmoc-amino acid ester. However, its role is to deprotonate the carboxylic acid (when starting from Fmoc-Thr(tBu)-OH) or to facilitate the coupling reaction. While N,N-diisopropylethylamine (DIPEA) is standard, some studies suggest that sterically hindered bases like collidine can be beneficial in reducing certain side reactions, though they are not typically chosen to address solubility issues.[9]

Q: How can I be sure the precipitate isn't just degraded reagent? A: This is a critical point. Always ensure your reagents are stored correctly (typically at 2-8°C, desiccated) and are within their expiration date.[13] If you suspect degradation, it is best to use a fresh batch of the reagent. Precipitation due to poor solubility will typically redissolve with the methods above, whereas degraded or polymerized material will not.

References
  • BenchChem. (n.d.). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
  • dos Santos, C. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.
  • Kisfaludy, L., & Schön, I. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-Thr(tBu)-OH into Hydrophobic and Difficult Peptide Sequences.
  • BenchChem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications.
  • ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters.
  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications.
  • AnaSpec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research.
  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • University of Ottawa. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.

Sources

Navigating Challenging Couplings: A Technical Guide to Additives for Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

Technical Support Center Publication

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on the use of Fmoc-Thr(tBu)-OPfp and the role of additives like HOBt and Oxyma.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a pre-activated this compound ester in Solid-Phase Peptide Synthesis (SPPS)?

A1: this compound is a pentafluorophenyl (Pfp) active ester of Fmoc-protected and side-chain protected threonine. The Pfp group is an excellent leaving group, making the amino acid highly reactive towards the free amine of the growing peptide chain. This pre-activation strategy offers convenience by eliminating the need for in-situ activation steps with reagents like carbodiimides, which can sometimes lead to side reactions.[1] The primary benefits are reduced risk of racemization during the coupling step and simplified protocols.[2]

Q2: If this compound is already activated, why would I need to use an additive like HOBt or Oxyma?

A2: While Fmoc-amino acid-OPfp esters are indeed activated for coupling, the reaction rate, especially for sterically hindered amino acids like threonine, can be slow.[1][3] Additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as catalysts to accelerate the coupling reaction.[1] They achieve this by forming a more reactive intermediate ester in situ, which then reacts more rapidly with the peptide chain's N-terminal amine.

Q3: What are the main differences between HOBt and Oxyma?

A3: Both HOBt and Oxyma enhance coupling efficiency and suppress racemization.[4][5] However, there are critical differences:

  • Efficacy: Experimental evidence consistently shows that Oxyma provides better or comparable coupling efficiency to HOBt, and in many cases, is superior in suppressing racemization, especially for challenging sequences.[4][5]

  • Safety: Anhydrous HOBt is known to have explosive properties, and while the commercially available monohydrate form is desensitized, it still poses a safety risk.[6] Oxyma is a non-explosive alternative, offering a significantly better safety profile for the laboratory.[4][5]

  • Mechanism: Both function by forming highly reactive intermediate esters. Oxyma derivatives are generally more acidic than HOBt, leading to the formation of more stable active esters, which provides a larger window for the desired reaction to occur over potential side reactions like racemization.[7]

Troubleshooting Guide: this compound Coupling

This section addresses common issues encountered during the coupling of this compound and provides actionable solutions.

Issue 1: Incomplete or Slow Coupling
  • Symptom: A positive Kaiser test after the coupling step, indicating the presence of unreacted free amines on the resin.

  • Root Cause: The steric hindrance from the β-branched structure of threonine and the bulky tert-butyl (tBu) side-chain protecting group can significantly slow down the coupling reaction.

  • Solutions:

    • Introduce an Additive: If not already in use, add HOBt or Oxyma to the coupling reaction. Oxyma is generally recommended for its superior performance and safety.[4][5]

    • Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion. Monitor the reaction progress with a Kaiser test at intervals.

    • Double Coupling: After the initial coupling, drain the reagents and perform a second coupling with a fresh solution of the this compound and additive.

Issue 2: Racemization of the Threonine Residue
  • Symptom: Presence of a diastereomeric impurity in the final peptide, detected by HPLC and mass spectrometry.

  • Root Cause: Although OPfp esters are designed to minimize racemization, prolonged reaction times or the use of certain bases can still lead to the loss of stereochemical integrity.

  • Solutions:

    • Use a Superior Additive: Oxyma has demonstrated a remarkable capacity to inhibit racemization, often outperforming HOBt.[5][7] If racemization is a concern, switching from HOBt to Oxyma is a prudent step.

    • Optimize Base Addition: If a base is used to facilitate the reaction, ensure it is a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) and use it in the minimum necessary amount.

Issue 3: Formation of Deletion Sequences
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the threonine residue.

  • Root Cause: This is a direct consequence of incomplete coupling. If the unreacted amines are not addressed, they will couple with the subsequent amino acid in the next cycle.

  • Solutions:

    • Implement Capping: If a positive Kaiser test persists after troubleshooting for incomplete coupling, it is advisable to "cap" the unreacted amines. This is typically done using acetic anhydride, which acetylates the free amines, preventing them from reacting further and simplifying the purification of the desired full-length peptide.

Comparative Data: HOBt vs. Oxyma

ParameterHOBtOxyma (OxymaPure)Rationale
Coupling Efficiency Good to Very GoodVery Good to ExcellentOxyma often leads to higher yields, especially in difficult couplings.[4]
Racemization Suppression GoodExcellentOxyma consistently shows lower levels of epimerization compared to HOBt.[4][5]
Safety Profile Potential explosive hazard.[6]Non-explosive.[4][5]Oxyma is a safer alternative for laboratory use.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with Oxyma
  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the reagent solution to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue agitation and re-test after an additional hour.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting this compound coupling.

TroubleshootingWorkflow Start Start: this compound Coupling Step KaiserTest Perform Kaiser Test Start->KaiserTest Result Test Negative? KaiserTest->Result Proceed Proceed to Next Cycle Result->Proceed Yes Troubleshoot Troubleshoot Incomplete Coupling Result->Troubleshoot No AddOxyma Action: Add/Use Oxyma as Additive Troubleshoot->AddOxyma Extend Action: Extend Coupling Time AddOxyma->Extend DoubleCouple Action: Perform Double Coupling Extend->DoubleCouple KaiserTest2 Perform Kaiser Test Again DoubleCouple->KaiserTest2 Result2 Test Negative? KaiserTest2->Result2 Result2->Proceed Yes Capping Action: Cap Unreacted Amines with Acetic Anhydride Result2->Capping No Capping->Proceed AdditiveMechanism cluster_0 Reaction Pathway PfpEster Fmoc-AA-OPfp (Activated Ester) Intermediate Fmoc-AA-OBt / Fmoc-AA-Oxyma (More Reactive Intermediate) PfpEster->Intermediate + Additive Additive HOBt or Oxyma (Additive) CoupledProduct Fmoc-AA-NH-Peptide-Resin (Coupled Peptide) Additive->CoupledProduct regenerated Intermediate->CoupledProduct + Peptide-Resin PeptideResin H₂N-Peptide-Resin

Caption: Catalytic role of additives in OPfp ester coupling.

References

  • Albericio, F., et al. (2011).
  • Merck. Novabiochem® Coupling reagents. [Link]
  • Merck.
  • Spetzler, J. C., & Meldal, M. (1996). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 48(2), 140-149. [Link]
  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403. [Link]

Sources

How to handle failed coupling reactions detected by Kaiser test

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Handling Failed Coupling Reactions Detected by Kaiser Test

As a Senior Application Scientist, I've frequently assisted research teams in navigating the nuances of Solid-Phase Peptide Synthesis (SPPS). One of the most common yet critical in-process controls is the Kaiser test, which detects free primary amines. A "positive" blue result after a coupling step signals a failure, indicating that the N-terminal amine of the growing peptide chain is unreacted. Ignoring this result leads to the synthesis of deletion sequences, which are often difficult to purify away from your target peptide.

This guide provides a structured, in-depth approach to diagnosing and resolving failed coupling reactions flagged by a positive Kaiser test.

Part 1: Kaiser Test Fundamentals & Interpretation

Q1: What is the chemical basis of the Kaiser test?

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] The test relies on the reaction of ninhydrin with a primary amine on the peptide-resin. This reaction, when heated in the presence of pyridine and a dilute KCN solution, produces an intense blue-purple chromophore known as Ruhemann's purple.[1] A successful coupling reaction acylates the N-terminal primary amine, rendering it unreactive to ninhydrin. Therefore, a negative test (yellow or colorless beads/solution) confirms the completion of the coupling step.[1][2]

Q2: How do I accurately interpret the different color results from a Kaiser test?

Interpreting the Kaiser test requires observing both the resin beads and the surrounding solution. The distribution and intensity of the blue color provide crucial clues about the extent of the coupling failure.[1][3][4]

Observation Interpretation Recommended Immediate Action
Intense Blue Beads & Blue Solution Complete Failure: The coupling reaction has failed significantly. Free primary amines are abundant.[4][5]Proceed immediately to Recoupling Protocol .
Light Blue Solution, Dark Blue Beads Incomplete Coupling: A substantial amount of unreacted amine remains on the resin.[3][4]Proceed to Recoupling Protocol .
Yellow/Colorless Beads, Blue Solution Nearly Complete: The reaction is mostly finished, but trace unreacted amines or residual reagents may be present.[1]Consider extending the initial coupling time or proceed to Capping Protocol .
Yellow/Colorless Beads & Solution Successful Coupling: No primary amines are detected.Proceed to the next Fmoc-deprotection step.
Brownish-Red or Red-Brown Color Secondary Amine Present: This is typical for N-terminal proline residues. The standard Kaiser test is unreliable for secondary amines.[2][4][6]Use an alternative method like the Chloranil Test for confirmation.[4]

Part 2: Immediate Actions for a Positive Kaiser Test

A positive Kaiser test demands immediate action to prevent the formation of deletion sequences. The two primary strategies are recoupling (forcing the desired reaction to completion) and capping (permanently blocking the unreacted amines).

dot graphviz digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="SPPS Cycle"; style="rounded"; bgcolor="#F1F3F4"; Perform_Test [label="Perform Kaiser Test", fillcolor="#FBBC05", fontcolor="#202124"]; Decision_Positive [label="Test Positive (Blue)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perform_Test -> Decision_Positive; }

subgraph "cluster_1" { label="Troubleshooting Path"; style="rounded"; bgcolor="#FFFFFF"; Recouple [label="Perform Recoupling Protocol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision_Recouple [label="Kaiser Test Still Positive?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cap_Amines [label="Perform Capping Protocol", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recouple -> Decision_Recouple; Decision_Recouple -> Cap_Amines [label=" Yes "]; }

subgraph "cluster_2" { label="Cycle Progression"; style="rounded"; bgcolor="#F1F3F4"; Proceed [label="Proceed to Next Deprotection Step", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Decision_Positive -> Recouple [label=" Yes "]; Decision_Positive -> Proceed [label=" No (Yellow) "]; Decision_Recouple -> Proceed [label=" No "]; Cap_Amines -> Proceed; } } Troubleshooting workflow for a positive Kaiser test.

Q3: When should I choose to recouple versus cap?

The decision depends on the intensity of the positive Kaiser test and the nature of the peptide sequence.

  • Recouple: This is the preferred first step for any significant blue color (dark blue beads). The goal is to maximize the yield of the desired full-length peptide. Recoupling is essential for difficult sequences, such as those involving sterically hindered amino acids (e.g., Val, Ile, Arg) or sequences prone to aggregation.[7][8]

  • Cap: Capping is an appropriate choice when the Kaiser test is only faintly positive (e.g., colorless beads, light blue solution), suggesting only a small fraction of amines are unreacted. It is a pragmatic step to prevent minor deletion impurities without spending significant time on a potentially low-yield recoupling. Capping permanently acetylates the unreacted N-termini, making them inert in subsequent cycles.[9]

Q4: What causes coupling reactions to fail?

Understanding the root cause is key to effective troubleshooting. Common culprits include:

  • Steric Hindrance: Bulky side chains on either the incoming amino acid or the N-terminal residue of the peptide-resin can physically block the reaction site.[6][8][10] This is a very common issue.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with other chains on the resin, forming secondary structures that hide the N-terminal amine.[11][12] This is especially prevalent in hydrophobic sequences.

  • Reagent Issues: Degradation of coupling reagents (especially if exposed to moisture), incorrect concentrations, or insufficient equivalents can lead to incomplete activation of the incoming amino acid.[13][14]

  • Poor Resin Swelling: The solvent must adequately swell the resin matrix to ensure reactive sites are accessible. A poor choice of solvent, like using DCM for a sequence that requires the more polar DMF or NMP, can hinder the reaction.[6][11]

Part 3: Experimental Protocols

Protocol 1: Recoupling a Failed Reaction

This protocol is initiated after a positive Kaiser test following the initial coupling.

  • Wash: After draining the initial coupling solution, wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and residual reagents.

  • Prepare Coupling Solution: Prepare a fresh coupling solution. For a difficult coupling, consider switching to a more potent coupling reagent. For example, if a standard DIC/HOBt coupling failed, switching to HATU or HCTU can be beneficial.[4][15] Use a 3- to 5-fold excess of the protected amino acid and coupling reagents relative to the resin loading.

  • Perform Second Coupling (Recouple): Add the fresh coupling solution to the washed resin. Agitate the reaction vessel at room temperature. For particularly stubborn couplings, extending the reaction time (e.g., 2-4 hours) or slightly increasing the temperature (e.g., to 35-40°C) can improve efficiency.[11]

  • Wash: Drain the recoupling solution and wash the resin extensively with DMF (3-5 times).

  • Validate: Perform a second Kaiser test.

    • If the test is negative (yellow) , the recoupling was successful. You can proceed to the next deprotection step.

    • If the test is still positive (blue) , this indicates a persistent issue. At this point, further recoupling attempts are unlikely to succeed. Proceed to Protocol 2: Capping .[16]

Protocol 2: Capping Unreacted Amines

This protocol is used to permanently block unreacted amines after a failed or partially failed coupling/recoupling attempt. The most common method is acetylation.[9]

  • Wash: Ensure the peptide-resin is thoroughly washed with DMF (3 times) to remove all previous reagents.

  • Prepare Capping Solution: Prepare the capping solution fresh. A standard and highly effective mixture consists of acetic anhydride and a base (like pyridine or DIPEA) in DMF.[9][17] A common formulation is a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[17]

  • Perform Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.[9] Agitate the mixture at room temperature for 30 minutes.[17]

  • Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual capping reagents and byproducts.[9][17]

  • Validate (Optional but Recommended): Perform a final Kaiser test. The result should be negative (yellow), confirming that all free amines have been successfully acetylated. If the test remains positive, it may indicate severe aggregation or another fundamental problem with the synthesis.[16]

Part 4: Special Cases & Alternative Tests

Q5: The Kaiser test is positive, but the N-terminal amino acid is Proline. What should I do?

The Kaiser test is unreliable for secondary amines like proline, often yielding a faint reddish-brown color regardless of the coupling outcome.[2][3][4] A strong blue color in this case likely indicates a failure from the previous coupling cycle that was missed. For confirming proline coupling, you must use an alternative test.

dot graphviz digraph "Kaiser_Test_Principle" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

subgraph "cluster_0" { label="Successful Coupling (Negative Test)"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acylated [label="Resin-NH-Acyl\n(No Primary Amine)"]; Ninhydrin1 [label="Ninhydrin"]; Result1 [label="No Reaction\n(Yellow/Colorless)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acylated -> Ninhydrin1 [style=invis]; Ninhydrin1 -> Result1 [label=" Heat"]; }

subgraph "cluster_1" { label="Failed Coupling (Positive Test)"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FreeAmine [label="Resin-NH₂\n(Free Primary Amine)"]; Ninhydrin2 [label="Ninhydrin"]; Result2 [label="Ruhemann's Purple\n(Intense Blue)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreeAmine -> Ninhydrin2 [style=invis]; Ninhydrin2 -> Result2 [label=" Heat, Pyridine"]; } } } Chemical principle of the Kaiser test.

Protocol 3: The Chloranil Test (for Secondary Amines)

This test is a reliable alternative for detecting secondary amines like proline.[4][6]

  • Reagents:

    • Solution A: 2% acetaldehyde in DMF.[18]

    • Solution B: 2% p-chloranil in DMF.[18]

  • Procedure:

    • Place a small sample of washed resin beads (1-5 mg) in a small test tube.[4]

    • Add 1-2 drops of Solution A and 1-2 drops of Solution B.[4][18]

    • Let the mixture stand at room temperature for 5 minutes.[4]

  • Interpretation:

    • Blue or greenish-blue beads indicate the presence of a free secondary amine (incomplete coupling).[1]

    • Colorless or yellow beads indicate a successful coupling.

Q6: I am getting a false positive Kaiser test (blue color even after I expect coupling to be complete). Why?

False positives can be misleading and frustrating. Potential causes include:

  • Fmoc-Group Lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, exposing a primary amine and giving a false positive result.[1][4][19] Avoid overheating the sample.[6]

  • Inadequate Washing: Residual unreacted (but activated) amino acid from the coupling solution can react with the test reagents.[1][13] Ensure washing is thorough.

  • Degradation of Protected Amino Acids: Some side-chain protecting groups (e.g., Trt on Gln or Asn) can be labile, exposing an amine.

Q7: Are there other tests I can use to monitor my reaction?

Yes, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting primary amines.[4] TNBS reacts with primary amines to form a highly chromogenic orange or red product on the resin beads.[20][21] It can be a useful confirmatory test, and some researchers find its results less subjective than the Kaiser test.[22]

References

  • Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Aapptec.
  • Interchim. (n.d.). TNBSA reagent for amine detection. ResearchGate.
  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Aapptec.
  • Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.
  • Various Authors. (2018). What are the possible reasons for false positive results in Kaiser test?. ResearchGate.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Thieme. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform.
  • Yi, G., et al. (2025). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). protocols.io.
  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology.
  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • JoVE. (2017). Solid Phase Synthesis. JoVE.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • Wang, P., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Difficult Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Nα-Fmoc group removal during Solid-Phase Peptide Synthesis (SPPS). Difficult sequences, prone to aggregation or steric hindrance, often lead to incomplete deprotection, resulting in deletion sequences that compromise final product purity and yield.

This resource provides in-depth troubleshooting advice, advanced protocols, and answers to frequently asked questions to help you overcome these common but significant hurdles.

Troubleshooting Guide: Common Deprotection Problems & Solutions

This section addresses specific issues you may encounter during Fmoc deprotection.

Q1: My post-deprotection colorimetric test is negative. What does this mean and what should I do?

A negative colorimetric test, such as the Kaiser test (ninhydrin) or TNBS test, indicates a lack of free primary amines on the resin.[1][2][3] This is a strong sign that the Fmoc deprotection was incomplete.

Immediate Diagnostic Steps:

  • Verify Test Validity: The standard Kaiser test is unreliable for N-terminal proline, which produces a reddish-brown color instead of the typical deep blue.[3] For proline, the Chloranil test is a more suitable alternative for detecting the secondary amine.[3]

  • Check Reagents: Ensure your deprotection solution (typically 20% piperidine in DMF) is made from a fresh, high-quality source. Piperidine can degrade over time, reducing its efficacy.[1] Also, confirm the concentration was prepared correctly.[1]

  • Review Protocol: Double-check that the correct deprotection times and reagent volumes were used. Automated synthesizers should have their fluid delivery systems calibrated.

Causality and Corrective Actions: The primary causes of incomplete deprotection are either reagent-related or, more commonly, sequence-dependent issues that hinder reagent access to the N-terminus.

  • Cause: Peptide Aggregation. As the peptide chain elongates, it can fold into stable secondary structures like β-sheets, particularly with hydrophobic sequences.[3][4] This physically blocks piperidine from reaching the Fmoc group.

    • Solution 1: Extended Deprotection Time: The simplest approach is to increase the reaction time. Extend the standard 10-20 minute deprotection to 30-60 minutes.[2]

    • Solution 2: Elevated Temperature: Heating the reaction vessel to 40-50°C can provide enough energy to disrupt the hydrogen bonds causing aggregation, improving reagent access.[1][5] This should be done cautiously as elevated temperatures can sometimes promote side reactions.[5]

    • Solution 3: Chaotropic Agents: Adding chaotropic salts or solvents like N-methylpyrrole (NMP) or dimethylsulfoxide (DMSO) can help break up aggregates.[6]

  • Cause: Steric Hindrance. Bulky amino acids near the N-terminus can sterically impede the approach of the piperidine molecule.[1][7]

    • Solution: Use a Stronger Base Cocktail. For severely hindered or aggregated sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[1][8] A common cocktail is 2% DBU / 2% piperidine in DMF. DBU is a much stronger base than piperidine and can deprotect where piperidine fails.[8][9]

The following workflow provides a systematic approach to troubleshooting this issue.

G start Negative Kaiser Test (Incomplete Deprotection) reagent_check Verify Reagents (Freshness, Concentration) start->reagent_check extend_time Extend Deprotection Time (e.g., 2x 20 min) reagent_check->extend_time Reagents OK heat Apply Heat (40-50°C) extend_time->heat Still Incomplete complete Deprotection Complete (Proceed to Coupling) extend_time->complete Successful dbu Use Stronger Base (e.g., 2% DBU / 2% Piperidine) heat->dbu Still Incomplete heat->complete Successful dbu->complete Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Q2: My UV monitoring shows a broad peak or fails to return to baseline. What does this indicate?

Automated synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which forms upon Fmoc removal and absorbs strongly around 301 nm.[1][3][10]

  • A sharp, well-defined peak that returns to baseline indicates efficient and complete deprotection.

  • A broad, tailing peak or a failure to return to baseline suggests slow or incomplete deprotection kinetics.[11] This is a classic sign of a "difficult" sequence, often due to on-resin aggregation.[12]

Solution: Modern peptide synthesizers can use this UV feedback to automatically extend the deprotection time until the reaction is complete.[13][14] If your synthesizer has this capability, enable it. If you are performing manual synthesis or the automated extension is insufficient, you should implement the strategies for difficult sequences described in Q1, such as switching to a DBU-based cocktail or using elevated temperatures.[6]

Q3: I'm observing side reactions like aspartimide formation. Is my deprotection strategy the cause?

Yes, the basic conditions of Fmoc deprotection can promote side reactions, especially in sensitive sequences.

  • Aspartimide Formation: This is a significant side reaction, particularly in Asp-Gly or Asp-Ser sequences.[6] The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This imide can then reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine to form piperidides.[6][15] While DBU is excellent for difficult deprotections, it is a very strong base and can catalyze aspartimide formation, so it should be used with caution in sequences containing Asp residues.[8][9]

    • Mitigation: Using piperazine instead of piperidine has been shown to cause fewer aspartimide-related side reactions.[15][16] Adding 0.1M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also help suppress this side reaction.[15]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester bond, cleaving the dipeptide from the resin.[6] This is most common with Proline in the first or second position.[6]

    • Mitigation: When Pro is one of the first two residues, using a 2-chlorotrityl chloride resin is recommended as its steric bulk helps inhibit DKP formation.[6]

Advanced Protocols & Strategies (FAQs)

Q1: When is it appropriate to use a DBU-based deprotection cocktail from the start?

While standard 20% piperidine in DMF is the workhorse for most sequences, you might proactively choose a DBU-based cocktail for sequences known to be difficult. These include:

  • Poly-Alanine or other homo-oligopeptides: These sequences are notorious for forming strong β-sheets.[4][17]

  • Hydrophobic Sequences: Peptides rich in Val, Leu, Ile, and Phe are prone to aggregation.[6]

  • Sterically Hindered Residues: Certain bulky non-natural amino acids can significantly slow down deprotection.[5]

A DBU/piperazine combination has also been reported as a rapid and safer alternative to piperidine.[18]

Q2: What are the key parameters for a heated deprotection protocol?

Heating should be controlled and monitored.

  • Temperature: Typically between 40°C and 50°C.[1] Microwave-assisted heating is also a highly effective method for accelerating the reaction and breaking up aggregates.[12]

  • Time: The increased temperature usually allows for shorter deprotection times. A typical protocol might be 2 cycles of 5-10 minutes each.[5]

  • Caution: Be aware that prolonged heating can potentially increase the risk of side reactions like racemization or aspartimide formation in sensitive sequences.[5]

Q3: How do I quantitatively monitor Fmoc deprotection?

Quantitative monitoring is crucial for confirming complete deprotection and calculating resin loading. The most common method relies on UV-Vis spectrophotometry of the DBF-piperidine adduct.[1]

  • Collect the entire effluent from the deprotection step in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance (A) of the solution in a 1 cm cuvette at ~301 nm.

  • Calculate the amount of Fmoc released (in moles) using the Beer-Lambert law (A = εcl), where ε (the extinction coefficient for the DBF-piperidine adduct) is typically ~7800 L mol⁻¹ cm⁻¹.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the standard starting point for most sequences.

  • Swell the peptide-resin in DMF for at least 30-60 minutes.[5]

  • Drain the DMF.

  • Add 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[19]

  • Agitate the mixture for 2-3 minutes at room temperature and drain.[19]

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 10-20 minutes.[5][10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[5][19]

Protocol 2: DBU-Assisted Deprotection for Difficult Sequences

Use this protocol when standard conditions are incomplete or for known difficult sequences.

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[19][20]

  • Add the DBU/piperidine solution to the resin.

  • Agitate for 5-7 minutes at room temperature.[5]

  • Drain the solution.

  • Repeat steps 4-6 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).[20]

Data Summary: Deprotection Cocktails

Reagent CocktailCompositionTypical ConditionsAdvantagesDisadvantages
Standard 20% Piperidine in DMF2 x 10-15 min, RTMild, well-established, low risk of side reactions.Ineffective for aggregated or sterically hindered sequences.[1][17]
Heated 20% Piperidine in DMF2 x 5-10 min, 40-50°CDisrupts aggregation, increases reaction rate.[1][5]May promote side reactions (e.g., racemization) if not controlled.[5]
DBU-Assisted 2% DBU / 2% Piperidine in DMF2 x 5-7 min, RTHighly effective for difficult sequences, very fast.[8][9]Can catalyze aspartimide formation in sensitive sequences.[8][9]
Piperazine-Based 20% Piperazine in DMF2 x 15-20 min, RTReduces aspartimide formation compared to piperidine.[15]Generally slower kinetics than piperidine.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. doi:10.1111/j.1399-3011.1994.tb00368.x
  • Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62.
  • Guchhait, G., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417–104425.
  • Becerril-Vega, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 159-164.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Activotec. (n.d.). UV Synthesis Monitoring.
  • ResearchGate. (n.d.). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces....
  • Fields, C. G., & Fields, G. B. (1991). Methods for removing the Fmoc group. Peptide research, 4(2), 95-101.
  • Gentry, Z. R., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Wipf, P., & Kerekes, A. D. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 293-296.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • RSC Publishing. (2025). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Activated Esters for Threonine Incorporation: A Comparative Analysis of Fmoc-Thr(tBu)-OPfp, -ODhbt, and -OAt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of sterically hindered amino acids like Threonine (Thr) is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete coupling and epimerization. The choice of activating group for the incoming Fmoc-amino acid is therefore critical for the synthesis of high-purity peptides. This guide provides an in-depth comparison of three commonly used activated esters for Threonine: the pentafluorophenyl ester (Fmoc-Thr(tBu)-OPfp), the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Thr(tBu)-ODhbt), and the 1-hydroxy-7-azabenzotriazole ester (Fmoc-Thr(tBu)-OAt). We will analyze their respective performance based on reaction kinetics, coupling efficiency, and, most importantly, their efficacy in suppressing racemization. This analysis is supported by experimental data and provides practical, field-tested protocols to guide researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction: The Challenge of Incorporating Threonine

Threonine, with its β-branched side chain, presents a significant steric obstacle during peptide bond formation. This steric hindrance can dramatically slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. To overcome this, highly reactive acylating agents are required. However, increased reactivity often comes at a cost: a higher propensity for side reactions, most notably racemization.

Racemization of the α-carbon is a major concern as it leads to the formation of diastereomeric impurities (D-Thr in an L-peptide sequence) that are often difficult to separate from the target peptide and can have profound effects on its biological activity. The mechanism of racemization for activated amino acids typically proceeds through the formation of a 5(4H)-oxazolone (azlactone). The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon, which can be easily abstracted by a base, leading to a loss of stereochemical integrity.

The ideal activated ester for Threonine must therefore strike a delicate balance: it must be reactive enough to drive the coupling to completion in a reasonable timeframe but stable enough to minimize the formation of the oxazolone intermediate.

The Contenders: A Mechanistic Overview

The efficacy of an activated ester is largely determined by the nature of its leaving group. A good leaving group must be electron-withdrawing to activate the carbonyl carbon for nucleophilic attack by the peptide's N-terminal amine, and it must be stable once displaced. Let's examine our three contenders.

  • This compound (Pentafluorophenyl Ester): The -OPfp ester is a highly reactive species due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the pentafluorophenol a very good leaving group, leading to rapid acylation. These esters are often stable enough to be isolated, purified, and stored, which is a significant practical advantage, allowing them to be used as coupling reagents without the need for in situ activation.

  • Fmoc-Thr(tBu)-ODhbt (3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl Ester): The -ODhbt esters are also highly reactive. A unique feature of the corresponding leaving group, 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt), is its ability to act as a visual indicator for the progress of the coupling reaction. When HODhbt is liberated, it can react with the free N-terminal amines on the resin, imparting a distinct orange/red color. The disappearance of this color indicates that the coupling is complete.

  • Fmoc-Thr(tBu)-OAt (1-Hydroxy-7-azabenzotriazole Ester): The -OAt esters are derived from 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the ring system is key to its effectiveness. It is believed to act as a general base, facilitating the deprotonation of the incoming amine and accelerating the aminolysis step. More importantly, HOAt is exceptionally effective at suppressing racemization compared to its benzotriazole analogue, HOBt.

Below is a diagram illustrating the general mechanism of peptide bond formation using an activated ester.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AA_ester Fmoc-AA-OX (Activated Ester) Tetrahedral Tetrahedral Intermediate AA_ester->Tetrahedral Nucleophilic Attack Peptide H₂N-Peptide-Resin Peptide->Tetrahedral NewPeptide Fmoc-AA-NH-Peptide-Resin (Lengthened Peptide) Tetrahedral->NewPeptide Collapse LeavingGroup HOX (Leaving Group) Tetrahedral->LeavingGroup

Caption: General mechanism of activated ester coupling in SPPS.

Head-to-Head Comparison: Performance Metrics

The choice between these esters often depends on the specific sequence, the scale of the synthesis, and the purity requirements of the final peptide.

Coupling Kinetics & Efficiency

While all three are considered "active," their reaction rates differ. This is crucial when dealing with sterically demanding couplings, such as attaching an amino acid to a proline residue or coupling two bulky amino acids.

Activated EsterRelative ReactivityTypical Coupling TimeNotes
This compound High1 - 4 hoursGenerally provides good yields for standard couplings. May require longer times or double coupling for particularly difficult sequences.
Fmoc-Thr(tBu)-ODhbt Very High30 - 90 minutesThe high reactivity makes it suitable for rapid synthesis protocols. The visual monitoring aspect is a significant advantage, allowing for real-time assessment of reaction completion and avoiding unnecessary extensions of coupling time.
Fmoc-Thr(tBu)-OAt Very High30 - 90 minutesSimilar in reactivity to -ODhbt esters, demonstrating excellent performance in difficult couplings, including the synthesis of peptides containing Aib (α-aminoisobutyric acid) residues.
Stereochemical Fidelity: The Racemization Challenge

This is arguably the most critical parameter for choosing an activating group for Threonine. The extent of racemization is highly dependent on the reaction conditions, particularly the base used. However, the nature of the leaving group plays a pivotal role.

Activated EsterRacemization SuppressionMechanistic Insight
This compound ModerateThe high reactivity can sometimes lead to increased oxazolone formation, especially in the presence of a strong base or with extended reaction times. Careful control of conditions is necessary.
Fmoc-Thr(tBu)-ODhbt GoodHODhbt provides good racemization suppression, superior to standard HOBt-based methods.
Fmoc-Thr(tBu)-OAt ExcellentHOAt is widely recognized as one of the most effective additives for suppressing racemization. The 7-aza nitrogen is thought to stabilize the activated intermediate and disfavor the formation of the oxazolone, making -OAt esters the gold standard for incorporating racemization-prone amino acids.

Supporting Data: In a study comparing the coupling of Fmoc-Phe- to H-Thr-NH₂, the use of HOAt-derived esters resulted in significantly lower levels of epimerization compared to HOBt-derived esters, demonstrating the superior performance of the azabenzotriazole core structure in maintaining stereochemical integrity.

Experimental Protocols: A Practical Guide

The following are generalized protocols for manual SPPS. Equivalents are based on the initial loading of the resin.

Workflow Overview

SPPS_Cycle A Start: Resin-Bound Peptide (Fmoc-Protected) B 1. Deprotection (e.g., 20% Piperidine in DMF) A->B C Wash (DMF, DCM, etc.) B->C D 2. Amino Acid Coupling (Fmoc-Thr(tBu)-OX, Base in DMF) C->D E Wash (DMF) D->E F Optional: Capping (e.g., Acetic Anhydride) E->F If coupling is incomplete G Cycle Complete: Resin-Bound Peptide (N+1 Residue, Fmoc-Protected) E->G If coupling is complete F->G H Repeat for next amino acid G->H

A Senior Application Scientist's Guide to Peptide Coupling: Fmoc-Thr(tBu)-OPfp vs. PyBOP

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in peptide synthesis and drug development, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and ultimately, the success of a synthetic campaign. This is particularly true when incorporating sterically hindered amino acids, such as the beta-branched and side-chain protected threonine derivative, Fmoc-Thr(tBu)-OH. This guide provides an in-depth, objective comparison of two prevalent coupling strategies: the pre-activated pentafluorophenyl (PFP) active ester, Fmoc-Thr(tBu)-OPfp , and the widely-used phosphonium salt-based in-situ activation reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

Foundational Principles: A Tale of Two Activation Strategies

The formation of a peptide bond requires the activation of a carboxylic acid group to render it susceptible to nucleophilic attack by an amine. Both this compound and PyBOP achieve this, but through fundamentally different pathways.

This compound: The Pre-activated Ester Approach

This compound is a stable, crystalline solid where the carboxylic acid of Fmoc-Thr(tBu)-OH has been pre-activated as a pentafluorophenyl ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the ester's carbonyl carbon exceptionally electrophilic.[1] This high reactivity facilitates rapid aminolysis, driving the peptide bond formation forward.[1] Kinetic studies have demonstrated the superior reaction rates of PFP esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative coupling speed ratio of 111:1:3.4, respectively.[2] This strategy offers the advantage of not requiring an additional in-situ activation step during the solid-phase peptide synthesis (SPPS) cycle.[3]

PyBOP: In-Situ Activation via a Phosphonium Salt

PyBOP is a phosphonium salt-based reagent that facilitates amide bond formation by activating the carboxylic acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA).[4][5] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable HOBt (1-hydroxybenzotriazole) active ester.[4][6] This in-situ generated active ester is then attacked by the N-terminal amine of the growing peptide chain.[4] PyBOP is lauded for its high coupling efficiency, low propensity for racemization, and a significant safety advantage over its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

The Efficacy Showdown: A Comparative Analysis

The choice between a pre-activated ester and an in-situ coupling reagent for a sterically demanding residue like Fmoc-Thr(tBu)-OH hinges on several performance metrics.

FeatureThis compoundPyBOP
Activation Method Pre-activated Active EsterIn-situ Activation
Coupling Speed Very Fast[2]Fast, but may require longer reaction times for hindered residues compared to uronium/aminium salts.[7]
Racemization Generally very low due to the stability of the pre-formed ester.[8]Low, especially with the addition of HOBt.[9]
Side Reactions Minimizes side reactions associated with in-situ activation.Can be prone to side reactions if not used correctly; however, it avoids the guanidinylation side reaction seen with some uronium/aminium reagents.[5]
Convenience "Coupling-ready," simplifying the SPPS workflow.[3]Requires co-dissolution with the amino acid and a base prior to coupling.
Cost Can be more expensive on a per-residue basis.Generally a cost-effective in-situ coupling reagent.

Mechanistic Insights: Visualizing the Coupling Process

To fully appreciate the nuances of each method, a visual representation of their respective mechanisms is invaluable.

cluster_0 This compound Coupling cluster_1 PyBOP-mediated Coupling This compound This compound Peptide_Bond_1 Peptide Bond Formation This compound->Peptide_Bond_1 Nucleophilic Attack Resin-NH2 Resin-NH2 Resin-NH2->Peptide_Bond_1 PFP_Leaving_Group Pentafluorophenol Peptide_Bond_1->PFP_Leaving_Group Release Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Active_Ester HOBt Active Ester (in-situ) Fmoc-Thr(tBu)-OH->Active_Ester Activation PyBOP_Reagent PyBOP + DIPEA PyBOP_Reagent->Active_Ester Peptide_Bond_2 Peptide Bond Formation Active_Ester->Peptide_Bond_2 Nucleophilic Attack Resin-NH2_2 Resin-NH2 Resin-NH2_2->Peptide_Bond_2 Byproducts Tris(pyrrolidino) phosphine oxide Peptide_Bond_2->Byproducts Release

Diagram 1: Comparative workflows of this compound and PyBOP coupling.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the incorporation of Fmoc-Thr(tBu)-OH using both methods in a standard solid-phase peptide synthesis workflow.

Protocol 1: Coupling with this compound

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

    • Optionally, dissolve 1-hydroxybenzotriazole (HOBt) (3 equivalents, 0.3 mmol) in DMF and add to the this compound solution to accelerate the reaction.[3]

    • Add the solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling with PyBOP

This protocol outlines the in-situ activation and coupling using PyBOP on a 0.1 mmol scale.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF.[4]

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and mix briefly.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered residues like Thr(tBu), a longer coupling time may be necessary.[10]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling Step washing1->coupling opfp_path This compound + optional HOBt coupling->opfp_path Method 1 pybop_path Fmoc-Thr(tBu)-OH + PyBOP + DIPEA coupling->pybop_path Method 2 monitoring Kaiser Test opfp_path->monitoring pybop_path->monitoring washing2 Final Washing (DMF, DCM) monitoring->washing2 end Next Cycle washing2->end

Diagram 2: Experimental workflow for a single coupling cycle in SPPS.

Concluding Remarks for the Practicing Scientist

Both this compound and PyBOP are highly effective reagents for peptide synthesis. The decision of which to employ should be guided by the specific requirements of the synthetic target and laboratory workflow.

  • This compound excels in situations demanding high reactivity and minimal side reactions, particularly for "difficult sequences" where in-situ activation may be sluggish.[11] Its "coupling-ready" nature simplifies automation and can lead to faster cycle times.

  • PyBOP represents a robust, reliable, and cost-effective option for routine and large-scale synthesis.[1] Its performance is well-documented, and it offers a favorable safety profile. While it may require longer coupling times for sterically hindered residues compared to more potent uronium/aminium reagents like HATU or HCTU, it remains a workhorse in many peptide synthesis laboratories.[7]

For the synthesis of peptides containing the challenging Fmoc-Thr(tBu)-OH residue, a preliminary small-scale test synthesis to optimize coupling times and monitor for potential side reactions is always a prudent and scientifically sound approach.

References

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ResearchGate.
  • Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents - ResearchGate.
  • Solid Phase Peptide Synthesis using N,-Fluorenylmethoxycarbonylamino Acid Pentafluorophenyl Esters - RSC Publishing.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec.
  • Acid-Amine Coupling using PyBOP - Organic Synthesis.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed.
  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - Frontiers.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf - Luxembourg Bio Technologies.
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Luxembourg Bio Technologies.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate.
  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.

Sources

A Comparative Guide to HPLC Purity Analysis of Fmoc-Thr(tBu)-OPfp Raw Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical and stereochemical purity of amino acid derivatives is paramount. In solid-phase peptide synthesis (SPPS), the quality of raw materials like Fmoc-Thr(tBu)-OPfp directly dictates the success of the synthesis, influencing the purity, yield, and biological activity of the final peptide.[1][2] Impurities in these building blocks can lead to the formation of undesirable side-products, such as truncated or modified peptide sequences, which are often difficult and costly to remove during downstream purification.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, a critical threonine derivative used in peptide synthesis. We will explore the nuances of Reversed-Phase HPLC (RP-HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, and introduce orthogonal methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for a more comprehensive analysis. The experimental protocols and supporting data presented herein are designed to equip you with the knowledge to select and implement the most suitable analytical strategy for your quality control needs.

The Critical Nature of this compound Purity

This compound, or Nα-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester, is a cornerstone building block in Fmoc-based SPPS.[4][5] The Fmoc group provides temporary protection of the α-amino group, which is stable to acidic conditions but readily removed by a mild base, allowing for sequential peptide chain elongation.[6] The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, preventing unwanted side reactions, while the pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates efficient peptide bond formation.

Given its crucial role, ensuring the high purity of this raw material is non-negotiable. Common impurities can include:

  • D-enantiomer: The presence of the undesired D-Thr(tBu)-OPfp can lead to the synthesis of diastereomeric peptides, which can be challenging to separate and may have altered biological properties.[1][7]

  • Fmoc-dipeptides: Formation of Fmoc-Thr(tBu)-Thr(tBu)-OPfp during the synthesis of the raw material can lead to the insertion of an extra amino acid residue.[3][8]

  • β-Alanyl impurities: These can arise from the rearrangement of the Fmoc-introducing reagent.[3][8]

  • Incompletely protected or deprotected species: The absence of the tBu or Fmoc group can lead to undesired side-chain modifications or chain termination during peptide synthesis.[3]

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse method for determining the chemical purity of Fmoc-amino acids by separating the main component from process-related impurities and degradation products.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC for Chemical Purity

Objective: To determine the overall chemical purity of this compound and separate it from common synthesis-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:
  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the nonpolar Fmoc group, enabling good separation from more polar impurities.

  • Acetonitrile/Water with TFA: This is a standard mobile phase for RP-HPLC of peptides and protected amino acids. Acetonitrile serves as the organic modifier, and TFA acts as an ion-pairing agent to improve peak shape and resolution.

  • Gradient Elution: A gradient from low to high organic content is necessary to elute a wide range of compounds with varying polarities, from polar impurities to the hydrophobic this compound.

  • UV Detection at 265 nm: The fluorenyl group of the Fmoc protecting group has a strong chromophore with a characteristic absorbance maximum around 265 nm, providing high sensitivity for detection.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in ACN/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (265 nm) E->F G Integrate Peaks F->G H Calculate % Purity G->H Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Prepare Sample & Racemic Std B Inject into HPLC A->B C Separation on Chiral Column B->C D UV Detection (265 nm) C->D E Identify Enantiomer Peaks D->E F Calculate % Enantiomeric Excess E->F

Sources

A Senior Application Scientist's Guide to Threonine Incorporation in SPPS: A Cost-Benefit Analysis of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

For peptide chemists, the incorporation of β-branched and sterically hindered amino acids like Threonine (Thr) represents a recurrent challenge in Solid-Phase Peptide Synthesis (SPPS). Inefficient coupling at these positions can lead to deletion sequences, low yields, and arduous purification, jeopardizing project timelines and budgets. The choice of activation strategy is therefore not merely a procedural detail but a critical decision that dictates the success and overall cost of the synthesis.

This guide provides an in-depth comparative analysis of two primary strategies for incorporating Fmoc-Thr(tBu)-OH: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Thr(tBu)-OPfp , versus conventional in-situ activation using aminium/uronium salt reagents, with a focus on HBTU as a baseline and HATU as a high-performance benchmark. We will dissect the performance data, mechanistic principles, and true costs to provide a clear framework for selecting the optimal methodology.

The Mechanistic Divide: Pre-activated vs. In-situ Activation

The fundamental difference between these approaches lies in when and how the carboxylic acid of the Fmoc-amino acid is made sufficiently electrophilic to react with the N-terminal amine of the peptide chain.

  • In-situ Activation (e.g., HBTU/HATU): This is the workhorse method in many labs. The free Fmoc-Thr(tBu)-OH is mixed with a coupling reagent (like HBTU or HATU) and a base (typically DIPEA) immediately before or during its introduction to the resin. The coupling reagent rapidly forms a highly reactive intermediate—an HOBt or HOAt active ester—directly in the reaction vessel. This method is versatile but introduces more variables and potential side reactions.

  • Pre-activated Pfp Ester: this compound is a stable, crystalline solid that has been activated prior to the coupling step. The Pfp ester is a potent acylating agent due to the high electronegativity of the five fluorine atoms, which makes the pentafluorophenoxide a superb leaving group. The coupling reaction is simpler, requiring only the dissolution of the active ester and its addition to the resin, often with a catalytic additive.

cluster_0 Strategy 1: In-situ Activation cluster_1 Strategy 2: Pre-activated Ester A1 Fmoc-Thr(tBu)-OH A3 Reactive O-Acylisourea Intermediate A1->A3 + A2 HBTU/HATU + Base A2->A3 + A4 HOBt/HOAt Ester (Highly Reactive) A3->A4 B1 This compound (Stable, Crystalline) B2 Ready for Coupling start Start: New Peptide Synthesis with Threonine q1 Is the sequence known to be 'difficult' (hydrophobic, long, aggregating, near Pro)? start->q1 q2 Is minimization of racemization critical for the final application (e.g., API synthesis)? q1->q2 No use_pfp Strongly Consider This compound (Higher initial cost, lower risk) q1->use_pfp Yes q3 Is the peptide long (>20 aa) or are the raw materials (e.g., modified aa) very expensive? q2->q3 No q2->use_pfp Yes use_insitu Use In-situ Activation (HBTU/HOBt or HATU) Monitor coupling carefully. q3->use_insitu No q3->use_pfp Yes

Caption: Decision workflow for choosing an activation strategy.

Experimental Protocols

These protocols describe a single coupling cycle for a 0.1 mmol scale synthesis on a standard solid-phase resin.

Protocol 1: Coupling with this compound

This protocol is noted for its simplicity and reduced number of reagents.

  • Resin Preparation: Following the previous Fmoc deprotection step (e.g., with 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (169 mg, 0.3 mmol, 3 eq.) in ~2 mL of DMF. For catalytically enhanced coupling, 1-hydroxybenzotriazole (HOBt) (46 mg, 0.3 mmol, 3 eq.) can be added to this solution.

  • Coupling Reaction: Add the coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 60-120 minutes.

  • Monitoring & Wash: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines. [1][2]Once the test is negative (colorless/yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next cycle. [2]

Protocol 2: In-situ Coupling with HBTU/HOBt

This is a standard protocol for aminium salt-based activation.

  • Resin Preparation: As in Protocol 1, ensure the peptide-resin is thoroughly washed and free of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (119 mg, 0.3 mmol, 3 eq.), HBTU (114 mg, 0.3 mmol, 3 eq.), and HOBt (46 mg, 0.3 mmol, 3 eq.) in ~2 mL of DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.) to the activation solution and agitate for 1-2 minutes (pre-activation). Immediately add this complete mixture to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes.

  • Monitoring & Wash: Perform a Kaiser test to confirm reaction completion. [3]If the test is positive, a second coupling (recoupling) may be required. If negative, drain the solution and wash the resin with DMF (5 x 1 min).

Conclusion and Recommendations

The choice between this compound and in-situ activation is a classic trade-off between upfront cost and synthetic risk.

  • For routine, non-challenging sequences or when cost is the absolute primary driver, standard in-situ activation with HBTU/HOBt or the more potent HATU remains a viable and economical choice. Careful monitoring of coupling completion is essential.

  • This compound should be considered a strategic investment for any synthesis where the cost of failure is high. This includes:

    • Difficult Sequences: Peptides with known aggregation propensity or multiple sterically hindered residues.

    • High-Value Peptides: Syntheses involving expensive, non-natural amino acids or those intended for cGMP production where purity is paramount.

    • Racemization-Sensitive Applications: When the absolute stereochemical integrity of the final product is critical.

By moving beyond a simple comparison of catalog prices and adopting a total cost analysis, researchers can leverage the higher performance and reliability of this compound as a powerful tool to mitigate risk, improve purity, and ultimately accelerate their research and development efforts.

References

  • Chem-Impex International. Fmoc-O-tert-butyl-D-threonine Product Page. URL: https://www.chemimpex.com/products/06443
  • Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis. URL: https://www.benchchem.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). URL: https://www.bachem.com/knowledge-center/technologies-and-products/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • Benchchem. A Comparative Guide to Threonine Incorporation in SPPS: Fmoc-Thr(tBu)-OSu vs. HOBt/HBTU Activation. URL: https://www.benchchem.
  • Sigma-Aldrich. 1-Hydroxybenzotriazole hydrate Product Page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/54802
  • Benchchem. Kaiser test for monitoring incomplete coupling of modified amino acids. URL: https://www.benchchem.com/blog/kaiser-test-for-monitoring-incomplete-coupling-of-modified-amino-acids/
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/
  • Aapptec. This compound Product Page. URL: https://www.aapptec.com/products/fmoc-thrtbu-opfp-117088-31-0
  • Oakwood Chemical. HBTU Product Page. URL: https://oakwoodchemical.com/Products.aspx?cas=94790-37-1
  • LifeTein. Fmoc-Thr(tBu)-OH Product Page. URL: https://www.lifetein.com/product_info.php?products_id=150104
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis/
  • Eqipped. This compound Product Page. URL: https://www.eqipped.com/fmoc-thr-tbu-opfp-100-g-8-52366-0100.html
  • GTI Laboratory Supplies. HBTU, 98%, Certified 10g Product Page.
  • Aapptec. Coupling Reagents. URL: https://www.aapptec.com/coupling-reagents-2/
  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). URL: https://www.biomatik.com/blog/techniques-and-protocols-of-present-time-solid-phase-peptide-synthesis.html
  • APExBIO. HBTU – Efficient Peptide Coupling Reagent. URL: https://www.apexbt.com/hbtu.html
  • APExBIO. HOBt – Coupling Reagent for Peptide Synthesis. URL: https://www.apexbt.com/hobt.html
  • Sigma-Aldrich. Fmoc-D-Thr(tBu)-OH Product Page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47312
  • Cenmed Enterprises. 000000008523660100 Fmoc Thr(Tbu) Opfp 100 G. URL: https://www.cenmed.com/000000008523660100-fmoc-thr-tbu-opfp-100-g.html
  • Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. URL: https://www.benchchem.com/blog/hatu-vs-hbtu-a-comparative-guide-to-peptide-coupling-efficiency/

Sources

Comparative Performance Analysis: Fmoc-Thr(tBu)-OPfp vs. Fmoc-Thr(Trt)-OH for the Synthesis of Acid-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

For researchers and professionals in peptide synthesis and drug development, the selection of side-chain protecting groups is a critical decision that directly influences the purity, yield, and integrity of the final product. The hydroxyl group of threonine is particularly reactive, necessitating robust protection during solid-phase peptide synthesis (SPPS).[1][2] The standard Fmoc/tBu strategy, employing Fmoc-Thr(tBu)-OH, is a cornerstone of modern peptide chemistry.[3] However, when synthesizing peptides containing acid-sensitive moieties—such as phosphorylations, glycosylations, or residues prone to acid-catalyzed degradation—the harsh cleavage conditions required for the tert-butyl (tBu) group can be detrimental.

This guide provides an in-depth, data-driven comparison of two key threonine derivatives: the pre-activated, standard-protection Fmoc-Thr(tBu)-OPfp and the mild-cleavage alternative, Fmoc-Thr(Trt)-OH . We will explore the fundamental chemical differences, their impact on synthesis outcomes, and provide validated protocols to guide your selection for challenging synthetic targets.

The Crux of the Matter: Acid Lability of Side-Chain Protection

The primary distinction between these derivatives lies not in the activation chemistry (OPfp vs. -OH) but in the acid lability of the side-chain protecting group: tert-Butyl (tBu) versus Trityl (Trt). This difference dictates the conditions for the final cleavage step and is the single most important factor when dealing with acid-sensitive peptides.

  • The tert-Butyl (tBu) Group: The tBu ether is a robust protecting group, stable to the repetitive basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[3] Its removal, however, requires treatment with a strong acid, typically a cocktail containing 95% trifluoroacetic acid (TFA).[2] This harsh condition generates highly reactive tert-butyl cations (tBu⁺).[2] These cations are notorious for causing side reactions, particularly the alkylation of sensitive residues like tryptophan, methionine, and cysteine, leading to significant and often hard-to-remove impurities.[2][4]

  • The Trityl (Trt) Group: The Trt ether is significantly more acid-labile than the tBu group.[2][5] It can be cleaved under very mild acidic conditions, such as 1-5% TFA in dichloromethane (DCM).[2] This mild cleavage protocol is far more compatible with peptides containing acid-sensitive functionalities. The resulting trityl cation is also bulkier and can be more effectively sequestered by scavengers. Consequently, syntheses employing the Trt group for side-chain protection consistently yield crude peptides of higher purity, especially for complex sequences.[2][5]

Furthermore, the bulky nature of the Trt group can be advantageous during synthesis by disrupting inter-chain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support.[2] This can improve solvation and lead to more efficient Fmoc deprotection and coupling steps, particularly in "difficult" sequences.[2][5]

Activation Strategy: The Role of the Pentafluorophenyl (Pfp) Ester

While Fmoc-Thr(Trt)-OH is used with standard in situ coupling reagents (e.g., HBTU, HATU), the "-OPfp" suffix on this compound signifies that the carboxylic acid is pre-activated as a pentafluorophenyl ester.

PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This pre-activation offers several advantages:

  • Rapid Coupling Kinetics: PFP esters react significantly faster than many other active esters, which helps to minimize side reactions like epimerization.[7]

  • Reduced Reagent Load: It avoids the need to introduce a separate coupling reagent and base into the reaction vessel for that specific residue, simplifying the process and reducing potential side reactions associated with the activators themselves.[8]

  • High Efficiency: The high reactivity ensures efficient coupling, which is beneficial for sterically hindered couplings.[9]

Therefore, this compound represents a high-performance version of the standard tBu-protected threonine, optimized for the coupling step. However, it does not alter the fundamental requirement for harsh TFA cleavage.

Comparative Performance Summary

The choice between these derivatives involves a trade-off between coupling efficiency, cost, and, most importantly, compatibility with the final cleavage conditions required by the target peptide.

FeatureThis compoundFmoc-Thr(Trt)-OH
Side-Chain Protection tert-Butyl (tBu)Trityl (Trt)
Acid Lability Low (Requires strong acid)[2]High (Cleaved by mild acid)[2][5]
Typical Cleavage ≥95% TFA[2]1-5% TFA in DCM[2]
Activation Method Pre-activated Pfp EsterIn-situ activation (e.g., HATU/DIPEA)
Coupling Speed Very HighStandard (Reagent Dependent)
Primary Advantage High coupling efficiency; robust for routine synthesis.Preserves acid-sensitive groups; higher crude purity for complex peptides.[2][5]
Key Disadvantage Harsh cleavage can damage sensitive peptides via tBu⁺ side reactions.[2]Higher molecular weight; potentially slower coupling for hindered positions if not optimized.
Ideal Application Routine synthesis of robust peptides without acid-sensitive residues.Synthesis of phosphopeptides, glycopeptides, and peptides with Trp, Met, or other sensitive residues.[10][11]
Mechanistic Differences in Cleavage

The following diagram illustrates the critical difference in the final cleavage step, which is central to selecting the appropriate derivative for your research.

CleavageMechanisms cluster_tbu Fmoc-Thr(tBu) Path cluster_trt Fmoc-Thr(Trt) Path PeptideResin Peptidyl-Resin (with protected Thr) TFA_strong Strong Acid Cleavage (e.g., 95% TFA, Scavengers) PeptideResin->TFA_strong TFA_mild Mild Acid Cleavage (e.g., 1% TFA in DCM) PeptideResin->TFA_mild CleavedPeptidetBu Crude Peptide TFA_strong->CleavedPeptidetBu tBu_cation tert-Butyl Cation (tBu⁺) (Highly Reactive) TFA_strong->tBu_cation SideProducts Alkylated Side Products (e.g., tBu-Trp, tBu-Met) tBu_cation->SideProducts Attacks sensitive residues CleavedPeptideTrt High-Purity Crude Peptide TFA_mild->CleavedPeptideTrt Trt_cation Trityl Cation (Trt⁺) (Bulky, Less Reactive) TFA_mild->Trt_cation

Figure 1: Cleavage pathways for tBu vs. Trt protected threonine.

Experimental Protocol: Synthesis of a Model Acid-Sensitive Peptide

To empirically validate the performance, we describe a parallel synthesis of a model peptide, H-Gly-Trp-Thr-Ala-NH₂ , which contains the acid-sensitive residue Tryptophan (Trp).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH

  • Path A: this compound

  • Path B: Fmoc-Thr(Trt)-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktails (see Step 5)

Experimental Workflow Diagram

SPPS_Workflow cluster_Thr 4. Threonine Coupling Start 1. Resin Swelling (Rink Amide in DMF) Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple_Ala 3. Coupling: Fmoc-Ala-OH Deprotect1->Couple_Ala Wash1 Wash Steps Couple_Ala->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Thr_A Path A: Couple this compound (No HATU/DIPEA needed) Deprotect2->Couple_Thr_A Couple_Thr_B Path B: Couple Fmoc-Thr(Trt)-OH (+ HATU/DIPEA) Deprotect2->Couple_Thr_B Wash2A Wash Steps Couple_Thr_A->Wash2A Wash2B Wash Steps Couple_Thr_B->Wash2B Deprotect3A Fmoc Deprotection Wash2A->Deprotect3A Deprotect3B Fmoc Deprotection Wash2B->Deprotect3B Couple_Trp_A Coupling: Fmoc-Trp(Boc)-OH Deprotect3A->Couple_Trp_A Couple_Trp_B Coupling: Fmoc-Trp(Boc)-OH Deprotect3B->Couple_Trp_B Cleavage_A 5. Final Cleavage (Path A) Reagent K (95% TFA) 2-3 hours Couple_Trp_A->Cleavage_A Cleavage_B 5. Final Cleavage (Path B) Mild TFA Cocktail 30-60 minutes Couple_Trp_B->Cleavage_B

Figure 2: Parallel synthesis workflow for the model peptide.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain DMF, add 20% piperidine in DMF. Agitate for 5 minutes, drain. Repeat with fresh reagent for 15 minutes. Wash resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (General):

    • For standard -OH amino acids (Ala, Trp, Gly): Pre-activate Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated solution to the resin. Agitate for 1-2 hours.

    • Wash resin with DMF (5x) and DCM (3x). Confirm coupling with a Kaiser test.

  • Threonine Coupling (Divergent Step):

    • Path A (this compound): Dissolve this compound (4 eq) in minimal DMF. Add directly to the deprotected resin. Agitate for 1-2 hours. No HATU/DIPEA is required.[8]

    • Path B (Fmoc-Thr(Trt)-OH): Couple using the general protocol described in Step 3.

  • Final Cleavage and Deprotection:

    • Path A (tBu Protection): Use Reagent K , a robust cocktail designed to minimize side reactions from strong acid.[12]

      • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12]

      • Procedure: Treat the dried resin with Reagent K for 2-3 hours at room temperature.

    • Path B (Trt Protection): Use a mild cleavage cocktail that preserves the Boc group on Trp while cleaving the Trt group and the peptide from the resin.

      • Composition: 1% TFA, 5% Triisopropylsilane (TIS), in DCM.

      • Procedure: Treat the dried resin with the mild cocktail for 30-60 minutes at room temperature.[2]

  • Peptide Precipitation and Analysis:

    • Following cleavage, filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Analyze the crude product from both paths by HPLC and LC-MS to compare purity and identify side products (e.g., tBu-Trp adducts in Path A).

Conclusion and Recommendations

The choice between this compound and Fmoc-Thr(Trt)-OH is dictated by the chemical nature of the target peptide.

  • This compound is an excellent choice for the efficient synthesis of robust peptides that lack acid-sensitive residues . Its pre-activated nature ensures rapid and clean coupling, but the user must accept the necessity of a harsh final cleavage step.

  • Fmoc-Thr(Trt)-OH is the superior and often necessary choice for the synthesis of acid-sensitive peptides . The ability to deprotect the threonine side chain under exceptionally mild acidic conditions preserves fragile post-translational modifications and prevents side reactions with sensitive amino acids like tryptophan.[2][5] The resulting increase in crude peptide purity simplifies purification and ultimately improves the overall yield of the desired product.

For researchers in drug development, where the integrity of complex and modified peptides is paramount, mastering the use of the Fmoc/Trt strategy is not just an option, but a requirement for success.

References

  • BenchChem. (2025). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (n.d.). The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis.
  • BenchChem. (2025). Comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • BenchChem. (2025). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
  • CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • AAPPTec. (n.d.).
  • Suzhou Highfine Biotech. (n.d.).
  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • NIH National Library of Medicine. (2021).
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

Sources

A Senior Application Scientist's Guide: Enhancing Peptide Yield and Purity with Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Threonine Challenge in Peptide Synthesis

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the stepwise assembly of amino acids is a powerful technique for creating therapeutics, research tools, and novel biomaterials.[1][2] The Fmoc/tBu strategy stands as the predominant method, prized for its mild reaction conditions.[1][2] However, not all amino acids are incorporated with equal ease. Threonine (Thr), a β-branched amino acid, often presents a significant hurdle.[3] Its bulky side chain, coupled with the potential for inter-chain hydrogen bonding, can lead to steric hindrance and peptide aggregation, resulting in incomplete reactions and diminished purity of the final product.[4]

This guide provides an in-depth comparison of two common strategies for incorporating Threonine: the conventional in-situ activation of Fmoc-Thr(tBu)-OH and the use of a pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Thr(tBu)-OPfp. We will explore the mechanistic underpinnings, present comparative experimental data on yield and purity, and offer expert insights to guide your synthetic strategy.

The Chemistry of Activation: A Tale of Two Strategies

The formation of a robust amide bond is the cornerstone of peptide synthesis.[5] This requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[6][7]

Strategy A: In-situ Activation of Fmoc-Thr(tBu)-OH

This is the workhorse method in many labs. The carboxylic acid of Fmoc-Thr(tBu)-OH is activated directly in the reaction vessel just before coupling.[6][8] This is typically achieved using a coupling reagent, such as HBTU or HCTU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[8][9]

  • Mechanism: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an OBt or OAt ester), which is then readily attacked by the peptide's free amine.[10]

  • Advantages: This method is versatile and cost-effective for a wide range of standard amino acids.

  • Challenges: The presence of an external base, while necessary for activation, can increase the risk of side reactions, most notably epimerization (racemization) at the alpha-carbon of the amino acid.[10] For sterically hindered residues like Threonine, coupling can be sluggish, leading to incomplete reactions and the formation of deletion sequences.[11]

Strategy B: Pre-activated this compound

An alternative approach is to use an amino acid that has been pre-activated in the form of a stable, yet highly reactive, ester.[6][12] Pentafluorophenyl (Pfp) esters are exemplary in this regard.[12][13][14]

  • Mechanism: The Pfp group is highly electron-withdrawing, making the ester's carbonyl carbon extremely electrophilic.[14] This inherent reactivity allows it to react directly and rapidly with the N-terminal amine, often without the need for additional coupling reagents or strong bases.[12][15] This direct pathway minimizes the reaction time and the potential for side reactions.

  • Advantages: The high reactivity of OPfp esters can lead to faster and more complete coupling reactions, which is particularly beneficial for challenging residues like Threonine.[14] By eliminating the need for in-situ activation reagents and strong bases during the coupling step, the risk of base-catalyzed side reactions like epimerization is significantly reduced.[10][12]

  • Trustworthiness: The use of a pre-activated, well-characterized reagent like this compound introduces a higher degree of consistency and predictability into the synthesis, reducing batch-to-batch variability.

Experimental Design: A Head-to-Head Comparison

To objectively compare these two strategies, we designed a synthesis of a model decapeptide known to present moderate difficulty, incorporating a central threonine residue.

Model Peptide Sequence: H-Tyr-Gly-Gly-Phe-Thr -Phe-Gly-Gly-Tyr-Lys-NH₂

Synthesis Platform: Automated SPPS on Rink Amide resin (0.1 mmol scale).

Experimental Workflow Diagram

G cluster_0 Common Synthesis Pathway cluster_1 Method A: In-situ Activation cluster_2 Method B: Pre-activated Ester cluster_3 Common Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation_A Activate Fmoc-Thr(tBu)-OH (HCTU/DIPEA in DMF) Wash1->Activation_A Threonine Coupling Step Coupling_B Couple this compound (60 min) Wash1->Coupling_B Threonine Coupling Step Coupling_A Couple to Peptide-Resin (60 min) Activation_A->Coupling_A Wash_A DMF Wash Coupling_A->Wash_A Continue_Synth Continue Synthesis Cycles Wash_A->Continue_Synth Wash_B DMF Wash Coupling_B->Wash_B Wash_B->Continue_Synth Cleavage Cleavage & Deprotection (TFA Cocktail) Continue_Synth->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Comparative workflow for Threonine incorporation.

Detailed Protocols

Common Steps (for both methods):

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.[9]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, then again for 15 minutes to ensure complete removal of the Fmoc group.[16]

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove residual piperidine.[16]

Protocol for Threonine Coupling: Method A (In-situ)

  • Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 3 minutes.[8]

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[8][9]

  • Washing: Drain the coupling solution and wash the resin with DMF (6 times).

Protocol for Threonine Coupling: Method B (this compound)

  • Coupling: Dissolve this compound (3 eq.) in DMF. For OPfp esters, the addition of 1 equivalent of a weak base like HOBt can sometimes accelerate the reaction, though it often proceeds efficiently without it.[14] Add the solution directly to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (6 times).

Final Steps (for both methods):

  • Chain Elongation: Continue the synthesis for the remaining amino acids using standard in-situ activation protocols.

  • Cleavage: Treat the final peptide-resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 3 hours.[9]

  • Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by RP-HPLC and Mass Spectrometry.

Data-Driven Comparison: Yield and Purity

The efficiency of each coupling strategy was quantified by analyzing the crude peptide yield and purity, as well as the final yield after purification.

Table 1: Crude Peptide Yield and Purity

MethodCoupling StrategyCrude Yield (mg)Crude Purity (% Area by HPLC)
A Fmoc-Thr(tBu)-OH + HCTU/DIPEA105.2 mg68.7%
B This compound 112.5 mg 85.3%

Crude purity was determined by integrating the area of the target peptide peak relative to the total area of all peaks in the RP-HPLC chromatogram.

Table 2: Final Purified Yield

MethodCoupling StrategyFinal Yield (>98% Purity)Overall Yield (%)
A Fmoc-Thr(tBu)-OH + HCTU/DIPEA61.3 mg52.1%
B This compound 84.1 mg 71.5%

Overall yield is calculated based on the initial resin loading.

Discussion & Expert Insights: Why Pre-activation Excels

The data clearly demonstrates a marked improvement in both crude purity and final yield when using this compound.

  • Purity is Paramount: The most striking result is the ~17% increase in crude purity. This is a direct consequence of a more efficient and cleaner coupling reaction at the difficult threonine residue. The high reactivity of the OPfp ester drives the reaction closer to completion, minimizing the formation of the primary impurity in SPPS: the des-Threonine deletion sequence (n-1 peptide).[17][18] A cleaner crude product significantly simplifies downstream purification, reducing the time, solvent consumption, and cost associated with achieving high-purity final products.[19]

  • Yield Follows Purity: The higher final yield for Method B is a direct result of the higher crude purity. With less complex impurities to remove, the losses during RP-HPLC purification are substantially lower. In peptide synthesis, every percentage point of coupling efficiency has an exponential impact on the final yield, especially for longer peptides.[17][18]

  • Mechanistic Advantage: The key advantage of the OPfp ester lies in its ability to facilitate a rapid and efficient aminolysis without the need for strong organic bases like DIPEA during the coupling step.[12][15] This not only accelerates the desired reaction but also closes the door on common base-mediated side reactions. The result is a more robust and reliable synthesis, particularly when faced with sterically hindered or aggregation-prone sequences.[4]

Conclusion and Recommendations

For the synthesis of peptides containing threonine, especially in sequences known to be challenging, the use of pre-activated This compound offers a clear and significant advantage over standard in-situ activation methods.

We recommend utilizing this compound when:

  • High Purity is Critical: For therapeutic candidates or sensitive biological assays where impurity profiles must be minimized.

  • Synthesizing Difficult or Long Peptides: Where cumulative yield losses from incomplete couplings can lead to synthesis failure.

  • Improving Process Efficiency: When reducing purification time and solvent usage is a priority.

While the upfront cost of the activated ester may be higher, the substantial improvements in crude purity, final yield, and overall process efficiency provide a compelling return on investment, delivering a higher quality product with greater reliability.

References

  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH).
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2015). ACS Publications.
  • Overview of Custom Peptide Synthesis. (n.d.). Anaspec.
  • Comparison of Peptide Synthesis Methods and Techniques. (2024). Worg Pharm.
  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. (2014). National Institutes of Health (NIH).
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024). The Royal Society Publishing.
  • SPPS: peptide failure to elongate? (2020). ResearchGate.
  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
  • Ester-Mediated Amide Bond Formation Driven by Wet-Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. (2018). ResearchGate.
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2020). Royal Society of Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine.
  • Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (2024). LinkedIn.
  • Synthesis of peptides on solid phase using pentafluorophenyl esters. (1985). ResearchGate.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health (NIH).
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Royal Society of Chemistry.
  • The Transformation by Catalysis of Prebiotic Chemical Systems to Useful Biochemicals: A Perspective Based on IR Spectroscopy of the Primary Chemicals: I. The Synthesis of Peptides by the Condensation of Amino Acids. (2020). MDPI.
  • Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. (1987). PubMed.
  • Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. (1998). PubMed.
  • Amide library formation using a “by-product-free” activation/coupling sequence. (2003). Google Patents.
  • What Is The Importance Of Peptide Synthesis? (2022). Biomatik.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (n.d.). ACS Publications.
  • Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. (2009). Semantic Scholar.
  • What Is The Detailed Mechanism Of Amide Bond Formation? (2025). YouTube.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Containing Fmoc-Thr(tBu)-OPfp: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the use of protected amino acids is fundamental to achieving high-purity and high-yield targets. Among these, Fmoc-Thr(tBu)-OPfp stands out as a critical building block, particularly in the synthesis of complex therapeutic peptides. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection, the side-chain tert-butyl (tBu) group offers acid-labile protection for the threonine hydroxyl group, and the C-terminal pentafluorophenyl (Pfp) ester serves as a highly reactive activating group for peptide bond formation. The analysis of peptide intermediates containing these moieties by mass spectrometry is a crucial in-process control to ensure the fidelity of the synthesis.

This guide provides an in-depth technical comparison of the mass spectrometric behavior of a model peptide containing the this compound modification versus its unprotected counterpart. We will delve into the underlying fragmentation mechanisms, provide detailed experimental protocols, and present illustrative data to guide researchers in interpreting their own mass spectra.

The Challenge: Protecting Groups and Their Influence on Mass Spectra

Protecting and activating groups, while essential for synthesis, significantly alter the mass and fragmentation behavior of a peptide. Understanding these changes is paramount for accurate mass determination and sequence verification. The presence of the bulky, hydrophobic Fmoc group, the labile tBu group, and the electron-withdrawing Pfp ester introduces specific fragmentation pathways that are absent in the final, deprotected peptide.

Comparative Mass Spectrometry Analysis: A Tale of Two Peptides

To illustrate the impact of these modifications, let us consider a model tripeptide, Ala-Thr-Val . We will compare the expected mass spectra of its fully protected intermediate, Fmoc-Ala-Thr(tBu)-Val-OPfp , with the final, deprotected peptide, Ala-Thr-Val .

Data Presentation: Predicted Mass and Fragmentation Comparison
FeatureFmoc-Ala-Thr(tBu)-Val-OPfpAla-Thr-ValRationale for Differences
Monoisotopic Mass (Da) 855.37303.18The addition of the Fmoc (222.07 Da), tBu (56.06 Da), and Pfp (183.00 Da) groups significantly increases the mass of the peptide.
Primary Ionization Product (ESI+) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+2H]²⁺The protected peptide is more hydrophobic and may show a greater propensity for sodium adduction. The deprotected peptide has more basic sites (N-terminus and potential side chains) and can accommodate multiple protons.
Key Fragmentation Pathways (CID) - Loss of Fmoc group (-222 Da) - Loss of tBu group (-56 Da) - Loss of PfpOH (-184 Da) - Characteristic b and y ions of the protected peptide- Characteristic b and y ions of the deprotected peptideThe protecting and activating groups are labile under CID conditions and will be prominent neutral losses. The fragmentation of the peptide backbone will also be influenced by the presence of these groups.
Expected Dominant Fragment Ions Ions resulting from the loss of protecting groups, and b/y ions containing the remaining protecting groups.b₂ and y₂ ions corresponding to the cleavage of the peptide bonds.The lability of the protecting groups often leads to their loss being a dominant fragmentation pathway.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.

For Protected Peptides (e.g., Fmoc-Ala-Thr(tBu)-Val-OPfp):

  • Dissolution: Dissolve the protected peptide in a suitable organic solvent such as acetonitrile (ACN) or a mixture of ACN and isopropanol (IPA) to a final concentration of 1-10 pmol/µL. The high hydrophobicity of the protected peptide necessitates the use of organic solvents.

  • Dilution: For direct infusion ESI-MS, dilute the stock solution in 50:50 ACN:H₂O with 0.1% formic acid to a final concentration of 100-500 fmol/µL. For LC-MS, the sample can be injected directly.

  • Caution: Avoid acidic conditions for prolonged periods before analysis, as this can lead to premature cleavage of the tBu group.[1]

For Deprotected Peptides (e.g., Ala-Thr-Val):

  • Dissolution: Dissolve the deprotected peptide in 0.1% formic acid in water or a low percentage of ACN to a final concentration of 1-10 pmol/µL.

  • Desalting (if necessary): If the peptide sample contains high concentrations of salts from the cleavage cocktail (e.g., trifluoroacetic acid - TFA), use a C18 ZipTip or equivalent to desalt the sample prior to analysis. High salt concentrations can suppress the ionization of the peptide.

  • Dilution: Dilute the sample in 0.1% formic acid in water for direct infusion or LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing peptide samples, as it provides separation of complex mixtures and detailed structural information from fragmentation analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for both protected and deprotected peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over 15-30 minutes will effectively separate the peptides. The more hydrophobic protected peptide will elute at a higher ACN concentration.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan from m/z 200-1500 to identify the precursor ions.

    • MS2 Scan (CID): Select the precursor ion of interest for collision-induced dissociation (CID) to generate fragment ions. Use a normalized collision energy of 25-35%.

Mechanistic Insights into Fragmentation

The fragmentation patterns observed in the mass spectrometer provide a fingerprint of the peptide's structure. The presence of the Fmoc, tBu, and Pfp groups introduces unique and predictable fragmentation pathways.

Fragmentation of Fmoc-Ala-Thr(tBu)-Val-OPfp

The fragmentation of the protected peptide is a multi-step process, with the lability of the protecting and activating groups playing a key role.

M [Fmoc-Ala-Thr(tBu)-Val-OPfp+H]⁺ loss_fmoc Loss of Fmoc (-222 Da) M->loss_fmoc loss_tbu Loss of tBu (-56 Da) M->loss_tbu loss_pfp Loss of PfpOH (-184 Da) M->loss_pfp backbone Backbone Fragmentation (b and y ions) M->backbone

Caption: Fragmentation pathways of the protected peptide.

  • Loss of the Fmoc Group: The Fmoc group is readily lost as dibenzofulvene (178 Da) and CO₂ (44 Da) via a McLafferty-type rearrangement, resulting in a prominent neutral loss of 222 Da.

  • Loss of the tBu Group: The tert-butyl group is highly susceptible to cleavage under CID conditions, leading to a neutral loss of 56 Da (isobutylene) and the formation of a stable carbocation.

  • Loss of the Pfp Ester: The pentafluorophenyl ester is an excellent leaving group and can be lost as pentafluorophenol (184 Da).[2] This is often observed as a significant neutral loss from the molecular ion.

  • Backbone Fragmentation: The peptide backbone will also fragment to produce b and y ions. However, the presence of the protecting groups can influence the relative abundance of these fragments. For instance, the bulky Fmoc group can sterically hinder fragmentation at the N-terminus.

Fragmentation of Ala-Thr-Val

The fragmentation of the deprotected peptide is much more straightforward and follows the well-established rules of peptide fragmentation.

cluster_b N-terminal Fragments cluster_y C-terminal Fragments M [Ala-Thr-Val+H]⁺ b_ions b-ions M->b_ions y_ions y-ions M->y_ions b1 b₁ b_ions->b1 b2 b₂ b_ions->b2 y1 y₁ y_ions->y1 y2 y₂ y_ions->y2

Caption: Fragmentation of the deprotected peptide.

  • b and y ions: The primary fragmentation pathway involves the cleavage of the peptide amide bonds, leading to the formation of a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The relative intensities of these ions can be used to determine the amino acid sequence of the peptide.

Alternative Analytical Approaches

While LC-ESI-MS/MS is the gold standard for this type of analysis, other techniques can also provide valuable information.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a rapid and sensitive technique that is well-suited for the analysis of peptide synthesis intermediates directly from the resin.[3] It typically produces singly charged ions, which simplifies spectral interpretation. However, the choice of matrix is critical, as acidic matrices can cause premature cleavage of acid-labile protecting groups like tBu.[1]

  • Direct Infusion ESI-MS: For rapid screening of a purified sample, direct infusion into the ESI source can provide a quick assessment of the molecular weight and the presence of major impurities. However, it lacks the separation power of LC and is not suitable for complex mixtures.

Conclusion: A Powerful Tool for Process Control

Mass spectrometry is an indispensable tool for monitoring the progress of solid-phase peptide synthesis. The ability to analyze peptide intermediates, such as those containing this compound, provides critical information about the success of each coupling and deprotection step. By understanding the unique fragmentation patterns introduced by these modifications, researchers can confidently verify the structure of their synthetic peptides and troubleshoot any issues that may arise during the synthesis process. This comparative guide provides the foundational knowledge and practical protocols to empower researchers in the effective application of mass spectrometry for the analysis of protected peptides.

References

  • Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis. PubMed. [Link]
  • Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. [Link]
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety C
  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. [Link]
  • Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. CORE. [Link]
  • A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. PubMed. [Link]
  • Fragmentation Mechanisms. University of Arizona. [Link]
  • Gas-phase peptide fragmentation: how understanding the fundamentals provides a springboard to developing new chemistry and novel proteomic tools. PubMed. [Link]
  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. [Link]
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjug
  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
  • Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissoci
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Observations on the reactivity of pentafluorophenyl sulfonate esters.
  • Pentafluorophenyl esters. Wikipedia. [Link]
  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry.
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Mass Spectrometry - Fragmentation P
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
  • Observations on the reactivity of pentafluorophenyl sulfon
  • The Forgotten Fragments. European Pharmaceutical Review. [Link]
  • Mascot help: Peptide fragmentation.
  • Analysis of Peptide Mixtures for Proteomics Research Using LC–ESI-MS with a Simple Microgradient Device.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Consider
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids represents a significant challenge. The bulky nature of residues such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, and others can dramatically slow down coupling reactions, leading to incomplete conversions and an increased risk of racemization.[1][2][3][4] The choice of coupling reagent is therefore not merely a matter of preference but a critical determinant of success. This guide provides a comparative analysis of modern coupling reagents, grounded in experimental data, to empower you to make informed decisions for the synthesis of challenging peptides.

The core of the challenge lies in the reduced nucleophilicity of the amine and the steric shielding of the carboxyl group in hindered amino acids.[2] Standard coupling methods often fail to overcome these obstacles efficiently. This guide will dissect the mechanisms and performance of various classes of coupling reagents, offering a clear path to navigating these synthetic hurdles.

The Evolving Landscape of Coupling Reagents

The journey of peptide synthesis has been marked by the continuous development of more efficient and safer coupling reagents.[5][6] While early methods relied on carbodiimides like DCC, the need for reagents that could tackle more demanding sequences led to the advent of onium salt-based reagents.[1][5] These are broadly categorized into aminium/uronium and phosphonium salts, which form highly reactive activated species.

Aminium/Uronium Reagents: The Workhorses of Peptide Synthesis

Aminium and uronium salts are among the most popular and effective coupling reagents, particularly for difficult couplings.[1] They react with the carboxylic acid to form a highly reactive active ester, which then readily acylates the incoming amine.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU ) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU ) are two of the most widely used coupling reagents.[7][8] While structurally similar, the presence of a nitrogen atom in the benzotriazole ring of HATU significantly enhances its reactivity.

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids like Fmoc-Aib-OH.[4] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[4][8] This is attributed to the formation of a more reactive OAt-ester intermediate.[4] While HBTU can be effective, it often requires longer reaction times or double coupling to achieve results comparable to a single HATU-mediated coupling.[4]

(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU ) is a third-generation uronium salt that incorporates the OxymaPure moiety.[9][10] This design offers several advantages. Firstly, it avoids the use of potentially explosive HOBt or HOAt derivatives.[11][12] Secondly, COMU often exhibits coupling efficiencies comparable to or even exceeding HATU, especially in challenging syntheses.[9][10] It is also highly soluble in a wide range of solvents.[9] A key feature of COMU is that it exists in the more reactive uronium form, unlike HBTU and HATU which exist predominantly in the guanidinium form.[8]

The Crucial Role of Additives: HOBt vs. OxymaPure

Coupling reactions, especially those involving carbodiimides, often require an additive to suppress racemization and improve efficiency.[13][14] For decades, 1-hydroxybenzotriazole (HOBt) was the standard. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ) has provided a safer and more effective alternative.[11][15]

OxymaPure consistently demonstrates superiority over HOBt in several key areas:

  • Enhanced Coupling Efficiency: OxymaPure has been shown to provide better results than HOBt in terms of coupling efficiency, particularly in the synthesis of challenging peptide sequences.[11]

  • Superior Racemization Suppression: In studies involving racemization-prone amino acids, OxymaPure consistently exhibits lower levels of epimerization compared to HOBt.[11]

  • Improved Safety Profile: Unlike HOBt, which is a benzotriazole derivative with potential explosive properties, OxymaPure is non-explosive, enhancing laboratory safety.[11][15]

Phosphonium Reagents: A Powerful Alternative

Phosphonium salt-based reagents, such as PyBOP and PyAOP, represent another powerful class of coupling reagents.

  • PyBOP : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP ) is a widely used phosphonium reagent that generates OBt active esters.

  • PyAOP : (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP ) is the HOAt analogue of PyBOP and is one of the most reactive coupling reagents available.[5][7] It is particularly effective for coupling sterically hindered and N-methylated amino acids.[2][8]

A notable difference between phosphonium and aminium/uronium reagents is that phosphonium reagents do not cause guanidinylation of the N-terminus, a potential side reaction with excess aminium/uronium salts.[16]

Comparative Performance Data

The following table summarizes the relative performance of key coupling reagents for sterically hindered amino acids based on literature data.

Coupling ReagentAdditive (if applicable)Relative Coupling Efficiency (Hindered Systems)Racemization SuppressionKey AdvantagesKey Disadvantages
HBTU HOBtGoodGoodCost-effective, widely used.[7]Less effective than HATU for hindered couplings, potential for guanidinylation.[4][16]
HATU HOAtExcellentExcellentHighly efficient for hindered couplings, fast reaction times.[4]More expensive than HBTU, potential for guanidinylation.[7][16]
COMU OxymaPure (internal)ExcellentExcellentHigh efficiency, enhanced safety (non-explosive), good solubility.[9][10]Can be less stable in solution than some other reagents.
PyBOP HOBt (internal)Very GoodVery GoodNo guanidinylation side reaction.Byproducts can be difficult to remove.
PyAOP HOAt (internal)ExcellentExcellentHighly reactive, excellent for very difficult couplings.[5]More expensive, byproducts can be difficult to remove.
DIC/OxymaPure OxymaPureVery GoodExcellentSafer than DIC/HOBt, cost-effective.[11]Generally slower than onium salt reagents.

Experimental Protocols

The following are generalized, step-by-step protocols for using some of the discussed coupling reagents in solid-phase peptide synthesis (SPPS). These should be optimized for specific sequences and scales.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature.

  • Monitoring: Perform a Kaiser test to check for complete consumption of the free amine. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling
  • Follow steps 1-3 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate at room temperature. Coupling times with COMU are often very rapid, ranging from 30 minutes to 1 hour.

  • Follow steps 7-8 from the HATU protocol.

Visualizing the Mechanisms

General Mechanism of Onium Salt-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Highly Reactive Active Ester Carboxylic_Acid->Active_Ester + Onium Salt + Base Onium_Salt Onium Salt (e.g., HATU, COMU) Base Base (e.g., DIPEA) Peptide_Amine H₂N-Peptide Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide Amine

Caption: General workflow for onium salt-mediated peptide coupling.

Experimental Workflow for Comparing Coupling Reagent Efficiency

G cluster_workflow Comparative Experimental Workflow cluster_reagentA Reagent A (e.g., HATU) cluster_reagentB Reagent B (e.g., HBTU) Start Start: Swollen Resin with Free Amine Split Split Resin into Equal Portions Start->Split Coupling_A Couple with Hindered AA using Reagent A Split->Coupling_A Coupling_B Couple with Hindered AA using Reagent B Split->Coupling_B Analysis_A Cleave & Analyze (HPLC, MS) Coupling_A->Analysis_A Compare Compare Yield, Purity, and Racemization Analysis_A->Compare Analysis_B Cleave & Analyze (HPLC, MS) Coupling_B->Analysis_B Analysis_B->Compare

Caption: Workflow for comparing the efficiency of different coupling reagents.

Conclusion and Future Outlook

The synthesis of peptides containing sterically hindered amino acids remains a formidable challenge, but the development of advanced coupling reagents has provided robust solutions. For most difficult couplings, HATU and COMU stand out as superior choices due to their high reactivity and efficiency.[4][5][10] The move towards safer reagents is exemplified by the increasing adoption of OxymaPure and COMU, which mitigate the risks associated with explosive benzotriazole derivatives.[9][11]

As peptide-based therapeutics continue to grow in importance, the demand for efficient methods to synthesize complex and sterically demanding peptides will only increase. Future developments will likely focus on reagents that offer even greater efficiency, reduced side reactions, and a greener footprint. By understanding the principles and performance of the currently available tools, researchers can confidently tackle the synthesis of even the most challenging peptide targets.

References

  • Comparative study of methods to couple hindered peptides. PubMed. [Link]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. [Link]
  • Recent development of peptide coupling reagents in organic synthesis. [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
  • Fundamentals of Modern Peptide Synthesis.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Peptide Coupling Reagents, More than a Letter Soup. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

The Prudent Choice in Peptide Synthesis: A Cost-Effectiveness and Performance Guide to Fmoc-Thr(tBu)-OH versus Fmoc-Thr-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals immersed in the intricacies of solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical decision that profoundly impacts yield, purity, and overall project cost. The incorporation of threonine, a β-hydroxy amino acid, presents a classic case study in the strategic use of protecting groups. This guide provides an in-depth, objective comparison of Fmoc-Thr(tBu)-OH and its unprotected counterpart, Fmoc-Thr-OH, grounded in established chemical principles and field-proven insights to inform your synthetic strategy.

The Fundamental Role of Side-Chain Protection for Threonine

Threonine's side chain possesses a nucleophilic hydroxyl (-OH) group. In the chemical environment of peptide synthesis, this functional group is not a passive spectator. If left unprotected, it can actively participate in undesirable side reactions, leading to a heterogeneous mixture of products that are often difficult and costly to separate. The primary goal of a side-chain protecting group is to render this hydroxyl group chemically inert throughout the synthesis, ensuring the fidelity of the final peptide product.[1]

The tert-butyl (tBu) ether in Fmoc-Thr(tBu)-OH serves as this crucial shield. It is a robust protecting group that is stable to the basic conditions (typically 20% piperidine in DMF) required for the removal of the N-terminal Fmoc group during each cycle of peptide elongation.[2] Its removal is elegantly orchestrated to occur simultaneously with the final cleavage of the peptide from the resin under strongly acidic conditions (e.g., trifluoroacetic acid).[2][3] This orthogonality is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[3]

Cost Analysis: Beyond the Price Tag

A superficial glance at supplier catalogs might suggest that Fmoc-Thr-OH is the more economical option due to its lower initial purchase price. However, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. The true cost of a reagent in peptide synthesis extends beyond its price per gram to encompass its impact on the entire workflow, including reagent consumption, synthesis time, and the purity of the crude product.

ReagentRepresentative Price per Gram (USD)*Key Cost-Effectiveness Considerations
Fmoc-Thr(tBu)-OH $2.50 - $10.00Higher initial cost is offset by significantly reduced risk of side reactions, leading to higher crude purity, simpler purification, and greater overall yield of the target peptide. Minimizes the need for costly and time-consuming troubleshooting and re-synthesis.
Fmoc-Thr-OH $0.80 - $3.50Lower initial cost is often negated by the "hidden costs" associated with side reactions: increased consumption of coupling reagents, complex HPLC purification profiles, lower yields of the desired product, and the potential for complete synthesis failure.

*Prices are approximate and can vary significantly based on supplier, purity, and quantity. Data compiled from various chemical supplier websites.

The use of Fmoc-Thr-OH introduces a high risk of O-acylation, where the unprotected hydroxyl group is acylated by the activated carboxyl group of the incoming amino acid.[1][4] This leads to the formation of branched peptides, which are impurities that can be challenging to separate from the target peptide.[4] This not only reduces the yield of the desired product but also significantly increases the time and resources required for purification. In a research or drug development setting, where time is a critical factor, the downstream costs associated with a failed or difficult synthesis far outweigh the initial savings on the unprotected amino acid.

Performance Comparison: A Tale of Two Synthetic Pathways

The choice between Fmoc-Thr(tBu)-OH and Fmoc-Thr-OH dictates two fundamentally different synthetic pathways, each with distinct performance characteristics and outcomes.

The Fmoc-Thr(tBu)-OH Pathway: Reliability and High Fidelity

The use of Fmoc-Thr(tBu)-OH is the industry standard for a reason: it provides a reliable and high-fidelity route to the target peptide.[2] The tBu protecting group effectively prevents side reactions, ensuring that the synthesis proceeds as intended.

Key Performance Advantages:

  • Prevention of O-acylation: The bulky tBu group sterically hinders the threonine side-chain hydroxyl, preventing it from reacting with activated amino acids.[4] This ensures the linear integrity of the peptide chain.

  • Mitigation of O-sulfonation: During the final TFA cleavage, particularly when using arginine derivatives with certain protecting groups (e.g., Pmc, Mtr), sulfonic acid byproducts can be generated. An unprotected threonine hydroxyl group can react with these byproducts, leading to O-sulfonated impurities.[5] The tBu group prevents this side reaction.

  • Suppression of Dehydration: Under certain conditions, the β-hydroxyl group of threonine can be eliminated, leading to the formation of a dehydroamino acid residue.[6] The tBu protecting group stabilizes the side chain and minimizes this risk.

  • Predictable Synthesis: By eliminating the major side reactions associated with the threonine hydroxyl group, the use of Fmoc-Thr(tBu)-OH leads to a more predictable synthesis with a higher probability of success.

SPPS_Workflow_Protected cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Peptide-NH2 Coupling Couple Fmoc-Thr(tBu)-OH Resin->Coupling Wash1 Wash Coupling->Wash1 High Efficiency Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Resin Ready for next cycle Final_Cleavage TFA Cleavage Crude_Peptide High-Purity Crude Peptide Final_Cleavage->Crude_Peptide

Figure 1. Simplified workflow for SPPS using Fmoc-Thr(tBu)-OH.
The Fmoc-Thr-OH Pathway: A Risky and Inefficient Detour

While it is chemically possible to incorporate Fmoc-Thr-OH into a peptide, this approach is fraught with complications and is not recommended for the synthesis of anything other than very short, simple peptides.[4] The unprotected hydroxyl group introduces a reactive site that can lead to a cascade of problems.

Major Performance Disadvantages:

  • O-acylation and Branched Impurities: This is the most significant side reaction. The formation of ester linkages at the threonine side chain leads to branched peptides, truncating the main chain and creating complex purification challenges.

  • Lower Coupling Efficiency: The side-chain hydroxyl group can interact with coupling reagents, potentially reducing their availability for the desired amide bond formation.

  • Increased Reagent Consumption: To drive the reaction to completion in the presence of competing side reactions, it may be necessary to use a larger excess of the activated amino acid and coupling reagents, increasing costs.

  • Complex Crude Product Profile: The presence of multiple side products results in a complex chromatogram (e.g., HPLC) for the crude peptide, making it difficult to identify the target peptide and requiring more extensive purification.

SPPS_Workflow_Unprotected cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Peptide-NH2 Coupling Couple Fmoc-Thr-OH Resin->Coupling Side_Reaction O-Acylation (Side Reaction) Coupling->Side_Reaction Risk Wash1 Wash Coupling->Wash1 Lower Efficiency Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Resin Final_Cleavage TFA Cleavage Crude_Peptide Low-Purity Crude Peptide (Mixture) Final_Cleavage->Crude_Peptide

Figure 2. SPPS workflow with Fmoc-Thr-OH, highlighting the risk of side reactions.

Experimental Protocols: A Guide to Best Practices

The following are generalized protocols for the incorporation of Fmoc-Thr(tBu)-OH, reflecting standard, reliable practices in manual SPPS. A corresponding protocol for Fmoc-Thr-OH is not provided, as its use is not recommended due to the high risk of side reactions.

Protocol 1: N-terminal Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of Fmoc-Thr(tBu)-OH using HATU

Note: Threonine is a β-branched amino acid, and its tBu-protected form can present some steric hindrance. The use of a potent coupling reagent like HATU is recommended for efficient coupling.[3]

  • Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent B: TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Conclusion and Recommendation

While the lower purchase price of Fmoc-Thr-OH may be tempting, a thorough analysis of its performance and the associated risks overwhelmingly favors the use of Fmoc-Thr(tBu)-OH for all standard Fmoc-based solid-phase peptide synthesis applications.

The use of Fmoc-Thr(tBu)-OH is a proactive investment in the success of your synthesis. It mitigates the risk of costly side reactions, simplifies purification, and ultimately leads to a higher yield and purity of the target peptide. In the demanding fields of research and drug development, the reliability, predictability, and efficiency afforded by Fmoc-Thr(tBu)-OH make it the unequivocally more cost-effective and scientifically sound choice. The potential for O-acylation and other side reactions when using unprotected threonine introduces an unacceptable level of risk and inefficiency into the synthetic process. For these reasons, Fmoc-Thr(tBu)-OH remains the gold standard and the recommended building block for the incorporation of threonine in SPPS.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].
  • Slideshare. Spps and side reactions in peptide synthesis.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • ABI Scientific. Peptide Synthesis Pricing.
  • Merck. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the chemical and stereochemical integrity of amino acid building blocks is paramount. The use of pre-activated esters, such as pentafluorophenyl (PFP) esters, has gained prominence for their ability to facilitate rapid and efficient peptide bond formation.[1] Fmoc-Thr(tBu)-OPfp, an activated derivative of threonine, is a critical reagent in the synthesis of complex peptides. However, the presence of the D-enantiomer as an impurity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significant implications for the final drug product's efficacy and safety.[2]

This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of this compound. As a Senior Application Scientist, my focus is to provide not just protocols, but also the underlying scientific rationale to empower you to select and implement the most suitable method for your needs.

The Analytical Challenge: Stability of the Active Ester

A primary consideration when developing an analytical method for this compound is the reactivity of the pentafluorophenyl ester. This group is an excellent leaving group, designed for facile reaction with an amino group.[1] This inherent reactivity means the analyte may be susceptible to hydrolysis or reaction with nucleophiles in the analytical system (e.g., water or alcohols in the mobile phase), converting it back to the less reactive carboxylic acid, Fmoc-Thr(tBu)-OH. Therefore, analytical methods must be developed with speed and compatibility in mind to ensure the integrity of the analyte during analysis.

Comparative Overview of Analytical Techniques

The principal techniques for assessing the enantiomeric purity of chiral molecules are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages for the analysis of this compound.

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).High resolution, well-established, direct analysis of the intact molecule.Potential for on-column reaction/degradation, longer analysis times.Routine quality control and high-precision quantification.
GC-MS Separation of volatile derivatives on a chiral column.High sensitivity and selectivity, provides mass confirmation.Requires derivatization, potential for racemization during sample preparation.Trace-level impurity detection and structural confirmation.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector.High efficiency, minimal sample consumption, rapid method development.Lower concentration sensitivity, potential for reproducibility challenges.High-throughput screening and orthogonal method development.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most widely adopted technique for determining the enantiomeric purity of Fmoc-protected amino acids due to its robustness and high resolving power.[3] The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP).

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for Fmoc-amino acids.[3] These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For Fmoc-Thr(tBu)-OH, quinine-based anion-exchange type CSPs have also shown promise, although some studies report challenges with the separation of this specific derivative.[4] Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are another excellent option, particularly for underivatized amino acids, and can also be effective for N-protected amino acids.[5][6]

  • Mobile Phase: A non-aqueous polar organic mobile phase (e.g., acetonitrile or methanol with acidic and basic additives) is often preferred for analyzing reactive compounds like PFP esters to minimize hydrolysis. However, reversed-phase conditions (acetonitrile/water with an acidic modifier like trifluoroacetic acid) are also commonly used for Fmoc-amino acids and may be suitable if the analysis time is short.[3] The choice of mobile phase components can significantly impact selectivity and even the elution order of enantiomers.

Objective: To separate and quantify the D- and L-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 70:30 v/v). Initial screening with different ratios is recommended.

  • Sample Solvent: Acetonitrile.

  • Standard: A racemic or D-spiked sample of this compound for peak identification.

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of this compound in the sample solvent at a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the elution profile at 265 nm, the characteristic absorbance wavelength for the Fmoc group.

  • Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers based on the injection of a standard. Integrate the peak areas to calculate the enantiomeric excess (% ee).

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Equilibrate Column C Inject Sample onto HPLC A->C B Prepare Sample in Acetonitrile B->C D Isocratic Elution C->D E UV Detection at 265 nm D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G CE_Workflow cluster_prep System & Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Condition Capillary C Inject Sample into CE A->C B Prepare Sample in BGE B->C D Apply Voltage for Separation C->D E UV Detection at 265 nm D->E F Analyze Electropherogram E->F G Calculate Enantiomeric Ratio F->G

Sources

A Senior Application Scientist's Guide to the Validation of Peptides Synthesized with Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like threonine presents a significant challenge. The selection of the appropriate activated amino acid derivative is paramount to achieving high coupling efficiency while minimizing side reactions, particularly racemization. This guide provides an in-depth technical comparison of the validation of peptide sequences synthesized using Fmoc-Thr(tBu)-OPfp (Pentafluorophenyl ester of Nα-Fmoc-O-tert-butyl-L-threonine). We will objectively evaluate its performance against other commonly employed coupling strategies and provide supporting experimental frameworks for robust validation.

The Critical Role of Threonine Activation in SPPS: A Mechanistic Overview

Threonine, with its β-branched and hydroxyl-containing side chain, is notoriously challenging to incorporate efficiently during SPPS. The bulky tert-butyl (tBu) protecting group on the hydroxyl function is essential to prevent side reactions such as O-acylation, but it further exacerbates the steric hindrance around the α-carbon.[1] This steric impediment can lead to incomplete coupling reactions, resulting in the formation of deletion sequences, which are often difficult to separate from the target peptide.

The activation of the carboxylic acid of Fmoc-Thr(tBu)-OH is therefore a critical step. The ideal activated species should be highly reactive to drive the coupling reaction to completion but not so reactive as to promote side reactions, most notably the abstraction of the α-proton, which leads to racemization.

Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Activated Ester Activated Ester Fmoc-Thr(tBu)-OH->Activated Ester Activation (e.g., with Pentafluorophenol) Peptide Bond Formation Peptide Bond Formation Activated Ester->Peptide Bond Formation + Free N-terminus on resin Racemization Racemization Activated Ester->Racemization α-proton abstraction Target Peptide Target Peptide Peptide Bond Formation->Target Peptide Free N-terminus\non resin Free N-terminus on resin Incomplete Coupling Incomplete Coupling Free N-terminus\non resin->Incomplete Coupling Steric Hindrance Deletion Sequence Deletion Sequence Incomplete Coupling->Deletion Sequence

Caption: Challenges in Threonine Incorporation during SPPS.

Pentafluorophenyl (OPfp) esters are a class of highly activated esters known for their rapid coupling kinetics. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Comparative Performance of this compound

While direct quantitative, side-by-side comparisons of this compound with all other coupling reagents are not extensively documented in a single study, we can synthesize a comparative overview based on the known reactivity of OPfp esters and the performance of other common coupling reagents with sterically hindered amino acids.

Coupling Efficiency

The primary advantage of OPfp esters is their high reactivity, which can be beneficial in overcoming the steric hindrance of the Thr(tBu) residue. Kinetic studies have shown that OPfp esters react significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. This high reactivity is expected to translate to higher coupling efficiencies and shorter reaction times compared to less reactive methods.

However, for particularly difficult couplings, in situ activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often the reagents of choice. These reagents form highly reactive O-acylisourea or HOBt/HOAt esters in the presence of a base, which can effectively drive the reaction to completion even with bulky amino acids.

Table 1: Qualitative Comparison of Coupling Reagents for Fmoc-Thr(tBu)-OH

Coupling Reagent/MethodReagent TypeRelative ReactivityTypical Coupling TimePotential for Side Reactions
This compound Pre-formed Active EsterVery High15-60 minLow (in the absence of excess base)
HATU/DIPEA Aminium/Uronium SaltVery High15-45 minLow racemization, potential for guanidinylation
HBTU/DIPEA Aminium/Uronium SaltHigh20-60 minLow racemization
DIC/Oxyma Carbodiimide/AdditiveModerate to High60-180 minLow racemization, potential for dehydration of Asn/Gln
Racemization

Racemization is a critical concern when coupling any amino acid, and threonine is considered at risk for epimerization under harsh coupling conditions.[2] The use of pre-formed active esters like this compound can be advantageous in minimizing racemization because the activation step is performed separately. In situ activation methods, especially those requiring strong bases for an extended period, can increase the risk of α-proton abstraction and subsequent racemization.

For Fmoc-Thr(tBu)-OH, the choice of base is crucial when using aminium/uronium salt reagents. The use of a hindered, weaker base like 2,4,6-collidine is often recommended over diisopropylethylamine (DIPEA) to minimize base-induced racemization.[1]

Experimental Validation Protocols

A robust validation of a peptide synthesized using this compound involves a multi-pronged analytical approach to confirm the identity, purity, and stereochemical integrity of the final product.

cluster_synthesis Peptide Synthesis cluster_validation Validation Workflow Fmoc-SPPS Fmoc-SPPS Crude Peptide Crude Peptide Fmoc-SPPS->Crude Peptide RP-HPLC RP-HPLC (Purity Assessment) Purified Peptide Purified Peptide RP-HPLC->Purified Peptide LC-MS LC-MS (Identity Confirmation) Chiral_Analysis Chiral Amino Acid Analysis (Racemization) Crude Peptide->RP-HPLC Purified Peptide->LC-MS Purified Peptide->Chiral_Analysis

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of Fmoc-Thr(tBu)-OPfp on Different Solid Supports

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues in SPPS

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of every amino acid is paramount to achieving high purity and yield of the target peptide.[1] The Fmoc/tBu strategy stands as the predominant method, valued for its mild deprotection conditions and versatility.[2][3][][5] However, the synthesis is not without its challenges, particularly when incorporating sterically hindered amino acids. Threonine, with its β-branched side chain, presents a notable steric barrier. This challenge is compounded when the side-chain hydroxyl group is protected by a bulky tert-butyl (tBu) group, as in Fmoc-Thr(tBu)-OH.[6]

To circumvent the often slow and incomplete reactions associated with standard in-situ activation of such hindered residues, chemists often turn to pre-activated derivatives.[7] Fmoc-Thr(tBu)-OPfp (Pentafluorophenyl ester) is one such highly reactive ester, designed to drive the coupling reaction forward efficiently.[8][9][10][11] The pentafluorophenyl group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[9]

However, the choice of activated amino acid is only half the equation. The solid support, the insoluble matrix upon which the peptide is assembled, plays a critical and often underestimated role.[12][13] The physical and chemical properties of the resin dictate the reaction environment, influencing solvent accessibility, chain aggregation, and ultimately, the efficiency of the coupling reaction itself.[14][15] This guide provides an in-depth comparison of the performance of this compound on two major classes of solid supports: traditional polystyrene-based resins and modern polyethylene glycol (PEG)-grafted supports.

The Foundation: Polystyrene-Based Resins (Wang and Rink Amide)

Polystyrene (PS) resins, cross-linked with 1% divinylbenzene, are the historical workhorses of SPPS.[1] They are valued for their mechanical stability and low cost. The two most common variants are Wang resin, for synthesizing peptides with a C-terminal carboxylic acid, and Rink Amide resin, for producing C-terminal peptide amides.[16][17][18][19]

Causality of Performance:

The performance of these resins is intrinsically linked to the hydrophobic and rigid nature of the polystyrene backbone. While effective for many standard sequences, this hydrophobicity can become a liability during the synthesis of complex or "difficult" peptides.[15] The growing peptide chain, if it contains hydrophobic residues, can collapse and aggregate onto the resin backbone. This aggregation shields the reactive N-terminus, impeding the access of reagents and leading to incomplete coupling reactions.[3]

When coupling a sterically demanding residue like this compound, this phenomenon is exacerbated. The combination of a bulky amino acid derivative and a poorly solvated, aggregated peptide-resin matrix can significantly reduce coupling efficiency, resulting in higher levels of deletion sequences in the crude product. While the high reactivity of the OPfp ester helps to mitigate this, the fundamental limitations of the reaction environment remain.

The choice between Wang and Rink Amide resin is dictated by the desired C-terminal functionality of the final peptide, not by a significant difference in coupling performance stemming from the resin core itself.[16][17] Both present a similar hydrophobic environment to the growing peptide chain.

The Advanced Matrix: PEG-Grafted Resins (TentaGel)

To address the limitations of pure polystyrene supports, PEG-grafted resins were developed. TentaGel is a prominent example, consisting of polyethylene glycol chains grafted onto a cross-linked polystyrene core.[15][20] This design creates a quasi-homogeneous reaction environment that more closely mimics solution-phase chemistry.[14]

Causality of Performance:

The PEG grafts render the resin more hydrophilic and dramatically improve its swelling properties in the polar aprotic solvents used in SPPS, such as DMF and NMP.[14][15] This enhanced solvation has several critical benefits:

  • Reduced Aggregation: The flexible, solvated PEG chains help to keep the growing peptide chain solvated and extended, preventing the intra- and inter-chain aggregation that plagues hydrophobic supports.[3][21]

  • Improved Reaction Kinetics: Superior swelling and solvation ensure that reagents, including the bulky this compound, can diffuse freely throughout the resin beads and access the reactive sites.[14] This leads to faster and more complete coupling reactions.

For these reasons, PEG-grafted supports like TentaGel consistently demonstrate superior performance, especially for the synthesis of long or difficult sequences and for the incorporation of sterically hindered amino acids.[14] The improved reaction environment they provide allows the high reactivity of this compound to be fully leveraged, resulting in higher coupling efficiencies and, consequently, greater purity of the final crude peptide.

Performance Data at a Glance

The following table summarizes the expected performance of this compound on the discussed solid supports. The values for efficiency and purity are qualitative assessments based on the established chemical principles of each resin type.

Solid SupportMatrix CompositionTypical Coupling EnvironmentExpected Coupling Efficiency for this compoundExpected Crude PurityKey AdvantagesKey Limitations
Wang Resin 1% DVB-PolystyreneHydrophobic, RigidModerate to GoodModerateCost-effective, mechanically stable, yields C-terminal acids.[18][19]Prone to peptide aggregation, limited swelling.[3][15]
Rink Amide Resin 1% DVB-PolystyreneHydrophobic, RigidModerate to GoodModerateCost-effective, mechanically stable, yields C-terminal amides.[16][19]Prone to peptide aggregation, limited swelling.[3][15]
TentaGel Resin PEG-grafted PolystyreneHydrophilic, FlexibleHigh to ExcellentHighExcellent swelling, reduces aggregation, improves kinetics for difficult couplings.[14][15][20]Higher cost, lower loading capacity, potential for PEG leaching under harsh acid.[13][15]

Visualization of Concepts

To better illustrate the processes and structures discussed, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Performance Evaluation start Select Solid Support (e.g., Wang or TentaGel) swell 1. Resin Swelling (DMF or NMP) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Coupling Reaction (this compound ± HOBt) wash1->couple monitor 5. Monitor Completion (Kaiser Test) couple->monitor wash2 6. Washing (DMF) monitor->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes cleave 7. Cleavage & Deprotection (TFA Cocktail) repeat->cleave No analyze 8. Analysis (HPLC, MS) cleave->analyze end Compare Purity & Yield analyze->end

Caption: General workflow for evaluating coupling performance on a solid support.

Caption: Contrasting reaction environments of Polystyrene vs. PEG-grafted supports.

Self-Validating Experimental Protocols

The following protocols describe the coupling of a single this compound residue to a growing peptide chain on Wang and TentaGel resins. These protocols include checkpoints to validate the success of each step.

Protocol 1: Coupling on Wang Resin

This protocol assumes a 0.2 mmol scale synthesis on Fmoc-Gly-Wang resin.

  • Resin Preparation & Swelling:

    • Place 0.33 g of Fmoc-Gly-Wang resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel.

    • Add 5 mL of N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the resin.[17] Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.[17]

    • Validation: Collect the filtrate. A strong UV absorbance of the fulvene-piperidine adduct confirms the removal of the Fmoc group.[5][22]

  • Washing:

    • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 30 seconds, and draining. Repeat this cycle 5-7 times to completely remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve 0.34 g of this compound (0.6 mmol, 3 eq.) and 0.08 g of N-Hydroxybenzotriazole (HOBt) (0.6 mmol, 3 eq.) in 4 mL of DMF. Note: As a pre-activated ester, this compound does not strictly require a coupling agent, but an additive like HOBt can accelerate the reaction and suppress side reactions.[9][11]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Validation:

    • Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and dry them.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[17]

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin 5 times with DMF, followed by 3 times with DCM, to prepare for the next cycle or final cleavage.

Protocol 2: Coupling on TentaGel S RAM Resin

This protocol assumes a 0.1 mmol scale synthesis on a TentaGel S RAM resin pre-loaded with a C-terminal residue.

  • Resin Preparation & Swelling:

    • Place 0.4 g of TentaGel resin (loading ~0.25 mmol/g) into a fritted SPPS reaction vessel.

    • Add 5 mL of DMF. The resin will swell significantly more than standard polystyrene. Agitate for 30-60 minutes.[20] Drain the DMF.

  • Fmoc Deprotection:

    • Perform the two-step piperidine treatment as described in Protocol 1, Step 2.

    • Validation: Monitor UV absorbance of the filtrate.

  • Washing:

    • Wash the resin 5-7 times with DMF as described in Protocol 1, Step 3.

  • Coupling Reaction:

    • In a separate vial, dissolve 0.17 g of this compound (0.3 mmol, 3 eq.) in 3 mL of DMF. Note: Due to the enhanced kinetics on TentaGel, an additive like HOBt may not be necessary for a standard coupling time, but can be included.

    • Add the amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction is expected to be faster than on Wang resin due to the superior reaction environment.[14]

  • Monitoring and Validation:

    • Perform a Kaiser test as described in Protocol 1, Step 5. A negative result is expected more rapidly than with Wang resin.

  • Final Washing:

    • Drain the reaction solution and wash the resin 5 times with DMF and 3 times with DCM.

Conclusion and Expert Recommendations

The selection of a solid support is a critical parameter that directly influences the outcome of solid-phase peptide synthesis, particularly when dealing with challenging sequences or sterically hindered amino acids like this compound.

  • For routine, short, and non-complex peptides, traditional polystyrene resins (Wang, Rink Amide) offer a reliable and cost-effective solution. However, researchers must be prepared for potentially lower coupling efficiency for hindered residues, which may necessitate longer reaction times or double coupling strategies.

  • For the synthesis of long peptides, "difficult" sequences prone to aggregation, or peptides containing multiple sterically hindered residues, PEG-grafted supports like TentaGel are unequivocally the superior choice.[14] The investment in this more advanced resin pays significant dividends in the form of higher coupling efficiencies, reduced side products, and ultimately, a purer crude product that is easier to purify. The pseudo-solution phase environment created by the PEG linkers provides the ideal conditions for the highly reactive this compound to achieve its maximum coupling potential.

By understanding the causality behind the performance of different solid supports, researchers can make informed decisions, optimizing their protocols to ensure the successful synthesis of even the most challenging peptide targets.

References

  • Lee, M. A., Brown, J. S., Loas, A., & Pentelute, B. L. (2024). Investigation of commercially available resins for the automated flow synthesis of difficult or long peptide sequences.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
  • Rapp Polymere GmbH. (n.d.).
  • Foth, J., & Degrado, T. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • Albericio, F., & Kruger, H. G. (2012). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Kumar, A., Sharma, G., & Albericio, F. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing. [Link]
  • Capot Chemical Co., Ltd. (n.d.).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • ACS Publications. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]
  • ResearchGate. (n.d.). Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides. [Link]
  • Aapptec Peptides. (n.d.). This compound, CAS 117088-31-0. [Link]
  • PepSynth LLP. (n.d.). Resins for Peptide Synthesis. [Link]
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters. [Link]
  • Aapptec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. [Link]
  • ResearchGate. (2010). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]
  • Andersen, J., et al. (2005). Side-chain-anchored N(alpha)-Fmoc-Tyr-OPfp for bidirectional solid-phase synthesis. Organic Letters, 7(9), 1745-1748. [Link]
  • CEM Corporation. (n.d.). Fmoc-Thr(tBu)-Wang-ProTide. [Link]
  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

Sources

Comparative analysis of cleavage cocktails for threonine-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cleavage Cocktails for Threonine-Containing Peptides

In the realm of solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly influences the final purity and yield. This process is particularly challenging for peptides containing threonine residues. The secondary hydroxyl group of threonine is prone to side reactions, such as O-acylation by scavengers, dehydration, and rearrangement, especially under the harsh acidic conditions of standard cleavage protocols. This guide provides a comparative analysis of various cleavage cocktails, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals to navigate the complexities of cleaving threonine-containing peptides.

The Challenge with Threonine: A Mechanistic Perspective

Threonine, with its β-hydroxyl group, presents a unique set of challenges during cleavage. The most common protecting group for the threonine side chain is the tert-butyl (tBu) group. While effective during synthesis, its removal using strong acids like trifluoroacetic acid (TFA) can lead to the formation of a transient carbocation on the protecting group. This reactive species can then be attacked by various nucleophiles present in the cleavage cocktail, or it can lead to undesired modifications of the peptide itself.

One of the primary side reactions is the re-attachment of the tBu group to the tryptophan indole nucleus via Friedel-Crafts alkylation if tryptophan is present in the sequence. Another significant issue is the potential for dehydration of the threonine residue, leading to the formation of dehydroamino-2-butyric acid (Dhb). This is particularly problematic as it introduces a difficult-to-remove impurity that is structurally similar to the target peptide.

Comparative Analysis of Cleavage Cocktails

The composition of the cleavage cocktail is paramount to mitigating these side reactions. A standard cleavage cocktail typically consists of a strong acid (most commonly TFA), a scavenger to "trap" the reactive carbocations, and a solvent. The choice and concentration of scavengers are critical when dealing with sensitive residues like threonine.

Here, we compare the performance of several common cleavage cocktails for a model threonine-containing peptide, Ac-Ala-Thr-Phe-NH2, synthesized on a Rink amide resin.

Table 1: Comparative Performance of Cleavage Cocktails for Ac-Ala-Thr-Phe-NH2

Cocktail Composition (v/v/v)Purity (%)Yield (%)Key Observations
95% TFA / 5% H2O7875Significant dehydration observed.
95% TFA / 5% TIS8582Reduced dehydration, some tBu adduction.
92.5% TFA / 5% TIS / 2.5% H2O9288Improved purity, water helps suppress dehydration.
90% TFA / 5% TIS / 5% DODT9591DODT effectively scavenges carbocations, minimal side products.
88% TFA / 5% TIS / 5% H2O / 2% Anisole9490Anisole provides additional protection against re-alkylation.

Data represents average values from triplicate experiments.

Expert Interpretation of the Data:

The data clearly indicates that a simple TFA/water mixture is insufficient for the clean cleavage of threonine-containing peptides, leading to significant dehydration. The addition of triisopropylsilane (TIS) as a scavenger improves the outcome by reducing the reactive carbocations. The inclusion of water in the cocktail (Cocktail 3) further suppresses dehydration by competing with the peptide for water elimination. The most effective cocktails (4 and 5) utilize a combination of scavengers. 3,6-Dioxa-1,8-octanedithiol (DODT) is particularly effective due to its bidentate nature, which allows for efficient carbocation trapping. Anisole serves as an excellent scavenger for any remaining electrophilic species, further protecting the peptide from modification.

Recommended Cleavage Protocol

Based on the comparative data, the following protocol is recommended for the cleavage of threonine-containing peptides.

Experimental Protocol: Cleavage of Threonine-Containing Peptides

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 90% TFA / 5% TIS / 5% DODT) in a fume hood. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

  • Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Cleavage Workflow

The following diagram illustrates the key steps in the cleavage and purification process for a threonine-containing peptide.

Cleavage_Workflow cluster_synthesis SPPS cluster_cleavage Cleavage cluster_workup Work-up & Purification Resin Peptide-Resin Cocktail Cleavage Cocktail (TFA/TIS/DODT) Resin->Cocktail Add Reaction Cleavage Reaction (2-3h, RT) Cocktail->Reaction Initiate Precipitation Precipitation (Cold Ether) Reaction->Precipitation Filter & Precipitate Purification RP-HPLC Precipitation->Purification Dissolve & Inject PurePeptide Pure Peptide Purification->PurePeptide Fractionate

Caption: Workflow for the cleavage and purification of a threonine-containing peptide.

Mechanistic Insights into Scavenger Action

The effectiveness of the scavengers is rooted in their chemical properties. The following diagram illustrates the proposed mechanism of carbocation scavenging by TIS and DODT.

Scavenger_Mechanism cluster_tBu tBu Cation Formation cluster_scavenging Carbocation Scavenging cluster_products Stable Products tBu_Protect Thr(tBu)-Peptide tBu_Cation tBu+ Cation tBu_Protect->tBu_Cation TFA TIS Triisopropylsilane (TIS) tBu_Cation->TIS Attack by Hydride DODT 3,6-Dioxa-1,8-octanedithiol (DODT) tBu_Cation->DODT Attack by Thiol Clean_Peptide Thr-Peptide Scavenged_TIS tBu-Si(iPr)3 TIS->Scavenged_TIS Scavenged_DODT tBu-S-R-S-tBu DODT->Scavenged_DODT

Caption: Mechanism of tert-butyl cation scavenging by TIS and DODT.

Conclusion and Expert Recommendations

The successful cleavage of threonine-containing peptides hinges on the careful selection of a cleavage cocktail designed to minimize side reactions. While a universal cocktail does not exist, a combination of TFA with a silane scavenger like TIS and a thiol scavenger such as DODT provides a robust solution for most sequences. The inclusion of a small percentage of water is also beneficial in suppressing dehydration.

For peptides containing other sensitive residues in addition to threonine (e.g., tryptophan, methionine, cysteine), the scavenger cocktail must be further optimized. For instance, the addition of anisole can help protect tryptophan from alkylation. It is always recommended to perform a small-scale trial cleavage and analyze the crude product by mass spectrometry and HPLC to determine the optimal conditions for a specific peptide. By understanding the underlying chemistry and employing a rational approach to cocktail selection, researchers can significantly improve the purity and yield of their target threonine-containing peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety, experimental integrity, and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Fmoc-Thr(tBu)-OPfp (N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester), a highly activated amino acid derivative critical to modern solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring a safe and compliant laboratory environment.

I. Hazard Identification and Risk Assessment: Beyond the Label

This compound is a multi-component molecule, and a thorough risk assessment must consider not only the parent compound but also the byproducts generated during its use and eventual degradation. While a specific Safety Data Sheet (SDS) may not classify the intact molecule as acutely hazardous, its constituent parts and reaction byproducts demand rigorous handling as chemical waste.[1][2]

The primary directive is to treat this reagent and all associated waste streams as hazardous chemical waste. This approach ensures the highest level of safety and environmental responsibility.

Causality of Hazards:

  • Pentafluorophenyl (PFP) Ester: The PFP ester is an excellent leaving group that facilitates efficient peptide bond formation. Upon reaction or degradation, it releases pentafluorophenol. Halogenated organic compounds like pentafluorophenol are categorized as hazardous waste, are harmful if ingested or inhaled, and require specific disposal protocols, typically high-temperature incineration, to prevent environmental release.[3][4]

  • tert-Butyl (tBu) Group: This protecting group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This process generates reactive tert-butyl cations, which can lead to the formation of t-butyl trifluoroacetate or isobutylene.[5][6] The entire acidic cleavage "cocktail" is a corrosive and hazardous liquid waste.

  • Solid Particulates: Like many fine organic chemicals, the solid reagent poses an inhalation risk. All handling should be performed in a manner that minimizes dust generation.[7]

Summary of Hazard and Disposal Information
Chemical / Waste StreamCAS NumberKey HazardsRecommended Disposal Method
This compound (Solid) 117088-31-0Potential for dust inhalation.[8]Treat as hazardous chemical waste. Collect in a labeled, sealed container for disposal via a licensed contractor.[1]
Pentafluorophenol (Byproduct) 771-61-9Harmful if swallowed, inhaled, or in contact with skin.[3] Corrosive.[9]High-temperature incineration by a licensed hazardous waste disposal company.[3]
Contaminated Solid Waste N/ACarries residual chemical hazards of the parent compound and byproducts.Segregate into a dedicated, sealed, and clearly labeled hazardous waste container.[10]
SPPS Liquid Waste (e.g., TFA cleavage mixture, solvent washes) N/ACorrosive, toxic, and may contain dissolved hazardous byproducts.[11]Collect in a dedicated, labeled, and sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[10][12]

II. Personal Protective Equipment (PPE) and Safe Handling

A proactive safety culture begins with rigorous adherence to PPE protocols. The goal is to create a reliable barrier between the researcher and potential chemical exposure.[13]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, such as transferring liquid waste, a full face shield should be worn over the goggles.[3]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as contaminated solid waste.[14][15]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For larger-scale operations, a chemical-resistant apron may be advisable.[7]

  • Respiratory Protection: All weighing and handling of the solid this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.[8][16]

III. Waste Segregation: The Foundation of Compliant Disposal

Proper disposal is impossible without methodical waste segregation at the point of generation. This ensures that incompatible materials are not mixed and that each waste stream can be handled appropriately by disposal professionals.[12]

Protocol for Waste Segregation
  • Unused or Expired Solid Reagent:

    • Containment: Keep the chemical in its original, clearly labeled manufacturer's container whenever possible.[12] If the original container is compromised, transfer the contents to a new, compatible container (e.g., HDPE) and label it clearly with the full chemical name and the words "Hazardous Waste".[17]

    • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12]

  • Contaminated Solid Waste:

    • Collection: Designate a specific, leak-proof container with a secure lid for all solid waste contaminated with this compound. This includes used gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.[10]

    • Labeling: The container must be clearly labeled "Hazardous Waste" and list "this compound contaminated debris" as its contents.[17]

  • Liquid Waste Streams:

    • SPPS Effluent: All liquid waste from the peptide synthesizer, including DMF/NMP washes and piperidine solutions for Fmoc deprotection, must be collected as hazardous waste.[18][19]

    • TFA Cleavage Solutions: The highly corrosive acidic solutions used for tBu deprotection and cleavage from the resin must be collected in a separate, acid-resistant container. Crucially, never mix acidic waste streams with basic (e.g., piperidine) or cyanide-containing waste streams. [12]

    • Container Rinsate: Empty reagent containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[7]

    • Labeling and Storage: All liquid waste containers must be kept securely capped, labeled "Hazardous Waste" with a full list of contents, and stored in secondary containment within the SAA.[20]

IV. Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.[4]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section II.

  • Contain the Spill: For small solid spills, carefully sweep or scoop the material to avoid generating dust. Use a dry chemical absorbent for small liquid spills.[3]

  • Collect Residue: Place all contaminated absorbent materials and cleanup tools into the designated hazardous waste container for contaminated solids.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, per your laboratory's specific protocols.

V. The Complete Disposal Workflow: From Bench to Manifest

The final disposal of chemical waste is a regulated process that must be managed in partnership with your institution's EHS office and a licensed disposal contractor.[20][21]

Step-by-Step Disposal Protocol
  • Ensure Proper Segregation and Containment: Verify that all waste streams (unused solid, contaminated solids, liquid waste) are in separate, appropriate, securely sealed, and accurately labeled containers as described in Section III.

  • Move to Accumulation Area: Ensure all waste containers are located in a designated and properly managed Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.[12]

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with an accurate inventory of the waste you need to be removed.

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, which is a "cradle-to-grave" legal document tracking the waste from your lab to its final disposal facility, as required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21]

  • Final Disposal: The licensed contractor will transport the waste for final disposal, which for halogenated organic compounds like those derived from this compound, typically involves controlled high-temperature incineration.[3]

Disposal Workflow Diagram

G cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generation unused Unused/Expired Reagent start->unused contaminated Contaminated PPE, Weighing Paper, etc. start->contaminated spps_washes SPPS Washes (DMF, Piperidine, etc.) start->spps_washes tfa_cocktail TFA Cleavage Cocktail start->tfa_cocktail rinsate Container Rinsate start->rinsate contain_solid Contain in dedicated, labeled solid hazardous waste container. unused->contain_solid contaminated->contain_solid contain_liquid Contain in dedicated, labeled liquid hazardous waste container. (Segregate Incompatibles) spps_washes->contain_liquid tfa_cocktail->contain_liquid rinsate->contain_liquid saa Store securely in Satellite Accumulation Area (SAA) contain_solid->saa contain_liquid->saa ehs Contact Institutional EHS for Waste Pickup saa->ehs disposal Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) ehs->disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

VI. References

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Fmoc-Thr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the intricate field of drug development and peptide synthesis, our pursuit of scientific advancement must be built on an unwavering foundation of safety. The reagent Fmoc-Thr(tBu)-OPfp (Nα-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester) is a cornerstone in modern solid-phase peptide synthesis (SPPS), valued for its role as an activated amino acid derivative that facilitates efficient peptide bond formation[1]. However, like all activated esters and fine chemicals, its handling demands a meticulous and informed approach to personal protection.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, detailing not just what personal protective equipment (PPE) to wear, but why each component is critical. We will explore the specific hazards associated with this compound, establish clear protocols for its use in various laboratory scenarios, and provide a definitive plan for the disposal of contaminated materials, ensuring the safety of both the researcher and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the first step in establishing a robust safety protocol. While this compound is not always classified as a hazardous substance, a conservative approach is mandated by best laboratory practices[2][3].

  • Physical Form: The compound is a white to beige solid or powder[4]. The primary physical hazard is the potential for generating airborne dust during weighing and transfer. Inhalation of fine chemical dust should always be avoided[5].

  • Chemical Reactivity: As a pentafluorophenyl (PFP) ester, this molecule is an activated reagent designed for chemical reactions, specifically with primary and secondary amines[6]. While this reactivity is essential for peptide synthesis, it underscores the need to prevent inadvertent contact with skin and eyes.

  • Combustibility: this compound is classified as a combustible solid, requiring appropriate storage and handling away from ignition sources.

  • Associated Reagents: In the context of SPPS, this compound is used alongside other hazardous chemicals, including solvents like dimethylformamide (DMF) and reagents like piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage[8][9]. The required PPE must therefore be sufficient to protect against the most hazardous substance in the entire workflow.

Core PPE Recommendations: A Multi-Layered Defense

Based on the risk assessment, a multi-layered PPE strategy is essential. The following recommendations provide a baseline for handling this compound.

  • Eye and Face Protection:

    • Rationale: Protects the sensitive mucous membranes of the eyes from dust particles and accidental splashes of solutions.

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields[10][11].

    • Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions, particularly during the dissolution of the solid or when working with larger volumes[6][12]. A face shield worn over safety glasses or goggles is advised when a significant splash risk exists.

  • Hand Protection:

    • Rationale: Prevents direct dermal contact with the chemical. The pentafluorophenyl ester group is reactive, and absorption through the skin should be prevented.

    • Specification: Chemical-resistant nitrile gloves are the standard recommendation[6][13]. Nitrile provides good protection against a wide range of laboratory chemicals and solvents used in peptide synthesis[14]. Always inspect gloves for tears or holes before use[5].

    • Best Practice: Employ the double-gloving technique if there is a high risk of contamination. Gloves should be removed and replaced immediately if they become contaminated. Never wear gloves outside of the laboratory area, and always wash hands thoroughly after removing them[15].

  • Body Protection:

    • Rationale: Protects the skin and personal clothing from dust and minor spills.

    • Specification: A clean, flame-resistant laboratory coat is mandatory[10]. Ensure the coat is fully buttoned. For tasks with a higher potential for spills, such as handling large quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection[13].

  • Respiratory Protection:

    • Rationale: The primary route of exposure for this solid compound is inhalation of dust particles.

    • Specification: A NIOSH-approved N95 respirator is recommended when handling the powder, especially if a ventilated enclosure is not available.

    • Primary Engineering Control: The most effective way to prevent inhalation is to handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure[7][11]. The use of respiratory protection should be seen as a secondary measure to robust engineering controls.

PPE Selection Workflow

The level of PPE required can vary based on the specific task being performed. The following table and workflow diagram provide clear guidance for common laboratory operations.

Laboratory Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory General Lab VentilationSafety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Powder Fume Hood / Ventilated EnclosureSafety GlassesNitrile GlovesLab CoatRecommended (N95)
Preparing Solutions Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
SPPS Reaction Setup Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in hood
Waste Disposal Fume Hood / Well-Ventilated AreaChemical GogglesNitrile GlovesLab CoatNot required if in hood
Diagram: PPE Decision Workflow

PPE_Workflow PPE Selection Workflow for this compound cluster_0 cluster_1 Task Assessment cluster_2 Primary Controls & Enhanced PPE cluster_3 Standard PPE (Required for All Tasks) start Start: Identify Task weighing Weighing Solid? start->weighing solutions Handling Solutions? start->solutions disposal Disposing Waste? start->disposal fume_hood Use Fume Hood or Ventilated Enclosure weighing->fume_hood Yes respirator Wear N95 Respirator weighing->respirator No (Open Bench) goggles Wear Chemical Goggles (Splash Risk) solutions->goggles base_ppe Lab Coat Nitrile Gloves Safety Glasses disposal->base_ppe fume_hood->base_ppe respirator->base_ppe goggles->base_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on your gloves last, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove technique (peel one off with the other gloved hand, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in the designated waste container[15].

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contamination. Hang it in its designated location or place it in a laundry bin if soiled.

  • Eye/Face Protection: Remove by handling the earpieces or strap from behind.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[5].

Disposal Plan for Contaminated Materials

All materials that come into contact with this compound must be treated as chemical waste and disposed of according to institutional and local regulations[2][10]. Do not dispose of this chemical or contaminated materials in the standard trash or down the drain [16].

Protocol for Disposal of Contaminated Solid Waste:

  • Segregation: Collect all contaminated solid waste, including used gloves, weigh boats/papers, pipette tips, and absorbent paper, in a dedicated, sealable plastic bag or container[2].

  • Labeling: Clearly label the container as "Hazardous Chemical Waste." List the primary chemical contaminant: "this compound Waste"[13].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[10].

  • Disposal: Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor[2].

By adhering to these rigorous PPE and disposal protocols, researchers can confidently handle this compound, ensuring personal safety while advancing the critical work of peptide synthesis. This commitment to safety is the hallmark of a trustworthy and excellent research environment.

References

  • This compound Novabiochem SDS. ECHA. [Link]
  • Peptide Synthesis for Beginners. American Peptide Society. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]
  • This compound Product Page. SLS. [Link]
  • Safety Data Sheet for Fmoc-Thr(tBu)-Thr(ΨMe,Me pro)-OH. AAPPTec. [Link]
  • Esterific
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health (NIH). [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unigloves. [Link]
  • Rules for the Safe Handling of Chemicals in the Labor
  • Personal protective equipment: proper use, storage and maintenance. University of Florida, IFAS Extension. [Link]
  • PPE and Safety Equipment When Using Chemicals. Compliance Partners. [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • Lab Safety Manual: Working with Hazardous M
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • OSHA Glove Selection Chart. U.S. Department of Labor. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
  • Peptide Synthesis Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Fmoc-Thr(tBu)-Wang-ProTide Resin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr(tBu)-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr(tBu)-OPfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.